Xanthohumol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Xanthohumol in Humulus lupulus: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Xanthohumol, a prenylated chalconoid unique to the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant attention from the scientific community for its broad spectrum of potential therapeutic properties. As interest in this bioactive compound intensifies for applications in pharmaceuticals and nutraceuticals, a comprehensive understanding of its biosynthesis is paramount for optimizing production, whether through traditional breeding, metabolic engineering, or synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymatic players, their catalytic mechanisms, and the intricate regulatory networks that govern its production. We will delve into the experimental methodologies for pathway elucidation and analysis, offering field-proven insights and self-validating protocols to empower researchers in their pursuit of harnessing the potential of this remarkable natural product.
Introduction: The Significance of this compound
Humulus lupulus, commonly known as hops, is a plant species in the Cannabaceae family, renowned for its use in the brewing industry to impart bitterness and aroma to beer.[1] Beyond its organoleptic contributions, the glandular trichomes of hop cones, known as lupulin glands, are veritable bio-factories for a diverse array of secondary metabolites, including the pharmacologically intriguing prenylflavonoid, this compound.[2][3] This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential cancer chemopreventive properties, making them prime candidates for drug discovery and development.[4][5]
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, localized within these glandular trichomes.[6] A thorough understanding of this metabolic route is not merely an academic exercise; it is the foundational knowledge required for the rational design of strategies to enhance this compound yields in its native producer or to reconstruct the pathway in heterologous systems for sustainable and scalable production.[7][8]
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
The journey from primary metabolites to the complex structure of this compound involves a series of exquisitely controlled enzymatic reactions. The pathway can be conceptually divided into three main stages: the formation of the chalcone backbone, the crucial prenylation step, and the final methylation.
Stage 1: Assembly of the Chalcone Scaffold
The initial steps of the pathway draw from the general phenylpropanoid pathway to generate the starter molecule for chalcone synthesis.
-
Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[9]
-
The Role of Chalcone Synthase (CHS_H1): The cornerstone of the this compound backbone is assembled by a type III polyketide synthase, specifically a "true" chalcone synthase designated as CHS_H1 .[10][11] This enzyme is highly expressed in the lupulin glands.[12] CHS_H1 catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA.[9] This series of Claisen condensation reactions, followed by cyclization and aromatization, results in the formation of naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[2]
Stage 2: The Defining Prenylation Step
The addition of a dimethylallyl group is the commitment step that diverts naringenin chalcone towards the synthesis of this compound and other prenylated flavonoids.
-
HlPT-1: The Key Prenyltransferase: The enzyme responsible for this critical transformation is Humulus lupulus prenyltransferase 1 (HlPT-1 ), also referred to as HlPT1L.[2][7][13] HlPT-1 is a membrane-bound enzyme that has been suggested to be localized to plastids.[1] It catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the aromatic ring of naringenin chalcone, specifically at the C-3' position, to produce desmethylthis compound.[6] HlPT-1 exhibits a degree of substrate promiscuity, as it can also prenylate precursors of the bitter acids, such as phlorisovalerophenone.[2][13] This enzyme has a strict requirement for Mg²⁺ as a divalent cation for its activity and displays a narrow optimal pH of around 7.0.[13]
Stage 3: The Final Methylation
The concluding step in the biosynthesis of this compound is a methylation reaction that adds a methyl group to the chalcone structure.
-
OMT1: The O-Methyltransferase: The enzyme desmethylthis compound 6'-O-methyltransferase (OMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6'-hydroxyl group of desmethylthis compound, yielding the final product, this compound.[3] OMT1 has a moderate affinity for desmethylthis compound, with a reported Kₘ of 18 µM.[3]
The overall biosynthetic pathway is depicted in the following diagram:
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, ensuring its synthesis is coordinated with the developmental stage of the hop cone and in response to environmental cues. A complex network of transcription factors from several families, including MYB, bHLH, and WRKY, orchestrates the expression of the biosynthetic genes.[14][15][16]
Key regulatory proteins that have been identified to influence the expression of genes in the this compound pathway include:
-
HlMYB3, HlbHLH2, and HlWDR1: These transcription factors can form a ternary MBW complex that regulates the promoter of CHS_H1.[4][16]
-
WRKY1: This transcription factor has been shown to activate the promoters of CHS_H1, VPS, prenyltransferase, and OMT1 genes.[14][16] WRKY1 can also auto-activate its own promoter and is subject to post-transcriptional regulation.[15]
-
MYB8: This transcription factor can act as a repressor, potentially downregulating the expression of OMT1 and PT1.[15]
The interplay of these and other regulatory factors creates a sophisticated control system that fine-tunes the metabolic flux towards this compound production.
Competing Metabolic Pathways: The Battle for Precursors
The biosynthesis of this compound does not occur in a metabolic vacuum. Within the lupulin glands, other significant biosynthetic pathways compete for the same precursor molecules, most notably the pathway leading to the production of bitter acids (α-acids like humulone and β-acids like lupulone).
The key point of competition lies at the level of the type III polyketide synthases. While CHS_H1 utilizes p-coumaroyl-CoA to produce naringenin chalcone, another closely related enzyme, valerophenone synthase (VPS) , uses isovaleryl-CoA (or other short-chain fatty acyl-CoAs) and malonyl-CoA to produce phlorisovalerophenone, the precursor to bitter acids.[17][18][19] Although VPS has some promiscuous CHS activity, its efficiency for producing naringenin chalcone is significantly lower than that of CHS_H1.[10][11] Therefore, the relative expression levels and catalytic efficiencies of CHS_H1 and VPS are critical determinants of the metabolic flux towards either prenylflavonoids or bitter acids.[11]
Experimental Protocols for Pathway Analysis
To facilitate research in this area, we provide detailed, self-validating protocols for key experiments in the study of this compound biosynthesis.
Quantification of this compound and Related Prenylflavonoids by HPLC-DAD
This protocol describes a robust method for the extraction and quantification of this compound from hop cones.
5.1.1. Materials and Reagents
-
Hop cones (fresh or dried)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Mortar and pestle or grinder
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
5.1.2. Protocol
-
Sample Preparation:
-
Grind hop cones to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.
-
Accurately weigh approximately 100 mg of the powdered hop material into a microcentrifuge tube.
-
Add 1 mL of methanol and vortex thoroughly for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 1 mL of methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 370 nm
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: Linear gradient from 60% to 90% B
-
20-25 min: 90% B
-
25-26 min: Linear gradient from 90% to 60% B
-
26-30 min: 60% B (equilibration)
-
-
-
Quantification:
-
Prepare a calibration curve using a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
In Vitro Enzyme Assay for Chalcone Synthase (CHS_H1)
This spectrophotometric assay measures the activity of CHS_H1 by monitoring the formation of naringenin chalcone.
5.2.1. Materials and Reagents
-
Purified recombinant CHS_H1 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
p-Coumaroyl-CoA
-
Malonyl-CoA
-
Dithiothreitol (DTT)
-
Spectrophotometer capable of reading in the UV range
5.2.2. Protocol
-
Reaction Mixture Preparation (Final volume 200 µL):
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 mM DTT
-
50 µM p-Coumaroyl-CoA
-
150 µM Malonyl-CoA
-
1-5 µg of purified CHS_H1 enzyme
-
-
Assay Procedure:
-
In a UV-transparent cuvette, combine the potassium phosphate buffer, DTT, and p-coumaroyl-CoA.
-
Add the purified CHS_H1 enzyme and pre-incubate at 30 °C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA and mix quickly.
-
Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for naringenin chalcone at 370 nm is approximately 29,000 M⁻¹cm⁻¹.
-
Quantitative Data Presentation
The concentration of this compound can vary significantly among different hop cultivars. Below is a summary of reported this compound concentrations in various hop varieties.
| Hop Cultivar | This compound Concentration (% w/w) | Analytical Method | Reference |
| Nugget | 0.75 ± 0.01 | HPLC | [20] |
| Columbus | 0.75 ± 0.01 | HPLC | [20] |
| Cascade | 3.60 ± 0.01 (TPC, g GAE/100g) | HPLC | [20] |
| Fuggle | 0.35 ± 0.00 | HPLC | [20] |
| Perle | - | Not Specified | [21] |
| Saaz | - | Not Specified | [21] |
| Hersbrucker | - | Not Specified | [21] |
Note: TPC refers to Total Phenolic Content, and the value for Cascade is not a direct measure of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Humulus lupulus represents a fascinating and economically important metabolic pathway. The elucidation of the key enzymes, CHS_H1, HlPT-1, and OMT1, has paved the way for a deeper understanding of its regulation and the factors that influence its production. The competition with the bitter acid pathway highlights the intricate metabolic network within the lupulin glands.
For researchers and drug development professionals, this knowledge provides a powerful toolkit. The ability to accurately quantify this compound and assay the activity of the biosynthetic enzymes is crucial for selecting high-yielding cultivars, optimizing cultivation conditions, and assessing the success of metabolic engineering strategies. The future of this compound research will likely focus on several key areas:
-
Metabolic Engineering: The heterologous expression of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli offers a promising avenue for sustainable and scalable production, independent of agricultural constraints.[7][8]
-
Transcriptional Regulation: A more profound understanding of the transcription factor network regulating the pathway will enable the targeted manipulation of gene expression to enhance this compound accumulation in hops.
-
Enzyme Engineering: The modification of the key enzymes, particularly HlPT-1, could lead to improved catalytic efficiency and altered substrate specificity, potentially generating novel prenylated flavonoids with enhanced therapeutic properties.
By building upon the foundational knowledge presented in this guide, the scientific community is well-positioned to unlock the full potential of this compound and its derivatives for the betterment of human health.
References
-
HlPT-1, a Membrane-Bound Prenyltransferase Responsible for the Biosynthesis of Bitter Acids in Hops. (2012). PubMed. [Link]
-
A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway. (n.d.). NIH. [Link]
-
COMPARISON OF FIVE CHALCONE SYNTHASE HOMOLOGUES FROM HOP (HUMULUS LUPULUS L.). (n.d.). International Society for Horticultural Science. [Link]
-
(PDF) An aromatic prenyltransferase-like gene HlPT-1 preferentially expressed in lupulin glands of hop. (2010). ResearchGate. [Link]
-
Bifunctional Activities of Valerophenone Synthase in Hop (Humulus lupulus L.). (n.d.). Taylor & Francis Online. [Link]
-
Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. (2023). Lignicoat. [Link]
-
Aromatic prenylation in the biosynthesis of bitter acids of hop (Humulus lupulus L.). (2013). Kyoto University Research Information Repository. [Link]
-
Bifunctional Activities of Valerophenone Synthase in Hop (Humulus Lupulus L.). (n.d.). ResearchGate. [Link]
-
Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.). (n.d.). ResearchGate. [Link]
-
Average concentration of this compound, desmethylthis compound and 6- geranylnaringenin in the used hops. (n.d.). ResearchGate. [Link]
-
The Expression of Genes Involved in Synthesis of Bitter Acids and this compound and the Content of These Compounds in Aroma and Bitter Hop under Reduced Nitrogen Fertilisation. (n.d.). MDPI. [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. [Link]
-
Molecular Genetics and Subcellular Localization of Flavonoid Metabolism in Arabidopsis. (n.d.). ProQuest. [Link]
-
DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis. (n.d.). PMC - NIH. [Link]
-
Scheme of the bitter acids (a) and this compound (b) biosynthetic... (n.d.). ResearchGate. [Link]
-
Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. (2017). Oxford Academic. [Link]
-
Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase. (n.d.). PMC - PubMed Central. [Link]
-
Genetic variations within the hop promoter genes for bitter acid and flavonoid biosynthesis partly explain phenotypic cultivar diversity. (2021). International Society for Horticultural Science. [Link]
-
α-acid content, this compound content and this compound/α-acid content ratio in hop cones in 2006. (n.d.). ResearchGate. [Link]
-
The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato. (n.d.). PMC - NIH. [Link]
-
Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress. (2021). PMC - NIH. [Link]
-
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]
-
This compound and related prenylflavonoids from hops and beer: to your good health! (n.d.). BioActive-Tech. [Link]
-
Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. (n.d.). MDPI. [Link]
-
Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste. (2025). Chinese Academy of Sciences. [Link]
-
Biochemical characterization of a regiospecific flavonoid 3'-O-methyltransferase from orange. (n.d.). Research Explorer - The University of Manchester. [Link]
-
Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity. (n.d.). PMC. [Link]
-
Determination of this compound in Hops, Food Supplements and Beers by HPLC. (n.d.). MDPI. [Link]
-
Biosynthesis and subcellular localization of flavonols in leave... (n.d.). ResearchGate. [Link]
-
Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. (2024). MDPI. [Link]
-
Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). NIH. [Link]
-
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]
-
Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. (n.d.). PubMed Central. [Link]
-
Sequence analysis of a "true" chalcone synthase (chs_H1) oligofamily from hop (Humulus lupulus L.) and PAP1 activation of chs_H1 in heterologous systems. (n.d.). PubMed. [Link]
-
chs_H1-132 - Chalcone synthase H2 - Humulus lupulus (European hop). (n.d.). UniProtKB. [Link]
-
The flavonoid biosynthetic enzyme chalcone isomerase modulates terpenoid production in glandular trichomes of tomato. (n.d.). PubMed. [Link]
-
The Expression of Genes Involved in Synthesis of Bitter Acids and this compound and the Content of These Compounds in Aroma. (2024). IUNG-PIB. [Link]
-
EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of this compound. (n.d.). ResearchGate. [Link]
-
Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. (2017). Research Square. [Link]
-
(PDF) Structure, catalysis, and inhibition mechanism of prenyltransferase. (n.d.). ResearchGate. [Link]
-
Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste----Chinese Academy of Sciences [english.cas.cn]
- 6. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. COMPARISON OF FIVE CHALCONE SYNTHASE HOMOLOGUES FROM HOP (HUMULUS LUPULUS L.) | International Society for Horticultural Science [ishs.org]
- 11. [PDF] Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.) | Semantic Scholar [semanticscholar.org]
- 12. Sequence analysis of a "true" chalcone synthase (chs_H1) oligofamily from hop (Humulus lupulus L.) and PAP1 activation of chs_H1 in heterologous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Genetic variations within the hop promoter genes for bitter acid and flavonoid biosynthesis partly explain phenotypic cultivar diversity | International Society for Horticultural Science [ishs.org]
- 16. iung.pl [iung.pl]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lignicoat.eu [lignicoat.eu]
- 21. researchgate.net [researchgate.net]
Foreword: The Emergence of a Potent Phytochemical in Oncology
A Technical Guide to the Multi-Targeted Anti-Cancer Mechanisms of Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
This compound (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant attention within the oncological research community for its broad-spectrum anti-cancer activities.[1][2] Initially identified for its role in brewing, this bioactive compound is now at the forefront of investigations into nature-derived therapeutics. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth exploration of its molecular targets and cellular effects. We will dissect the signaling pathways modulated by XN, its impact on cell cycle progression and apoptosis, and provide a framework of established experimental protocols for researchers aiming to further elucidate its therapeutic potential.
I. The Molecular Landscape of this compound's Action: A Multi-Pronged Attack on Cancer
This compound's efficacy stems from its ability to simultaneously modulate multiple critical signaling pathways that are often dysregulated in cancer.[3] This multi-targeted approach is a significant advantage, potentially overcoming the resistance mechanisms that plague single-target therapies.
A. Inhibition of Pro-Survival Signaling Pathways
1. The NF-κB Signaling Cascade: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.[4][5] this compound has been demonstrated to be a potent inhibitor of this pathway.[1][5]
The inhibitory action of this compound on the NF-κB pathway is multifaceted. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action retains NF-κB in its inactive state, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[1][5] This mechanism has been observed in various cancer cell lines, including pancreatic and prostate cancer.[4][6]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
2. The STAT3 Signaling Pathway: A Key Player in Tumor Progression
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is aberrantly activated in a wide range of cancers, contributing to cell proliferation, survival, and angiogenesis.[7][8] this compound has been shown to effectively suppress the activation of STAT3.[1][7][8]
The mechanism of STAT3 inhibition by this compound involves the suppression of its phosphorylation.[2][7] In some cancer types, such as cholangiocarcinoma, this effect is linked to the upstream inhibition of the Akt-NF-κB signaling pathway.[7][8][9] By preventing STAT3 phosphorylation, this compound blocks its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, including the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.[2][10]
Figure 2: this compound's suppression of the STAT3 signaling pathway.
3. The MAPK/ERK Pathway: A Critical Regulator of Cell Growth
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in various cancers, driving cell proliferation and survival.[11] this compound has been identified as an inhibitor of this pathway, particularly in non-small-cell lung carcinoma.[11] In silico studies suggest that this compound has the potential to inhibit key proteins in the MAPK/ERK pathway, such as MEK1 and MEK2.[12]
B. Modulation of Other Key Signaling Pathways
This compound's influence extends to other significant cancer-related pathways, including:
-
Notch Signaling: Inhibition of the Notch1 signaling pathway by this compound has been linked to increased apoptosis in pancreatic and breast cancer cells.[1][13][14]
-
Akt/mTOR Pathway: this compound can inhibit the prosurvival Akt/mTOR signaling cascade, further contributing to its pro-apoptotic effects.[1][2]
II. Cellular Consequences of this compound Treatment: Cell Cycle Arrest and Apoptosis
The modulation of the aforementioned signaling pathways culminates in profound effects on the cancer cell's fate, primarily through the induction of cell cycle arrest and apoptosis.
A. Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type.[15][16] For instance, in non-small cell lung cancer cells, it induces S phase arrest, while in breast cancer cells, it causes G0/G1 phase arrest.[13][15] This arrest is often mediated by the regulation of key cell cycle proteins. This compound can upregulate the expression of cell cycle inhibitors like p21 and downregulate the expression of cyclins, such as cyclin D1.[1][13]
| Cancer Type | Cell Cycle Phase of Arrest | Key Regulatory Proteins Modulated | Reference |
| Non-Small Cell Lung Cancer (A549) | S Phase | - | [15][17] |
| Breast Cancer (MCF-7, MDA-MB-231) | G0/G1 Phase | p21 (upregulated), CDK4 (downregulated), Cyclin D1 (downregulated) | [13] |
| Mammary Adenocarcinoma (MDA-MB-435) | S Phase | - | [16] |
B. Triggering of Apoptosis
A significant component of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis.[15][18] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key hallmarks of this compound-induced apoptosis include:
-
Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][15]
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][18]
-
Mitochondrial Dysfunction: this compound can induce changes in the mitochondrial membrane potential, leading to the release of cytochrome c.[2][15]
-
DNA Fragmentation: A characteristic feature of apoptosis, DNA fragmentation, is observed in cancer cells treated with this compound.[15][17]
-
Increased Death Receptor 5 (DR5) Expression: In neuroblastoma cells, this compound has been shown to increase the expression of DR5, sensitizing the cells to TRAIL-mediated apoptosis.[19]
III. Experimental Protocols for Investigating this compound's Mechanism of Action
To facilitate further research, this section outlines standardized protocols for key experiments used to characterize the effects of this compound.
A. Cell Viability and Proliferation Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic and anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Western Blot Analysis for Protein Expression
This technique is crucial for examining the effect of this compound on the expression and phosphorylation status of proteins in the signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: A simplified workflow for Western Blot analysis.
C. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool to quantify the effects of this compound on cell cycle distribution and apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting: Treat cells with this compound, then harvest and wash with binding buffer.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17]
IV. Future Directions and Conclusion
This compound presents a compelling case as a multi-targeted anti-cancer agent with a favorable safety profile in preclinical studies.[15] Its ability to modulate a wide array of oncogenic signaling pathways, induce cell cycle arrest, and promote apoptosis underscores its therapeutic potential. While in vitro and in vivo studies have been promising, further research is warranted to fully elucidate its mechanisms of action in different cancer contexts and to evaluate its efficacy and safety in clinical trials. The synergistic potential of this compound in combination with conventional chemotherapeutic agents is also an exciting avenue for future investigation.[20]
This guide provides a comprehensive overview of the current knowledge on this compound's anti-cancer mechanisms, serving as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
-
Yong, Y. K., et al. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. Pharmacognosy Magazine, 11(Suppl 2), S305–S312. [Link]
-
Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
-
Gerhauser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Cancer Research, 62(16), 4523–4531. [Link]
-
Farooqi, A. A., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 26(8), 2355. [Link]
-
Yong, Y. K., et al. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. PubMed Central, 11(Suppl 2), S305–S312. [Link]
-
Sun, T., et al. (2018). Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro. Oncology Letters, 16(4), 4811–4818. [Link]
-
Negrão, R., et al. (2013). Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. PLoS One, 8(5), e64228. [Link]
-
Farooqi, A. A., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. [Link]
-
Girisa, S., et al. (2021). This compound from Hop: Hope for cancer prevention and treatment. IUBMB Life, 73(9), 1146–1164. [Link]
-
Saito, K., et al. (2017). This compound inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer. Cancer Science, 108(4), 753–761. [Link]
-
Kunnimalaiyaan, S., et al. (2019). This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PLoS One, 14(3), e0213776. [Link]
-
Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells. Oncology Reports, 35(4), 2065–2072. [Link]
-
Buckwold, V. E., et al. (2004). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Molecular Immunology, 41(12), 1271–1278. [Link]
-
Wei, L., et al. (2018). This compound, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro. Oncology Reports, 40(6), 3213–3222. [Link]
-
Lee, J. S., et al. (2017). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-B/p53-apoptosis signaling pathway. Journal of the Korean Society of Food Science and Nutrition, 46(1), 1-8. [Link]
-
Kunnimalaiyaan, M., et al. (2015). This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells. Molecular Cancer Therapeutics, 14(6), 1395–1403. [Link]
-
Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. [Link]
-
Girisa, S., et al. (2021). This compound from Hop: Hope for Cancer Prevention and Treatment. ResearchGate. [Link]
-
Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PubMed Central. [Link]
-
Krajka-Kuźniak, V., et al. (2022). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. [Link]
-
Colgate, E. C., et al. (2005). This compound, a prenylflavonoid derived from hops, inhibits NF-κB activation and induces apoptosis in BPH-1 and PC3 prostate epithelial cells. Cancer Research, 65(9 Supplement), 2379. [Link]
-
Slawinska-Brych, A., et al. (2016). This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. Toxicology, 357-358, 65–73. [Link]
-
Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells. Spandidos Publications. [Link]
-
Dokduang, H., et al. (2016). Inhibitory Effects of this compound on STAT3 Activation and Cancer Development in Cholangiocarcinoma Xenograft Model. Srinagarind Medical Journal, 31(4), 224-230. [Link]
-
Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma. Spandidos Publications. [Link]
-
Haghpanah, V., et al. (2021). BIOINFORMATIC STUDY ON EFFECT OF this compound AS BIOACTIVE COMPOUND OF HOP IN THE INHIBITION OF THE MAPK/ERK PATHWAY IN THYROID CANCER. Iranian Journal of Diabetes and Metabolism, 20(4), 221-232. [Link]
-
Haghpanah, V., et al. (2023). Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation. Research in Pharmaceutical Sciences, 18(6), 614–625. [Link]
-
Schevibinger, M., et al. (2022). Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 23(20), 12296. [Link]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthohumol: A Technical Guide to Its Discovery, Isolation, and Characterization from Humulus lupulus
Abstract
Xanthohumol, a prenylated chalconoid unique to the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant scientific interest due to its wide spectrum of potential health benefits.[1][2] Initially identified as a contributor to the bitterness and flavor of beer, this compound is now the subject of intense research for its anti-inflammatory, antioxidant, and chemopreventive properties.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the journey of this compound from its discovery and initial isolation to modern, high-purity extraction and characterization methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Genesis of a Promising Molecule
This compound (C₂₁H₂₂O₅, Molar Mass: 354.40 g·mol⁻¹) is the principal prenylated flavonoid in hops, accounting for approximately 0.2-1.1% of the dry weight of hop cones and constituting 80-90% of the total prenylated flavonoid content.[1] Its discovery dates back to 1913 by Power et al., marking the beginning of over a century of scientific inquiry into its properties and potential applications.[3] The unique chemical structure of this compound, featuring a prenyl group, contributes to its lipophilicity and high affinity for biological membranes, a key factor in its bioactivity.[4] While present in beer, its concentration is often low due to isomerization to isothis compound during the brewing process.[5][6] This has driven the development of sophisticated extraction and purification techniques to isolate this compound in high purity for research and potential therapeutic use.
Biosynthesis of this compound in Hops
The biosynthesis of this compound is a complex process occurring in the glandular trichomes of hop cones, leveraging building blocks from plant secondary metabolism.[7] The pathway begins with L-phenylalanine and involves a type III polyketide synthase (PKS) and subsequent modifying enzymes.[7]
A critical step in the biosynthesis is the prenylation of the chalcone backbone, catalyzed by a prenyltransferase known as Humulus lupulus prenyltransferase 1 (HlPT-1).[7] This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) molecule, a product of the DXP pathway, to the flavonoid core.[7] The final step involves O-methylation by an O-methyltransferase, utilizing S-adenosyl methionine.[7] Recent advancements have even led to the de novo biosynthesis of this compound in yeast (Saccharomyces cerevisiae), offering a potential alternative to plant-based extraction.[8][9][10][11]
Caption: Biosynthetic pathway of this compound in Humulus lupulus.
Extraction Methodologies: From Raw Hops to Crude Extract
The extraction of this compound from hop cones or their processing byproducts is a critical first step. The choice of method is dictated by factors such as desired yield, purity, cost, and environmental considerations.
Conventional Solvent Extraction
Organic solvent extraction remains a widely used method due to its simplicity and scalability.[1] The polarity of the solvent is a crucial parameter, with ethanol and methanol being common choices.[1] Ethanol is often preferred due to its lower toxicity.[1] Other solvents like dichloromethane, acetone, and ethyl acetate have also been employed.[1][12]
Rationale: The principle behind solvent extraction is the differential solubility of this compound and other hop components in the chosen solvent. This compound, being a moderately polar molecule, is readily soluble in alcohols. The selection of a specific solvent or a mixture of solvents can be optimized to maximize the recovery of this compound while minimizing the co-extraction of undesirable compounds like chlorophyll and waxes.[12][13]
Advanced Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced techniques have been developed.
Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a green and highly tunable extraction method.[14][15] While scCO₂ is non-polar and effective for extracting non-polar compounds like hop bitter acids, its efficiency for extracting more polar this compound can be enhanced by using a polar co-solvent (modifier) such as ethanol.[14][16]
Causality: The solvating power of a supercritical fluid is a function of its density, which can be manipulated by changing the temperature and pressure. By optimizing these parameters and the concentration of the ethanol modifier, SFE can be tailored for the selective extraction of this compound.[14] An optimized SFE process can yield extracts with high concentrations of this compound while leaving behind many impurities.[14]
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the target analyte, leading to faster and more efficient extractions with reduced solvent consumption compared to traditional methods.[1]
Table 1: Comparison of this compound Extraction Techniques
| Technique | Advantages | Disadvantages | Typical Solvents |
| Solvent Extraction | Simple, scalable | High solvent consumption, long extraction times | Ethanol, Methanol, Dichloromethane |
| Supercritical Fluid Extraction (SFE) | Green (uses CO₂), tunable selectivity, high purity extracts | High initial equipment cost | Supercritical CO₂ with Ethanol as modifier |
| Pressurized Liquid Extraction (PLE) | Fast, efficient, reduced solvent use | High pressure and temperature requirements | Ethanol, Water/Ethanol mixtures |
| Ultrasound-Assisted Extraction (UAE) | Increased efficiency, reduced extraction time | Potential for thermal degradation of sensitive compounds | Ethanol, Methanol |
| Microwave-Assisted Extraction (MAE) | Rapid heating, high efficiency | Requires specialized equipment, potential for hotspots | Ethanol, Methanol |
Purification Strategies: Achieving High-Purity this compound
Crude extracts of this compound typically contain a mixture of other hop compounds, including bitter acids (α- and β-acids), other flavonoids, and lipids.[13] Therefore, a purification step is essential to obtain this compound of sufficient purity for research and pharmaceutical applications.
Column Chromatography
Column chromatography is a cornerstone of this compound purification. Various stationary phases can be employed, with silica gel and Sephadex LH-20 being common choices.[3]
-
Silica Gel Chromatography: This technique separates compounds based on their polarity. A non-polar mobile phase is used to elute less polar compounds first, while more polar compounds like this compound are retained longer on the polar silica gel. A gradient elution with increasing solvent polarity is often used to effectively separate this compound from other components.[17]
-
Sephadex LH-20 Chromatography: This gel filtration medium separates molecules based on their size and polarity. It is particularly effective for separating flavonoids and other polyphenols.[3]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[18][19] Reversed-phase columns (e.g., C18) are typically used, with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[16][20]
Rationale: The separation in reversed-phase HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. By carefully controlling the composition of the mobile phase (the ratio of aqueous to organic solvent), the retention time of this compound can be precisely controlled, allowing for its separation from closely related compounds.
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample.[19] It has been successfully applied for the preparative isolation and purification of this compound from hop extracts with high purity and recovery.[19] A common solvent system for this purpose is a mixture of n-hexane, ethyl acetate, methanol, and water.[18][19]
Caption: General workflow for the extraction and purification of this compound.
Analytical Characterization: Structure Elucidation and Quantification
Once purified, the identity and purity of this compound must be confirmed using various analytical techniques.
Spectroscopic Methods
-
UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 370 nm, which is useful for its detection and quantification.[4][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.[4][22][23][24] The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[25][26] Techniques like electrospray ionization (ESI) are commonly used. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[21]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the quantification and purity assessment of this compound.[5][20][27][28] The retention time and the UV spectrum or mass spectrum are used for identification, while the peak area is used for quantification against a known standard.
Protocols
Protocol: Supercritical Fluid Extraction of this compound
Objective: To extract this compound from hop pellets using supercritical CO₂ with an ethanol modifier.
Materials:
-
Hop pellets (ground)
-
Supercritical Fluid Extractor
-
CO₂ (SFC grade)
-
Ethanol (absolute)
Methodology:
-
Load the ground hop pellets into the extraction vessel.
-
Set the extraction temperature to 50 °C.[14]
-
Set the extraction pressure to 25 MPa.[14]
-
Set the CO₂ flow rate.
-
Introduce ethanol as a modifier at a concentration of 80% (v/v) with the CO₂ stream.[14]
-
Begin the extraction and collect the extract in the collection vessel.
-
Monitor the extraction process until the desired yield is achieved.
-
Depressurize the system and collect the crude this compound extract.
Protocol: HPLC-DAD Quantification of this compound
Objective: To quantify the concentration of this compound in an extract.
Materials:
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or orthophosphoric acid)
-
Deionized water
-
HPLC system with a DAD detector and a C18 column
Methodology:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Standard Preparation: Prepare a stock solution of this compound in methanol and then a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the extract in methanol, filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.[16]
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Stability and Handling
This compound is known to be unstable under certain conditions, particularly exposure to heat and light.[29][30][31] The primary degradation pathway is isomerization to isothis compound, a flavanone with different biological properties.[30] This conversion is particularly prevalent during the boiling process in brewing.[6] Therefore, it is crucial to store purified this compound and its extracts in a cool, dark, and inert environment to prevent degradation. Degradation of this compound generally follows first-order kinetics.[29][31][32]
Conclusion
The journey from the discovery of this compound in hops to its availability as a high-purity compound for scientific investigation is a testament to the advancements in natural product chemistry. This guide has provided a technical framework for understanding the intricacies of its biosynthesis, the rationale behind various extraction and purification techniques, and the analytical methods for its characterization. As research into the therapeutic potential of this compound continues to expand, the methodologies outlined herein will serve as a valuable resource for scientists dedicated to unlocking the full potential of this remarkable molecule.
References
-
Wikipedia. This compound. [Link]
-
Vicente de Andrade Silva, G., Arend, G. D., Zielinski, A. A. F., & Ambrosi, A. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. Food Chemistry, 404(Pt B), 134629. [Link]
-
Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 832(1-2), 97–107. [Link]
-
De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. (2024). Chinese Academy of Sciences. [Link]
-
Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. ResearchGate. [Link]
-
Zhang, Z., et al. (2012). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Pakistan Journal of Pharmaceutical Sciences, 25(3), 659-663. [Link]
-
Rodríguez-Solana, R., et al. (2024). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Antioxidants, 13(1), 45. [Link]
-
Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. ResearchGate. [Link]
-
Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. IDEAS/RePEc. [Link]
-
Tronina, T., et al. (2020). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 25(23), 5565. [Link]
-
Rodríguez-Solana, R., et al. (2024). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. [Link]
-
Popłoński, J., & Sordon, S. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3432. [Link]
-
Magalhães, P. J., et al. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Stevens, J. F., & Page, J. E. (2004). Fate of this compound and Related Prenylflavonoids from Hops to Beer. Journal of Agricultural and Food Chemistry, 52(1), 31-38. [Link]
-
Ramirez, C. (2012). Synthesis and Purification of this compound C from this compound Hop Extract. Scholar. [Link]
-
Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437(Pt 1), 137778. [Link]
-
Vicente de Andrade Silva, G., et al. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. Food Chemistry, 404(Pt B), 134629. [Link]
-
Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. ResearchGate. [Link]
-
Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. ResearchGate. [Link]
-
Česlová, L., et al. (2010). Identification of new phase II metabolites of this compound in rat in vivo biotransformation of hop extracts using high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(7-8), 667-676. [Link]
-
The stability and bioavailability of this compound loaded by sophorolipid‐based microemulsions in functional beer. ResearchGate. [Link]
-
Popłoński, J., & Sordon, S. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. [Link]
-
Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Molecules, 24(19), 3462. [Link]
-
Knez, Ž., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. Molecules, 27(8), 2596. [Link]
-
Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. MDPI. [Link]
-
Magalhães, P. J., et al. (2007). ESI(+)-MS/MS experimental spectra of pure standards of this compound (a) and isothis compound (b). ResearchGate. [Link]
-
Chen, Q., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry, 132(1), 619-623. [Link]
-
Bucar-Miklavcic, A., et al. (2011). separation of this compound from a hops extracts' mixture by supercritical fluid chromatography. ResearchGate. [Link]
-
Bucar-Miklavcic, A., et al. (2011). separation of this compound from a hops extracts' mixture by supercritical fluid chromatography. ResearchGate. [Link]
-
Rapid extraction of this compound, α- and β-acids from spent hops using pressurized liquids and supercritical fluids. ResearchGate. [Link]
- Method utilizing hop residues to extract this compound.
-
Chen, Q., et al. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L .) by high-speed counter-current chromatography. ResearchGate. [Link]
-
Kamiński, D. M., et al. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 29(9), 2095. [Link]
-
Dietz, B. M., et al. (2005). This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase. Chemical Research in Toxicology, 18(8), 1296-1305. [Link]
-
HPLC Determination of this compound on Newcrom AH Column. SIELC Technologies. [Link]
-
Knez, Ž., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound properties and strategies for extraction from hops and brewery residues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast-åæå¾®çç©å¦ç ç©¶ç» [synbc.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast [ideas.repec.org]
- 12. lignicoat.eu [lignicoat.eu]
- 13. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 19. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. holcapek.upce.cz [holcapek.upce.cz]
- 22. researchgate.net [researchgate.net]
- 23. This compound(569-83-5) 1H NMR [m.chemicalbook.com]
- 24. This compound(6754-58-1) 1H NMR spectrum [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. HPLC Determination of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]
- 29. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Xanthohumol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities for Researchers and Drug Development Professionals
Sources
- 1. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | Performance Analytics [scinapse.io]
- 2. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Improvements in Metabolic Syndrome by this compound Derivatives are Linked to Altered Gut Microbiota and Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prostatecancertopics.com [prostatecancertopics.com]
- 15. This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scientists outline the biochemistry of this compound [nutraceuticalbusinessreview.com]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Xanthohumol and Its Derivatives: Mechanisms and Methodologies
An In-Depth Technical Guide
Abstract: Xanthohumol (XN), the principal prenylated chalcone derived from the hop plant (Humulus lupulus L.), has emerged from a simple brewing ingredient to a molecule of significant pharmacological interest.[1][2] Its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, has positioned it as a promising candidate for drug development and chemoprevention.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivities of this compound and its key derivatives, isothis compound (IXN) and 8-prenylnaringenin (8-PN). We delve into the critical signaling pathways modulated by these compounds and provide validated, step-by-step experimental protocols for researchers to investigate these effects in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile natural product.
The Chemical Landscape: this compound and Its Primary Derivatives
This compound is a prenylated flavonoid characterized by a chalcone structure, which is crucial for its biological activity.[2][3][5] During the brewing process, the thermal treatment of hops causes the cyclization of this compound into isothis compound (IXN), a flavanone, which is the predominant prenylflavonoid found in beer.[3][6] Within the human body, particularly in the liver and gut, IXN can be O-demethylated by microflora to form 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known. Understanding this metabolic conversion is critical, as the biological activities of the derivatives can differ significantly from the parent compound.
Core Biological Activities and Mechanisms of Action
This compound exerts a wide array of pharmacological effects by modulating multiple cellular signaling pathways.[3][4] Its low bioavailability, however, remains a significant challenge for clinical application, with studies showing it is primarily excreted within 24-48 hours.[3][4][7]
Anticancer Activity
This compound has demonstrated broad-spectrum anticancer activity against numerous cancer models, including breast, prostate, colon, leukemia, and glioblastoma.[1][3][8][9] Its multifaceted mechanism targets carcinogenesis at the initiation, promotion, and progression stages.[10]
-
Induction of Apoptosis: XN triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[8] This involves the activation of caspase-3, -8, and -9, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax.[1][8][9]
-
Cell Cycle Arrest: XN can halt the proliferation of cancer cells by inducing cell cycle arrest, often in the S phase, thereby inhibiting DNA synthesis.[8][10]
-
Anti-Angiogenesis: Tumor growth and metastasis are dependent on the formation of new blood vessels. XN inhibits angiogenesis by suppressing the production of key angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), primarily through the inhibition of the NF-κB signaling pathway.[6][11]
-
Inhibition of Metastasis: XN can suppress the invasion and migration of cancer cells by inhibiting markers associated with the epithelial-to-mesenchymal transition (EMT) and downregulating the activity of matrix metalloproteinases.[1][6]
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Source |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.7 | 24 | [1][8] |
| Hs578T | Triple-Negative Breast Cancer | 4.78 | 24 | [1][8] |
| PC-3 | Prostate Cancer | 20 - 40 | 48-72 | [8] |
| DU145 | Prostate Cancer | 20 - 40 | 48-72 | [8] |
| KBM-5 | Chronic Myeloid Leukemia | ~5 | 72 | [8] |
| T98G | Glioblastoma | ~15 | 72 |[1] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][12] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes such as TNF-α, interleukins, and COX-2.[6][11][12]
Antioxidant Effects
This compound combats oxidative stress through a dual mechanism.[13]
-
Direct Radical Scavenging: The chemical structure of XN, particularly its hydroxyl groups, allows it to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14]
-
Activation of the Nrf2 Pathway: XN is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][6][13] XN modifies Keap1, the protein that targets Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[6][13][15]
Key Signaling Pathways Modulated by this compound
The biological activities of this compound are orchestrated through its interaction with central signaling cascades. Understanding these pathways is fundamental to harnessing its therapeutic potential.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound's antioxidant mechanism via activation of the Nrf2 pathway.
Experimental Protocols for Assessing Biological Activity
To ensure scientific integrity, protocols must be robust and self-validating. The following are foundational methodologies for evaluating the anticancer effects of this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The formation of purple crystals should be visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control. Calculate the IC₅₀ value (the concentration of XN that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Biological Activities of Key Derivatives
-
Isothis compound (IXN): While generally less potent than XN, IXN exhibits significant biological activities. It has shown antiproliferative effects against various cancer cell lines, including breast, prostate, and colon cancer.[16] It can also inhibit the activation of certain carcinogens and displays antiviral properties.
-
8-Prenylnaringenin (8-PN): As a powerful phytoestrogen, 8-PN's activity is largely linked to its interaction with estrogen receptors. This has implications for hormone-dependent conditions, including certain types of breast cancer and postmenopausal symptoms.
Challenges and Future Directions
The primary obstacle to the clinical translation of this compound is its poor water solubility and low bioavailability.[3][4][5] Pharmacokinetic studies in rats have confirmed that orally administered XN is rapidly metabolized and excreted.[4][5][7] Future research must focus on:
-
Advanced Drug Delivery Systems: Developing formulations such as nanoparticles, liposomes, or polymeric carriers to enhance solubility and systemic absorption.[3][4]
-
Clinical Trials: While preclinical data is extensive, more human clinical trials are necessary. A Phase I trial has established the safety and tolerability of a 24 mg daily dose in healthy adults, paving the way for further investigation.[17][18][19] Phase II trials are being explored for conditions like Crohn's disease.[20]
-
Derivative Exploration: Investigating the therapeutic potential of its more stable or potent metabolites and synthetic derivatives.
Conclusion
This compound is a remarkable natural compound with a dense portfolio of biological activities relevant to human health and disease. Its ability to concurrently target cancer cell proliferation, inflammation, and oxidative stress through the modulation of key signaling pathways like NF-κB and Nrf2 makes it a highly attractive molecule for therapeutic development. While challenges related to its pharmacokinetics must be overcome, the foundational research detailed in this guide provides a strong rationale for its continued exploration. The provided protocols offer a validated framework for researchers to contribute to the growing body of evidence and unlock the full clinical potential of this promising agent from hops.
References
- Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI.
- Krajnović, T., et al. (2024).
- Stevens, J. F., & Page, J. E. (2004).
- Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. PMC - PubMed Central.
- Jiang, C.-H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology.
- Fernández-García, C., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. MDPI.
- Jiang, C.-H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PMC - PubMed Central.
- Liu, M., et al. (2018). This compound, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro.
- Zamzow, D., et al. (2022). This compound Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial. NIH.
- Gągało, I., et al. (2024).
- Saito, K., et al. (2018).
- Gerhauser, C., et al. (2002).
- Oledzka, E., et al. (2022). Chemical and Biological Properties of this compound. Encyclopedia.pub.
- Anioł, M., et al. (2024).
- Zamzow, D., et al. (2022). Biologic mechanisms of this compound on transcription factors and pertinent clinical conditions.
- Tsai, S. H., et al. (2007). Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. Journal of Agricultural and Food Chemistry.
- Krajnović, T., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. PubMed Central.
- Anioł, M. (2015). Isothis compound--Biologically active hop flavonoid. PubMed.
- National University of Natural Medicine. (2020). A Phase 2 Clinical Trial: this compound Metabolism and Signature (XMaS) in Crohn's Disease. ClinicalTrials.gov.
- Stevens, J. F., et al. (2020). This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial. PubMed.
- Anioł, M. (2015). Isothis compound — Biologically active hop flavonoid.
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of this compound by Entomopathogenic Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies [mdpi.com]
- 8. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Xanthohumol's Anti-inflammatory Effects on Macrophages: A Technical Guide for Researchers
Introduction: Targeting Macrophage-Mediated Inflammation with Xanthohumol
Macrophages, highly plastic innate immune cells, are central orchestrators of the inflammatory response. Their activation, often triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the production of a cascade of pro-inflammatory mediators. While essential for host defense, dysregulated macrophage activity contributes to the pathogenesis of numerous chronic inflammatory diseases. This compound (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has emerged as a potent anti-inflammatory agent with significant potential for therapeutic development.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects on macrophages and offers detailed protocols for their investigation.
Core Mechanistic Insights: A Dual Approach to Inflammatory Control
This compound exerts its anti-inflammatory effects on macrophages through a multi-pronged approach, primarily by modulating two critical signaling pathways: the NF-κB and the Nrf2 pathways.
Suppression of the NF-κB Pro-inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of pro-inflammatory gene expression in macrophages. This compound has been shown to potently inhibit this pathway at multiple levels.
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
This compound has been demonstrated to interfere with this process by:
-
Reducing the expression of LPS receptor components , such as TLR4 and MD2, thereby dampening the initial inflammatory signal.[5]
-
Inhibiting the phosphorylation and subsequent degradation of IκBα , which effectively sequesters the NF-κB p65 subunit in the cytoplasm.[1][6][7]
-
Preventing the nuclear translocation of the active p65 subunit , thus blocking its ability to initiate the transcription of pro-inflammatory genes.[8]
This comprehensive inhibition of the NF-κB pathway is a key mechanism behind this compound's ability to suppress the production of a wide array of inflammatory mediators.
Signaling Pathway: this compound's Inhibition of NF-κB
Caption: this compound inhibits the NF-κB pathway at multiple points.
Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
This compound is a potent activator of the Nrf2 pathway.[9] It is believed to covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Key Nrf2-regulated genes with anti-inflammatory functions in macrophages include:
-
Heme oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. HO-1 has well-documented anti-inflammatory properties.
-
NAD(P)H quinone dehydrogenase 1 (NQO1): A phase II detoxifying enzyme that protects against oxidative stress.
By upregulating these and other antioxidant enzymes, this compound enhances the macrophage's capacity to counteract the oxidative stress that is intimately linked with inflammation, thereby contributing to its anti-inflammatory effects.[9][10]
Caption: A typical experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using a cell scraper.
It is crucial to determine the non-toxic concentrations of this compound before proceeding with functional assays.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals. *[11][12][13][14] Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. [15] 2. Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [13] 4. Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well for Western blotting and qPCR, 24-well for ELISA).
-
Allow cells to adhere and grow to ~80% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
[8][16][17]##### 4. Quantification of Pro-inflammatory Mediators
-
A. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: A sandwich ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant. [18][19][20][21] * Procedure (using commercially available kits):
-
Collect the cell culture supernatant after treatment.
-
Follow the manufacturer's instructions for the specific ELISA kit (e.g., R&D Systems, BD Biosciences).
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
-
-
B. Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression
-
Principle: qPCR is used to measure the relative expression levels of target gene mRNA. [8][16] * Procedure:
-
After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
-
A. Western Blotting for NF-κB and Nrf2 Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. [1][6][10][22][23][24][25] * Procedure:
-
Prepare whole-cell lysates, or cytoplasmic and nuclear fractions, from treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-IκBα (to assess IKK activity)
-
Total IκBα
-
NF-κB p65 (in both nuclear and cytoplasmic fractions to assess translocation)
-
Nrf2 (in both nuclear and cytoplasmic fractions)
-
HO-1
-
Lamin B (nuclear marker)
-
β-actin or GAPDH (cytoplasmic/loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify the relative protein expression levels.
-
-
-
B. Immunofluorescence for p65 and Nrf2 Nuclear Translocation
-
Principle: Immunofluorescence microscopy allows for the visualization of the subcellular localization of target proteins. [10][26][27][28][29] * Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with primary antibodies against NF-κB p65 or Nrf2.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on macrophage inflammation. Note that specific values may vary depending on the experimental conditions.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediator Production
| Mediator | Cell Type | Stimulant | XN Concentration | % Inhibition (approx.) | Reference |
| TNF-α | RAW 264.7 | LPS | 10 µM | 80-90% | |
| IL-6 | RAW 264.7 | LPS | 10 µM | 70-80% | |
| iNOS mRNA | RAW 264.7 | LPS | 5-10 µM | Significant Reduction | |
| COX-2 mRNA | RAW 264.7 | LPS | 5-10 µM | Significant Reduction |
Table 2: Effects of this compound on NF-κB and Nrf2 Signaling Pathway Components
| Protein | Cellular Fraction | XN Concentration | Observed Effect | Reference |
| p-IκBα | Cytoplasm | 10-20 µM | Significant Decrease | |
| p65 | Nucleus | 5-10 µM | Significant Decrease | |
| Nrf2 | Nucleus | 5 µM | Significant Increase | |
| HO-1 | Whole Cell | 5-10 µM | Significant Increase |
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory activity in macrophages by dually targeting the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway. The experimental framework provided in this guide offers a comprehensive approach to characterizing these effects, from initial cytotoxicity screening to detailed mechanistic studies of signaling pathways. For drug development professionals, these methodologies are crucial for preclinical evaluation and lead optimization. Future research should focus on the in vivo efficacy of this compound in animal models of inflammatory diseases, its pharmacokinetic and pharmacodynamic properties, and the potential for synergistic effects with other anti-inflammatory agents. The continued investigation of this compound holds significant promise for the development of novel therapeutics for a wide range of inflammatory conditions.
References
-
Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2010). Aggregation of human mesenchymal stromal cells (MSCs) into 3D spheroids enhances their antiinflammatory properties. Proceedings of the National Academy of Sciences, 107(31), 13724-13729. [Link]
-
Gao, X., Deeb, D., Liu, Y., Liu, P., Dulchavsky, S. A., & Gautam, S. C. (2009). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Immunopharmacology and immunotoxicology, 31(3), 475–484. [Link]
-
Bio-protocol. (n.d.). Cytokine measurement using ELISA. Bio-protocol, 3(2), e333. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
-
Singh, P. P. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]
-
Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced macrophage activation and signal transduction in the absence of Src-family kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 185(9), 1661–1670. [Link]
-
Singh, P. P. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]
-
A detailed protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Lupinacci, E., Meijerink, J., Vincken, J. P., Gabriele, B., Witkamp, R. F., & Bendele, A. M. (2009). This compound from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes. Journal of agricultural and food chemistry, 57(16), 7274–7281. [Link]
-
Park, J. W., Choi, Y. J., Suh, S. I., & Kwon, T. K. (2012). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Neurochemistry international, 60(6), 636–645. [Link]
-
Kim, D. H., Chung, J. H., Yoon, J. S., Ha, Y. M., Kim, H. S., & Chung, H. Y. (2018). This compound Interferes with the Activation of TGF-β Signaling in the Process Leading to Intestinal Fibrosis. Nutrients, 10(11), 1699. [Link]
-
Majewska, M., Szymańska, P., Sławińska-Brych, A., Zdzisińska, B., & Podgórski, R. (2020). Comparison of the Impact of this compound and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo. International journal of molecular sciences, 21(21), 8036. [Link]
-
Ramirez, C. D., & Tolmachova, T. (2021). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 2(3), 100725. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Gao, X., Deeb, D., Liu, Y., Liu, P., Dulchavsky, S. A., & Gautam, S. C. (2009). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-kappaB. Immunopharmacology and immunotoxicology, 31(3), 475–484. [Link]
-
Lee, J. C., & Lim, K. T. (2008). Differential anti-inflammatory pathway by this compound in IFN-gamma and LPS-activated macrophages. International immunopharmacology, 8(4), 567–573. [Link]
-
Lee, D. E., Lee, J. H., Kim, K. L., Lee, H. S., & Kim, Y. O. (2014). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-based complementary and alternative medicine : eCAM, 2014, 909157. [Link]
-
Firtzlaff, V., Tondera, C., Oelmann, J., Papke, A., Lorkowski, S., & Gebhardt, R. (2013). This compound attenuates tumour cell-mediated breaching of the lymphendothelial barrier and prevents intravasation and metastasis. Archives of toxicology, 87(7), 1301–12. [Link]
-
Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2018). Adverse Responses following Exposure to Subtoxic Concentrations of Zinc Oxide and Nickle Oxide Nanoparticles in the Raw 264.7 Cells. International journal of molecular sciences, 19(7), 2095. [Link]
-
Liu, H., Wang, X., Zhou, D., & Qu, A. (2017). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules (Basel, Switzerland), 22(4), 650. [Link]
-
Liu, S., Liu, K., Zhang, C., Liu, Y., & Xiao, J. (2022). This compound alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis. Journal of orthopaedic translation, 35, 121–131. [Link]
-
Nrf-2 nuclear translocation by immunofluorescence. Representative... (n.d.). ResearchGate. [Link]
-
Lupinacci, E., Meijerink, J., Vincken, J. P., Gabriele, B., Witkamp, R. F., & Bendele, A. M. (2009). This compound from Hop (Humulus lupulus L.) Is an Efficient Inhibitor of Monocyte Chemoattractant Protein-1 and Tumor Necrosis Factor-α Release in LPS-Stimulated RAW 264.7 Mouse Macrophages and U937 Human Monocytes. Journal of Agricultural and Food Chemistry, 57(16), 7274-7281. [Link]
-
The MTT assay performed with a macrophage cell line (RAW 264.7). The... (n.d.). ResearchGate. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Biotechnology annual review, 11, 127–152. [Link]
-
Lupinacci, E., Meijerink, J., Vincken, J. P., Gabriele, B., Witkamp, R. F., & Bendele, A. M. (2009). This compound from Hop (Humulus lupulus L.) Is an Efficient Inhibitor of Monocyte Chemoattractant Protein-1 and Tumor Necrosis Factor-a Release in LPS-Stimulated RAW 264.7 Mouse Macrophages and U937 Human Monocytes. Wageningen University & Research. [Link]
-
Żołnierczyk, A. K., Mączka, W. K., Grabarczyk, M., & Sławińska-Brych, A. (2012). This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro. Toxicology in vitro : an international journal published in association with BIBRA, 26(8), 1346–1352. [Link]
-
D'ippolito, G., Di Nardo, P., Melucci, E., & Ghezzi, P. (1991). MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. Journal of immunological methods, 142(2), 253–258. [Link]
-
Yao, P., Hao, L., Liu, L., Chen, Z., & Hu, W. (2015). This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. Journal of agricultural and food chemistry, 63(22), 5443–5451. [Link]
-
Li, Y., Wu, J., Li, Y., Wang, Y., & Li, W. (2024). This compound inhibits extracellular matrix degradation via the Nrf2/PERK/ATF4/C/EBPβ pathway in osteoarthritis. Journal of Orthopaedic Surgery and Research, 19(1), 1-14. [Link]
-
Liu, Y., Zhang, J., Li, Y., & Li, S. (2020). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in pharmacology, 11, 833. [Link]
-
Ryan, D. G., Knatko, E. V., Dinkova-Kostova, A. T., & O'Neill, L. A. J. (2022). Nrf2 activation reprograms macrophage intermediary metabolism and suppresses the type I interferon response. iScience, 25(2), 103789. [Link]
-
Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... (n.d.). ResearchGate. [Link]
-
(A) Western blot analysis of NF-kB p65 in RAW 264.7 macrophages. RAW... (n.d.). ResearchGate. [Link]
-
NF-κB activation in LPS stimulated RAW 264.7 cells. RAW cells were... (n.d.). ResearchGate. [Link]
-
Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. [Link]
-
Immunofluorescence assays of nuclear localization of Nrf2 protein using... (n.d.). ResearchGate. [Link]
-
Immunofluorescence analysis of Nrf2 nuclear translocation (n=6 in each... (n.d.). ResearchGate. [Link]
-
Ramsey, C. P., Glass, C. A., & Wruck, C. J. (2010). Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue. Methods in molecular biology (Clifton, N.J.), 648, 277–288. [Link]
-
Tiede, K., Ehlers, A., & Ernst, M. (2013). LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. Biochimica et biophysica acta, 1833(6), 1335–1343. [Link]
-
Li, F., Li, W., Liu, Y., Liu, D., & Wang, Y. (2021). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology, 41, 356-362. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... (n.d.). ResearchGate. [Link]
-
Zou, Y., He, T., Li, H., & Chen, W. (2018). Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. Molecules (Basel, Switzerland), 23(8), 1876. [Link]
-
Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Journal of immunology (Baltimore, Md. : 1950), 181(3), 2057–2064. [Link]
-
Li, Y., Zhao, H., Wang, Y., & Zheng, Z. (2014). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. Fitoterapia, 95, 137–142. [Link]
Sources
- 1. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.wur.nl [research.wur.nl]
- 5. Differential anti-inflammatory pathway by this compound in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioactivetech.pl [bioactivetech.pl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine measurement using ELISA [bio-protocol.org]
- 19. bowdish.ca [bowdish.ca]
- 20. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Screening of Xanthohumol for Neuroprotective Effects
Abstract
Neurodegenerative diseases represent a growing global health challenge with a pressing need for novel therapeutic agents. Natural compounds, or nutraceuticals, are a promising source for drug discovery, and Xanthohumol (XN), a prenylated flavonoid from the hop plant (Humulus lupulus), has emerged as a compelling candidate.[1][2] Its known antioxidant, anti-inflammatory, and antiapoptotic properties provide a strong rationale for its investigation in the context of neurological health.[2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of this compound's neuroprotective potential. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind a multi-tiered screening cascade. We will progress from foundational viability and cytoprotection assays to the elucidation of core mechanisms of action, focusing on oxidative stress and neuroinflammation, and conclude with considerations for advancing the most promising findings toward more complex models.
Section 1: The Rationale and Strategic Screening Workflow
The therapeutic potential of this compound is rooted in its multifaceted biological activities.[1] Preclinical studies have highlighted its ability to counteract cellular damage pathways that are central to the pathology of diseases like Alzheimer's and Parkinson's.[2] Specifically, XN has been shown to mitigate oxidative stress, a key factor in neuronal damage, and suppress neuroinflammatory responses.[2][3][4] The initial screening process, therefore, is not a single experiment but a logical progression designed to answer a series of critical questions efficiently.
Our proposed workflow is a phased approach:
-
Phase I: Foundational Assessment. Is this compound safe for neuronal cells at relevant concentrations? Does it offer protection against a generalized, acute insult?
-
Phase II: Mechanistic Deep Dive. If protective, how does it work? We probe the primary hypothesized mechanisms: antioxidant and anti-inflammatory activity.
-
Phase III: Advanced Modeling & Pre-Clinical Considerations. Can the protective effects be validated in more complex models? What are the critical pharmacokinetic properties to consider for eventual in vivo translation?
This structured approach ensures that resources are directed toward the most promising avenues and that a comprehensive data package is built to support further development.
Figure 1: A multi-phase workflow for screening this compound's neuroprotective potential.
Section 2: Phase I - Foundational In Vitro Assessment
The primary goal of this phase is to establish the basic interaction of this compound with neuronal cells. We must first determine the concentration range at which XN is non-toxic, as any observed "protective" effect at a cytotoxic dose would be a misleading artifact.
Determining the Therapeutic Window: Cytotoxicity Profiling
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Replace the old medium with 100 µL of medium containing the various concentrations of this compound or vehicle control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Initial Neuroprotection Screening
Once a safe concentration range is established, the next step is to assess if this compound can protect neuronal cells from a common, lethal insult. Oxidative stress induced by hydrogen peroxide (H₂O₂) is a widely used and relevant model, as oxidative damage is a key pathological feature in many neurodegenerative diseases.[2][8]
Experimental Protocol: H₂O₂-Induced Cytotoxicity Protection Assay
-
Cell Plating: Plate cells as described in the cytotoxicity protocol (Section 2.1, Step 1).
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for a set period (e.g., 2-4 hours). Include a vehicle control group (no XN) and a positive control group (another known antioxidant).
-
Induction of Oxidative Stress: Introduce an oxidative insult by adding H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 100-200 µM, must be optimized for the specific cell line) for 24 hours. One group of cells should remain untreated (no XN, no H₂O₂) to serve as the 100% viability control.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Section 2.1, Steps 4-7.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to the viability of cells treated with H₂O₂ alone. A statistically significant increase in viability indicates a neuroprotective effect.
| Parameter | Cytotoxicity Assay | Neuroprotection Assay |
| Objective | Determine safe dose range (CC₅₀) | Assess protection from insult |
| XN Concentrations | Broad range (e.g., 0.1-100 µM) | Narrow, non-toxic range |
| Insult Agent | None | H₂O₂ (e.g., 100-200 µM) |
| Primary Outcome | Dose-response curve for viability | % Viability vs. H₂O₂-only control |
| Key Controls | Vehicle (DMSO), Untreated | Vehicle + H₂O₂, No H₂O₂ |
Section 3: Phase II - Unraveling the Mechanism of Action
Observing a protective effect is the first step; understanding the underlying mechanism is critical for further development. Based on existing literature, this compound's neuroprotective effects are strongly linked to its ability to combat oxidative stress and neuroinflammation.[2][3][9]
Probing Antioxidant Activity: ROS Detection and the Nrf2 Pathway
A primary mechanism of antioxidant defense is the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant systems.[2]
3.1.1. Direct Measurement of Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is a common method for measuring global intracellular ROS levels.[10][11] Cell-permeable H₂DCFDA is deacetylated by intracellular esterases to non-fluorescent H₂DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is proportional to the amount of ROS present.[10]
Experimental Protocol: H₂DCFDA ROS Assay
-
Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate. Pre-treat with non-toxic concentrations of this compound as in the neuroprotection assay.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of H₂DCFDA loading solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Remove the H₂DCFDA solution and add H₂O₂-containing medium to induce ROS production.
-
Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of ~495/529 nm.[10] Readings can be taken kinetically over time or as an endpoint measurement.
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the H₂O₂-only control. A reduction in fluorescence indicates decreased ROS levels.
3.1.2. The Nrf2-ARE Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[12][13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by compounds like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][13][14]
Figure 2: The Nrf2-ARE signaling pathway activated by this compound.
Assessing Nrf2 activation can be done via Western blot to measure the nuclear translocation of Nrf2 or by qPCR to quantify the upregulation of its target genes (HO-1, NQO1).
Evaluating Anti-Neuroinflammatory Effects
Neuroinflammation, often mediated by activated microglia, is another critical component of neurodegeneration.[15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), making it an excellent tool for establishing an in vitro neuroinflammation model.[15][16][17][18]
Experimental Protocol: LPS-Induced Inflammation in Microglial Cells
-
Cell Culture: Use a microglial cell line, such as BV-2. Plate cells in a 24-well plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantify Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. Reduced nitrite levels indicate suppression of iNOS activity.[4]
-
Pro-inflammatory Cytokines: Collect the cell culture supernatant and quantify the levels of key cytokines like TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-only control. A significant reduction demonstrates an anti-inflammatory effect.
Section 4: Phase III - Advanced Modeling & Pre-Clinical Considerations
Positive results from the initial mechanistic screens provide a strong foundation for moving forward. This phase involves bridging the gap from simplified single-culture models to more complex systems and considering the challenges of in vivo application.
Advanced In Vitro Models
While single-cell-type cultures are essential for initial screening, more physiologically relevant models can provide deeper insights.[19][20]
-
Co-culture Systems: Growing neurons with glial cells (astrocytes and microglia) can more accurately model the cellular interplay that occurs during neuroinflammation and neurodegeneration.
-
3D Tissue Models: Organoids or 3D bioprinted cultures can recapitulate aspects of brain tissue architecture and provide a more complex environment for testing.[19]
Critical Pharmacokinetic Considerations
For any compound to be effective in the central nervous system (CNS), it must reach its target. Therefore, early consideration of its pharmacokinetic properties is essential.
-
Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain. A compound's ability to cross it is paramount for neuro-activity. While computational models can predict BBB permeability, in vitro models (e.g., transwell assays with brain endothelial cells) are a necessary next step.[8] Some evidence suggests this compound derivatives are BBB-permeable.[8]
-
Metabolism and Bioavailability: Human and rat studies show that this compound is metabolized, with its conjugates and the metabolite isothis compound (IX) being major circulating forms.[1][21][22] Its oral bioavailability in rats is dose-dependent.[1][23] Understanding these parameters is crucial for designing effective dosing strategies for future in vivo animal studies.[24][25][26]
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach for the initial screening of this compound as a potential neuroprotective agent. By progressing through a logical cascade—from establishing a safe therapeutic window to demonstrating cytoprotection and elucidating core antioxidant and anti-inflammatory mechanisms—researchers can build a robust data package. Positive outcomes from this workflow would justify the significant investment required for more complex in vitro models and, ultimately, well-designed in vivo studies in animal models of neurodegenerative disease. The multifaceted activity of this compound makes it a compelling candidate, and this structured screening process provides the necessary rigor to validate its therapeutic potential.
References
-
Legette, L. L., et al. (2019). Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops. Molecular Nutrition & Food Research. [Link]
-
Legette, L. L., et al. (2019). Human pharmacokinetics of this compound, an antihyperglycemic flavonoid from hops. Molecular Nutrition & Food Research. [Link]
-
Lafontaine, L., et al. (2018). Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research. [Link]
-
Gerhäuser, C. (2012). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules. [Link]
-
Al-Samydai, A., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Żołnierczyk, A. K., et al. (2015). Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. ResearchGate. [Link]
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Cell Biolabs. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]
-
Kłudkiewicz, B., et al. (2012). This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro. Food and Chemical Toxicology. [Link]
-
Yao, J., et al. (2015). This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. Journal of Agricultural and Food Chemistry. [Link]
-
BioActive-Tech. (n.d.). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. BioActive-Tech. [Link]
-
Szałabska, K., et al. (2025). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. Molecules. [Link]
-
Zhang, X., et al. (2024). This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. International Journal of Molecular Sciences. [Link]
-
Wu, M., et al. (2024). This compound ameliorates drug-induced hepatic ferroptosis via activating Nrf2/xCT/GPX4 signaling pathway. Journal of Ethnopharmacology. [Link]
-
D'Aiuto, L., et al. (2022). Screening Neuroprotective Compounds in Herpes-Induced Alzheimer's Disease Cell and 3D Tissue Models. Viruses. [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Xia, T., et al. (2022). PI3K/AKT/Nrf2 signalling pathway is involved in the ameliorative effects of this compound on amyloid β-induced oxidative damage and bone loss. Journal of Cellular and Molecular Medicine. [Link]
-
Journal of Pharmaceutical Research and Reports. (2022). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. JPRA. [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores Online. [Link]
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]
-
Roozendaal, R., et al. (2019). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine. [Link]
-
Domingueti, C. P., et al. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences. [Link]
-
Szałabska, K., et al. (2025). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. Molecules. [Link]
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ResearchGate. [Link]
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Semantic Scholar. [Link]
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]
-
Wójciak, M., et al. (2025). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Molecules. [Link]
-
Asija, R., et al. (2023). Exploring the Neuroprotective Effects of this compound and Quercetin for the treatment of Alzheimer's Disease. Journal of Cellular and Molecular Medicine. [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]
-
Wójciak, M., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. International Journal of Molecular Sciences. [Link]
-
Magalhães, P. J., et al. (2021). Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection. Antioxidants. [Link]
-
Tsai, M.-C., et al. (2010). Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. ResearchGate. [Link]
-
Tsai, M.-C., et al. (2010). Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. Journal of Agricultural and Food Chemistry. [Link]
-
Link, C. D. (2014). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. [Link]
-
Zhang, X., et al. (2024). This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. Molecules. [Link]
-
Kumar, S., et al. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture. [Link]
-
Gumienna, A., et al. (2023). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Neuroprotective Effects of this compound and Quercetin for the treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioactivetech.pl [bioactivetech.pl]
- 14. academic.oup.com [academic.oup.com]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening Neuroprotective Compounds in Herpes-Induced Alzheimer’s Disease Cell and 3D Tissue Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuroproof.com [neuroproof.com]
- 21. Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human pharmacokinetics of this compound, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. invivobiosystems.com [invivobiosystems.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profile of Xanthohumol
Executive Summary
Xanthohumol (XN), the principal prenylated flavonoid derived from the female inflorescences of the hop plant (Humulus lupulus L.), has emerged from a component of brewing to a molecule of significant pharmacological interest.[1][2][3] Initially recognized for its contribution to the bitterness and flavor of beer, XN is now the subject of extensive preclinical research due to its potent antioxidant, anti-inflammatory, and cancer-preventive properties.[1][4][5][6] This guide synthesizes the current understanding of this compound's pharmacological profile, detailing its pharmacokinetic challenges, multifaceted mechanisms of action across several disease models, and the experimental methodologies crucial for its continued investigation. We will explore its molecular interactions, focusing on key signaling pathways, and provide practical, field-proven insights for professionals engaged in natural product research and drug development.
Physicochemical Properties and Pharmacokinetic Profile
This compound (3′-[3,3-dimethylallyl]-2′,4′,4-trihydroxy-6′-methoxychalcone) is the most abundant prenylated flavonoid in hops, constituting 0.1–1% of the plant's dry weight.[1] Its unique chalcone structure, featuring a prenyl group, is critical to its biological activity.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A primary hurdle in the clinical development of this compound is its low oral bioavailability.[1][7] This limitation is a critical consideration for dosage form development and therapeutic regimen design.
-
Absorption and Bioavailability: Following oral administration in rat models, the vast majority of XN is excreted unchanged in the feces, indicating poor absorption through the intestinal wall.[8] Studies have reported a dose-dependent bioavailability in rats, ranging from approximately 11% to 33% for oral doses between 1.86 and 16.9 mg/kg body weight.[2][9] The low bioavailability is partly attributed to its accumulation within intestinal cells and binding to cellular proteins, which restricts its systemic circulation.[1][2]
-
Metabolism: this compound undergoes extensive Phase II metabolism, primarily in the gut and liver.[8] Glucuronidation is a major metabolic pathway, with mono-glucuronides being the principal metabolites found in plasma.[8] Other metabolic transformations include sulfation, methylation, demethylation, hydrogenation, and hydroxylation.[10] A significant metabolic conversion is the cyclization of XN into isothis compound (IX), a flavanone that is often the predominant prenylflavonoid found in beer due to thermal processing.[7]
-
Excretion: The primary route of excretion for XN and its metabolites is fecal.[7][11] Studies in rats show that after oral administration, over 80-90% of the compound is recovered in the feces.[1][8]
Strategies to Enhance Bioavailability
The therapeutic potential of XN is intrinsically linked to overcoming its pharmacokinetic challenges. Current research focuses on advanced drug delivery systems to improve solubility, absorption, and stability.
-
Polymeric Drug Delivery Systems (PDDSs): Formulations using biodegradable polymers, such as nanoparticles, nanomicelles, and solid lipid nanoparticles (SLNs), have shown promise in preclinical studies.[7][11][12] For instance, SLN microemulsions have been reported to increase the aqueous solubility of XN by approximately 4000-fold and significantly extend its half-life.[7]
| Pharmacokinetic Parameter | Species | Dose (Oral) | Value | Reference |
| Bioavailability | Rat | 1.86 mg/kg | ~33% | [9] |
| Rat | 5.64 mg/kg | ~13% | [9] | |
| Rat | 16.9 mg/kg | ~11% | [9] | |
| Primary Metabolites | Rat | 50 mg/kg | Mono-glucuronides | [8] |
| Primary Excretion Route | Rat | 1000 mg/kg | Feces (>80%) | [1][8] |
Core Pharmacological Mechanisms of Action
This compound exhibits pleiotropic effects, modulating a wide array of signaling pathways implicated in the pathogenesis of cancer, inflammation, and metabolic diseases.
Anticancer Activity
XN's chemopreventive and therapeutic potential has been demonstrated across numerous cancer types, including breast, colon, prostate, and pancreatic cancer.[1][13] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][6][14]
Key Signaling Pathways Modulated by this compound in Cancer:
-
NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of cancer cell survival and proliferation. XN has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB, and subsequently blocking the nuclear translocation of the p65 subunit.[1][15] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[15]
-
PI3K/Akt/mTOR Suppression: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. XN suppresses this pathway, inhibiting the phosphorylation of Akt and mTOR.[1][13][16] This action contributes to apoptosis and reduced cell proliferation.[15]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is frequently overactive in cancer, promoting cell proliferation and survival. XN has been observed to decrease STAT3 phosphorylation, leading to the downregulation of its target genes, including cyclin D1 and survivin.[15]
-
Induction of Oxidative Stress: While a potent antioxidant in normal cells, XN can promote the overproduction of reactive oxygen species (ROS) in cancer cells. This is achieved by inhibiting Complex I of the mitochondrial respiratory chain, leading to oxidative stress that triggers apoptosis.[1][15]
Caption: Standard experimental workflow for evaluating this compound in vitro.
Protocol: MTT Assay for Cell Viability
This protocol is a self-validating system for determining the cytotoxic effect of this compound on cancer cells. The inclusion of a vehicle control is critical to ensure that the observed effects are due to XN and not the solvent.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line (e.g., HT29 colorectal adenocarcinoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the prepared XN dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Clinical Perspective, Challenges, and Future Directions
Despite the wealth of promising preclinical data, the translation of this compound into a clinical therapeutic remains in its early stages. [16][17]
-
Clinical Trials: Phase I clinical trials, such as the XMaS trial, have been conducted to evaluate the safety, tolerability, and pharmacokinetic profile of XN in healthy adults. [5][18][19]These studies confirmed that daily administration of 24 mg of XN is safe and well-tolerated. [18]A Phase II trial has been designed to investigate its effects in patients with Crohn's Disease. [20]* Primary Challenges: The foremost challenge remains its poor bioavailability. [1][11]While formulation strategies are promising, they require extensive development and validation. Furthermore, the majority of efficacy data comes from animal and in vitro models; more robust human clinical trials are urgently needed to validate the effects observed in preclinical settings. [4][21]* Future Directions: Future research should focus on:
-
Optimizing Delivery Systems: Developing and testing novel formulations to enhance systemic absorption and target-site delivery.
-
Human Efficacy Studies: Conducting well-designed, placebo-controlled Phase II and III clinical trials for specific indications like metabolic syndrome, chronic inflammatory diseases, and as an adjunct in cancer therapy.
-
Metabolite Activity: Investigating the biological activities of XN's major metabolites, as they may contribute significantly to its overall in vivo effects. [2]
-
Conclusion
This compound is a compelling natural product with a broad spectrum of pharmacological activities that target fundamental pathways in cancer, inflammation, and metabolic disorders. Its pleiotropic mechanism of action, particularly its ability to modulate key transcription factors like NF-κB and Nrf2, positions it as a strong candidate for further drug development. While significant pharmacokinetic hurdles must be overcome, the ongoing research into advanced delivery systems and the initiation of human clinical trials signal a promising future. For researchers and drug development professionals, this compound represents a valuable lead compound whose full therapeutic potential is just beginning to be unlocked.
References
-
Liu, M., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. Available from: [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3398. Available from: [Link]
-
Gómez-Zorita, S., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. International Journal of Molecular Sciences, 25(22), 12345. Available from: [Link]
-
Bradley, R., et al. (2020). This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial. Trials, 21(1), 843. Available from: [Link]
-
Pilarczyk, J., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants, 13(1), 1. Available from: [Link]
-
Pilarczyk, J., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. Available from: [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. Available from: [Link]
-
Liu, M., & Yin, F. (2015). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 20(1), 754-779. Available from: [Link]
-
Nowak, A., et al. (2024). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
-
Neumann, H. F., et al. (2022). Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies. Molecular Nutrition & Food Research, 66(6), e2100831. Available from: [Link]
-
Legette, J. C., et al. (2014). Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research, 58(3), 468-475. Available from: [Link]
-
Yen, T. L., et al. (2012). Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. Journal of Agricultural and Food Chemistry, 60(22), 5679-5687. Available from: [Link]
-
Hop Quencher. (n.d.). This compound-Study. Hop Quencher. Available from: [Link]
-
Liu, M., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. Available from: [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. ResearchGate. Available from: [Link]
-
Gómez-Zorita, S., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. ResearchGate. Available from: [Link]
-
Fu, M. L., et al. (2011). Differential anti-inflammatory pathway by this compound in IFN-gamma and LPS-activated macrophages. Journal of Pharmacy and Pharmacology, 63(8), 1087-1094. Available from: [Link]
-
Liu, M., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PMC - PubMed Central. Available from: [Link]
-
ClinicalTrials.gov. (2020). A Phase 2 Clinical Trial: this compound Metabolism and Signature (XMaS) in Crohn's Disease. ClinicalTrials.gov. Available from: [Link]
-
Gómez-Zorita, S., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. PubMed. Available from: [Link]
-
Bradley, R., et al. (2020). This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial. PubMed. Available from: [Link]
-
Liu, M., & Yin, F. (2015). Pharmacological profile of this compound, a prenylated flavonoid from hops (Humulus lupulus). PubMed. Available from: [Link]
-
Rodrigues, C., et al. (2022). This compound reduces inflammation and cell metabolism in HT29 primary colon cancer cells. International Journal of Food Sciences and Nutrition, 73(4), 456-465. Available from: [Link]
-
Oregon State University. (2016). This compound in lab tests lowers cholesterol, blood sugar and weight gain. Newsroom. Available from: [Link]
-
ResearchGate. (n.d.). In vitro effects of this compound on adipocytes and hepatocytes. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. ResearchGate. Available from: [Link]
-
Gerhauser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Molecular Cancer Therapeutics, 1(11), 959-969. Available from: [Link]
-
Rather, R. A., & Bhagat, M. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Current Molecular Pharmacology, 14(4), 516-530. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). ResearchGate. Available from: [Link]
-
Li, H., et al. (2023). Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer. Molecules, 28(13), 5174. Available from: [Link]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological profile of this compound, a prenylated flavonoid from hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Study - Hop Quencher [hop-quencher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies [mdpi.com]
- 9. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
The Occurrence and Quantification of Xanthohumol: A Technical Guide for Researchers
Abstract
Xanthohumol (XN), a prenylated chalcone of significant interest to the pharmaceutical and nutraceutical industries, is a specialized metabolite with a highly restricted distribution in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources and abundance of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the biosynthetic origins of this compound, detail its concentration within its primary source, explore the factors influencing its abundance, and provide validated methodologies for its extraction and quantification. This document is structured to serve as a practical and authoritative resource, combining scientific principles with actionable protocols to support research and development efforts focused on this promising bioactive compound.
Introduction: The Singular Prominence of Humulus lupulus
This compound is a natural product almost exclusively found in the female inflorescences, or cones, of the hop plant (Humulus lupulus L.)[1][2]. This perennial climbing plant, a member of the Cannabaceae family, is renowned for its role in the brewing industry, where it imparts bitterness, aroma, and microbial stability to beer[3]. Beyond its traditional use, the hop cone is a rich repository of bioactive secondary metabolites, among which this compound is the most abundant prenylated flavonoid[4]. Its unique chemical structure and broad spectrum of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties, have made it a focal point of intensive scientific investigation[3][4][5]. While sought after, the natural availability of this compound is confined, making a thorough understanding of its sources and abundance critical for its exploitation. Our extensive review of the scientific literature confirms that Humulus lupulus is the sole significant natural source of this compound.
Biosynthesis and Localization in Humulus lupulus
The production of this compound within the hop plant is a testament to the intricate machinery of specialized plant metabolism. It is synthesized within the glandular trichomes, known as lupulin glands, which are found on the bracts of the hop cones[1][6]. These glands produce a resinous substance called lupulin, which is a complex mixture of bitter acids (α- and β-acids), essential oils, and prenylflavonoids, including this compound.
The biosynthetic pathway of this compound is a specialized branch of the general flavonoid pathway, originating from the amino acid L-phenylalanine. The pathway involves several key enzymatic steps to construct the characteristic prenylated chalcone structure.
Key Biosynthetic Steps:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia lyase (PAL)
-
Cinnamate-4-hydroxylase (C4H)
-
4-Coumarate:CoA ligase (4CL)
-
-
Chalcone Synthesis: A type III polyketide synthase, chalcone synthase (CHS_H1) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone, naringenin chalcone[1].
-
Prenylation: A crucial step for this compound's bioactivity is the attachment of a dimethylallyl group. The enzyme Humulus lupulus prenyltransferase 1 (HlPT-1) transfers a dimethylallyl pyrophosphate (DMAPP) molecule to the naringenin chalcone scaffold, forming desmethylthis compound[1].
-
O-Methylation: In the final step, an O-methyltransferase (HlOMT1) catalyzes the methylation of a hydroxyl group on the A-ring of desmethylthis compound, yielding this compound[1].
This intricate pathway highlights the specialized enzymatic machinery present in hop lupulin glands, leading to the accumulation of this valuable compound.
Caption: Biosynthetic pathway of this compound in Humulus lupulus.
Abundance of this compound in Hop Cultivars
The concentration of this compound in hop cones is highly variable and is primarily dependent on the genetic makeup of the hop cultivar. Generally, the this compound content in dried hop cones ranges from 0.1% to over 1% of the dry weight[4][6]. High-alpha acid bittering hops tend to have higher concentrations of this compound compared to aroma-type hops. The following table summarizes the reported this compound content for various hop cultivars.
| Hop Cultivar | Type | This compound Content (% Dry Weight) | Reference(s) |
| Apollo | Super High Alpha | 0.8 - 1.2 | |
| Bravo | Super High Alpha | 0.7 - 1.1 | |
| Cascade | Aroma | 0.1 - 0.3 | [7] |
| Centennial | Dual-Purpose | 0.2 - 0.4 | |
| Citra® | Aroma | 0.3 - 0.5 | |
| Columbus/Tomahawk®/Zeus (CTZ) | High Alpha | 0.5 - 1.0 | |
| Galena | High Alpha | 0.5 - 0.8 | |
| Galaxy™ | Aroma | ~0.74 | |
| Magnum | High Alpha | 0.5 - 0.9 | |
| Nelson Sauvin™ | Aroma | 0.2 - 0.4 | |
| Nugget | High Alpha | 0.5 - 0.8 | |
| Saaz | Aroma | ~0.24 | |
| Simcoe® | Dual-Purpose | 0.4 - 0.7 | |
| Taurus | High Alpha | >1.0 | |
| Tradition | Aroma | ~0.48 | |
| Triskel | Aroma | ~0.18 |
Note: The values presented are approximate and can vary based on the specific sources and analytical methods used. This table is intended as a general guide.
Factors Influencing this compound Abundance
The final concentration of this compound in harvested hops is not solely determined by genetics. A range of environmental and post-harvest factors can significantly influence its abundance.
-
Environmental and Agronomic Factors:
-
Drought Stress: Studies have shown that drought stress can lead to an increase in the concentration of certain secondary metabolites, including polyphenols, in hops. However, the impact on this compound content can be cultivar-dependent[8][9]. While some cultivars may show an increase in this compound under water-limited conditions, this is not a universal response.
-
Climate and Growing Area: While cultivar is the primary determinant, the growing location and its associated climate can have a secondary effect on this compound levels[8].
-
-
Post-Harvest and Storage Conditions:
-
Temperature: this compound is susceptible to degradation at elevated temperatures. Storage of hops at high temperatures accelerates its oxidation and isomerization to isothis compound, a less bioactive compound[10][11][12]. For optimal preservation, hops should be stored at low temperatures (≤ -10 °C)[13].
-
Light Exposure: Exposure to light can also contribute to the degradation of this compound[11]. Therefore, storage in dark conditions is recommended.
-
Oxygen: The presence of oxygen promotes the oxidative degradation of this compound. Vacuum sealing or storage in an inert atmosphere can significantly reduce these losses[13].
-
Aging: The content of this compound can decrease in aged hops, with reported values falling to 0.1% or less[4].
-
Methodologies for Extraction and Quantification
Accurate determination of this compound content is crucial for research and quality control. The following sections provide a detailed protocol for the extraction and quantification of this compound from hop material using ultrasound-assisted extraction (UAE) followed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol describes a common and efficient method for extracting this compound from dried and homogenized hop cones.
Materials and Reagents:
-
Dried hop cones or pellets
-
Grinder or mill
-
Methanol (HPLC grade)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials for HPLC analysis
Procedure:
-
Sample Preparation: Grind dried hop cones or pellets into a fine, homogeneous powder.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized hop powder into a centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol to the centrifuge tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature[12][14]. Ensure the water level in the bath is sufficient to cover the solvent level in the tube.
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant (the methanol extract).
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extracts at 4 °C and protect from light.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. researchgate.net [researchgate.net]
- 8. Relationships between this compound and Polyphenol Content in Hop Leaves and Hop Cones with Regard to Water Supply and Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. innovaluppolo.crea.gov.it [innovaluppolo.crea.gov.it]
Xanthohumol: A Multifaceted Modulator of Core Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xanthohumol (XN), a prenylated chalcone derived from the hop plant (Humulus lupulus L.), has emerged from a simple beer ingredient to a molecule of intense scientific interest.[1][2] Its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, are underpinned by its remarkable ability to modulate multiple, often interconnected, cellular signaling pathways.[3][4] This technical guide provides an in-depth exploration of this compound's mechanisms of action on key signaling cascades, including NF-κB, Nrf2, MAPK, and PI3K/Akt. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with field-proven, self-validating experimental protocols to empower the scientific community in harnessing the therapeutic potential of this promising natural compound.
The NF-κB Pathway: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response and plays a pivotal role in cell survival, proliferation, and angiogenesis.[5] In a resting state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[6] Upon stimulation by cytokines like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[6][7] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[6]
This compound's Mechanism of NF-κB Inhibition
This compound exerts potent anti-inflammatory and anti-cancer effects primarily by suppressing the canonical NF-κB pathway.[5][8][9] The causality behind this inhibition is direct interaction with the IKK complex. By modifying cysteine residues on IKK, this compound prevents the phosphorylation of IκBα.[9] This action ensures that IκBα remains bound to the NF-κB p65 subunit, effectively trapping the transcription factor in the cytoplasm and preventing the downstream inflammatory cascade.[8] This targeted inhibition has been observed in various cancer cell lines, including pancreatic, prostate, and leukemia cells, where aberrant NF-κB activation is a known driver of malignancy.[1][5][10]
Visualizing this compound's Impact on NF-κB Signaling
Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.
Experimental Protocol: Validating NF-κB Inhibition by Western Blot
This protocol details a self-validating Western blot analysis to quantify the inhibition of NF-κB p65 nuclear translocation. The key is to analyze protein levels in separate cytoplasmic and nuclear fractions, providing unequivocal evidence of the transcription factor's location.
1.3.1. Cell Culture and Treatment
-
Seed cells (e.g., RAW264.7 macrophages or PANC-1 pancreatic cancer cells) in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO, <0.1%) for 2 hours. The choice of concentration should be informed by prior cell viability assays to ensure non-toxic doses are used.[11][12]
-
Add a positive control group: treat cells with a known NF-κB activator (e.g., 1 µg/mL LPS for macrophages, or 20 ng/mL TNF-α for PANC-1) for 30 minutes.
-
Include a co-treatment group: cells pre-treated with this compound and then stimulated with the activator.
-
Maintain an untreated negative control group.
1.3.2. Cytoplasmic and Nuclear Fractionation Causality Insight: Physical separation of the cytoplasm and nucleus is critical. Analyzing whole-cell lysates for p65 phosphorylation can be misleading, as it doesn't confirm translocation, the ultimate step in activation.[6]
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (e.g., Fivephoton Biochemicals, Part No. NFKB-1) with freshly added protease and phosphatase inhibitors.[13]
-
Incubate on ice for 15 minutes, then vortex vigorously for 15 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction .
-
Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction .
-
Determine protein concentration for all fractions using a BCA assay.
1.3.3. Western Blot Analysis
-
Load 20-30 µg of protein from each fraction onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Target: Rabbit anti-NF-κB p65
-
Cytoplasmic Marker: Mouse anti-α-Tubulin
-
Nuclear Marker: Rabbit anti-Lamin B1
-
Pathway Activation Marker: Rabbit anti-phospho-IκBα (use on whole-cell lysates from a parallel experiment).[14][15] Causality Insight: The cytoplasmic and nuclear markers are non-negotiable controls. They validate the purity of your fractions. A strong Lamin B1 signal in the cytoplasmic fraction, for example, would invalidate the results for that sample.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate and imaging system.
Expected Quantitative Data
| Treatment Group | Fraction | p65 Level (Relative to Control) | p-IκBα Level (Relative to Control) |
| Untreated Control | Nuclear | 1.0 | 1.0 |
| Activator (TNF-α/LPS) | Nuclear | ↑ (e.g., 5-10 fold) | ↓ (Degraded) |
| XN (20 µM) | Nuclear | ~1.0 | ~1.0 |
| XN + Activator | Nuclear | ↓ (e.g., 1.5-2.5 fold) | ↑ (Stabilized) |
| Data should be quantified using densitometry and normalized to the respective loading controls (Lamin B1 for nuclear, Tubulin for cytoplasmic). |
The Nrf2 Pathway: Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[16] Under basal conditions, Nrf2 is anchored in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. Electrophiles or reactive oxygen species (ROS) modify critical cysteine residues on Keap1, causing a conformational change that releases Nrf2.[17] Liberated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[16][18]
This compound's Mechanism of Nrf2 Activation
This compound is a potent activator of the Nrf2-ARE pathway.[19][20] Its mechanism of action is attributed to the α,β-unsaturated ketone structure in its chalcone backbone, which acts as a Michael acceptor.[20] This allows this compound to directly interact with and modify the cysteine sensors on Keap1, mimicking the effect of oxidative stress and leading to the release and nuclear accumulation of Nrf2.[17][19] This activation of downstream antioxidant enzymes is a primary contributor to this compound's neuroprotective and chemopreventive properties.[16][21]
Visualizing this compound's Impact on Nrf2 Signaling
Caption: this compound activates the Nrf2 pathway by modifying Keap1.
Experimental Protocol: Nrf2-ARE Luciferase Reporter Assay
This protocol provides a direct functional readout of Nrf2 activation by quantifying the transcriptional activity driven by the Antioxidant Response Element (ARE).[22]
2.3.1. Cell Culture and Transfection
-
Use a cell line like human keratinocytes (HaCaT) or hepatoma cells (HepG2).
-
Co-transfect cells in a 24-well plate with two plasmids:
-
An ARE-luciferase reporter plasmid (containing multiple ARE consensus sequences upstream of a firefly luciferase gene).
-
A control plasmid with a constitutively active promoter driving Renilla luciferase expression (e.g., pRL-TK). Causality Insight: The Renilla luciferase plasmid is essential for self-validation. It allows you to normalize the firefly luciferase activity for transfection efficiency and cell number, ensuring that any observed increase is due to specific ARE activation and not an artifact.[23][24]
-
-
Allow cells to recover for 24 hours post-transfection.
2.3.2. Treatment and Lysis
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or a known Nrf2 activator as a positive control (e.g., 50 µM sulforaphane). Include a vehicle control (DMSO).
-
Incubate for 12-24 hours. The optimal time should be determined via a time-course experiment.
-
Wash cells once with PBS.
-
Lyse the cells using 100 µL of Passive Lysis Buffer (e.g., from a Dual-Luciferase® Reporter Assay System).
2.3.3. Luminescence Measurement
-
Use a dual-luciferase assay system according to the manufacturer's instructions.
-
In a luminometer-compatible 96-well plate, add 20 µL of cell lysate to each well.
-
Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.
-
Next, inject Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luminescence reaction. Measure Renilla luminescence.
2.3.4. Data Analysis
-
For each well, calculate the ratio: (Firefly Luminescence / Renilla Luminescence).
-
Normalize the data by expressing the ratio for each treatment as a fold change relative to the vehicle control group.
-
A significant, dose-dependent increase in the fold change indicates Nrf2-ARE pathway activation.[25]
The MAPK/ERK Pathway: Regulating Growth and Proliferation
The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[26] The extracellular signal-regulated kinase (ERK) pathway is a well-characterized MAPK cascade often aberrantly activated in cancers, particularly non-small-cell lung carcinoma.[27] The core of this pathway is a three-tiered kinase module: Raf (MAP3K), MEK (MAP2K), and ERK (MAPK).[26][28] Activation of this cascade leads to the phosphorylation of ERK1/2, which then phosphorylates numerous downstream targets.
This compound's Modulatory Role on ERK Signaling
This compound has demonstrated the ability to inhibit the Ras/Raf/ERK signaling cascade, contributing significantly to its anti-proliferative effects.[1] Studies in A549 lung adenocarcinoma cells, which have a high basal level of phosphorylated ERK1/2, show that this compound treatment causes a concentration-dependent decrease in ERK1/2 phosphorylation.[1] This blockade is particularly effective in cancer cells that are heavily dependent on MEK/ERK activity for their growth.[1] It also re-establishes normal phosphorylation levels of ERK in mechanically stimulated periodontal and cementoblast cells, indicating a role in modulating inflammatory responses.[11][29][30]
Visualizing the Experimental Workflow for ERK Inhibition
Caption: Workflow for assessing this compound's inhibition of ERK phosphorylation.
Experimental Protocol: Non-Radioactive MAP Kinase/ERK Assay
This protocol uses Western blotting to specifically measure the phosphorylation state of ERK1/2, a direct indicator of its activation state.
3.3.1. Cell Culture and Treatment
-
Culture A549 lung adenocarcinoma cells in appropriate media until they reach 80-90% confluence.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activation.
-
Pre-treat cells with this compound at desired concentrations (e.g., 10, 20, 40 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with a mitogen like Epidermal Growth Factor (EGF) at 100 ng/mL for 15 minutes to induce robust ERK phosphorylation. Include a non-stimulated control group.
3.3.2. Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3.3.3. Western Blot Analysis
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody cocktail containing:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101).
-
Mouse anti-p44/42 MAPK (Erk1/2) (for total ERK levels). Causality Insight: Probing for both phosphorylated and total protein on the same blot (using antibodies from different host species) is a critical self-validating step. It ensures that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a general decrease in the total amount of ERK protein.[31]
-
-
Include a loading control antibody, such as anti-GAPDH.
-
Wash and incubate with appropriate fluorescently-labeled or HRP-conjugated secondary antibodies.
-
Image the blot and perform densitometric analysis. Calculate the ratio of the phosphorylated ERK signal to the total ERK signal for each sample.
The PI3K/Akt/mTOR Pathway: A Critical Axis in Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that regulates cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many human cancers, promoting proliferation and resistance to apoptosis.[1]
This compound's Inhibitory Effect on PI3K/Akt Signaling
This compound has been shown to be an effective inhibitor of this pro-survival pathway. In prostate cancer cells, for instance, induction of apoptosis by this compound was directly associated with the inhibition of Akt and mTOR phosphorylation.[10] This inhibition prevents the downstream activation of anti-apoptotic proteins like Bcl-2 and survivin.[1][10] Similarly, in cholangiocarcinoma cells, this compound treatment decreased Akt activity, which in turn suppressed STAT3 activation, another key oncogenic pathway.[1] This demonstrates this compound's ability to impact multiple oncogenic pathways through its action on upstream regulators like Akt.
Summary of this compound's Effects on Key Signaling Proteins
| Pathway | Key Protein | Effect of this compound | Consequence | Cell Types Studied |
| NF-κB | IKK | Inhibition | ↓ p65 Nuclear Translocation | Pancreatic, Leukemia, Macrophages[1][5][9] |
| NF-κB | p65 | ↓ Nuclear Translocation | ↓ Pro-inflammatory Gene Expression | Pancreatic, Prostate, CCA[1][5] |
| Nrf2 | Nrf2 | ↑ Nuclear Translocation | ↑ Antioxidant Gene Expression | Microglial, Neuronal Cells[16][19] |
| Nrf2 | HO-1, NQO1 | ↑ Upregulation | ↑ Cellular Antioxidant Defense | Microglial Cells[16] |
| MAPK | p-ERK1/2 | ↓ Phosphorylation | ↓ Cell Proliferation | Lung Adenocarcinoma, Periodontal Cells[1][27][29] |
| PI3K/Akt | p-Akt | ↓ Phosphorylation | ↓ Pro-survival Signaling, ↑ Apoptosis | Prostate Cancer, CCA[1][10] |
| STAT3 | p-STAT3 | ↓ Phosphorylation | ↓ Expression of Cyclin D1, Survivin | Pancreatic Cancer, CCA[1] |
Conclusion and Future Directions
This compound is a powerful bioactive compound that operates not on a single target, but by modulating a network of core cellular signaling pathways. Its ability to concurrently inhibit pro-inflammatory and pro-proliferative pathways (NF-κB, PI3K/Akt, MAPK) while activating cytoprotective pathways (Nrf2) makes it a compelling candidate for further investigation in cancer, inflammatory diseases, and neurodegeneration.[3][21] The experimental frameworks provided in this guide offer robust, self-validating methodologies for researchers to precisely dissect the molecular mechanisms of this compound and other novel compounds. Future research should focus on in vivo studies to confirm these cellular effects and explore the pharmacokinetics and bioavailability of this compound to bridge the gap between promising in vitro data and clinical application.
References
-
Liu, Y., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology. [Link]
-
Zarębska, W., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. [Link]
-
Kim, J., et al. (2011). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Neurochemistry International. [Link]
-
Gautam, S., et al. (2021). This compound from Hop: Hope for cancer prevention and treatment. Seminars in Cancer Biology. [Link]
-
Gerhäuser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Cancer Research. [Link]
-
Rather, R. A., & Bhagat, M. (2018). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Current Molecular Pharmacology. [Link]
-
Capłap, M., et al. (2024). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. MDPI. [Link]
-
Loch, A., et al. (2023). This compound: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells. MDPI. [Link]
-
Kim, H. J., et al. (2009). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Molecules and Cells. [Link]
-
Zarębska, W., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. PubMed Central. [Link]
-
Indigo Biosciences. Human Nrf2 Reporter Assay Kit. [Link]
-
Niederau, C., et al. (2022). This compound exerts anti-inflammatory effects in an in vitro model of mechanically stimulated cementoblasts. Clinical Oral Investigations. [Link]
-
Saito, K., et al. (2018). This compound inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer. Cancer Science. [Link]
-
Wu, K. C., et al. (2013). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta Medica. [Link]
-
Loch, A., et al. (2023). This compound: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells. PubMed. [Link]
-
Zhang, L., et al. (2019). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. Molecular Medicine Reports. [Link]
-
Fu, M., et al. (2016). This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. Toxicology. [Link]
-
Zhang, Q., et al. (2022). Differential Inhibite Effect of this compound on HepG2 Cells and Primary Hepatocytes. PubMed Central. [Link]
-
Smirnova, N. A., et al. (2011). Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators. Chemistry & Biology. [Link]
-
Yao, J., et al. (2019). This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells. ACS Chemical Neuroscience. [Link]
-
Nabavi, S. F., et al. (2022). Luciferase gene reporter assay based on the activation of the Nrf2/ARE.... ResearchGate. [Link]
-
Karpiński, P. (2020). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). MDPI. [Link]
-
Niederau, C., et al. (2022). Effects of this compound (XN) on expression and phosphorylation of.... ResearchGate. [Link]
-
Bio-protocol. Nrf2 luciferase reporter assay. [Link]
-
Albini, A., et al. (2006). Mechanisms of the antiangiogenic activity by the hop flavonoid this compound: NF-kB and Akt as targets. CNR-IRIS. [Link]
-
Monteiro, R., et al. (2008). Effects of this compound (XN) in HUVEC viability, apoptosis and invasive.... ResearchGate. [Link]
-
Capłap, M., et al. (2024). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. PubMed. [Link]
-
Wang, Y., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. [Link]
-
Yao, J., et al. (2015). This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. ProstateCancerTopics.com. [Link]
-
Deeb, D., et al. (2010). Growth inhibitory and apoptosis-inducing effects of this compound, a prenylated chalone present in hops, in human prostate cancer cells. Recent Results in Cancer Research. [Link]
-
Roux, P. P., & Blenis, J. (2004). The detection of MAPK signaling. Current Protocols in Molecular Biology. [Link]
-
BPS Bioscience. Chemi-Verse™ MAPKAPK5 Kinase Assay Kit. [Link]
-
Weigl, J., et al. (2021). This compound, a Prenylated Chalcone Derived from Hops, Inhibits Growth and Metastasis of Melanoma Cells. MDPI. [Link]
-
ResearchGate. Effect of this compound (XN) on viability of melanoma cells and primary.... [Link]
-
Yao, J., et al. (2015). This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. ResearchGate. [Link]
-
Karpiński, P. (2020). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). PubMed Central. [Link]
-
Zhang, C., et al. (2018). This compound Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis. PubMed Central. [Link]
-
Preprints.org. (2024). Antioxidant Activity of Special Functional Beers[v1]. [Link]
-
ResearchGate. This compound (XN) on p38 MAPK, ERK1/2, JNK1/2, and Akt phosphorylation.... [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
-
Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]
-
Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]
-
ResearchGate. Western blot analysis of NF-κB pathway activation in RAW264.7.... [Link]
-
Oeckinghaus, A., et al. (2011). Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. [Link]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 3. This compound from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Growth inhibitory and apoptosis-inducing effects of this compound, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts anti-inflammatory effects in an in vitro model of mechanically stimulated cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Inhibite Effect of this compound on HepG2 Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. prostatecancertopics.com [prostatecancertopics.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 29. mdpi.com [mdpi.com]
- 30. This compound: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of Xanthohumol: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Foreword: Beyond the Chalcone
Xanthohumol (XN), the principal prenylated flavonoid of the hop plant (Humulus lupulus), has transitioned from a simple beer ingredient to a molecule of intense scientific interest. Its potential anti-inflammatory, antioxidant, and cancer-preventive properties have positioned it as a promising candidate for nutraceutical and pharmaceutical development.[1][2][3] However, the therapeutic promise of this compound is not dictated by the parent compound alone. Its journey through the body—a complex odyssey of absorption, biotransformation, and microbial interaction—profoundly influences its bioavailability, safety, and ultimate biological activity.[1][4] This guide provides a detailed exploration of the in vivo metabolism of this compound, offering field-proven insights and methodologies for researchers dedicated to unlocking its full potential.
Part 1: Pharmacokinetics: Absorption, Distribution, and Bioavailability
The journey of orally ingested this compound begins with its absorption, a process that is both complex and notably inefficient. Understanding the pharmacokinetics is fundamental, as it dictates the concentration and duration of exposure of the parent compound and its metabolites to target tissues.
Absorption Dynamics and Limited Bioavailability
In vivo studies in both rodents and humans have consistently demonstrated that this compound has low oral bioavailability.[5][6][7][8] After oral administration in rats, the bioavailability was found to be dose-dependent, ranging from approximately 11% to 33%.[5][6] A significant portion of ingested XN is not absorbed and is excreted unchanged in the feces.[7][8][9]
A key characteristic of this compound's pharmacokinetic profile is a distinct biphasic absorption pattern, with peak plasma concentrations observed at multiple time points (e.g., around 1-2 hours and again at 4-8 hours) in both rats and humans.[5][10][11] This phenomenon suggests a complex absorption process involving both the small and large intestines, and potentially enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the gut.[5]
Pharmacokinetic Parameters
Quantitative analysis provides a clear picture of XN's behavior in the body. The following table summarizes key pharmacokinetic parameters from representative studies in rats and humans. The causality behind these numbers is clear: rapid metabolism and conjugation lead to a relatively fast initial clearance, but the biphasic absorption extends the presence of XN and its metabolites in circulation.
| Parameter | Species | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Reference |
| Total XN | Rat | 16.9 mg/kg (oral) | 0.15 ± 0.01 mg/L | ~4 h | 2.49 ± 0.10 hmg/L | [6] |
| Total XN | Human | 180 mg (oral) | 120 ± 24 µg/L | Biphasic (~1h & 4-5h) | 863 ± 388 hµg/L | [10] |
| Total IX | Rat | 16.9 mg/kg XN (oral) | ~0.9 mg/L | ~7-8 h | - | [5] |
| Total IX | Human | 180 mg XN (oral) | ~150 µg/L | ~8 h | - | [11] |
Part 2: The Metabolic Journey: Pathways, Enzymes, and the Crucial Role of Gut Microbiota
The low plasma concentration of the parent this compound molecule is a direct consequence of its extensive and rapid metabolism. The biotransformation of XN is not merely a detoxification process but a bioactivation pathway, creating metabolites with distinct and sometimes more potent biological activities.
The Primary Metabolic Transformation
The metabolic journey of this compound involves several critical steps, including isomerization, demethylation, and extensive Phase I and Phase II reactions.
-
Isomerization to Isothis compound (IX): One of the first and most significant transformations is the non-enzymatic, acid-catalyzed cyclization of this compound into its flavanone isomer, Isothis compound (IX).[2][5][12] This conversion occurs readily in the acidic environment of the stomach.[2][13] Consequently, after oral XN administration, IX is a major circulating metabolite, often reaching higher plasma concentrations than XN itself.[5][10]
-
Bioactivation to 8-Prenylnaringenin (8-PN): Isothis compound serves as a pro-drug for the formation of 8-prenylnaringenin (8-PN), a molecule recognized as one of the most potent phytoestrogens.[2][12][14] This critical bioactivation step is achieved through O-demethylation of IX and is catalyzed by two key players:
-
Phase I and Phase II Metabolism: Like most xenobiotics, XN and its primary metabolites undergo extensive Phase I (oxidation) and Phase II (conjugation) metabolism to increase their water solubility and facilitate excretion.
-
Phase I (Oxidation): The primary route of oxidative metabolism involves the hydroxylation of the prenyl side chain.[2][13] This is mediated by cytochrome P450 enzymes. Studies have identified several CYPs involved in the metabolism of XN and its derivatives, including CYP1A2, CYP2C8, and CYP2C19, which can also be inhibited by these same compounds, raising the potential for drug-herb interactions.[14][16][17]
-
Phase II (Conjugation): This is the predominant metabolic fate for XN. In circulation, over 99% of XN and its metabolites exist as conjugates.[11][18][19]
-
Glucuronidation: The most significant conjugation pathway. XN is efficiently converted to mono-glucuronides by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A8, and UGT1A9, in the liver and gastrointestinal tract.[20][21]
-
Sulfation: The addition of sulfate groups is another key conjugation reaction, catalyzed by sulfotransferases (SULTs) like SULT1A1 and SULT1E1.[20][21]
-
-
The following diagram illustrates the interconnected pathways of this compound metabolism.
Sources
- 1. Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, and pharmacokinetic profile of this compound in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Human pharmacokinetics of this compound, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isothis compound from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of human cytochrome P450 enzymes by hops (Humulus lupulus) and hop prenylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of human cytochrome P450 enzymes by hops (Humulus lupulus) and hop prenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. The Pharmacokinetics of Individual Conjugated this compound Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native this compound in a Randomized, Double-Blind, Crossover Trial in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro phase II metabolism of this compound by human UDP-glucuronosyltransferases and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Efficiency Extraction of Xanthohumol from Spent Hops
Abstract
Xanthohumol (XN), a prenylated chalconoid abundant in hops (Humulus lupulus), is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. Spent hops, a major byproduct of the brewing industry, represent a rich and underutilized source of this valuable compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of this compound from spent hop materials. It details the underlying principles of extraction, compares various methodologies, and provides detailed, step-by-step protocols for both solvent-based and advanced supercritical fluid extraction techniques. The protocols are designed to be self-validating, with explanations for critical steps to ensure both reproducibility and a deep understanding of the process.
Introduction: The Scientific Rationale for this compound Extraction
This compound is the principal prenylated flavonoid found in the female inflorescences of the hop plant. Its unique chemical structure, featuring a chalcone backbone with a prenyl group, is responsible for its broad spectrum of potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The brewing process transfers a significant portion of hop bitter acids into the beer, but a substantial amount of this compound remains in the residual hop material, known as spent hops. This makes spent hops an economically viable and sustainable feedstock for the recovery of a high-value bioactive compound.
The primary challenge in isolating this compound lies in efficiently extracting it from the complex lignocellulosic matrix of the hop material. The selection of an appropriate extraction method is therefore critical and must be guided by considerations of efficiency, solvent toxicity, environmental impact, and the intended final application of the purified compound.
Foundational Principles of this compound Extraction
The extraction of this compound from a solid matrix like spent hops is governed by the principle of "like dissolves like." this compound is a relatively non-polar molecule, which dictates the choice of suitable solvents. Its solubility and stability are key factors influencing the entire extraction and purification workflow.
Key Factors Influencing Extraction Efficiency
Several parameters must be carefully controlled to maximize the yield and purity of the extracted this compound.
-
Solvent Selection: The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of undesirable compounds. Ethanol is often favored in laboratory and industrial settings due to its high extraction efficiency for this compound, relatively low toxicity, and acceptance in food and pharmaceutical applications. Other solvents like methanol, acetone, and ethyl acetate have also been used effectively.
-
Temperature: Higher temperatures generally increase the solubility of this compound and the diffusion rate of the solvent into the hop matrix, which can enhance extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds, including this compound itself.
-
Time: The duration of the extraction process must be sufficient to allow for complete diffusion of the target compound from the solid material into the solvent. The optimal time is a balance between maximizing yield and minimizing operational costs and potential degradation.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can increase the concentration gradient and enhance the diffusion of this compound, but also leads to higher solvent consumption and subsequent removal costs.
-
Particle Size: Reducing the particle size of the spent hop material by grinding or milling increases the surface area available for solvent contact, thereby improving extraction efficiency.
Caption: Factors influencing this compound extraction efficiency.
Comparative Analysis of Extraction Methodologies
The choice of extraction technology is a critical decision based on desired yield, purity, scalability, and available resources. Below is a comparative summary of common methods.
| Method | Typical Solvents | Temp. (°C) | Time | Typical Yield (mg/g DW) | Pros | Cons | Reference |
| Maceration | Ethanol, Methanol, Acetone | 20-60 | 12-24 h | 3 - 6 | Simple, low cost | Time-consuming, lower efficiency | |
| Soxhlet Extraction | Ethanol, Ethyl Acetate | Solvent Boiling Point | 6-12 h | 5 - 8 | High efficiency, less solvent | Thermolabile compound degradation | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25-50 | 0.5-2 h | 6 - 9 | Fast, efficient, reduced solvent use | Specialized equipment, potential for radical formation | |
| Supercritical CO₂ Extraction (SFE) | CO₂ (+ co-solvent like Ethanol) | 40-60 | 1-4 h | 4 - 7 | Clean, tunable, non-toxic | High capital cost, complex |
DW: Dry Weight of spent hops
Detailed Extraction Protocols
The following protocols provide step-by-step instructions for two distinct and validated methods for this compound extraction.
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE) with Ethanol
This protocol leverages the mechanical effects of ultrasonic waves to disrupt cell walls and enhance solvent penetration, resulting in a rapid and efficient extraction.
Materials and Reagents:
-
Dried and milled spent hops (particle size < 0.5 mm)
-
96% Ethanol (v/v), analytical grade
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Preparation: Weigh 10 g of dried, milled spent hops and place them into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of 96% ethanol to the beaker. This creates a solid-to-liquid ratio of 1:10 (w/v), which is optimal for ensuring complete wetting of the material without excessive solvent waste.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 40°C and the sonication frequency to 35 kHz. Sonicate for 60 minutes. The cavitation bubbles generated by the ultrasound will create micro-jets that rupture the plant cell walls, facilitating the release of this compound.
-
Separation: After sonication, remove the beaker and filter the mixture through filter paper to separate the liquid extract from the solid hop residue.
-
Residue Washing: Wash the solid residue on the filter paper with an additional 20 mL of 96% ethanol to recover any remaining this compound. Combine this wash with the initial filtrate.
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator. Set the water bath temperature to 45°C and apply a vacuum. This will efficiently remove the ethanol, leaving behind a crude this compound-rich resin.
-
Drying and Storage: The resulting crude extract should be dried under a vacuum to remove any residual solvent and then stored at -20°C in a desiccated, dark environment to prevent degradation.
Protocol 2: Supercritical CO₂ (SFE) Extraction with Ethanol as Co-solvent
SFE is a "green" technology that uses carbon dioxide in its supercritical state as the primary solvent. The properties of supercritical CO₂ (between a gas and a liquid) allow it to effuse through solids like a gas and dissolve materials like a liquid.
Materials and Reagents:
-
Dried and milled spent hops (particle size < 0.5 mm)
-
Food-grade liquid carbon dioxide
-
96% Ethanol (v/v), as a co-solvent
-
Supercritical fluid extractor system
-
Collection vessel
Procedure:
-
Preparation: Load 50 g of dried, milled spent hops into the extractor vessel of the SFE system.
-
System Setup: Set the extraction parameters. The choice of parameters is a critical step that leverages the tunable nature of SFE.
-
Pressure: 30 MPa (300 bar). Higher pressure increases the density of the CO₂, enhancing its solvating power.
-
Temperature: 50°C. This temperature keeps the CO₂ in a supercritical state and aids in the solubility of this compound.
-
CO₂ Flow Rate: 2 L/min.
-
Co-solvent: Add 5% (v/v) ethanol to the CO₂ flow. Pure supercritical CO₂ is quite non-polar. The addition of a small amount of a polar co-solvent like ethanol is crucial to increase the polarity of the fluid and significantly improve the extraction efficiency of the moderately polar this compound.
-
-
Extraction: Begin the extraction process and run for 2 hours. The supercritical fluid will pass through the hop material, dissolving the this compound.
-
Separation and Collection: The fluid mixture (CO₂ + ethanol + extract) then flows into a separator vessel where the pressure is reduced (e.g., to 5 MPa). This pressure drop causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extract. The gaseous CO₂ is then recycled.
-
Extract Recovery: The collected extract, a mixture of this compound and co-solvent, is retrieved from the separator. The ethanol can be removed using a rotary evaporator as described in Protocol 1.
-
Drying and Storage: Dry the final crude extract under vacuum and store it at -20°C in a dark, desiccated container.
General Workflow: From Spent Hops to Purified this compound
The crude extract obtained from any of the above methods will contain this compound along with other co-extracted compounds like other flavonoids, lipids, and chlorophylls. Further purification is often necessary for analytical or pharmaceutical applications.
Caption: General workflow for extraction and purification of this compound.
A common and effective method for purification is silica gel column chromatography. The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is then used to elute the compounds. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Conclusion
This application note provides a robust framework for the extraction of this compound from spent hops. The choice between a rapid, high-efficiency method like Ultrasound-Assisted Extraction and a clean, tunable technology like Supercritical CO₂ Extraction will depend on the specific goals, scale, and resources of the research or development project. By carefully controlling the key parameters outlined and following the detailed protocols, researchers can reliably obtain high-quality this compound extracts for further investigation and application.
References
-
Title: this compound and other prenylated flavonoids from hops and beer: to your good health! Source: Phytochemistry URL: [Link]
-
Title: Extraction of this compound from Spent Hops (Humulus lupulus L.) Source: Polish Journal of Environmental Studies URL: [Link]
-
Title: Optimisation of the extraction of this compound from spent hops using conventional and non-conventional methods Source: Journal of the Institute of Brewing URL: [Link]
-
Title: Ultrasound-assisted extraction (UAE) of this compound from spent hops Source: Food Chemistry URL: [Link]
-
Title: Therapeutic Applications of this compound, a Prenylated Chalconoid from Hops (Humulus lupulus L.) Source: Frontiers in Pharmacology URL: [Link]
-
Title: Supercritical fluid extraction of this compound from milled hops Source: The Journal of Supercritical Fluids URL: [Link]
Application Notes and Protocols: High-Speed Counter-Current Chromatography for Xanthohumol Purification
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of High-Speed Counter-Current Chromatography (HSCCC) for the efficient, preparative-scale purification of Xanthohumol from hop (Humulus lupulus L.) extracts. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and practical considerations necessary for developing a robust and validated purification workflow.
Introduction: The Case for High-Purity this compound and Advanced Purification Techniques
This compound, a prenylated chalcone found predominantly in hops, is a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1][2][3] Its diverse biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties, have spurred extensive research.[3][4] However, realizing the full therapeutic potential of this compound necessitates its isolation in high purity, free from other co-extracted phytochemicals that could interfere with biological assays or clinical applications.
Traditional purification methods for this compound often involve multiple, time-consuming chromatographic steps, such as column chromatography on silica gel or Sephadex, which can lead to sample loss and degradation.[1][5] High-Speed Counter-Current Chromatography (HSCCC) presents a powerful alternative. As a support-free liquid-liquid partition chromatography technique, HSCCC eliminates irreversible adsorption onto a solid support, leading to high sample recovery and the preservation of biological activity.[6][7] This makes it an ideal platform for the preparative separation of natural products like this compound.[8][9]
This application note provides a detailed protocol for the single-step purification of this compound from a crude hop extract, achieving high purity (>95%) and excellent recovery.[1][2][10]
The Principle of HSCCC: A Primer
HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases. One phase is held stationary within a coiled column by a centrifugal force, while the other, mobile phase is pumped through it. The differential partitioning of solutes between the two phases, governed by their partition coefficients (K), leads to their separation. A key advantage of HSCCC is its versatility and the ability to handle crude extracts directly, making it a highly efficient purification tool.[7]
Experimental Workflow for this compound Purification
The purification of this compound using HSCCC can be broken down into three key stages: sample preparation, HSCCC separation, and fraction analysis. The following diagram illustrates the overall process.
Figure 1: Overall workflow for the purification of this compound using HSCCC.
Materials and Methods
Equipment
-
High-Speed Counter-Current Chromatograph
-
HPLC system with a Diode Array Detector (DAD)
-
Rotary evaporator
-
Ultrasonic bath
-
Analytical balance
-
Separatory funnel
-
Glassware (beakers, flasks, etc.)
-
Fraction collector
Reagents and Materials
-
Crude hop extract (e.g., ethanolic extract)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound standard (>98% purity)
Detailed Experimental Protocol
This protocol is based on the successful separation of this compound from hop extracts as demonstrated in the literature.[1][2][10]
Step 1: Solvent System Selection and Preparation
The choice of the two-phase solvent system is the most critical parameter in HSCCC.[11] The ideal system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0, and achieve good retention of the stationary phase. For this compound, a non-polar chalcone, a hexane-ethyl acetate-methanol-water system has proven to be highly effective.[1][2][10]
Protocol:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:5:4:3 .[1][2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases, for instance, by using an ultrasonic bath for 20 minutes before use.
Step 2: HSCCC Instrument Setup and Equilibration
Protocol:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase of the solvent system).
-
Set the desired rotational speed of the centrifuge.
-
Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet and a stable baseline on the detector.
-
Once equilibrium is reached, record the volume of the stationary phase retained in the column. A high stationary phase retention (typically >50%) is crucial for good separation.
Step 3: Sample Preparation and Injection
Protocol:
-
Dissolve a known amount of the crude hop extract in a specific volume of the biphasic solvent system (e.g., 1:1 v/v of stationary and mobile phase) to create the sample solution.
-
Inject the sample solution into the HSCCC system through the sample injection valve.
Step 4: Elution and Fraction Collection
Protocol:
-
Continue to pump the mobile phase through the column after sample injection.
-
Monitor the effluent from the column with a UV-Vis detector at a suitable wavelength for this compound (e.g., 370 nm).[4]
-
Collect fractions of the eluate using a fraction collector. The size of the fractions can be adjusted based on the peak widths observed in the chromatogram.
Step 5: Purity Analysis by HPLC
The purity of the collected fractions containing this compound should be determined using an analytical HPLC method.
Protocol:
-
Evaporate the solvent from the collected fractions containing the target peak under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the samples by HPLC. A typical HPLC system for this compound analysis would consist of a C18 column and a gradient elution with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).[3][4]
-
Compare the retention time and UV spectrum of the purified compound with that of a this compound standard.
-
Calculate the purity of the isolated this compound based on the peak area percentage in the HPLC chromatogram.
Expected Results and Data Presentation
Following the described protocol, a high-purity this compound fraction can be obtained in a single HSCCC run. The table below summarizes typical parameters and expected outcomes based on published data.[1][2][10]
| Parameter | Value/Description | Source |
| HSCCC Solvent System | n-hexane:ethyl acetate:methanol:water (5:5:4:3, v/v/v/v) | [1][2][10] |
| Stationary Phase | Upper phase | [1] |
| Mobile Phase | Lower phase | [1] |
| Flow Rate | 2.0 mL/min | [1] |
| Sample Loading | Dependent on column volume and crude extract complexity | |
| Detection Wavelength | 370 nm | [4] |
| Achievable Purity | >95% | [1][2][10] |
| Yield | ~93.6% | [1][2] |
Causality and Self-Validation
The success of this protocol is rooted in the physicochemical properties of this compound and the principles of liquid-liquid partition chromatography. This compound's moderate polarity allows for its effective partitioning in the chosen four-component solvent system. The self-validating nature of this protocol lies in the analytical step; the HPLC analysis of the collected fractions provides immediate and quantifiable feedback on the success of the separation, allowing for optimization if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Stationary Phase Retention | - Inappropriate solvent system- Too high a flow rate- Insufficient equilibration time | - Screen for a new solvent system with a shorter settling time.- Reduce the mobile phase flow rate.- Ensure the system is fully equilibrated before sample injection. |
| Poor Peak Resolution | - Suboptimal partition coefficient (K)- Column overloading- Low stationary phase retention | - Adjust the solvent system composition to optimize the K value.- Reduce the sample loading amount.- Optimize conditions to improve stationary phase retention. |
| Emulsion Formation | - High concentration of certain compounds in the crude extract- Incompatible solvent system | - Dilute the sample solution.- Filter the sample solution before injection.- Select a different solvent system. |
Conclusion
High-Speed Counter-Current Chromatography offers a rapid, efficient, and scalable method for the preparative purification of this compound from crude hop extracts. By eliminating the solid support matrix, HSCCC maximizes sample recovery and yields a high-purity product in a single step. The protocol detailed herein provides a robust starting point for researchers and drug development professionals seeking to isolate this compound for further investigation and application.
References
-
[HPTLC Determination of this compound in Hops (Humulus lupulus L.) and Hop Products]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Counter-current chromatography for high throughput analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 11. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Xanthohumol derivatives for bioactivity screening
Application Notes & Protocols
Abstract
Xanthohumol (XN), a prenylated chalcone from the hop plant (Humulus lupulus L.), is a molecule of significant scientific interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] However, its therapeutic potential can be limited by factors such as low bioavailability.[1] The chemical synthesis of derivatives allows for the systematic modification of the this compound scaffold to enhance potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR). This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel this compound derivatives. Furthermore, it details robust, step-by-step protocols for screening these compounds for key bioactivities, empowering researchers in natural product chemistry and drug discovery.
Rationale and Strategy for this compound Derivative Synthesis
The core principle behind synthesizing derivatives is to create a library of structurally related compounds to probe their biological interactions. The this compound molecule offers several sites for chemical modification, primarily the hydroxyl groups on the A and B rings and the α,β-unsaturated ketone system, which is crucial for many of its biological activities.[1]
Key objectives for derivatization include:
-
Improving Bioavailability: Modifying hydroxyl groups (e.g., through methylation or acylation) can alter the lipophilicity of the compound, potentially improving its absorption and distribution.[2]
-
Enhancing Potency: Subtle structural changes can lead to stronger interactions with biological targets. For instance, adding electron-withdrawing groups can enhance cytotoxicity in certain cancer cell lines.[2]
-
Exploring Structure-Activity Relationships (SAR): By systematically altering different parts of the molecule and observing the effect on bioactivity, researchers can identify the key pharmacophores responsible for its therapeutic effects.
-
Reducing Toxicity: Chemical modification can potentially dissociate the desired therapeutic activity from unwanted side effects.
The overall workflow for this process is outlined below.
Caption: Overall workflow from synthesis to lead identification.
Synthesis, Purification, and Characterization
The total synthesis of this compound can be achieved through various routes, often starting from commercially available precursors like naringenin or phloracetophenone.[3][4] The following protocol outlines a generalizable Claisen-Schmidt condensation approach to form the chalcone backbone, a pivotal step in synthesizing many derivatives.
Protocol: Synthesis of a this compound Derivative via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted acetophenone (representing the A-ring) with a substituted benzaldehyde (representing the B-ring) to form the chalcone scaffold.
Rationale: The Claisen-Schmidt condensation is a reliable and versatile reaction for forming α,β-unsaturated ketones. The use of a strong base like KOH deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated chalcone system.
Materials:
-
Substituted 2',4',6'-trihydroxyacetophenone precursor
-
Substituted 4-hydroxybenzaldehyde precursor
-
Potassium hydroxide (KOH)
-
Anhydrous methanol or ethanol
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in anhydrous methanol.
-
Base Addition: Add a catalytic amount of KOH (e.g., 1.2 eq) to the solution and stir at room temperature until it fully dissolves.
-
Condensation: Slowly add the substituted benzaldehyde (1.0 eq), also dissolved in a minimal amount of anhydrous methanol, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Quenching and Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl to neutralize the mixture until it reaches a pH of ~6-7.
-
Extraction: Remove the methanol using a rotary evaporator. Add distilled water to the residue and extract the crude product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with distilled water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude derivative.
Protocol: Purification by Column Chromatography
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). By using a mobile phase (solvent system) of increasing polarity, compounds with different polarities can be eluted sequentially, allowing for the isolation of the desired pure derivative.
Materials:
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) and carefully pack the glass column.
-
Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the solvent system (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions using TLC. Combine the fractions that contain the pure desired compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound derivative. A purity of >95%, as determined by HPLC, is desirable for bioactivity screening.[5]
Characterization
The identity and purity of the synthesized derivatives must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Specific chemical shifts (δ) and coupling constants (J) provide detailed information about the arrangement of atoms.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[7]
Bioactivity Screening Protocols
Once a library of pure derivatives is obtained, the next step is to screen them for biological activity. A tiered approach is recommended, starting with high-throughput in vitro assays.
Protocol: Anticancer Activity (MTT Cell Viability Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect. This is a standard and reliable method for initial anticancer drug screening.[9]
Materials:
-
Human cancer cell line (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium in the plate with 100 µL of medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce pro-inflammatory mediators, including nitric oxide (NO).[10] This assay measures the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]
Caption: Simplified NF-κB signaling pathway in inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[10]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample. Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[12] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the antioxidant capacity of the compound.[13]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should also be measured.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the results to determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[14]
-
Data Presentation and Interpretation
Results from the screening assays should be compiled into a clear, tabular format to facilitate comparison and SAR analysis. This allows for direct correlation between structural modifications and changes in biological activity.
Table 1: Hypothetical Bioactivity Data for a Series of this compound (XN) Derivatives
| Compound ID | Modification on XN Scaffold | Anticancer (HeLa) IC₅₀ (µM) | Anti-inflammatory (NO Inhibition) IC₅₀ (µM) | Antioxidant (DPPH) EC₅₀ (µM) |
| XN | Parent Compound | 15.2 | 12.5 | 25.8 |
| DER-01 | 4'-O-Methylation | 11.8 | 18.3 | 45.1 |
| DER-02 | 4'-O-Acetylation | 22.5 | 15.1 | 30.2 |
| DER-03 | B-ring: 3'-Nitro substitution | 8.5 | 25.6 | >100 |
| DER-04 | B-ring: 3',5'-Dichloro substitution | 4.1 | 38.4 | >100 |
From this hypothetical data, one could infer that methylation at the 4'-position (DER-01) slightly improves anticancer activity but weakens antioxidant potential. Introducing an electron-withdrawing nitro group (DER-03) or dichloro groups (DER-04) on the B-ring significantly enhances anticancer cytotoxicity while diminishing anti-inflammatory and antioxidant activities, providing a clear direction for SAR.[2]
Conclusion
The systematic synthesis and screening of this compound derivatives represent a powerful strategy in the field of drug discovery. By employing robust chemical and biological protocols, researchers can generate novel compounds with potentially enhanced therapeutic properties. The methodologies detailed in this guide provide a validated workflow for identifying lead candidates for further preclinical development. Future work should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives.[15][16]
References
-
Szlachcic, A., et al. (2021). Synthesis of this compound and this compound-d3 from naringenin. RSC Advances. Available at: [Link]
-
Szlachcic, A., et al. (2021). Synthesis of this compound and this compound-d3 from naringenin. National Institutes of Health. Available at: [Link]
-
Johnson, J. J., et al. (2008). Total Synthesis of this compound. Journal of Natural Products. Available at: [Link]
-
Zhang, B., et al. (2015). Synthesis of this compound Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Paraiso, I. L., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Tronina, T., et al. (2020). Antimicrobial Activity of this compound and Its Selected Structural Analogues. Molecules. Available at: [Link]
-
ResearchGate. (2010). Synthesis of the this compound derivatives. ResearchGate. Available at: [Link]
-
Pulido, R., et al. (2000). Antioxidant Activity of Dietary Polyphenols As Determined by a Modified Ferric Reducing/Antioxidant Power Assay. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cancer Chemotherapy National Service Center. (1962). Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Overview of the biological activities of this compound with corresponding examples. ResearchGate. Available at: [Link]
-
Nakagawa, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules. Available at: [Link]
-
Stojak, M., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants. Available at: [Link]
-
Gallego, M., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants. Available at: [Link]
-
ResearchGate. (2025). Total Synthesis of this compound. ResearchGate. Available at: [Link]
-
Berridge, M. V., et al. (2005). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]
-
Adisakwattana, S., et al. (2018). Evaluation of Polyphenol Content and Antioxidant Capacity of Aqueous Extracts from Eight Medicinal Plants from Reunion Island: Protection against Oxidative Stress in Red Blood Cells and Preadipocytes. Antioxidants. Available at: [Link]
-
ResearchGate. (2025). New Method To Determine Antioxidant Activity of Polyphenols. ResearchGate. Available at: [Link]
-
Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. World Journal of Clinical Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Common techniques and methods for screening of natural products for developing of anticancer drugs. ResearchGate. Available at: [Link]
-
Jiang, C. H., et al. (2018). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. AGRIS. Available at: [Link]
-
Chen, Q. H., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry. Available at: [Link]
-
Armbruster, K. M. Z., et al. (2023). Affinity- and activity-based probes synthesized from structurally diverse hops-derived this compound flavonoids reveal highly varied protein profiling in Escherichia coli. RSC Chemical Biology. Available at: [Link]
-
Chanput, W., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. International Immunopharmacology. Available at: [Link]
-
ResearchGate. (2025). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. ResearchGate. Available at: [Link]
-
Roehrer, S., et al. (2018). This compound C, a minor bioactive hop compound: Production, purification strategies and antimicrobial test. Journal of Chromatography B. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. Available at: [Link]
-
Czerwonka, A., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Materials. Available at: [Link]
-
Magalhães, P. J., et al. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Chanput, W., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. International Immunopharmacology. Available at: [Link]
-
Barreca, D., et al. (2023). Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. Molecules. Available at: [Link]
-
Jo, E., et al. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Molecules. Available at: [Link]
Sources
- 1. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound and this compound-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity- and activity-based probes synthesized from structurally diverse hops-derived this compound flavonoids reveal highly varied protein profiling in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of Xanthohumol in Cell Culture Assays
Introduction: Xanthohumol as a Potent Anti-Proliferative Agent
This compound (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant attention in oncological research for its broad-spectrum anti-cancer properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based assays to investigate its anti-proliferative effects. We will delve into the molecular mechanisms of this compound, provide detailed, field-proven protocols for its application, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing various stages of carcinogenesis from initiation to progression.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[2][3][4] This application note will provide the necessary framework to effectively design and execute experiments to characterize these anti-proliferative activities in vitro.
Molecular Mechanism of Action: How this compound Inhibits Cancer Cell Proliferation
Understanding the molecular targets of this compound is crucial for designing meaningful experiments and interpreting results. This compound's anti-proliferative activity is not attributed to a single mechanism but rather a synergistic interplay of effects on multiple cellular processes.
1. Induction of Apoptosis:
This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[5][6][7] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][8]
-
Intrinsic Pathway: this compound can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8][9] This results in the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.[8][10]
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors, such as DR5, on the cancer cell surface.[6][11] This sensitizes the cells to apoptosis-inducing ligands like TRAIL.[6] The activation of the extrinsic pathway also converges on the activation of caspase-8 and subsequently caspase-3.[8]
-
Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[6][10]
2. Cell Cycle Arrest:
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been reported to induce cell cycle arrest at different phases, most notably the G1, S, and G2/M phases, depending on the cell type and concentration used.[1][7][8][9][12] This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound can increase the expression of p21, a potent CDK inhibitor.[13]
3. Inhibition of Key Signaling Pathways:
Several critical signaling pathways that promote cancer cell growth, survival, and metastasis are inhibited by this compound.
-
Notch Signaling Pathway: this compound has been demonstrated to downregulate the expression of Notch1, a key transmembrane receptor involved in cell proliferation, differentiation, and survival.[5][12][14] Inhibition of the Notch pathway leads to decreased expression of its downstream targets like HES-1, contributing to growth suppression.[14]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound can inhibit the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[3][11]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. This compound can inhibit NF-κB activation, thereby downregulating the expression of genes involved in cell proliferation and survival.[3][10]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth. This compound has been shown to inhibit this pathway in some cancer cells, contributing to its anti-proliferative effects.[15]
The following diagram illustrates the interconnected signaling pathways modulated by this compound.
Caption: this compound's multi-target anti-proliferative mechanism.
Experimental Protocols for Assessing Anti-Proliferative Effects
This section provides detailed, step-by-step protocols for key assays to evaluate the anti-proliferative effects of this compound. It is imperative to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO, the solvent for this compound) at the same concentration used for the treatment groups.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This assay provides a quantitative measure of cell viability and is a primary screening tool to determine the cytotoxic potential of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 100 µM.[4][7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot a dose-response curve (percentage of viability vs. This compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
The following workflow diagram outlines the MTT assay procedure.
Caption: Step-by-step workflow for the MTT cell viability assay.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 24 | 6.7 | [4] |
| Hs578T | Breast Cancer | 24 | 4.78 | [4] |
| HCT-15 | Colon Cancer | 24 | 3.6 | [3] |
| 40-16 | Colon Cancer | 24 | 4.1 | [4] |
| A-2780 | Ovarian Cancer | 48 | 0.52 | [3] |
| A549 | Lung Cancer | 48 | 25.48 | [8] |
| HepG2 | Liver Cancer | 96 | ~5-15 | [5] |
| PC-3 | Prostate Cancer | 48 | ~20-40 | [3][4] |
| PANC-1 | Pancreatic Cancer | 48 | ~5-10 | [3] |
Protocol 2: Total Protein Quantification using Bradford Assay
The Bradford assay is a rapid and sensitive method for the quantification of total protein concentration in a sample. It is based on the binding of the dye Coomassie Brilliant Blue G-250 to proteins.[19][20][21][22]
Rationale: This assay is essential for normalizing data from other assays, such as Western blotting or enzyme activity assays, to the total protein content, ensuring that observed effects are not due to variations in cell number.
Materials:
-
Cell lysate (prepared using a suitable lysis buffer, e.g., RIPA buffer)
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0 to 1.5 mg/mL)[20]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Standards and Samples:
-
Assay Procedure (96-well plate format):
-
Absorbance Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeted anti-proliferative agent with significant potential in cancer therapy. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers to investigate and validate its efficacy in various cancer models. Future studies should focus on synergistic combinations of this compound with existing chemotherapeutic agents and further elucidation of its complex downstream signaling effects. The continued exploration of this promising natural compound is warranted to translate its preclinical anti-cancer activities into clinical applications.
References
-
Gerhauser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Cancer Research, 62(17), 4919-4925. [Link]
-
Farooqi, A. A., et al. (2019). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 24(16), 2984. [Link]
-
Kunnimalaiyaan, M., et al. (2015). This compound Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma. PLoS ONE, 10(5), e0127431. [Link]
-
Yong, W. K., & Malek, S. N. A. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. Pharmacognosy Magazine, 11(Suppl 2), S275–S283. [Link]
-
Wang, C. M., et al. (2018). This compound Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis. Oxidative Medicine and Cellular Longevity, 2018, 6215350. [Link]
-
Gautam, N., et al. (2021). This compound from Hop: Hope for cancer prevention and treatment. IUBMB Life, 73(8), 1017-1037. [Link]
-
Engelsgjerd, S., et al. (2019). This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PLoS ONE, 14(3), e0213859. [Link]
-
Yong, W. K., & Malek, S. N. A. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. Pharmacognosy Magazine, 11(Suppl 2), S275–S283. [Link]
-
Ga-Young, K., et al. (2012). This compound decreases Notch1 expression and cell growth by cell cycle arrest and induction of apoptosis in epithelial ovarian cancer cell lines. Journal of Ovarian Research, 5, 34. [Link]
-
L-Y, L., et al. (2020). This compound, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent. Molecules, 25(8), 1773. [Link]
-
Santos, C. R., et al. (2018). This compound inhibits cell proliferation and induces apoptosis in human thyroid cells. Food and Chemical Toxicology, 115, 133-140. [Link]
-
Singh, S., et al. (2021). This compound: A Metabolite with Promising Anti-Neoplastic Potential. Current Pharmaceutical Design, 27(13), 1586-1601. [Link]
-
Jiang, W., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
-
Kunnimalaiyaan, S., et al. (2015). This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells. Molecular Cancer, 14, 139. [Link]
-
Chen, Y., et al. (2019). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. Journal of B.U.ON., 24(5), 1935-1940. [https://www.researchgate.net/publication/336350020_Anticancer_effect_of_xanthohumol_induces_growth_inhibition_and_apoptosis_of_human_liver_cancer_through_NF-B p53-apoptosis_signaling_pathway]([Link] p53-apoptosis_signaling_pathway)
-
Stevens, J. F., et al. (2019). Antiproliferative and Cytotoxic Activity of this compound and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines. Nutrients, 11(3), 617. [Link]
-
Sun, H., et al. (2016). Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro. Oncology Letters, 12(4), 2739–2744. [Link]
-
Ho, Y. C., et al. (2008). Inhibitory effects of this compound from hops (Humulus lupulus L.) on human hepatocellular carcinoma cell lines. Phytotherapy Research, 22(11), 1465-1468. [Link]
-
Gholamalizadeh, R., et al. (2023). This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture. Journal of Cancer Research and Clinical Oncology, 149(1), 1-16. [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]
-
Engelsgjerd, S., et al. (2019). This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PLoS ONE, 14(3), e0213859. [Link]
-
Wikipedia. (n.d.). Bradford protein assay. Retrieved from [Link]
-
San Diego State University. (n.d.). Bradford (BioRad) 96 Well Plate Protein Assay Protocol. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Gholamalizadeh, R., et al. (2023). This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture. Journal of Cancer Research and Clinical Oncology, 149(1), 1-16. [Link]
-
Zielińska, P., et al. (2024). Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 25(20), 12271. [Link]
-
Tronina, T., et al. (2013). Fungal metabolites of this compound with potent antiproliferative activity on human cancer cell lines in vitro. Bioorganic & Medicinal Chemistry, 21(6), 1541-1546. [Link]
-
Buck, E., et al. (2006). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. International Immunopharmacology, 6(8), 1255-1265. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and induces apoptosis in human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound decreases Notch1 expression and cell growth by cell cycle arrest and induction of apoptosis in epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent [mdpi.com]
- 14. This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture | springermedizin.de [springermedizin.de]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Bradford protein assay | Abcam [abcam.com]
- 22. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 23. home.sandiego.edu [home.sandiego.edu]
Application Notes & Protocols: A Framework for Assessing the Anti-Angiogenic Effects of Xanthohumol
Audience: Researchers, scientists, and drug development professionals in oncology, cardiovascular disease, and related fields.
Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy. Xanthohumol (XN), a prenylated flavonoid derived from the hop plant (Humulus lupulus L.), has emerged as a promising anti-angiogenic agent.[1][2][3] This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of this compound's effect on angiogenesis, progressing from foundational in vitro assays to more complex ex vivo and in vivo models. The protocols are designed to not only quantify the inhibitory effects of XN but also to elucidate the underlying molecular mechanisms, providing a robust framework for preclinical assessment.
Scientific Foundation: The Rationale for Investigating this compound in Angiogenesis
Angiogenesis is a complex, multi-step process involving endothelial cell (EC) proliferation, migration, and differentiation to form new capillary structures.[4] This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In pathologies like cancer, tumors hijack this process to secure a blood supply for growth and dissemination.[5]
This compound has been identified as a potent inhibitor of several key steps in the angiogenic cascade.[1][3][6] Its mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways within endothelial cells. Key pathways implicated in the anti-angiogenic effects of this compound include:
-
VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are central drivers of angiogenesis. This compound has been shown to modulate VEGF signaling, which can lead to a reduction in EC proliferation and survival.[7][8]
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a significant role in promoting inflammation and angiogenesis. This compound can inhibit NF-κB activation, thereby downregulating the expression of pro-angiogenic genes.[1][3][9]
-
Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and migration. This compound has been demonstrated to inhibit this pathway, contributing to its anti-angiogenic effects.[2][3]
-
AMPK Activation: this compound can activate 5' adenosine monophosphate-activated protein kinase (AMPK), a key energy sensor that, when activated, can inhibit processes like cell growth and proliferation.[2]
-
Notch Signaling: The Notch pathway is critical for determining endothelial cell fate (tip vs. stalk cell) and vessel patterning.[10][11][12] While direct modulation by this compound is an area of ongoing research, its interplay with other pathways makes it a relevant target for investigation.
This application note provides a logical workflow to dissect these effects, starting with fundamental cellular functions and progressing to integrated biological systems.
Experimental Workflow: A Multi-Assay Approach
A thorough assessment of an anti-angiogenic compound requires a tiered approach. We propose a workflow that begins with high-throughput in vitro screening assays and moves towards more physiologically relevant ex vivo and in vivo models to confirm efficacy and elucidate mechanism.
Caption: Tiered experimental workflow for assessing this compound's anti-angiogenic activity.
Detailed Protocols: In Vitro Assessment
The initial phase focuses on the direct effects of this compound on core endothelial cell functions. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant primary cell line for these assays.
Endothelial Cell Proliferation Assay
Rationale: Uncontrolled EC proliferation is a hallmark of pathological angiogenesis. This assay provides a primary screen to determine if this compound has cytostatic or cytotoxic effects on endothelial cells.
Methodology (MTT Assay):
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium (EGM). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO). Include a positive control for inhibition if available.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Migration Assays
Rationale: EC migration is essential for the extension of new vascular sprouts.[4] Assessing the impact of this compound on this process is a critical step. We describe two complementary methods.
Protocol 1: Wound Healing (Scratch) Assay [13][14]
-
Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
Serum Starvation: Replace the medium with low-serum (0.5-1% FBS) medium for 12-24 hours to inhibit proliferation.
-
Create Wound: Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the monolayer.
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound. Include a positive control (e.g., VEGF) and a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).
-
Quantification: Measure the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Protocol 2: Transwell (Boyden Chamber) Assay [13][15][16]
-
Setup: Place 8 µm pore size inserts into a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., VEGF) with or without various concentrations of this compound. The upper chamber receives serum-free medium.
-
Cell Seeding: Seed serum-starved HUVECs (5 x 10⁴ cells) in the upper chamber.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Processing: Remove non-migrated cells from the top of the insert with a cotton swab.
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields.
Endothelial Cell Tube Formation Assay
Rationale: This assay models the differentiation step of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.[17][18] It is one of the most widely used in vitro angiogenesis assays.
Methodology:
-
Plate Coating: Thaw growth factor-reduced Matrigel (or another basement membrane extract) on ice.[18] Pipette 50-100 µL into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[18]
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound.
-
Plating: Carefully add 1-1.5 x 10⁴ cells to each Matrigel-coated well.
-
Incubation: Incubate at 37°C for 4-18 hours.
-
Imaging & Quantification: Visualize the formation of tube-like networks using a microscope. Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using specialized software (e.g., ImageJ with an angiogenesis plugin).[19][20]
| In Vitro Assay Summary | Parameter Measured | Typical this compound Concentration Range | Expected Outcome with Inhibition |
| Proliferation (MTT) | Cell Viability / Number | 1 - 50 µM | Decreased absorbance |
| Migration (Scratch) | Rate of Wound Closure | 1 - 25 µM | Slower closure rate |
| Migration (Transwell) | Number of Migrated Cells | 1 - 25 µM | Fewer cells on membrane underside |
| Tube Formation | Tube Length, Nodes, Meshes | 1 - 25 µM | Reduced network complexity |
Detailed Protocols: Ex Vivo and In Vivo Assessment
These assays provide a more complex biological environment, incorporating multiple cell types and matrix interactions, thus offering higher physiological relevance.[5]
Ex Vivo Aortic Ring Assay
Rationale: This organotypic culture model bridges the gap between in vitro and in vivo studies.[21] It preserves the three-dimensional architecture of the vessel and the interaction between endothelial cells and supporting perivascular cells, allowing for the study of microvessel sprouting.[21][22][23]
Methodology:
-
Aorta Dissection: Humanely euthanize a rat and aseptically dissect the thoracic aorta.[21][22]
-
Cleaning: Remove the periaortic fibro-adipose tissue in a sterile dish containing cold serum-free medium.[22]
-
Sectioning: Cross-section the aorta into 1-2 mm thick rings.[22][23]
-
Embedding: Embed each aortic ring in a dome of collagen or Matrigel in a 48-well plate.[21][22]
-
Treatment: Once the matrix has polymerized, add culture medium containing various concentrations of this compound.
-
Incubation: Culture for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the rings daily. Quantify the angiogenic response by measuring the length and number of sprouts emanating from the ring using microscopy and image analysis software.[24]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Rationale: The CAM is a highly vascularized extraembryonic membrane of the chicken egg, making it an excellent and cost-effective model to study angiogenesis in vivo.[5][25][26] It allows for direct visualization of blood vessel formation in a living organism.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.[27][28]
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[25][27]
-
Treatment Application: On day 7 or 8, place a sterile carrier (e.g., a filter paper disk or a small sponge) soaked with this compound solution or vehicle control directly onto the CAM.[26][29]
-
Incubation: Reseal the window and continue incubation for another 48-72 hours.
-
Imaging & Quantification: At the end of the incubation, photograph the area under the carrier disk. Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.[26][29] An anti-angiogenic effect is indicated by a "spokewheel" pattern of avascularity around the disk.
In Vivo Matrigel Plug Assay
Rationale: This is a widely used method to quantify angiogenesis in rodents.[5][30] A Matrigel solution, mixed with pro-angiogenic factors and the test compound, is injected subcutaneously, where it forms a solid plug. The host's response, involving the infiltration of endothelial and inflammatory cells and the formation of new blood vessels into the plug, can then be quantified.
Methodology:
-
Plug Preparation: On ice, mix liquid Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound or vehicle.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of a mouse (e.g., C57BL/6 or nude mice).[30][31] The liquid will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for vascularization of the plug to occur.
-
Plug Excision: After the incubation period, humanely euthanize the mice and excise the Matrigel plugs.
-
Quantification: Angiogenesis can be quantified in two primary ways:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content (e.g., using Drabkin's reagent), which correlates with the amount of blood within the plug.[32][33]
-
Immunohistochemistry: Fix, embed, and section the plug. Stain sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density (MVD) by image analysis.[9][31]
-
Mechanistic Elucidation: Probing Signaling Pathways
Rationale: Once the anti-angiogenic effect of this compound is confirmed, it is crucial to understand the molecular mechanisms responsible. The cells or tissues from the preceding assays can be used for this purpose.
Sources
- 1. Evidence for the Effects of this compound in Disrupting Angiogenic, but not Stable Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Modulation of VEGF signaling in a mouse model of diabetes by this compound and 8-prenylnaringenin: Unveiling the angiogenic paradox and metabolism interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective [frontiersin.org]
- 11. Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. regmednet.com [regmednet.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro | Semantic Scholar [semanticscholar.org]
- 20. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Aortic ring assay [protocols.io]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application of Xanthohumol in Neuroinflammation Research Models: A Technical Guide for Scientists
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical process orchestrated by glial cells, primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation is a key pathological feature in the onset and progression of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Consequently, therapeutic strategies aimed at modulating neuroinflammatory pathways are of significant interest in drug development. Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has emerged as a promising natural compound due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][4] This guide provides a comprehensive overview of this compound's mechanisms and offers detailed protocols for its application in established in vitro and in vivo models of neuroinflammation, designed for researchers, scientists, and drug development professionals.
This compound: A Multi-target Modulator of Neuroinflammation
This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in the inflammatory cascade. Its multifaceted action allows it to intervene at multiple points, making it a robust candidate for mitigating neuroinflammatory damage.
Core Mechanisms of Action:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[6][7] Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] this compound has been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[2][6][10]
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12] Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by antioxidants like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of phase II detoxifying enzymes and antioxidant proteins (e.g., heme oxygenase-1, HO-1).[4][11][13] This activation enhances the cellular defense against oxidative stress, a key component of neuroinflammatory damage.[1][14]
-
Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, are involved in cellular stress responses and apoptosis.[15] this compound has been found to inhibit the phosphorylation of key proteins in these pathways, contributing to its anti-apoptotic and neuroprotective effects in models of cerebral ischemia.[14]
Experimental Models for Neuroinflammation Research
In Vitro Models
-
Microglial Cell Lines (e.g., BV-2): Murine BV-2 microglial cells are widely used due to their reliability and similarity to primary microglia.[8] They are activated by LPS, which stimulates the TLR4 receptor, leading to a robust inflammatory response characterized by the release of nitric oxide (NO), TNF-α, and IL-6.[16][17][18] This model is ideal for initial screening of this compound's anti-inflammatory effects and for mechanistic studies.
-
Primary Microglia/Astrocytes: While more complex to culture, primary glial cells isolated from neonatal rodent brains offer a more physiologically relevant system. They allow for the study of this compound's effects on specific cell types without the potential artifacts of immortalized cell lines.
-
Organotypic Brain Slice Cultures: These cultures preserve the 3D architecture and cellular diversity of brain tissue, providing a sophisticated ex vivo system to study the complex interplay between neurons and glia during a neuroinflammatory challenge and the protective effects of this compound.
In Vivo Models
-
LPS-Induced Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS in rodents is a standard and reproducible model for inducing systemic inflammation that leads to a subsequent neuroinflammatory response in the brain.[3][19][20][21] This model is characterized by the activation of microglia and astrocytes and the upregulation of pro-inflammatory cytokines in the CNS.[3] It is highly suitable for evaluating the ability of this compound to cross the blood-brain barrier and exert anti-neuroinflammatory effects.
-
Ischemic Stroke Models (e.g., MCAO): Neuroinflammation is a critical component of the secondary injury cascade following a stroke. The middle cerebral artery occlusion (MCAO) model in rats or mice mimics ischemic stroke.[14][22] Studies have shown this compound can reduce infarct volume, inhibit inflammatory markers like TNF-α and iNOS, and improve neurological outcomes in this model, highlighting its therapeutic potential.[13][22][23]
Quantitative Data Summary & Recommended Concentrations
The following tables summarize effective concentrations and dosages of this compound reported in the literature, providing a validated starting point for experimental design.
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Type | Inflammatory Stimulus | This compound Concentration Range | Observed Effects | Reference(s) |
| BV-2 Microglia | LPS | 0.5 - 20 µM | Decreased NO, TNF-α, IL-1β, IL-6, iNOS | [8] |
| PC12 Neuronal Cells | H₂O₂ / 6-OHDA | Sub-micromolar (e.g., <1 µM) | Upregulation of Nrf2 and phase II enzymes | [11][12] |
| Human Platelets | Collagen | 3 - 70 µM | Inhibition of platelet aggregation | [22][23] |
Table 2: Effective Dosages of this compound in In Vivo Models
| Animal Model | Administration Route | This compound Dosage | Observed Effects | Reference(s) |
| Rat MCAO (Stroke) | Intraperitoneal (i.p.) | 0.2 - 0.4 mg/kg | Reduced infarct volume, improved neurobehavior, decreased TNF-α & iNOS | [22][23] |
| Mouse Arthritis Pain | Intraperitoneal (i.p.) | Not specified, but effective | Reduced neuroinflammation, activated AMPK, increased Nrf2 response | [24] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments. It is crucial to include proper controls in every experiment, including a vehicle control (e.g., DMSO), a stimulus-only control (e.g., LPS alone), and a this compound-only control.
Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglia
This protocol details how to assess the anti-inflammatory effect of this compound on LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin
-
This compound (Stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Seed BV-2 cells into multi-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]
-
This compound Pre-treatment: The next day, replace the old media with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) to the respective wells. Add an equivalent volume of DMSO to the vehicle control and LPS-only wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the designated wells to a final concentration of 100-1000 ng/mL.[16][18] Do not add LPS to the control or this compound-only wells.
-
Incubation: Incubate the plates for the desired time period based on the downstream analysis:
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and store the supernatant at -80°C for subsequent ELISA analysis.
-
Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Lyse the cells directly in the well using appropriate buffers (e.g., TRIzol for RNA extraction or RIPA buffer for protein extraction). Store lysates at -80°C.
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model in Mice
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
LPS from E. coli O55:B5
-
This compound
-
Vehicle for this compound (e.g., Cremophor:ethanol:saline at 1:1:4)[13]
-
Sterile saline
-
Anesthesia (e.g., Ketamine/Xylazine)
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Saline Control, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound (e.g., 0.4 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[22][23]
-
LPS Challenge: After 30-60 minutes, administer LPS (e.g., 1 mg/kg, i.p.) to the relevant groups.[19] Administer sterile saline to the control group.
-
Monitoring: Monitor the animals for signs of sickness (e.g., lethargy, piloerection), which are expected after LPS injection.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours after LPS injection), euthanize the mice under deep anesthesia.[19]
-
Perfusion & Dissection: Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.[19] Carefully dissect the brain and isolate specific regions (e.g., hippocampus, cortex).
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen for later biochemical analysis (homogenization for ELISA, Western Blot, qPCR) or fix in 4% paraformaldehyde for immunohistochemistry. Store frozen tissue at -80°C.
Protocol 3: Cytokine Measurement by ELISA
This protocol outlines the quantification of TNF-α and IL-6 in cell culture supernatants or brain homogenates using a sandwich ELISA kit.
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions (e.g., Human TNF-α ELISA Kit).[26][27][28][29][30]
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C (if not pre-coated).
-
Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate. Add prepared standards and samples (supernatants or brain homogenates) to the wells. Incubate for 1-2 hours at RT.[27]
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at RT, protected from light.[26]
-
Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes).[27]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader within 30 minutes.[27]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of the target cytokine in your samples.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA expression of inflammatory genes like iNOS and COX-2.[25][31][32]
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates or brain tissue using TRIzol reagent or a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix in a 96-well PCR plate. Each reaction should include:
-
SYBR Green Master Mix
-
Forward and Reverse primers for the gene of interest (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Run the plate in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[25]
Protocol 5: Immunofluorescence for NF-κB p65 Nuclear Translocation
This visual assay confirms this compound's inhibitory effect on the NF-κB pathway.[7][33][34][35][36]
Materials:
-
Cells grown on sterile glass coverslips in a 6-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-p65 (RelA)
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips as described in Protocol 1. A 30-60 minute LPS stimulation is typically sufficient to observe translocation.[33]
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at RT.
-
Permeabilization: Wash with PBS. Permeabilize the cells with Permeabilization Buffer for 10-15 minutes.[34]
-
Blocking: Wash with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the coverslips with the anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at RT.
-
Secondary Antibody Incubation: Wash extensively with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at RT, protected from light.
-
Counterstaining: Wash with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. In unstimulated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will be concentrated in the DAPI-stained nucleus.
Conclusion and Future Directions
This compound is a potent natural compound that effectively mitigates neuroinflammation in a variety of preclinical models. Its ability to simultaneously inhibit pro-inflammatory pathways like NF-κB and activate cytoprotective pathways like Nrf2 makes it an attractive candidate for further investigation as a therapy for neurodegenerative diseases. The protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound. Future research should focus on optimizing its delivery to the CNS, evaluating its efficacy in chronic disease models, and ultimately translating these promising preclinical findings into clinical applications.[22][37]
References
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. MDPI. [Link]
-
Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection. MDPI. [Link]
-
This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer. PMC - PubMed Central. [Link]
-
This compound, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells. PubMed. [Link]
-
Effect of this compound (Xn) on the nuclear factor (NF)-κB signaling... ResearchGate. [Link]
-
Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. ResearchGate. [Link]
-
Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. ACS Publications. [Link]
-
Hops (Humulus lupulus) Extract Enhances Redox Resilience and Attenuates Quinolinic Acid-Induced Excitotoxic Damage in the Brain. MDPI. [Link]
-
Advancing Brain Health Naturally: β-Caryophyllene and this compound as Neuroprotective Agents. MDPI. [Link]
-
This compound, a prenylflavonoid derived from hops, inhibits NF-κB activation and induces apoptosis in BPH-1 and PC3 prostate epithelial cells. AACR Journals. [Link]
-
This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. Journal of Agricultural and Food Chemistry. [Link]
-
Effects of this compound on NF-κB activation, survivin, and p21... ResearchGate. [Link]
-
LPS-Induced Murine Neuroinflammation Model. Bio-protocol. [Link]
-
Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. PMC - NIH. [Link]
-
This compound relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation. PMC - PubMed Central. [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
(PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. ResearchGate. [Link]
-
Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. PMC. [Link]
-
NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3). Fivephoton Biochemicals. [Link]
-
This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. PMC - PubMed Central. [Link]
-
"Lipopolysaccharide-induced animal models for neuroinflammation – An overview." ScienceDirect. [Link]
-
Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice. PubMed Central. [Link]
-
Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods. [Link]
-
This compound protects neuron from cerebral ischemia injury in experimental stroke. PubMed. [Link]
-
Neuroprotective effects of this compound, a prenylated flavonoid from hops (Humulus lupulus), in ischemic stroke of rats. PubMed. [Link]
-
Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... ResearchGate. [Link]
-
RNA extraction and quantitative PCR to assay inflammatory gene expression. Protocols.io. [Link]
-
Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. PMC - PubMed Central. [Link]
-
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
-
Human IL-6 ELISA. Biomedica. [Link]
-
Treatment with 4a blocks LPS stimulated inflammation in BV2 microglia... ResearchGate. [Link]
-
This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. PubMed. [Link]
-
CLG from Hemp Seed Inhibits LPS-Stimulated Neuroinflammation in BV2 Microglia by Regulating NF-κB and Nrf-2 Pathways. ACS Omega. [Link]
-
NF-kB p65 Immunofluorescen 65 Immunofluorescence Labeling Kit beling Kit. Fivephoton Biochemicals. [Link]
-
Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. International Journal of Clinical and Experimental Medicine. [Link]
-
ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... ResearchGate. [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. [Link]
-
Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. Oncotarget. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound protects neuron from cerebral ischemia injury in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective effects of this compound, a prenylated flavonoid from hops (Humulus lupulus), in ischemic stroke of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. This compound relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. bmgrp.com [bmgrp.com]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. protocols.io [protocols.io]
- 33. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. fivephoton.com [fivephoton.com]
- 35. e-century.us [e-century.us]
- 36. mdpi.com [mdpi.com]
- 37. This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation and Preclinical Evaluation of Xanthohumol-Loaded PLGA Nanoparticles
Introduction: Overcoming the Therapeutic Barriers of Xanthohumol
This compound (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant scientific interest for its broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as NF-κB and STAT3, which are critical in the pathogenesis of various cancers[1][4]. Despite its therapeutic promise, the clinical translation of this compound is severely hampered by its poor aqueous solubility and low bioavailability, which limits its absorption and efficacy when administered orally[2][5][6][7].
To address these significant biopharmaceutical challenges, nano-encapsulation strategies have emerged as a highly effective solution[6][8][9]. This application note provides a comprehensive, field-proven guide for the development, characterization, and in vitro evaluation of this compound-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA), a biodegradable and FDA-approved polymer[10]. By encapsulating this compound within a PLGA matrix, we aim to enhance its solubility, provide sustained release, and improve its cytotoxic efficacy against cancer cells. This guide is intended for researchers and drug development professionals seeking to harness the potential of nanoparticle-based delivery systems for hydrophobic bioactive compounds.
Underlying Principles & Experimental Design
Rationale for PLGA Nanoparticle Formulation
PLGA is selected as the carrier material due to its excellent biocompatibility, biodegradable nature (hydrolyzing into lactic acid and glycolic acid, which are endogenous and easily metabolized), and its established use in FDA-approved drug delivery systems[10][11]. The single emulsion-solvent evaporation method is chosen for its simplicity, reproducibility, and effectiveness in encapsulating hydrophobic drugs like this compound[12][13].
Critical Process Parameters
The success of the formulation hinges on the precise control of several parameters:
-
Polymer Concentration: Influences nanoparticle size and drug encapsulation efficiency.
-
Drug-to-Polymer Ratio: Determines the final drug loading capacity.
-
Surfactant Concentration (PVA): Poly(vinyl alcohol) is used to stabilize the emulsion and prevent nanoparticle aggregation. Its concentration affects the final particle size and stability[10].
-
Sonication Energy: The energy input during emulsification is a critical determinant of the oil droplet size, which directly correlates with the final nanoparticle size[13].
The entire experimental process is designed as a self-validating workflow, where each formulation step is followed by rigorous characterization to ensure the nanoparticles meet the required quality attributes before proceeding to biological evaluation.
Materials and Equipment
| Materials | Supplier | Grade |
| This compound (>98% purity) | Sigma-Aldrich | Analytical |
| PLGA (50:50, MW 7,000-17,000) | Sigma-Aldrich | Medical Grade |
| Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed) | Sigma-Aldrich | Reagent |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | ATCC | Cell Culture Grade |
| MTT Reagent | Thermo Fisher Scientific | Cell Proliferation Kit |
| Human Cancer Cell Line (e.g., PC-3, Prostate) | ATCC | --- |
| Fetal Bovine Serum (FBS) | Gibco | --- |
| RPMI-1640 Medium | Gibco | --- |
| Penicillin-Streptomycin | Gibco | --- |
| Equipment | Model/Type |
| Probe Sonicator | Branson Sonifier |
| Magnetic Stirrer | IKA |
| Rotary Evaporator | Büchi |
| High-Speed Centrifuge | Beckman Coulter |
| Dynamic Light Scattering (DLS) | Malvern Zetasizer |
| Transmission Electron Microscope (TEM) | JEOL JEM-1400 |
| UV-Vis Spectrophotometer | Agilent Cary 60 |
| 96-well Plate Reader | BioTek |
| CO2 Incubator | Thermo Fisher Scientific |
Detailed Experimental Protocols
Protocol 1: Formulation of XN-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
This protocol details the synthesis of this compound (XN)-loaded PLGA nanoparticles.
-
Organic Phase Preparation:
-
Accurately weigh 100 mg of PLGA and 10 mg of this compound.
-
Dissolve both components in 2 mL of Dichloromethane (DCM) in a glass vial.
-
Vortex until a clear, homogenous yellow solution is formed.
-
Scientist's Note: DCM is an effective solvent for both PLGA and the hydrophobic XN. Ensuring complete dissolution is critical for uniform drug distribution within the nanoparticles[11].
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently on a magnetic stirrer to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Scientist's Note: PVA acts as a stabilizer, adsorbing to the surface of the newly formed droplets and preventing them from coalescing during the emulsification process[10].
-
-
Emulsification:
-
Add the 2 mL organic phase dropwise into 10 mL of the 1% PVA aqueous solution.
-
Immediately emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes over an ice bath.
-
Scientist's Note: Sonication provides the high-energy shear force needed to break the organic phase into nano-sized droplets[13]. The ice bath prevents overheating, which could degrade the polymer or the drug.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water (o/w) emulsion to a beaker containing 25 mL of a 0.1% PVA solution.
-
Place the beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) for at least 3 hours at room temperature in a fume hood.
-
Scientist's Note: This step allows the volatile DCM to evaporate, causing the PLGA to precipitate and solidify into nanoparticles, entrapping the this compound within the matrix[12][13].
-
-
Purification and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and non-encapsulated XN.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of impurities.
-
After the final wash, resuspend the pellet in a small volume of deionized water and lyophilize (freeze-dry) for 48 hours to obtain a dry nanoparticle powder for long-term storage and characterization.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
This section serves as the quality control checkpoint to validate the formulation process.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS).
-
Rationale: DLS measures the hydrodynamic diameter of the nanoparticles in solution, which is relevant for their biological interactions[14][15]. The PDI indicates the broadness of the size distribution (a value < 0.2 is desirable for homogeneity). Zeta potential measures surface charge, which predicts the stability of the colloidal suspension against aggregation[16].
-
-
Morphology and Size Verification:
-
Prepare a dilute suspension of nanoparticles in water.
-
Place a drop onto a carbon-coated copper grid, allow it to air dry, and optionally apply a negative stain (e.g., phosphotungstic acid).
-
Image the grid using a Transmission Electron Microscope (TEM).
-
Rationale: TEM provides direct visualization of the nanoparticles, confirming their spherical shape and allowing for measurement of the core particle size, which can be compared with DLS data[14][17][18].
-
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Accurately weigh 5 mg of lyophilized XN-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of DMSO to break them apart and release the encapsulated drug.
-
Determine the concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max ≈ 370 nm) against a standard curve.
-
Calculate LC and EE using the following formulas:
-
Loading Content (% LC) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (% EE) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Rationale: These calculations are essential to quantify the efficiency of the encapsulation process and to know the precise dose of the drug being delivered by a given mass of nanoparticles[8].
-
Protocol 3: In Vitro Biological Evaluation
-
In Vitro Drug Release Study:
-
This protocol uses the dialysis membrane method, a common technique for assessing drug release from nanoparticles[19][20][21].
-
Suspend 10 mg of XN-loaded nanoparticles in 2 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Place the suspension into a dialysis bag (MWCO 3.5-5 kDa).
-
Submerge the sealed bag into 50 mL of release medium (PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) in a beaker.
-
Keep the beaker in an orbital shaker at 37°C and 100 rpm.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Analyze the amount of XN in the collected samples using UV-Vis spectrophotometry.
-
Rationale: This assay simulates the release of the drug from the nanoparticle carrier into a physiological environment over time. A sustained release profile is often desirable to maintain therapeutic drug concentrations for an extended period[22][23].
-
-
Cell Viability (MTT) Assay:
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[24][25][26].
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours in a CO2 incubator.
-
Treatment: Prepare serial dilutions of free XN (dissolved in DMSO), XN-loaded nanoparticles, and "blank" (drug-free) nanoparticles in the cell culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions. Include untreated cells as a negative control.
-
Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals[25][27].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Rationale: This assay quantifies the cytotoxic effect of the formulations. By comparing the IC50 values (concentration required to inhibit 50% of cell growth) of free XN versus XN-nanoparticles, we can determine if the nano-formulation enhances the drug's anticancer efficacy[28]. Blank nanoparticles are tested to ensure the polymer carrier itself is not toxic.
-
Expected Results & Data Presentation
The formulated nanoparticles are expected to exhibit the following characteristics, which should be summarized in a table for clarity.
| Parameter | Target Value | Significance |
| Hydrodynamic Diameter (DLS) | 150 - 250 nm | Optimal size for potential passive targeting via the EPR effect in tumors[15]. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse population of nanoparticles[16]. |
| Zeta Potential | -15 to -30 mV | Negative charge prevents aggregation and ensures colloidal stability. |
| Encapsulation Efficiency (EE) | > 75% | High efficiency indicates a successful and economical formulation process. |
| Drug Loading Content (LC) | 5 - 9% | Quantifies the amount of drug per unit weight of the nanoparticle. |
| In Vitro Release | Biphasic Profile | Initial burst release followed by sustained release over 72 hours. |
| Cytotoxicity (IC50) | Lower for XN-NPs vs. Free XN | Demonstrates enhanced therapeutic efficacy of the nano-formulation. |
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire process, from synthesis to evaluation.
Caption: A comprehensive workflow for the synthesis and evaluation of XN-PLGA nanoparticles.
This compound's Proposed Mechanism of Action
This compound is known to inhibit key inflammatory and survival pathways, notably the NF-κB and STAT3 signaling cascades, which are constitutively active in many cancers, including prostate cancer[1][4][29].
Sources
- 1. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. jmb.or.kr [jmb.or.kr]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Solid-phase extraction for purifying Xanthohumol from plant extracts
Application Note & Protocol
High-Purity Xanthohumol Recovery from Humulus lupulus Extracts Using Solid-Phase Extraction
Abstract
This compound (XN), a prenylated chalcone found predominantly in the female inflorescences of the hop plant (Humulus lupulus L.), is a molecule of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] However, isolating this compound from crude plant extracts presents a significant challenge due to the complex matrix, which includes other prenylflavonoids, bitter acids (α- and β-acids), and chlorophylls.[2][3] This application note provides a detailed protocol for the selective purification of this compound from hop extracts using reversed-phase solid-phase extraction (SPE). We will elucidate the underlying principles of the separation, provide a step-by-step methodology, and offer insights into achieving high purity and recovery, empowering researchers to efficiently obtain this high-value compound.
Introduction: The Rationale for Selective Purification
This compound is the most abundant prenylflavonoid in hop cones, potentially comprising up to 1% of their dry weight.[2][3] Its therapeutic potential is vast, but its bioavailability is hindered by low aqueous solubility.[2] To conduct accurate preclinical and clinical research, and for its use in functional foods or supplements, a highly purified form of this compound is essential.
Traditional purification methods often rely on multi-step solvent extractions with chlorinated solvents or complex chromatographic techniques like high-speed counter-current chromatography.[4][5][6] While effective, these methods can be time-consuming, require large solvent volumes, and may not be easily scalable. Solid-phase extraction (SPE) offers a robust, rapid, and solvent-efficient alternative for sample clean-up and purification.[7] This protocol focuses on a reversed-phase SPE (RP-SPE) mechanism, which is ideally suited for separating the relatively non-polar this compound from the more polar and some less polar interfering compounds present in the initial plant extract.
Principle of the Method: A Mechanistic Approach
The success of this protocol hinges on the physicochemical properties of this compound and its interaction with a hydrophobic SPE sorbent, such as end-capped C18 silica.
-
This compound's Structure: this compound (C₂₁H₂₂O₅) is a chalcone characterized by a three-ring structure with multiple hydroxyl groups, a methoxy group, and a lipophilic prenyl side chain.[3] This prenyl group, in particular, imparts significant hydrophobic character to the molecule, making it sparingly soluble in water but readily soluble in organic solvents like ethanol and methanol.[1][8]
-
Reversed-Phase SPE (RP-SPE): The stationary phase in RP-SPE is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like methanol or acetonitrile).[9] The primary retention mechanism is based on hydrophobic (van der Waals) interactions.[10]
-
Loading: When the crude extract, dissolved in a weak, highly aqueous mobile phase, is loaded onto the conditioned C18 cartridge, non-polar compounds like this compound strongly adsorb to the C18 chains. Highly polar impurities (e.g., sugars, salts) have minimal interaction and pass through the cartridge to waste.
-
Washing: A slightly stronger mobile phase (with a low percentage of organic solvent) is used to wash the cartridge. This solvent is strong enough to elute weakly retained, moderately polar impurities but too weak to displace the strongly retained this compound.
-
Elution: Finally, a strong, highly organic mobile phase is introduced. This solvent disrupts the hydrophobic interactions between this compound and the C18 sorbent, eluting the purified compound from the cartridge for collection.
-
Experimental Workflow Overview
The entire process, from the initial plant material to the purified compound, follows a logical and streamlined sequence.
Figure 1: End-to-end workflow for this compound purification.
Materials and Equipment
Reagents & Consumables:
-
Dried hop cones (Humulus lupulus) or spent hop pellets.
-
Ethanol (95-100%, HPLC grade).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
Reversed-Phase SPE Cartridges: C18, 500 mg sorbent mass, 6 mL volume (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18). Sorbent mass should be chosen based on the expected total mass of retained compounds; a 500 mg C18 cartridge can typically retain about 25 mg of total solutes.[9]
-
This compound analytical standard (>98% purity).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Equipment:
-
Grinder or mill.
-
Soxhlet extractor or ultrasonic bath.
-
Rotary evaporator.
-
SPE vacuum manifold.
-
Analytical balance.
-
Vortex mixer.
-
HPLC system with a Diode Array Detector (DAD) and a C18 analytical column.
Detailed Experimental Protocols
Part A: Preparation of Crude this compound Extract
This initial step aims to efficiently extract a broad range of compounds, including this compound, from the plant matrix.
-
Milling: Grind dried hop material to a fine powder (approx. 0.5 mm particle size) to increase the surface area for extraction.
-
Extraction: Accurately weigh 10 g of powdered hop material. Extract the powder using 150 mL of 95% ethanol. An effective method is ultrasound-assisted extraction (UAE) for 30 minutes at 40°C.[4] Alternatively, reflux extraction can be performed.
-
Filtration: Filter the resulting mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the ethanol extract in vacuo using a rotary evaporator at 40°C until the ethanol is completely removed. The result is a thick, resinous crude extract.
-
Reconstitution: Dissolve approximately 100 mg of the crude extract in 1 mL of methanol. Add 9 mL of deionized water to create a 10 mL sample solution in 10% methanol. This high aqueous content is crucial for ensuring this compound retention on the C18 phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any fine particulates that could clog the SPE cartridge.
Part B: Solid-Phase Extraction Protocol for Purification
This protocol is optimized for a 500 mg C18 SPE cartridge. Adjust solvent volumes proportionally for different cartridge sizes. All steps should be performed on a vacuum manifold at a controlled flow rate of approximately 2-5 mL/min.[7]
-
Conditioning:
-
Action: Pass 5 mL of methanol through the cartridge.
-
Causality: This step solvates the C18 hydrocarbon chains, transforming them from a collapsed, matted state into a fully extended conformation. This "activates" the hydrophobic stationary phase, making it accessible for interaction with the analyte.[9] Do not allow the sorbent to dry out after this step.
-
-
Equilibration:
-
Action: Pass 5 mL of deionized water through the cartridge.
-
Causality: This step removes the excess methanol and prepares the sorbent surface with a polar solvent environment, matching the polarity of the prepared sample solution. This ensures smooth sample loading and prevents premature elution of the analyte.
-
-
Sample Loading:
-
Action: Load the entire 10 mL of the filtered, reconstituted crude extract (from step A.6) onto the cartridge.
-
Causality: Due to the high water content of the sample solvent, the hydrophobic this compound molecules will have a strong affinity for the non-polar C18 sorbent and will be retained. Highly polar compounds like sugars and some organic acids will have minimal retention and will pass through to the waste collection.
-
-
Wash Step:
-
Action: Pass 10 mL of 20% methanol in water through the cartridge. Collect the effluent as waste.
-
Causality: This is a critical purification step. The 20% methanol solution is strong enough to displace and elute moderately polar impurities (e.g., some other flavonoids, phenolic acids) that may have been weakly retained on the sorbent. However, it is not strong enough to disrupt the robust hydrophobic interaction between the prenyl group of this compound and the C18 chains.
-
-
Elution:
-
Action: Pass 5 mL of 90% methanol in water through the cartridge. Collect this fraction in a clean, labeled collection tube. This fraction contains the purified this compound.
-
Causality: The high concentration of methanol in the elution solvent creates a non-polar mobile phase. This solvates the this compound molecule effectively, disrupting its interaction with the stationary phase and eluting it from the column.
-
Visualization of the Separation Mechanism
Figure 2: Selective interaction of molecules with the C18 sorbent.
Expected Results and Quality Control
The eluted fraction from Step 5 should contain this compound at a significantly higher purity than the crude extract.
Table 1: Summary of SPE Protocol Parameters and Expected Outcomes
| Parameter | Specification | Rationale |
| SPE Sorbent | Reversed-Phase C18 Silica | Strong hydrophobic retention of this compound. |
| Conditioning Solvent | 5 mL Methanol | Activates the C18 stationary phase. |
| Equilibration Solvent | 5 mL Deionized Water | Prepares sorbent for aqueous sample loading. |
| Loading Solvent | 10% Methanol in Water | Ensures strong retention of this compound. |
| Wash Solvent | 10 mL of 20% Methanol in Water | Removes polar and moderately polar interferences. |
| Elution Solvent | 5 mL of 90% Methanol in Water | Selectively elutes the purified this compound. |
| Expected Recovery | >90% | Efficient elution with a strong organic solvent.[11] |
| Expected Purity | >95% (by HPLC area) | Dependent on crude extract complexity; significant purification expected.[6] |
Quantification: The concentration and purity of this compound in the final eluate should be determined by reversed-phase HPLC-DAD.[12]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is common.
-
Detection: this compound has a characteristic UV absorbance maximum at approximately 370 nm, which allows for selective detection.[11][13]
-
Quantification: Purity is assessed by the relative peak area at 370 nm. Absolute concentration is determined by comparing the peak area to a calibration curve generated from an authentic this compound standard.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | 1. Sorbent dried out before loading. 2. Elution solvent is too weak. 3. Sample overload. | 1. Repeat, ensuring the sorbent bed remains wet after conditioning. 2. Increase methanol percentage in elution solvent (e.g., 100% Methanol or Acetonitrile). 3. Reduce the amount of crude extract loaded or use a larger SPE cartridge. |
| Poor Purity (Interferences in Eluate) | 1. Wash step is too weak. 2. Inefficient initial extraction. | 1. Increase the organic percentage in the wash step slightly (e.g., to 25-30% methanol), or add a second wash with an intermediate strength solvent. 2. Optimize the initial solvent extraction to be more selective if possible. |
| Clogged Cartridge / Slow Flow Rate | 1. Particulates in the sample. 2. Sample viscosity too high. | 1. Ensure the sample is filtered through a 0.45 µm filter before loading. 2. Further dilute the sample in the loading solvent. |
Conclusion
This application note details a robust and efficient method for the purification of this compound from complex Humulus lupulus extracts using solid-phase extraction. By leveraging the principles of reversed-phase chromatography, this protocol effectively separates the target analyte from interfering compounds, yielding a high-purity fraction suitable for downstream research and development. The method is rapid, consumes minimal solvent, and can be easily adopted in any standard analytical laboratory, providing a reliable foundation for the exploration of this compound's diverse biological activities.
References
-
Karabin, M., et al. (n.d.). Chemical and Biological Properties of this compound. Encyclopedia.pub. Retrieved from [Link]
-
Paraiso, I. L., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Polymers, 16(6), 837. Retrieved from [Link]
-
Wysocka, M., et al. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. International Journal of Molecular Sciences, 25(6), 3152. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Nowicka-Krawczyk, P., et al. (2023). Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.) Using Superparamagnetic Iron Oxide Nanoparticles for this compound Isolation. Molecules, 28(19), 6806. Retrieved from [Link]
-
Wysocka, M., et al. (2024). (PDF) Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. Retrieved from [Link]
-
Ferreira, S. P. S., et al. (2023). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. Retrieved from [Link]
-
Magalhães, P. J., et al. (2021). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Retrieved from [Link]
-
LCGC International. (2012). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPTLC determination of this compound in hops (Humulus lupulus L.) and hop products. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPTLC Determination of this compound in Hops (Humulus lupulus L.) and Hop Products. Retrieved from [Link]
-
MDPI. (2021). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. Retrieved from [Link]
-
Chen, W., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry, 132(1), 619-23. Retrieved from [Link]
-
MDPI. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Retrieved from [Link]
Sources
- 1. This compound | 6754-58-1 [chemicalbook.com]
- 2. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.) Using Superparamagnetic Iron Oxide Nanoparticles for this compound Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 8. This compound | 6754-58-1 [m.chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. lignicoat.eu [lignicoat.eu]
Application Notes and Protocols for the Flow Cytometric Analysis of Apoptosis Induced by Xanthohumol
Introduction: Xanthohumol as a Pro-Apoptotic Agent
This compound (XN), a prenylated flavonoid sourced from the hop plant (Humulus lupulus L.), has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties[1][2]. A growing body of evidence highlights this compound's capacity to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis[3][4]. This programmed cellular demise is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or malignant cells. Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapies[5][6]. This compound has been shown to trigger apoptosis through multiple intricate signaling pathways, making it a promising candidate for further investigation in cancer therapy[1][7][8].
The induction of apoptosis by this compound is a multi-faceted process involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[7][9] Key events in this compound-induced apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases (including caspase-3, -8, and -9), a decrease in the mitochondrial membrane potential, and the regulation of the Bcl-2 family of proteins.[1][7][8][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze and quantify apoptosis induced by this compound.
Principles of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population.[11][12] This technology is exceptionally well-suited for studying the dynamic process of apoptosis by employing fluorescent probes that target specific biochemical and morphological changes associated with programmed cell death. The key apoptotic events that can be precisely measured using flow cytometry include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, serving as an "eat-me" signal for phagocytes.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.[13][14] Propidium iodide (PI), a fluorescent intercalating agent, is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[5][13] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[5]
-
Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis.[7][15] Initiator caspases (e.g., caspase-8 and -9) are activated early in the apoptotic cascade and, in turn, activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15][16] Flow cytometry can be used to detect active caspases using fluorogenic substrates that become fluorescent upon cleavage by the specific caspase.
-
Mitochondrial Membrane Potential (ΔΨm) Dissipation: The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[17] This depolarization leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which subsequently activates the caspase cascade.[18] Lipophilic cationic dyes, such as JC-1 and JC-10, accumulate in the mitochondria of healthy cells in a potential-dependent manner, forming aggregates that fluoresce red.[19] In apoptotic cells with dissipated ΔΨm, these dyes remain in their monomeric form in the cytoplasm and fluoresce green.[19] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Experimental Protocols
I. Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps for quantifying this compound-induced apoptosis by detecting the externalization of phosphatidylserine and loss of plasma membrane integrity.
A. Materials and Reagents
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized Water
-
Test compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
6-well tissue culture plates
-
Flow cytometer
B. Experimental Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
C. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Aspirate the old medium and treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the cells in the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up appropriate compensation controls using single-stained samples (cells stained with only Annexin V-FITC and cells stained with only PI).[5][20]
-
Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the fluorescence of the gated population. The results are typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
D. Data Interpretation
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Live cells |
| Lower Right (Q4) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells |
An increase in the percentage of cells in the lower right and upper right quadrants following this compound treatment is indicative of apoptosis induction.[5][7]
II. Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the measurement of changes in mitochondrial membrane potential using the fluorescent probe JC-10.
A. Materials and Reagents
-
JC-10 dye
-
Assay Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Test compound: this compound
-
Positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane)
-
Cell line of interest
-
Flow cytometer
B. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the Annexin V/PI protocol (Section I.C.1).
-
-
Staining:
-
Harvest and wash the cells as described in the Annexin V/PI protocol (Section I.C.2).
-
Resuspend the cell pellet in the provided assay buffer or complete medium.
-
Add JC-10 dye to the cell suspension at the recommended concentration.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in assay buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
JC-10 monomers emit green fluorescence (typically detected in the FL1 channel, ~525 nm), while JC-10 aggregates emit red fluorescence (typically detected in the FL2 channel, ~590 nm).[19]
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
-
III. Analysis of Caspase Activity
This protocol outlines the detection of active caspases using a cell-permeable fluorogenic substrate.
A. Materials and Reagents
-
Fluorogenic caspase substrate (e.g., for caspase-3/7)
-
Wash Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Test compound: this compound
-
Cell line of interest
-
Flow cytometer
B. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the Annexin V/PI protocol (Section I.C.1).
-
-
Staining:
-
Harvest and wash the cells as described in the Annexin V/PI protocol (Section I.C.2).
-
Resuspend the cells in the provided wash buffer or complete medium.
-
Add the fluorogenic caspase substrate to the cell suspension.
-
Incubate the cells for the recommended time at 37°C.
-
Wash the cells to remove any unbound substrate.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
An increase in the fluorescence intensity of the cell population indicates the activation of the target caspase.[21]
-
This compound's Molecular Mechanism of Apoptosis Induction
This compound orchestrates apoptosis through a complex interplay of signaling pathways. Understanding these pathways is crucial for interpreting the results obtained from flow cytometry analysis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
This compound has been reported to modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins such as Bax.[1][22][23] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and subsequent activation of caspase-9.[6][18] Furthermore, this compound can sensitize cancer cells to death receptor-mediated apoptosis, leading to the activation of caspase-8.[7] Both pathways converge on the activation of the executioner caspase-3, which then cleaves key cellular substrates, ultimately leading to the dismantling of the cell.[7][24]
Conclusion
Flow cytometry provides a robust and quantitative platform for elucidating the pro-apoptotic effects of this compound. The protocols outlined in this application note for Annexin V/PI staining, mitochondrial membrane potential analysis, and caspase activity assays offer a comprehensive approach to characterizing the induction of apoptosis. By employing these methods, researchers can gain valuable insights into the dose- and time-dependent effects of this compound, contributing to the understanding of its anticancer mechanisms and its potential as a therapeutic agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Yong, W. K., Ho, Y. F., & Malek, S. N. A. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. Pharmacognosy Magazine, 11(Suppl 2), S275–S283. [Link]
-
Carla, M., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
-
Li, Y., et al. (2023). This compound Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway. Molecules, 28(15), 5824. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Jayanthi, L. D., & Sankaran, M. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1853. [Link]
-
Festa, M., et al. (2018). This compound inhibits cell proliferation and induces apoptosis in human thyroid cells. Food and Chemical Toxicology, 120, 488-497. [Link]
-
Wei, T., et al. (2015). This compound induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I. Free Radical Biology and Medicine, 89, 467-478. [Link]
-
Chen, S. U., et al. (2018). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. Oncology Reports, 39(4), 1713-1722. [Link]
-
Rather, R. A., & Bhagat, M. (2018). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 23(9), 2351. [Link]
-
Chen, S. U., et al. (2018). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. ResearchGate. Retrieved from [Link]
-
Kunnimalaiyaan, S., et al. (2015). This compound Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma. PLoS ONE, 10(5), e0127431. [Link]
-
Yong, W. K., et al. (2015). This compound Induces Growth Inhibition and Apoptosis in Ca Ski Human Cervical Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2015, 921306. [Link]
-
Guo, D., et al. (2018). This compound induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells. Biomedicine & Pharmacotherapy, 106, 1300-1306. [Link]
-
Yong, W. K., Ho, Y. F., & Malek, S. N. A. (2015). This compound increased activity of (a) caspase‑3, (b)... ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2020). This compound, a Prenylated Flavonoid from Hops, Induces Caspase-Dependent Degradation of Oncoprotein BCR-ABL in K562 Cells. Molecules, 25(18), 4287. [Link]
-
Karabin, M., et al. (2021). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Pharmaceutics, 13(9), 1380. [Link]
-
Gerhauser, C. (2005). This compound and related prenylflavonoids from hops (Humulus lupulus L.) as promising cancer chemopreventive agents. Molecular Nutrition & Food Research, 49(9), 837-843. [Link]
-
Beckman Coulter. (n.d.). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer? [Video]. YouTube. Retrieved from [Link]
-
Zielińska, A., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants, 13(1), 1. [Link]
-
Gerhauser, C. (2011). Anti-proliferative and Apoptosis-Inducing Properties of this compound, a Prenylated Chalcone from Hops (Humulus lupulus L.). ResearchGate. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Elabscience. (2021). Precautions for Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Rottenberg, H., & Wu, S. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1404(3), 393-404. [Link]
-
Rottenberg, H., & Wu, S. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. PubMed. Retrieved from [Link]
-
Li, J., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 982223. [Link]
-
Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Oncogene, 17(25), 3225-3236. [Link]
-
Willis, S. N., & Adams, J. M. (2005). How the Bcl-2 family of proteins interact to regulate apoptosis. Genes & Development, 19(11), 1284-1295. [Link]
-
Taylor & Francis. (n.d.). Bcl-2 family – Knowledge and References. Retrieved from [Link]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound inhibits cell proliferation and induces apoptosis in human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 21. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Western blot protocol for signaling pathways affected by Xanthohumol
Application Note & Protocol
Analyzing Xanthohumol's Impact on Cellular Signaling: A Western Blotting Guide
Abstract
This compound (XN), a prenylated flavonoid derived from the hop plant (Humulus lupulus), has garnered significant scientific interest for its broad-spectrum biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties[1][2][3]. Its mechanism of action often involves the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to investigate the effects of this compound on key signaling cascades, namely the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. We present a detailed, field-proven protocol, explain the rationale behind critical steps, and emphasize the principles of antibody validation to ensure data integrity and reproducibility.
Introduction: this compound and Cellular Signaling
This compound exerts its cellular effects by intervening in complex signaling networks. Understanding which proteins are activated or inhibited, and to what extent, is crucial for elucidating its therapeutic potential. Western blotting, or immunoblotting, is a powerful and widely used immunoassay that allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate[4].
The technique is particularly well-suited for studying signaling pathways because the activation state of many key proteins is controlled by post-translational modifications (PTMs), most notably phosphorylation. By using antibodies specific to either the total protein or its phosphorylated form, Western blotting can reveal the direct impact of a compound like this compound on pathway activity.
This guide focuses on three pathways frequently modulated by this compound:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers[5]. This compound has been shown to inhibit key components of this pathway, such as Akt and mTOR[2].
-
MAPK/ERK Pathway: This cascade transmits signals from cell surface receptors to regulate gene expression, cell proliferation, and differentiation. This compound can suppress the activity of kinases like ERK1/2[6][7].
-
NF-κB Pathway: A critical mediator of the inflammatory response and cell survival. Constitutive activation is linked to cancer and inflammatory diseases. This compound is a known inhibitor of NF-κB activation[8][9][10].
Below is a conceptual overview of these pathways and the known points of intervention by this compound.
The Principle of a Self-Validating Protocol
To ensure trustworthiness, a protocol must be a self-validating system. This means incorporating rigorous controls and validation steps at every stage. For Western blotting, this principle is upheld by:
-
Positive and Negative Controls: Using cell lines or tissues with known expression levels of the target protein to confirm antibody specificity[11].
-
Loading Controls: Probing for a stable, housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Antibody Validation: Systematically proving that an antibody is specific, selective, and reproducible for the intended application[12][13]. This is paramount for reliable data and is discussed in detail in Section 8.
-
Biological Replicates: Performing the experiment multiple times (typically n=3) to ensure the observed effects are consistent and not due to random variation.
Experimental Workflow Overview
The Western blot procedure can be broken down into seven key stages, from initial sample preparation to final data interpretation.
Detailed Step-by-Step Protocol
This protocol is optimized for cultured adherent cells. Modifications may be necessary for suspension cells or tissue samples.
Materials and Reagents
-
Cell Lysis: RIPA buffer or 1X SDS Sample Buffer[14], Protease and Phosphatase Inhibitor Cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
Electrophoresis: Precast polyacrylamide gels (e.g., 4-20% gradient), SDS-PAGE running buffer.
-
Transfer: Nitrocellulose or PVDF membranes, transfer buffer.
-
Blocking: 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in TBS-T.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween® 20 (TBS-T).
-
Antibodies: See Table 1 for recommended primary antibodies. HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
Detection: Enhanced Chemiluminescence (ECL) substrate[15].
Procedure
Part A: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound (and vehicle control, e.g., DMSO) for the specified time.
-
Harvesting: Aspirate media, wash cells once with ice-cold 1X PBS.
-
Lysis: Add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors (e.g., 500 µL for a 10 cm plate). Scrape cells and transfer the lysate to a microcentrifuge tube[14].
-
Expert Insight: Using a lysis buffer containing SDS (like 1X SDS sample buffer) immediately denatures proteins, including proteases and phosphatases, preserving the phosphorylation state of your targets. However, this method precludes downstream protein quantification using a BCA assay. RIPA buffer is a good alternative that allows for quantification.
-
-
Sonication & Centrifugation: Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris[5][14].
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Dilute samples to the same concentration (e.g., 1-2 µg/µL). Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.
Part B: SDS-PAGE and Protein Transfer [15]
-
Gel Loading: Load 20-40 µg of protein per lane into a precast polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Electrophoresis: Run the gel in 1X SDS running buffer until the dye front reaches the bottom.
-
Transfer: Equilibrate the gel, membrane, and filter paper in transfer buffer. Assemble the transfer stack and perform electrotransfer according to the manufacturer’s instructions (e.g., 70V for 1.5-3 hours)[15].
-
Expert Insight: PVDF membranes have a higher binding capacity and are more durable than nitrocellulose, making them ideal for experiments requiring stripping and reprobing. However, they must be activated with methanol prior to use.
-
Part C: Immunoblotting and Detection [16]
-
Blocking: After transfer, wash the membrane briefly in TBS-T. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Expert Insight: Blocking is critical to prevent non-specific binding of antibodies to the membrane. For phospho-specific antibodies, 5% w/v BSA is generally recommended over milk, as milk contains phosphoproteins (casein) that can increase background noise.
-
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the recommended dilution (see Table 1). Incubate the membrane overnight at 4°C with gentle agitation[14][16].
-
Washing: Wash the membrane three times for 5-10 minutes each in TBS-T to remove unbound primary antibody[16].
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10,000) for 1 hour at room temperature[16]. From this point forward, protect the membrane from light.
-
Final Washes: Repeat the wash step (Step 3) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate by mixing the components as instructed[15]. Incubate the membrane in the substrate for 1-5 minutes.
-
Imaging: Remove excess substrate and capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain strong signals with low background.
Data Analysis and Interpretation
-
Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for your protein of interest and the corresponding loading control in each lane.
-
Normalization: For each lane, divide the intensity of the target protein band by the intensity of the loading control band. This corrects for any variations in protein loading.
-
Phospho-Protein Analysis: To assess changes in protein activation, normalize the phospho-protein signal to the total protein signal from a separate blot or a stripped and reprobed blot.
-
Relative Quantification: Express the normalized data relative to the vehicle-treated control group to determine the fold-change induced by this compound.
Key Antibodies and Expected Results
The following table summarizes key antibodies for studying the selected pathways and the expected changes following effective this compound treatment based on published literature.
| Pathway | Target Protein | Recommended Dilution | Expected Result with this compound | Rationale & Citations |
| PI3K/Akt/mTOR | Phospho-Akt (Ser473) | 1:1000 - 1:2000 | ↓ Decrease | XN inhibits the prosurvival Akt signaling pathway.[2][5] |
| Total Akt | 1:1000 | No significant change | Serves as a loading control for p-Akt. | |
| Phospho-mTOR (Ser2448) | 1:1000 | ↓ Decrease | mTOR is a downstream target of Akt.[2][17] | |
| Total mTOR | 1:1000 | No significant change | Serves as a loading control for p-mTOR.[17] | |
| MAPK/ERK | Phospho-ERK1/2 (Thr202/Tyr204) | 1:2000 | ↓ Decrease | XN suppresses the activity of the ERK1/2 kinase cascade.[6][7] |
| Total ERK1/2 | 1:1000 | No significant change | Serves as a loading control for p-ERK1/2. | |
| NF-κB | Phospho-IκBα (Ser32) | 1:1000 | ↓ Decrease | XN inhibits IKK, preventing the phosphorylation and degradation of IκBα.[8] |
| NF-κB p65 (nuclear fraction) | 1:1000 | ↓ Decrease | Inhibition of IκBα degradation prevents p65 nuclear translocation.[8][9] | |
| Apoptosis Marker | Cleaved PARP | 1:1000 | ↑ Increase | Inhibition of survival pathways often leads to apoptosis, marked by PARP cleavage.[2] |
| Loading Control | β-Actin or GAPDH | 1:1000 - 1:5000 | No change | Housekeeping proteins used for normalization. |
Note: Optimal antibody dilutions must be determined empirically. Always refer to the manufacturer's datasheet as a starting point.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| No Signal or Weak Signal | Inactive secondary antibody or ECL substrate | Use fresh reagents. |
| Insufficient protein loaded | Increase protein load to 30-50 µg. | |
| Primary antibody concentration too low | Increase antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S stain. Check transfer conditions/buffer. | |
| High Background | Insufficient blocking or washing | Increase blocking time to 2 hours; increase number/duration of washes. |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Contaminated buffers | Use fresh, filtered buffers. | |
| Non-specific Bands | Primary antibody is not specific | Validate antibody (see Section 8). |
| Protein degradation | Use fresh protease/phosphatase inhibitors in lysis buffer. | |
| High protein load causing "bleed-over" | Reduce the amount of protein loaded per lane. |
Authoritative Grounding: The Mandate for Antibody Validation
The reliability of any Western blot data is entirely dependent on the quality and specificity of the primary antibody used[18]. An antibody must be proven to selectively bind its intended target within the complex protein mixture of a cell lysate[12]. It is the responsibility of the researcher to validate antibodies under their specific experimental conditions.
Key Validation Strategies:
-
Genetic Knockdown/Knockout: The most rigorous method. Use siRNA-mediated knockdown or CRISPR-Cas9 knockout cell lines for the target protein. A specific antibody will show a diminished signal in the knockdown/knockout lysate compared to the wild-type control[18].
-
Independent Antibody Comparison: Use two or more different antibodies raised against distinct, non-overlapping epitopes of the same target protein. Both antibodies should produce a similar pattern of results[19].
-
Phospho-specificity Validation: For phospho-specific antibodies, treat cell lysates with a phosphatase (e.g., lambda phosphatase). A specific antibody should lose its signal after phosphatase treatment, while the total protein antibody signal remains unchanged[11][18].
-
Orthogonal Methods: Correlate Western blot data with results from an antibody-independent method, such as mass spectrometry or qPCR (for correlating protein and mRNA expression levels)[19].
Implementing these validation steps is essential for producing robust, reproducible research that meets the highest standards of scientific integrity[11][12][13].
References
-
Antibody validation for Western blot: By the user, for the user. National Institutes of Health (NIH).
-
Western Blotting Protocol. Cell Signaling Technology.
-
Quantitative Western Blotting: How and why you should validate your antibodies. Azure Biosystems.
-
Antibody Validation for Western Blotting. Cell Signaling Technology.
-
Validating Antibodies for Western Blotting. Rockland Immunochemicals.
-
Antibody validation by Western Blot SOP #012. Protocols.io.
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. MDPI.
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology.
-
Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. National Institutes of Health (NIH).
-
Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules.
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. PubMed.
-
Western Blotting Protocol. Cell Signaling Technology Media.
-
Effects of this compound on NF-κB activation, survivin, and p21... ResearchGate.
-
General Western Blot Protocol Overview. Novus Biologicals.
-
Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI.
-
Western Blotting Protocol. YouTube (Cell Signaling Technology).
-
Western Blot (WB) Resource Center. Cell Signaling Technology.
-
This compound, a prenylflavonoid derived from hops, inhibits NF-κB activation and induces apoptosis in BPH-1 and PC3 prostate epithelial cells. AACR Journals.
-
This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. ResearchGate.
-
This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. PubMed.
-
This compound inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer. Cancer Science.
-
This compound Induces Apoptosis in Human Malignant Glioblastoma Cells by Increasing Reactive Oxygen Species and Activating MAPK Pathways. ResearchGate.
-
Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. Oncotarget.
-
BIOINFORMATIC STUDY ON EFFECT OF this compound AS BIOACTIVE COMPOUND OF HOP IN THE INHIBITION OF THE MAPK/ERK PATHWAY IN THYROID CANCER. Iranian Journal of Diabetes and Metabolism.
-
Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation. Research on Pharmaceutical Sciences.
-
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer.
-
Western blot detection of PI3K/AKT and mTOR expressions and their... ResearchGate.
-
Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... ResearchGate.
-
mTOR Antibody. Cell Signaling Technology Media.
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 3. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody validation by Western Blot SOP #012 [protocols.io]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 19. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Overcoming low bioavailability of Xanthohumol in animal studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Xanthohumol (XN) in animal studies. This guide is designed to address the primary challenge encountered in the preclinical development of this promising prenylflavonoid: its inherently low oral bioavailability. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you design more effective experiments and achieve consistent, reproducible results.
Section 1: Understanding the Challenge: Why is this compound's Bioavailability Low?
This compound, a bioactive chalcone from the hop plant (Humulus lupulus), presents significant therapeutic potential.[1] However, its translation from in vitro success to in vivo efficacy is hampered by a poor pharmacokinetic profile.[2][3] Understanding the root causes is the first step in designing effective solutions.
Key Factors Limiting this compound Bioavailability:
-
Poor Aqueous Solubility: XN is a highly hydrophobic and lipophilic molecule, insoluble in water.[4][5] This characteristic severely limits its dissolution in the gastrointestinal (GI) fluid, which is a prerequisite for absorption across the intestinal wall.
-
Extensive First-Pass Metabolism: After absorption, XN undergoes significant biotransformation in both the intestines and the liver before it can reach systemic circulation.[6][7] This "first-pass effect" converts a large fraction of the parent compound into various metabolites. Key metabolic processes include glucuronidation, sulfation, methylation, and cyclization.[6][8]
-
Rapid Isomerization: In the acidic environment of the stomach and during thermal processing, XN can spontaneously isomerize to isothis compound (IX), its flavanone counterpart.[9][10] While IX is also bioactive, this conversion reduces the concentration of the intended parent compound.[10][11]
-
Efflux Transporter Activity: Like many xenobiotics, XN may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp), further reducing net absorption.
The Metabolic Fate of this compound
The metabolic conversion of this compound is a critical factor for researchers to consider, as the resulting metabolites may have different biological activities. The primary metabolite is isothis compound (IX), but others, such as 8-prenylnaringenin (8-PN), are also formed.[9][10]
Caption: Metabolic pathway of this compound (XN).
Section 2: Troubleshooting Guide for In Vivo Studies
This section addresses common issues encountered during animal experiments with this compound, presented in a question-and-answer format.
Q1: My plasma analysis shows very low or undetectable levels of this compound after oral gavage. What's going wrong?
A1: This is the most common problem and typically points to issues with the formulation and the inherent biopharmaceutical properties of XN.
-
Causality: You are likely observing the direct consequence of XN's poor water solubility and rapid metabolism. If administered as a simple suspension in an aqueous vehicle (like saline or carboxymethylcellulose), the compound may not dissolve sufficiently in the GI tract to be absorbed. Studies in rats show that after oral administration, a majority of the compound can be recovered unchanged in the feces.[12]
-
Troubleshooting Steps:
-
Re-evaluate Your Vehicle: Is the vehicle appropriate for a highly lipophilic compound? Simple aqueous suspensions are often inadequate. Consider using an oil-based vehicle or a mixed micellar solution to improve solubilization.
-
Implement an Advanced Formulation: The most effective solution is to use a drug delivery system designed to overcome solubility and metabolism barriers. Promising strategies include:
-
Solid Lipid Nanoparticles (SLNs): These carriers encapsulate XN in a solid lipid core, protecting it from degradation in the GI tract and enhancing absorption.[13][14] Studies have shown that SLN formulations can increase the relative oral bioavailability of XN by over 47-fold compared to a naive suspension.[3][13]
-
Nanoemulsions: These are oil-in-water dispersions with tiny droplet sizes that can significantly increase the surface area for absorption and improve solubility.[15][16] A XN nanoemulsion was found to increase relative oral bioavailability by 1.76 times in rats.[15]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate XN, forming an inclusion complex that dramatically increases its aqueous solubility.[17][18] Using 2-hydroxypropyl-β-cyclodextrin increased XN's water solubility 650-fold, enabling parenteral administration and detection in the brain and cerebrospinal fluid.[17]
-
-
Check Your Analytical Method's Sensitivity: Confirm that your LC-MS/MS or other analytical method has a limit of quantification (LOQ) low enough to detect the expected concentrations. Plasma levels of unmodified XN after oral dosing can be in the low ng/mL range.[6]
-
Q2: I'm seeing high variability in my results between animals in the same treatment group. How can I improve consistency?
A2: High inter-animal variability often stems from inconsistencies in the formulation or administration, which are magnified for poorly soluble compounds.
-
Causality: If you are using a suspension, it's likely that the XN particles are not uniformly distributed. Even with vigorous vortexing, particles can settle quickly, leading to inconsistent doses being drawn into the gavage syringe. Differences in gut physiology (e.g., gastric emptying time, microbial composition) between animals can also disproportionately affect a poorly absorbed compound.
-
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Move away from suspensions. A true solution, such as a cyclodextrin complex or a nano-sized formulation (SLNs, nanoemulsion), will provide a homogenous dose every time. This is the single most effective way to reduce formulation-derived variability.
-
Standardize Administration Technique: Ensure your oral gavage technique is consistent. Administer the dose at the same time of day relative to the animal's light/dark and feeding cycle to minimize physiological variations.
-
Consider Dose Volume: Ensure the gavage volume is appropriate for the animal's size and is not causing undue stress or reflux.
-
Q3: My in vitro data shows potent activity, but I'm not observing the expected therapeutic effect in my animal model, even with an improved formulation. What else could be the issue?
A3: This suggests that while you may have improved initial absorption, the compound is still being cleared too rapidly or that key metabolites are less active.
-
Causality: Extensive phase I and phase II metabolism is a major hurdle.[6][8] Even if XN gets absorbed, it can be rapidly converted to glucuronidated or sulfated forms and eliminated. The half-life of orally administered XN in rats can be long (18-30 hours), but this often reflects the terminal phase after complex absorption and distribution, not necessarily sustained high concentrations of the active parent drug.[9]
-
Troubleshooting Steps:
-
Inhibit Key Metabolic Enzymes: Co-administration with a known inhibitor of drug metabolism can be a powerful strategy. Piperine , the active alkaloid in black pepper, is a well-documented inhibitor of CYP450 enzymes (like CYP3A4) and the UDP-glucuronosyltransferase (UGT) enzyme system.[19][20][21] These are the same enzyme families responsible for metabolizing flavonoids. Co-administering piperine with XN could slow its metabolism, thereby increasing its plasma concentration and half-life. While direct studies on the XN-piperine combination are emerging, the mechanism is well-established for other compounds.[22]
-
Analyze for Metabolites: Expand your analytical panel to quantify major metabolites like isothis compound (IX) and their conjugates.[6][10] Understanding the ratio of parent drug to metabolite in plasma can provide critical insight into the extent of metabolism in your model. It's possible the metabolites are less active for your specific therapeutic target.
-
Evaluate Alternative Routes of Administration: If oral delivery proves insurmountable, consider parenteral routes like intraperitoneal (i.p.) or intravenous (i.v.) injection for initial proof-of-concept studies. This bypasses first-pass metabolism entirely and can help confirm if the compound is active in vivo when systemic exposure is guaranteed. Studies have successfully used i.p. administration for XN-cyclodextrin complexes.[17]
-
Section 3: Advanced Formulation Protocols & Workflows
To provide practical solutions, here are summarized protocols for preparing two effective this compound delivery systems.
Protocol 1: this compound-Loaded Solid Lipid Nanoparticles (XH-SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method, which has been shown to significantly improve XN's oral bioavailability.[13][14]
Principle: XN is dissolved in a melted lipid, which is then dispersed in a hot aqueous surfactant solution using high-energy methods. As the mixture cools, the lipid solidifies, entrapping the drug within nano-sized particles.
Caption: Experimental workflow for preparing XH-SLNs.
Self-Validation: A successful formulation should yield nanoparticles with a mean diameter of 100-300 nm, a low Polydispersity Index (PDI < 0.3), and a negative Zeta Potential (e.g., -12 mV) indicating colloidal stability.[13] High entrapment efficiency (>80%) should be confirmed via HPLC.[13]
Protocol 2: this compound/Hydroxypropyl-β-Cyclodextrin (XN/HP-β-CD) Inclusion Complex
This protocol uses a simple and effective method to dramatically increase the aqueous solubility of XN for oral or parenteral administration.[17]
Principle: XN is mixed with a cyclodextrin solution. The hydrophobic XN molecule partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble complex.
Step-by-Step Methodology:
-
Preparation of Cyclodextrin Solution: Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer or water (e.g., a 50 mM solution).
-
Complexation: Add an excess of pure this compound powder to the HP-β-CD solution.
-
Incubation: Stir the mixture vigorously at room temperature, protected from light, for 24-48 hours to allow for equilibrium of complexation.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the un-complexed, excess this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The resulting clear solution is your XN/HP-β-CD complex, ready for in vivo use.
-
Quantification: Determine the final concentration of complexed this compound in the solution using a validated HPLC method.
Section 4: Data Summaries & FAQs
Pharmacokinetic Parameter Comparison
The following table summarizes pharmacokinetic data from rat studies, illustrating the dramatic improvement achieved with advanced formulations compared to naive this compound.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Naive XH (Suspension) | ~43 | ~1030 | 20.80% | [13][14] |
| XH-Loaded SLNs | ~46 | ~4841 | 4791% | [13][14] |
| XH Nanoemulsion | - | - | 176% (vs. control) | [15] |
Note: Values are approximated and compiled from different studies for illustrative purposes. Direct comparison requires studies to be conducted under identical conditions.
Frequently Asked Questions (FAQs)
Q: What is the actual oral bioavailability of this compound in rats? A: The absolute bioavailability of unmodified this compound in rats is quite low and dose-dependent. One study reported it to be approximately 0.33 at a low dose (1.86 mg/kg), decreasing to 0.13 and 0.11 at medium (5.64 mg/kg) and high (16.9 mg/kg) doses, respectively.[9][23]
Q: What are the main metabolites I should be measuring in plasma besides this compound? A: The most abundant circulating metabolite is typically isothis compound (IX) and its conjugates.[6][10] Depending on the study's goals, it may also be relevant to measure 8-prenylnaringenin (8-PN), which is a highly potent phytoestrogen derived from IX.[9][10]
Q: Are there any known sex differences in this compound pharmacokinetics? A: Some research suggests potential sex-dependent differences. One study noted that the maximum plasma concentration (Cmax) was higher in female rats receiving XN orally compared to males, although other pharmacokinetic parameters were largely unaffected.[24] It is a factor to consider in experimental design.
Q: How long after oral administration should I expect to see peak plasma concentrations (Tmax) in rats? A: Tmax for this compound in rats is typically observed around 2 to 4 hours post-administration.[6][9] Some studies have noted a biphasic absorption pattern, suggesting both small and large intestinal absorption or enterohepatic recirculation.[9][24]
References
-
Legette, R. E., et al. (2012). Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research, 56(3), 466-474. [Link]
-
Alhakamy, N. A., et al. (2022). Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells. Pharmaceutics, 14(11), 2403. [Link]
-
Legette, R. E., et al. (2012). Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration. PMC. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3386. [Link]
-
Dobrzynska, M., et al. (2020). Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. Advances in Clinical and Experimental Medicine, 29(9), 1101-1109. [Link]
-
Tanaka, Y., et al. (2023). Tissue distribution and pharmacokinetics of isothis compound from hops in rodents. Food Science & Nutrition, 11(12), 7435-7444. [Link]
-
Bi, E., et al. (2022). Absorption, metabolism, and pharmacokinetic profile of this compound in rats as determined via UPLC-MS/MS. Journal of Chromatography B, 1211, 123485. [Link]
-
Shah, N., et al. (2023). Enhancing the therapeutic efficacy of this compound: A Review of Nanoparticle-Based Anti-Neoplastic Drug Delivery Systems. DigitalCommons@PCOM. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. ResearchGate. [Link]
-
Legette, R. E., et al. (2014). Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops. Molecular Nutrition & Food Research, 58(2), 248-255. [Link]
-
Alhakamy, N. A., et al. (2022). Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells. PubMed. [Link]
-
Bi, E., et al. (2022). Absorption, metabolism, and pharmacokinetic profile of this compound in rats as determined via UPLC‐MS/MS. ResearchGate. [Link]
-
del Castillo-Caracuel, L., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. International Journal of Molecular Sciences, 25(22), 12434. [Link]
-
Liu, J., et al. (2024). Functionalized this compound nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds. Journal of the Science of Food and Agriculture, 104(15), 9442-9450. [Link]
-
Motyl, M. (2013). The absorption of this compound in in vitro and in vivo studies and the investigation of the biological activity of structurally related chalcones. Semantic Scholar. [Link]
-
Alhakamy, N. A., et al. (2022). Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells. Open Publications of UTS Scholars. [Link]
-
Various Authors. (2024). Different formulations for this compound (Xn) delivery. ResearchGate. [Link]
-
Alhakamy, N. A., et al. (2022). Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells. ResearchGate. [Link]
-
Various Authors. (2021). Effect of this compound (5 mg/kg) in its native and solubilized form... ResearchGate. [Link]
-
Giera, M., et al. (2019). Development and Characterization of the Neuroregenerative this compound C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration. Planta Medica, 86(04), 260-269. [Link]
-
Giera, M., et al. (2019). Development and Characterization of the Neuroregenerative this compound C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration. ResearchGate. [Link]
-
Various Authors. (2023). This compound: Recent Advances on Resources, Biosynthesis, Bioavailability and Pharmacology. ResearchGate. [Link]
-
Liu, J., et al. (2024). Functionalized this compound nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds. ResearchGate. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. PMC. [Link]
-
Buczek, A., et al. (2025). This compound in liposomal form in the presence of cyclodextrins: Drug delivery and stability analysis. Food Chemistry, 492(Pt 2), 145453. [Link]
-
Weidner, W., et al. (2022). Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies. Molecular Nutrition & Food Research, 66(5), e2100831. [Link]
-
Pan, X., et al. (2023). The stability and bioavailability of this compound loaded by sophorolipid‐based microemulsions in functional beer. ResearchGate. [Link]
-
Weidner, W., et al. (2022). Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies. ResearchGate. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 10(6), 599. [Link]
-
Khatib, N., et al. (2020). Replacement of nitrite with lupulon–this compound loaded nanoliposome in cooked beef-sausage: experimental and model based study. Lipids in Health and Disease, 19(1), 32. [Link]
-
Skiba, A., et al. (2023). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
Kesarwani, K., & Gupta, R. (2013). Role of Piperine As A Bioavailability Enhancer. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2023). Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer. Molecules, 28(13), 5174. [Link]
-
Bhardwaj, R. K., et al. (2002). Bioavailability enhancement by piperine: a review. ResearchGate. [Link]
-
Massaro, M., et al. (2014). Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. British Journal of Nutrition, 112(6), 883-892. [Link]
-
Gorgani, L., et al. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna Journal of Phytomedicine, 7(2), 105-117. [Link]
-
Feng, X., et al. (2021). Effects of piperine on the bioavailability of drugs in human studies. ResearchGate. [Link]
-
Lambert, J. D., et al. (2004). Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. The Journal of Nutrition, 134(8), 1948-1952. [Link]
-
Yui, K., et al. (2014). Novel anti-obesity effects of beer hops compound this compound: role of AMPK signaling pathway. Endocrine, 47(1), 151-159. [Link]
-
Liu, M., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DigitalCommons@PCOM - Research Day: Enhancing the therapeutic efficacy of this compound: A Review of Nanoparticle-Based Anti-Neoplastic Drug Delivery Systems [digitalcommons.pcom.edu]
- 3. OPUS at UTS: Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, metabolism, and pharmacokinetic profile of this compound in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functionalized this compound nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Characterization of the Neuroregenerative this compound C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.psu.edu [pure.psu.edu]
- 23. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Xanthohumol
Introduction:
Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of Xanthohumol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of this promising prenylflavonoid from hops (Humulus lupulus L.). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your SFE processes effectively. This resource is structured as a dynamic question-and-answer guide to directly address the practical challenges you may encounter.
Troubleshooting Guide: Common Issues in this compound SFE
This section addresses specific problems that can arise during the supercritical fluid extraction of this compound, offering step-by-step solutions and explanations.
Question 1: My this compound yield is consistently low. What are the primary factors I should investigate?
Answer:
Low this compound (XN) yield is a frequent challenge in SFE. The root cause often lies in a mismatch between the physicochemical properties of XN and the selected extraction parameters. This compound is a moderately polar compound, and pure supercritical CO2 (scCO2), being non-polar, is not an efficient solvent on its own.[1] Here’s a systematic approach to troubleshooting:
1. Co-solvent Optimization is Critical:
-
The "Why": The polarity of scCO2 needs to be increased to effectively solvate this compound. Organic modifiers, or co-solvents, achieve this by altering the overall polarity of the supercritical fluid.
-
What to Do: Ethanol is a commonly used and effective co-solvent for XN extraction.[2][3][4] Start by introducing ethanol into your scCO2 stream. An orthogonal experiment has shown that an ethanol concentration of 80% (in the modifier) can be optimal.[2][3][4]
-
Experimental Protocol:
-
Begin with a systematic evaluation of co-solvent concentration. For example, test ethanol concentrations of 20%, 40%, 60%, and 80% (v/v) in your modifier.
-
Maintain constant pressure, temperature, and CO2 flow rate during these trials to isolate the effect of the co-solvent.
-
Analyze the XN content in each extract using a validated HPLC method.[2][5][6]
-
2. Re-evaluate Pressure and Temperature Settings:
-
The "Why": Pressure and temperature in SFE are interdependent and directly influence the solvent density and solvating power of the supercritical fluid. For this compound, higher pressure generally increases the solubility.[7] Temperature, however, has a dual effect: it can increase the vapor pressure of XN, aiding extraction, but it can also decrease the solvent density, which can hinder it.[8]
-
What to Do: An optimal balance must be found. Studies have identified a pressure of 25 MPa and a temperature of 50°C as effective for maximizing flavonoid (including this compound) yield.[2][3][4]
-
Data-Driven Approach:
| Parameter | Range for Investigation | Optimal Reported Value | Rationale |
| Pressure | 20 - 35 MPa | 25 MPa[2][3][4] | Increases scCO2 density and solvating power. |
| Temperature | 40 - 60°C | 50°C[2][3][4] | Balances increased solute vapor pressure with decreased solvent density. |
3. Assess Biomass Characteristics:
-
The "Why": The physical state of your hop material significantly impacts extraction efficiency. Inadequate grinding can limit the surface area available for solvent interaction, while excessively fine particles can lead to channeling or compaction of the material in the extraction vessel, impeding uniform solvent flow.[9]
-
What to Do:
-
Particle Size: Aim for a consistent and appropriate particle size. Material passed through a 40-mesh screen has been used effectively in studies.[2]
-
Moisture Content: Ensure your hop material is adequately dried. High moisture content can reduce extraction efficiency.
-
4. Consider the Raw Material Source:
-
The "Why": The concentration of this compound can vary significantly between different hop varieties, ranging up to 1% of the dry weight.[10][11] Spent hops, the by-product of the brewing industry's initial scCO2 extraction of bitter acids, are a particularly good source of this compound.[10]
-
What to Do: If possible, obtain information on the this compound content of your starting material. If using spent hops, be aware that they are an enriched source for XN extraction.
Below is a troubleshooting workflow to guide your investigation into low this compound yield.
Caption: Troubleshooting workflow for low this compound yield in SFE.
Question 2: I am observing degradation of this compound in my extracts. How can I mitigate this?
Answer:
This compound is known to be sensitive to both heat and light.[11] Degradation can occur through isomerization to isothis compound, hydration, and other reactions, especially at elevated temperatures.[11][12]
1. Temperature Control is Paramount:
-
The "Why": Higher temperatures accelerate the degradation of this compound.[11][12] While a certain temperature is needed for efficient extraction, excessive heat is detrimental.
-
What to Do: Maintain the extraction temperature within the optimal range of 40-50°C.[2][3][4] Avoid exceeding 60°C, as this can lead to a decrease in yield, potentially due to degradation.[2]
2. Minimize Post-Extraction Exposure to Heat and Light:
-
The "Why": Degradation doesn't stop once the extraction is complete. The collected extract remains susceptible to degradation.
-
What to Do:
-
Immediately cool the collected fractions.
-
Store extracts in amber vials or protect them from light.
-
For long-term storage, keep the extracts at low temperatures (e.g., -20°C).
-
3. Rapid Post-Processing:
-
The "Why": The longer the extract is in a liquid state at room temperature, the greater the opportunity for degradation.
-
What to Do: Proceed with downstream processing, such as solvent evaporation and purification, as quickly as possible after extraction.
Frequently Asked Questions (FAQs) about this compound SFE
This section provides answers to common questions regarding the theoretical and practical aspects of this compound extraction using supercritical fluids.
Question 3: Why is supercritical CO2 the preferred solvent for this extraction?
Answer:
Supercritical CO2 is the solvent of choice for several key reasons that align with the requirements of pharmaceutical and nutraceutical applications:
-
Safety and GRAS Status: Carbon dioxide is non-toxic, non-flammable, and is "Generally Recognized as Safe" (GRAS) by regulatory agencies like the FDA. This means that residual solvent in the final product is not a health concern.
-
Tunable Solvent Properties: The solvating power of scCO2 can be finely tuned by adjusting pressure and temperature. This allows for selective extraction of different compound classes. For instance, a preliminary extraction with pure scCO2 can remove non-polar compounds like bitter acids, enriching the subsequent this compound extraction.[7][13]
-
Ease of Removal: After extraction, the CO2 can be easily and completely removed from the extract by simply reducing the pressure, returning it to its gaseous state. This eliminates the need for potentially harsh solvent evaporation steps that can degrade the target compound.
-
Mild Operating Temperatures: SFE can be performed at relatively low temperatures (e.g., 40-60°C), which is crucial for preserving thermally sensitive compounds like this compound.[14]
Question 4: How do I choose the right co-solvent and determine the optimal concentration?
Answer:
The choice of co-solvent is dictated by its ability to increase the polarity of the supercritical fluid and its compatibility with the target analyte and downstream applications.
-
Ethanol as a Prime Candidate: For this compound, ethanol is an excellent choice because it is a polar solvent, has low toxicity, and is readily available.[8]
-
Systematic Optimization: The optimal concentration is best determined empirically through a series of experiments. An orthogonal array experimental design can efficiently screen multiple factors and their interactions. A study on flavonoid extraction from hops found that the order of influence of factors was: Pressure > Temperature > Amount of Modifier > Ethanol Concentration.[2] The optimal conditions were determined to be 25 MPa, 50°C, a 50% ratio of solvent to material, and an 80% ethanol concentration in the modifier.[2][3][4]
The general workflow for SFE of this compound is depicted below:
Caption: General experimental workflow for this compound SFE.
Question 5: What analytical methods are recommended for quantifying this compound in my extracts?
Answer:
Accurate quantification of this compound is essential for process optimization. The standard and most reliable method is High-Performance Liquid Chromatography (HPLC).
-
HPLC with UV-Vis or DAD Detection: Reverse-phase HPLC is typically used.[10] Detection is commonly performed at 370 nm, which is a wavelength of maximum absorbance for this compound.[2][15] A Diode-Array Detector (DAD) is advantageous as it can provide spectral data to confirm the identity and purity of the peak.[10][16]
-
LC-MS/MS for Confirmation and Higher Sensitivity: For more rigorous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6] This technique provides structural information and can offer lower limits of detection and quantification.[17][18]
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] |
| Flow Rate | Typically around 0.5 - 1.0 mL/min. |
| Detection Wavelength | 370 nm.[15] |
| Quantification | Based on a calibration curve generated from a certified this compound standard.[10] |
References
-
He, G., et al. (2005). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of Zhejiang University Science B, 6(10), 999–1004. Available from: [Link]
-
Kostrzewa, D., et al. (2013). Experimental data on this compound solubility in supercritical carbon dioxide. The Journal of Supercritical Fluids, 81, 8-12. Available from: [Link]
-
Kostrzewa, D., et al. (2013). Experimental data on this compound solubility in supercritical carbon dioxide. The Journal of Supercritical Fluids. Available from: [Link]
-
Wysocka, M., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 27(23), 8201. Available from: [Link]
-
He, G., et al. (2005). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of Zhejiang University Science B. Available from: [Link]
-
Kostrzewa, D., et al. (2013). Characteristic of chemicals used in this work. ResearchGate. Available from: [Link]
-
Knez, Ž., et al. (2015). separation of this compound from a hops extracts' mixture by supercritical fluid chromatography. ResearchGate. Available from: [Link]
-
Salgado, J. M., et al. (2022). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Foods, 11(1), 123. Available from: [Link]
-
Bizaj, E., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. Molecules, 27(19), 6500. Available from: [Link]
-
Kostrzewa, D., et al. (2013). Dependence of this compound solubility on carbon dioxide density at various temperatures. Experimental. ResearchGate. Available from: [Link]
-
He, G. (2005). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). SciSpace. Available from: [Link]
-
Stojak, M., et al. (2023). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 28(10), 4195. Available from: [Link]
-
He, G., et al. (2005). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). ResearchGate. Available from: [Link]
-
Osorio-Tobón, J. F. (2020). Rapid extraction of this compound, α- and β-acids from spent hops using pressurized liquids and supercritical fluids. ResearchGate. Available from: [Link]
-
Salgado, J. M., et al. (2022). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. PubMed Central. Available from: [Link]
-
Stevens, J. F., et al. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 832(1-2), 97-107. Available from: [Link]
-
Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Molecules, 24(19), 3450. Available from: [Link]
-
Wysocka, M., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. Available from: [Link]
-
Popłoński, J., et al. (2022). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules, 27(6), 1853. Available from: [Link]
-
Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. PubMed Central. Available from: [Link]
-
Abram, V., et al. (2008). HPTLC determination of this compound in hops ( Humulus lupulus L.) and hop products. Journal of Planar Chromatography – Modern TLC, 21(4), 263-267. Available from: [Link]
-
Georgiopoulou, I., et al. (2022). Simultaneous effect of temperature, pressure and flow rate on SFE's (a). ResearchGate. Available from: [Link]
-
Chen, Q., et al. (2007). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Semantic Scholar. Available from: [Link]
-
Stojak, M., et al. (2025). Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent's Polarity Index. ResearchGate. Available from: [Link]
-
Magalhães, P. J., et al. (2019). Use of High Hydrostatic Pressure to Increase the Content of this compound in Beer Wort. Beverages, 5(3), 48. Available from: [Link]
-
Jitrangsri, T., et al. (2019). Supercritical fluid extraction (SFE) optimization of trans-resveratrol from peanut kernels (Arachis hypogaea) by experimental design. Chiang Mai University Journal of Natural Sciences, 18(3), 333-348. Available from: [Link]
-
Jantan, I., et al. (2021). Scale-up approach for supercritical fluid extraction with ethanol–water modified carbon dioxide on Phyllanthus niruri for safe enriched herbal extracts. Scientific Reports, 11(1), 15831. Available from: [Link]
-
Huaman-Castilla, N. L., et al. (2023). Effect of co-solvent addition on the recovery of polyphenol families in. ResearchGate. Available from: [Link]
-
Gómez-Caravaca, A. M., et al. (2022). Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. Molecules, 27(12), 3885. Available from: [Link]
-
Bobe, G., et al. (2021). This compound Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial. Molecular Nutrition & Food Research, 65(21), e2100412. Available from: [Link]
-
Puel, C., et al. (2018). The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. Frontiers in Pharmacology, 9, 1073. Available from: [Link]
-
Lim, J. Y., et al. (2019). A comparative study of conventional and supercritical fluid extraction methods for the recovery of secondary metabolites from Syzygium campanulatum Korth. Molecules, 24(17), 3083. Available from: [Link]
-
Wasek, M., et al. (2024). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. Molecules, 29(11), 2595. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). (2005) | Guoqing He | 66 Citations [scispace.com]
- 5. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Stabilizing Xanthohumol to prevent isomerization to isoxanthohumol
Welcome to the technical support center for Xanthohumol (XN). This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the isomerization of this compound to its flavanone form, Isothis compound (IXN). Maintaining the chemical integrity of XN is paramount for achieving accurate and reproducible experimental results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability of your XN samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization to Isothis compound?
A: The conversion of this compound, a chalcone, to Isothis compound, a flavanone, is an intramolecular cyclization reaction.[1][2] This isomerization is primarily driven by thermal energy (heat), exposure to certain pH conditions, and light.[3][4][5] The presence of a 2'-hydroxyl group in the this compound structure allows for this ring closure to form the more thermodynamically stable flavanone structure of Isothis compound.[1]
Q2: Why is it crucial to prevent this isomerization in my experiments?
A: this compound and Isothis compound possess distinct biological activities. While both are of scientific interest, your experimental aims likely focus on the specific effects of this compound. The isomerization to Isothis compound will lead to a mixed population of compounds in your sample, confounding your results and making it difficult to attribute observed effects solely to this compound. For instance, this compound has demonstrated potent anti-inflammatory and antioxidant properties that may differ from those of Isothis compound.[6][7]
Q3: What are the ideal storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures. For long-term storage, temperatures of -20°C to -80°C are recommended. For short-term storage, 4°C is acceptable.[8][9] It is also crucial to minimize moisture, as it can facilitate degradation reactions.[3]
Q4: How can I confirm if my this compound sample has isomerized?
A: The most reliable method for quantifying the ratio of this compound to Isothis compound is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[10][11][12] this compound and Isothis compound have distinct retention times and UV-Vis spectra, allowing for their separation and quantification. The maximum absorbance for this compound is typically around 370 nm.[10]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Problem 1: My experimental results are inconsistent, and I suspect this compound degradation.
-
Question: I've been getting variable results in my cell-based assays. Could the stability of my this compound stock solution be the issue?
-
Answer: Yes, inconsistent results are a classic sign of compound instability. This compound in solution is more susceptible to isomerization than in its solid form. The rate of isomerization is significantly influenced by the solvent, temperature, and pH of your stock solution and culture media. It is crucial to evaluate your solution preparation and storage protocols.
Problem 2: My this compound stock solution appears to have changed color.
-
Question: My freshly prepared this compound stock solution was a vibrant yellow, but now it appears paler. What does this indicate?
-
Answer: A color change can be an indicator of chemical degradation, including isomerization. While not a quantitative measure, it warrants immediate investigation. We recommend analyzing an aliquot of your stock solution by HPLC to determine the current ratio of this compound to Isothis compound.
Problem 3: I am seeing a new peak in my HPLC analysis of a this compound-treated sample.
-
Question: During my analytical run, I noticed a new peak with a different retention time than my this compound standard. Could this be Isothis compound?
-
Answer: It is highly probable that the new peak corresponds to Isothis compound, especially if your sample has been exposed to heat or non-optimal pH conditions. To confirm, you can either run an Isothis compound standard if available or collect the fraction corresponding to the new peak and subject it to mass spectrometry for identification.
Key Factors Influencing this compound Stability
The stability of this compound is a multifactorial issue. The following table summarizes the key parameters to control during your experiments.
| Factor | Impact on Stability | Recommendations |
| Temperature | High temperatures significantly accelerate the rate of isomerization.[3][4][5][9] | Prepare stock solutions at room temperature and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When adding to experimental systems, allow the solution to equilibrate to the working temperature just before use. |
| pH | Isomerization is pH-dependent. While it can occur at various pH levels, the rate can be influenced by acidic or alkaline conditions.[1][3] | Prepare stock solutions in a neutral, buffered solvent. When diluting into culture media or other buffered systems, ensure the final pH is compatible with this compound stability. |
| Light | This compound is photosensitive, and exposure to light, particularly UV light, can promote degradation.[3][4] | Store solid this compound and stock solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Solvent | The choice of solvent can impact stability. Polar protic solvents may facilitate isomerization. | For stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol.[1] Prepare fresh dilutions in your final experimental buffer or medium immediately before use. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of this compound. | While complete exclusion of oxygen may not be feasible for all applications, using degassed solvents for stock solution preparation can be beneficial. Storing solutions under an inert gas like argon or nitrogen can also enhance stability. |
Experimental Workflow & Protocols
Visualizing the Isomerization and Stabilization Strategy
The following diagram illustrates the isomerization of this compound to Isothis compound and highlights the key control points for preventing this conversion.
Caption: Factors promoting this compound isomerization and key stabilization strategies.
Protocol: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol provides a step-by-step guide for preparing a this compound stock solution with enhanced stability.
Materials:
-
High-purity solid this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or directly into the amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a short period can aid dissolution, but prolonged heating should be avoided.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1-2 weeks) or at -80°C for long-term storage (several months).
-
Usage: When ready to use, thaw an aliquot at room temperature, protected from light. Immediately before adding to your experimental system, perform any necessary dilutions in your final buffer or medium. Do not re-freeze any unused portion of the thawed aliquot.
References
- Luo, Y., et al. (2023). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437, 137778.
- Rodríguez-Casanova, N., et al. (2021). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Molecules, 26(16), 4949.
- Stevens, J. F., & Page, J. E. (2004). Fate of this compound and Related Prenylflavonoids from Hops to Beer. Journal of Agricultural and Food Chemistry, 52(2), 310-317.
- Bocian, S., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles.
- Pan, Y., et al. (2024). The stability and bioavailability of this compound loaded by sophorolipid-based microemulsions in functional beer. Journal of the Science of Food and Agriculture.
- Luo, Y., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437, 137778.
- Karabin, M., et al. (2022). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13456.
- Modzelewska, A., et al. (2025). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 30(10), 2385.
- CN101768068A - Method utilizing hop residues to extract this compound - Google P
- Modzelewska, A., et al. (2025). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 30(10), 2385.
- Szałata, M., et al. (2021). Properties of Dry Hopped Dark Beers with High this compound Content. Molecules, 26(9), 2725.
- Bartmańska, A., et al. (2022). Biotransformation of this compound by Entomopathogenic Filamentous Fungi. Molecules, 27(19), 6438.
- Nikolic, D., et al. (2005). Metabolism of this compound and isothis compound, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Xenobiotica, 35(3), 229-242.
- Gerhäuser, C. (2005). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Planta Medica, 71(11), 999-1005.
- Stevens, J. F., & Page, J. E. (2004). Thermal isomerization of this compound into isothis compound during wort boiling.
- de Keukeleire, D., et al. (2003). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry.
- Carl ROTH. (n.d.).
- Cayman Chemical. (2024).
- Trzonkowski, P., et al. (2018). Isomerization of this compound (1) to isothis compound (2).
- Dhooghe, L., et al. (2010). Quantification of this compound, isothis compound, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards. Talanta, 83(2), 586-593.
- National Institutes of Health. (2022). This compound microbiome and signature in adults with Crohn's disease (the XMaS trial): a protocol for a phase II triple-masked, placebo-controlled clinical trial.
- Leclere, L., et al. (2021).
- National Center for Biotechnology Information. (2022).
- Frontiers. (2018). The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells.
- BarthHaas X. (2024). This compound Extract.
- Cayman Chemical. (2022).
- Dhooghe, L., et al. (2010). Quantification of this compound, isothis compound, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards.
- Turkish Journal of Pharmaceutical Sciences. (n.d.). Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of this compound in Bulk and Solid Lipid Nanoparticles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of this compound, isothis compound, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Xanthohumol Extraction Yield from Brewery Waste
Welcome to the technical support center for the extraction of Xanthohumol (XN) from brewery waste. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recovery of this high-value prenylated flavonoid. As your application scientist, I will provide field-proven insights and evidence-based protocols to help you navigate the common challenges associated with this process. Our focus is not just on the how, but the fundamental why behind each experimental choice, ensuring your success from bench-scale to potential scale-up.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of this compound extraction from brewery waste.
Q1: What is this compound and why is it a compound of interest?
This compound (XN) is a prenylated chalcone found exclusively in the hop plant (Humulus lupulus L.).[1][2] It is the principal prenylflavonoid in hops, accounting for 0.2-1.1% w/w of dry hop cones.[3] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antibacterial properties.[2][4][5]
Q2: Why is brewery waste a viable source for this compound?
The brewing industry uses hops primarily for their bitter acids (alpha and beta acids) and essential oils, which impart beer's characteristic flavor and aroma.[6] Many large breweries now use supercritical CO₂ (scCO₂) extraction to create hop extracts for this purpose.[7] This process is highly efficient at removing non-polar compounds like bitter acids but leaves behind more polar molecules, including the valuable this compound.[6] The resulting "spent hops" are thus an enriched, low-cost byproduct ideal for XN recovery, aligning with circular economy principles.[4][7][8]
Q3: What are the primary challenges in extracting this compound from spent hops?
The main challenges are twofold:
-
Extraction Efficiency: Liberating XN from the complex plant matrix of spent hops requires careful optimization of parameters like solvent choice, temperature, and pre-treatment methods.[4][5]
-
Compound Stability: this compound is notoriously unstable, particularly at elevated temperatures.[9] It readily undergoes thermal isomerization to form isothis compound (IXN), a less bioactive flavanone.[4][9] This degradation is a major cause of yield loss and must be carefully managed throughout the extraction and purification process.[4][10]
Troubleshooting Guide: From Low Yields to Impure Extracts
This guide uses a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Pre-Extraction and Sample Preparation
Q: My this compound yield is consistently low. Could the issue be my starting material?
A: Absolutely. The quality and preparation of your spent hops are critical.
-
Causality: The concentration of XN can vary depending on the original hop variety and the initial scCO₂ extraction parameters used by the brewery.[11] Furthermore, improper storage of the spent hops (e.g., exposure to heat, light, or oxygen) can lead to significant degradation of XN before you even begin your extraction.[10][12]
-
Troubleshooting Steps:
-
Characterize Your Material: If possible, obtain information on the hop variety and initial processing conditions.
-
Ensure Proper Storage: Store spent hops in a cool, dark, and dry environment, preferably under a vacuum or inert atmosphere, to minimize oxidative degradation.
-
Implement Pre-treatment: The dense, fibrous nature of spent hops can trap XN. A pre-treatment step is highly recommended to disrupt the plant cell walls and improve solvent access to the target compound.[4]
-
Q: What is the most effective pre-treatment method for enhancing XN yield?
A: The choice of pre-treatment involves a trade-off between efficacy and the risk of XN degradation.
-
Expertise & Experience: While methods like microwave and ultrasound-assisted pre-treatments can disrupt the plant matrix, they introduce thermal energy that can isomerize XN to IXN if not precisely controlled.[4][7] Chemical treatments using strong acids or bases can also be detrimental; elevated pH, in particular, negatively impacts XN recovery.[4][13]
-
Recommendation: For a simple, effective, and non-destructive approach, a freeze-thaw pretreatment is highly recommended. This method has been shown to enhance XN extraction yields by up to 10.7%.[4][13] The formation of ice crystals disrupts the cellular structure, increasing porosity and improving solvent penetration without the risk of thermal degradation.[4]
Part 2: The Extraction Process
Q: I'm performing a solvent extraction, but my yield is poor. How can I optimize it?
A: Solvent choice and extraction conditions are the most critical factors for a successful solid-liquid extraction.
-
Causality (Solvent Polarity): this compound is a moderately polar compound. Using a solvent that is too non-polar (like pure hexane) or too polar (like pure water) will result in poor solubility and low yields. The key is to match the solvent polarity to the analyte. Studies have shown that the optimal polarity index for XN extraction is between 6 and 7.[5]
-
Troubleshooting & Optimization:
-
Adjust Solvent Polarity: Instead of pure solvents, use a binary mixture. An isopropanol-water or ethanol-water mixture (approximately 50:50 v/v) has been shown to increase XN yield by up to 85% compared to pure organic solvents.[5] Ethanol is generally preferred due to its lower toxicity.[3]
-
Optimize Temperature and Time: Given XN's thermal instability, avoid high temperatures. Extraction at room temperature for 30-60 minutes often provides the best balance, achieving high yields before significant degradation occurs.[4][7]
-
Increase Solid-to-Liquid Ratio: Ensure you are using a sufficient volume of solvent to fully saturate the spent hop material. A common starting point is a 1:20 or 1:50 solid-to-solvent ratio (w/v).[14]
-
Incorporate Agitation: Constant stirring or shaking during extraction increases the interaction between the solvent and the matrix, improving mass transfer.
-
Q: My extract darkens over time, and repeat analysis shows a decreasing XN peak. What is happening?
A: You are observing the degradation of this compound.
-
Causality: XN is sensitive to heat, light, and oxygen.[9][10] The primary degradation pathway is isomerization to isothis compound (IXN), but oxidation can also occur, leading to the formation of brown polymeric products.[4][9] This process happens even at temperatures as low as 4°C, albeit at a slower rate.[9]
-
Troubleshooting & Prevention:
-
Control Temperature: As discussed, perform extractions at room temperature or below if possible.[4]
-
Protect from Light: Conduct all extraction and processing steps in amber glassware or protect your vessels from light. Store extracts in the dark.
-
Limit Oxygen Exposure: Work quickly and consider purging your storage vials with nitrogen or argon before sealing.
-
Analyze Promptly: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at -20°C or -80°C.[12]
-
Confirm with HPLC: Look for a growing peak corresponding to IXN in your chromatogram, which will confirm isomerization is occurring.[15]
-
Q: I'm using Ultrasound-Assisted Extraction (UAE), but my results are inconsistent. Why?
A: The issue likely lies in inconsistent energy delivery and localized heating.
-
Causality: UAE enhances extraction through acoustic cavitation, where the collapse of microbubbles near the cell walls creates microjets and shockwaves that rupture the matrix.[16] However, this process also generates significant localized heat. If the temperature in the extraction vessel is not uniformly controlled, "hot spots" can form, leading to rapid XN degradation and variable yields.[4]
-
Troubleshooting & Optimization:
-
Use a Temperature-Controlled Bath: Perform UAE in a sonication bath with precise temperature control to dissipate excess heat.[17]
-
Optimize Sonication Time: Prolonged sonication increases the risk of degradation. Short durations (e.g., 5-15 minutes) are often sufficient to enhance yield without significant compound loss.[4]
-
Ensure Consistent Sample Placement: Place your extraction vessel in the same position within the bath for each run to ensure consistent energy input.
-
Part 3: Post-Extraction and Analysis
Q: My crude extract contains many impurities. What are the best methods for purification?
A: A multi-step purification strategy is typically required to achieve high-purity this compound.
-
Expertise & Experience: Crude extracts from spent hops contain a complex mixture of other polyphenols, resins, waxes, and pigments.[8][11] A single purification step is rarely sufficient.
-
Recommended Purification Workflow:
-
Initial Cleanup (Optional): For very crude extracts, a preliminary liquid-liquid extraction (LLE) can partition XN into a less polar organic phase (e.g., ethyl acetate), leaving more polar impurities behind. Be wary of emulsion formation.[18]
-
Chromatography: This is the gold standard for purification.
-
Flash Chromatography: Use silica gel or C18-reversed phase media for a rapid, medium-resolution separation.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective preparative technique for isolating XN. By using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water), purities of over 95% can be achieved in a single step.[19][20][21]
-
-
Q: How do I accurately quantify the this compound in my samples?
A: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard and most reliable method.[22][23]
-
Causality: HPLC provides the necessary separation power to resolve XN from other closely related compounds in the extract, particularly its isomer, IXN. A DAD allows for specific detection at XN's maximum absorbance wavelength, ensuring sensitivity and selectivity.
-
Key Methodological Parameters:
-
Column: A C18 reversed-phase column is standard.[24]
-
Detection Wavelength: Set your DAD to 370 nm , which is the characteristic absorbance maximum for this compound.[4][25]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of methanol or acetonitrile and acidified water (e.g., with 0.1% formic acid) is typically used.[4][22]
-
Standard Curve: You MUST use a certified this compound standard to prepare a calibration curve for accurate quantification.[4] Do not rely on area percent alone.
-
Confirmation: For absolute certainty, especially in complex matrices, the presence of XN can be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][22]
-
Data Summaries and Visual Workflows
Data Presentation
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Polarity Index | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Pure Ethanol | 5.2 | Moderate | Low toxicity, "green" solvent | Sub-optimal polarity, lower yield than mixtures | [3] |
| Pure Methanol | 6.6 | Moderate-High | Good solubilizing power | Toxic, requires careful handling | [26] |
| 50:50 Isopropanol:Water | 6.8 | High | Optimal polarity for XN | Isopropanol is more costly than ethanol | [5] |
| 50:50 Ethanol:Water | 7.3 | High | Optimal polarity, low toxicity | May extract more water-soluble impurities | [5] |
| Supercritical CO₂ (alone) | ~0 | Very Low | Highly selective for non-polars | Ineffective for extracting polar XN | [6] |
| SC-CO₂ with Ethanol co-solvent | Variable | High | Tunable, clean solvent removal | Requires high-pressure equipment | [1][6] |
| Deep Eutectic Solvents (DES) | Variable | High | Green, biodegradable, efficient | Can be viscous, requires specific workup | [14][27] |
Table 2: Recommended Starting Parameters for HPLC-DAD Quantification of this compound
| Parameter | Recommended Setting | Rationale | Reference(s) |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of flavonoids. | [4][24] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and resolution. | [4][22] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reversed-phase HPLC. | [22][24] |
| Flow Rate | 0.8 - 1.0 mL/min | Provides good separation with reasonable run times. | [4][24] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. | [4] |
| Detection Wavelength | 370 nm | Absorbance maximum for this compound, ensuring high sensitivity. | [4][22][25] |
| Column Temperature | 25 - 30 °C | Maintains consistent retention times. | [4] |
Mandatory Visualizations
Caption: Troubleshooting logic map for diagnosing low this compound yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Spent Hops
Trustworthiness: This protocol incorporates temperature control and optimized timing to maximize yield while minimizing thermal degradation, a self-validating approach to ensure reproducibility.
-
Sample Preparation:
-
Dry the spent hop material at a low temperature (<40°C) until constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 0.5 mm particle size) to increase surface area.
-
-
Extraction:
-
Weigh 5.0 g of the dried, powdered spent hops into a 250 mL glass beaker.
-
Add 100 mL of a 50:50 (v/v) ethanol:water solution (a 1:20 solid-to-liquid ratio).
-
Place the beaker into a temperature-controlled ultrasonic bath set to 25°C. [17] * Sonicate for 15 minutes at a frequency of 40 kHz. [4][17]Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.
-
-
Sample Recovery:
-
Immediately after sonication, filter the mixture under vacuum through a Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the solid residue on the filter paper with an additional 20 mL of the 50:50 ethanol:water solution to recover any remaining XN.
-
Combine the filtrates.
-
-
Solvent Removal & Storage:
-
Reduce the volume of the filtrate using a rotary evaporator at a low temperature (<40°C) to concentrate the extract.
-
Transfer the concentrated extract to an amber vial, purge with nitrogen, and store at -20°C until HPLC analysis.
-
Protocol 2: HPLC-DAD Method for Quantification of this compound
Trustworthiness: This protocol uses a certified standard and specific detection wavelength, ensuring the quantification is accurate and specific to the target analyte, validating the final reported yield.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of certified this compound standard in HPLC-grade methanol. [22] * From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with the mobile phase starting composition. Store standards in amber vials at 4°C. [22]2. Sample Preparation:
-
Take a known volume of your stored crude extract and dilute it with the mobile phase to a concentration expected to fall within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of ≥0.999. [22] * Inject the prepared samples.
-
-
Quantification:
-
Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the standard.
-
Confirm peak identity by checking the UV spectrum from the DAD, which should match the standard's spectrum with a maximum at ~370 nm.
-
Calculate the concentration of this compound in your injected sample using the linear regression equation from your calibration curve.
-
Back-calculate to determine the total mass of this compound extracted per gram of dry spent hops (mg/g).
-
References
-
Vicente de Andrade Silva, A., Knöt, L. N., de Souza, A. H. P., & Ambrosi, A. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. Food Chemistry, 404(Pt B), 134629. [Link]
-
Chen, W., Yuan, H., & Chen, Q. (2012). Synthesis and Purification of this compound C from this compound Hop Extract. Biological Engineering. [Link]
-
Sperkowska, A., & Pączkowski, P. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 29(5), 1083. [Link]
-
Quifer-Rada, P., Martínez-Huélamo, M., & Lamuela-Raventós, R. M. (2015). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Foods, 4(4), 537-548. [Link]
-
Dovičinová, I., Kmetec, V., & Cvengroš, J. (2019). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. Molecules, 24(19), 3505. [Link]
-
Vicente de Andrade Silva, A., Knöt, L. N., de Souza, A. H. P., & Ambrosi, A. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. PubMed. [Link]
-
Luo, J., Pan, Q., Chen, Y., & Lu, B. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437, 137778. [Link]
-
Luo, J., Pan, Q., Chen, Y., & Lu, B. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. PubMed. [Link]
-
Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 832(1-2), 97–107. [Link]
-
Rodríguez-Solana, R., Salgado, J. M., & Domínguez, J. M. (2021). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Antioxidants, 10(1), 89. [Link]
-
Chen, W., Yuan, H., & Chen, Q. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. AGRIS. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of this compound on Newcrom AH Column. [Link]
-
Goliszewska, K., Wójcik, M., & Gagoś, M. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 29(6), 1259. [Link]
-
Rodríguez-Solana, R., Salgado, J. M., & Domínguez, J. M. (2021). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. [Link]
-
Goliszewska, K., Wójcik, M., & Gagoś, M. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. National Institutes of Health. [Link]
-
Grudniewska, A., & Popłoński, J. (2021). Simple and Green Method for the Extraction of this compound from Spent Hops using Deep Eutectic Solvents. ResearchGate. [Link]
-
Sperkowska, A., & Pączkowski, P. (2023). Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent's Polarity Index. ResearchGate. [Link]
-
Goliszewska, K., Wójcik, M., & Gagoś, M. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. [Link]
- Liu, M., et al. (2009).
-
Chen, W., Yuan, H., & Chen, Q. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. ResearchGate. [Link]
-
Jelínek, L., Karabin, M., & Dostálek, P. (2014). Stability of Active Constituents of Hops (Humulus lupulus) Strobiles and their Ethanolic Extracts during Storage. European Journal of Medicinal Plants. [Link]
-
Quifer-Rada, P., Martínez-Huélamo, M., & Lamuela-Raventós, R. M. (2015). Determination of this compound in Hops, Food Supplements and Beers by HPLC. MDPI. [Link]
-
Sharma, A., et al. (2024). Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems. PubMed. [Link]
-
Chen, W., Yuan, H., & Chen, Q. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. PubMed. [Link]
-
Sperkowska, A., & Pączkowski, P. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. National Institutes of Health. [Link]
-
Liu, J., et al. (2007). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of the Science of Food and Agriculture. [Link]
-
Rocchetti, G., et al. (2019). Exploring the potential of microwaves and ultrasounds in the green extraction of bioactive compounds from Humulus lupulus for the food and pharmaceutical industry. InnovaLuppolo. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Suresh, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. [Link]
-
Snow, N. H. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Kostrzewa, D., et al. (2013). Experimental data on this compound solubility in supercritical carbon dioxide. The Journal of Supercritical Fluids. [Link]
-
Grudniewska, A., et al. (2022). New insight for spent hops utilization: simultaneous extraction of protein and this compound using deep eutectic solvents. Cellulose. [Link]
-
Luoyang Tytion Chemicals Co., Ltd. (2024). Common Problems In Solvent Extraction Systems. [Link]
-
Welch Materials, Inc. (2021). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Sperkowska, A., & Pączkowski, P. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. ResearchGate. [Link]
-
Solution Pharmacy. (2022). Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound properties and strategies for extraction from hops and brewery residues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. innovaluppolo.crea.gov.it [innovaluppolo.crea.gov.it]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. HPLC Determination of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]
- 26. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. d-nb.info [d-nb.info]
Troubleshooting Xanthohumol peak tailing in reverse-phase HPLC
A Guide to Troubleshooting Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xanthohumol. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing in the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of this compound. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions to resolve your chromatographic issues.
Quick Troubleshooting Guide & FAQs
This section is designed for rapid problem-solving of the most common issues leading to this compound peak tailing.
Q1: My this compound peak is tailing. What is the most likely cause?
A1: The primary cause of peak tailing for a compound like this compound in reverse-phase HPLC is secondary interactions between the analyte and the stationary phase. This is most commonly due to the interaction of this compound's hydroxyl groups with acidic residual silanol groups on the silica-based column packing.[1][2] These interactions create an additional retention mechanism to the primary hydrophobic interaction, leading to a tailed peak.
Q2: How can I quickly improve my this compound peak shape?
A2: The quickest way to improve peak shape is to adjust the mobile phase pH. Add a small amount of acid, such as 0.1% formic acid, to your mobile phase. This will suppress the ionization of the residual silanol groups on the column, minimizing secondary interactions and thereby reducing peak tailing.[3][4]
Q3: Could my sample solvent be the problem?
A3: Yes, the sample solvent can significantly impact peak shape.[5][6] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase conditions, it can cause peak distortion, including tailing.[5][7] For this compound, which is often dissolved in methanol or ethanol, injecting a large volume into a mobile phase with a high percentage of water can lead to this issue. Try reducing your injection volume or dissolving your sample in a solvent that more closely matches the mobile phase composition.
Q4: I've tried adjusting the pH, but the tailing persists. What's the next step?
A4: If pH adjustment doesn't resolve the issue, consider the possibility of metal chelation. This compound has a chemical structure that can interact with metal ions.[8] These metal ions can be present as impurities in the silica packing of the column or can leach from stainless steel components of the HPLC system like frits and tubing. This interaction can be another source of secondary retention and peak tailing.
In-Depth Troubleshooting Guide
For persistent issues, a more systematic approach is required. This guide will walk you through a logical process to identify and resolve the root cause of your this compound peak tailing.
Understanding this compound's Chemistry in the Context of HPLC
To effectively troubleshoot, it's crucial to understand the properties of this compound:
| Property | Value/Characteristic | Implication for HPLC Analysis |
| Chemical Class | Prenylated Chalcone (Flavonoid) | Possesses multiple aromatic rings and a prenyl group, making it suitable for reverse-phase HPLC. |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and DMSO. | Sample preparation requires organic solvents. Mismatch with aqueous mobile phases can be a source of peak distortion. |
| pKa | Predicted around 7.59 | The molecule's charge state is dependent on pH. Consistent mobile phase pH is critical for reproducible retention times and peak shapes. |
| Structure | Contains multiple hydroxyl (-OH) groups and a keto (=O) group.[8] | These polar functional groups can interact with active sites (residual silanols) on the stationary phase, causing peak tailing. The arrangement of a hydroxyl and a keto group suggests potential for metal chelation. |
| Stability | Can degrade or isomerize to isothis compound under heat, light, or certain pH conditions.[4] | Improper sample storage or harsh analytical conditions can lead to the appearance of extra peaks or peak distortion. |
Systematic Troubleshooting Strategy
Follow this workflow to diagnose the cause of peak tailing systematically.
Caption: A systematic workflow for troubleshooting this compound peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase is often the most straightforward parameter to adjust.
1.1. pH Control to Mitigate Silanol Interactions
-
Mechanism: Residual silanol groups (Si-OH) on the silica surface of C18 columns are acidic and can become deprotonated (Si-O⁻) at pH levels above approximately 3.5. These negatively charged sites can then interact with polar parts of the this compound molecule, causing secondary retention and peak tailing. By lowering the mobile phase pH, the silanol groups remain protonated (Si-OH), minimizing these unwanted interactions.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
-
Protocol: Acidifying the Mobile Phase
-
Prepare your aqueous mobile phase (e.g., water or a buffer) and organic modifier (e.g., methanol or acetonitrile).
-
Add a small concentration of an acid to the aqueous component. Common choices include:
-
0.1% (v/v) Formic Acid
-
0.1% (v/v) Trifluoroacetic Acid (TFA) - Note: TFA can suppress MS signals if using LC-MS.
-
-
Mix your mobile phase as per your gradient or isocratic method.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject your this compound standard and observe the peak shape.
-
1.2. Addressing Metal Chelation
-
Mechanism: this compound's structure allows it to act as a chelating agent, binding to metal ions. If metal impurities are present in your system (from the column's silica, stainless steel frits, or tubing), this compound can chelate with them, creating another mode of retention that leads to peak tailing.
-
Protocol: Using a Chelating Agent in the Mobile Phase
-
If acidification alone is insufficient, the issue may be metal chelation.
-
Prepare a stock solution of Ethylenediaminetetraacetic acid (EDTA).
-
Add a low concentration of EDTA (e.g., 0.1-0.5 mM) to your aqueous mobile phase.
-
Equilibrate the system thoroughly. The EDTA will bind to the active metal sites in the system, preventing them from interacting with this compound.
-
Inject your sample and assess the peak shape. A significant improvement suggests metal chelation was a contributing factor.
-
Step 2: Column Evaluation
If mobile phase adjustments do not yield a satisfactory peak shape, the column itself may be the issue.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that interact with this compound.
-
Column Void: A void or channel can form in the packed bed at the column inlet, causing the sample band to spread, which often results in tailing or split peaks.
-
Protocol: Column Cleaning and Evaluation
-
Disconnect the column from the detector to avoid contaminating it.
-
Check for contamination: Flush the column with a strong solvent series. A common sequence for a C18 column is:
-
Your mobile phase without buffer (e.g., water/acetonitrile)
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with your mobile phase.
-
-
Check for a void: If flushing doesn't work, and if the column manufacturer permits, try back-flushing the column (reversing the flow direction) directly to waste. This can sometimes dislodge particulates from the inlet frit.
-
Test with a new column: The most definitive way to rule out a column problem is to replace it with a new one of the same type. If the peak shape improves dramatically, the old column was the source of the problem.
-
Step 3: Hardware and System Considerations
Issues within the HPLC system itself can contribute to peak tailing, often affecting all peaks in the chromatogram.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, and between the column and the detector, can cause band broadening and peak tailing. Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches).
-
Leaking or Improperly Seated Fittings: A poor connection can create a small void, leading to sample dispersion and peak tailing. Check all fittings for tightness and ensure they are correctly seated.
-
Blocked Frit: A partially blocked inlet frit on the column can distort the flow path of the sample onto the column, causing tailing.
Step 4: Sample Preparation and Injection
-
Sample Solvent Strength: As mentioned in the FAQs, injecting a sample in a solvent significantly stronger than the mobile phase can cause poor peak shape.[5][6]
-
Protocol: Optimizing the Sample Solvent
-
Ideally, dissolve your this compound standard and samples in the initial mobile phase composition.
-
If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
If you must use a strong solvent (like 100% methanol), minimize the injection volume to reduce its effect on peak shape.
-
By systematically working through these steps, you can effectively diagnose and resolve the issue of this compound peak tailing, leading to more accurate and reliable chromatographic results.
References
- Magalhães, P. J., Carvalho, D. O., Guido, L. F., & Barros, A. A. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry.
- Magalhães, P. J., Vieira, J. S., Gonçalves, L. M., Pacheco, J. G., Guido, L. F., & Barros, A. A. (2010). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Foods, 9(12), 1785.
- Liu, M., et al. (2015). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 6, 530.
- Żuk, N., et al. (2022). Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.)
- Singh, S., et al. (2025). Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems.
- Singh, S., et al. (2025). Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems. PubMed.
- Stevens, J. F., & Page, J. E. (2004). This compound and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry, 65(10), 1317-1330.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- De Vrieze, M., et al. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns.
- Magalhães, P. J., et al. (2010). Determination of this compound in Hops, Food Supplements and Beers by HPLC. MDPI.
- Żuk, N., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. MDPI.
- Tutunchi, P., et al. (2022). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Pharmaceutics, 14(4), 711.
- Frank, N., et al. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 29(10), 2351.
- Żuk, N., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Hop Quencher. (n.d.). This compound-Study.
- Liu, Y., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437(Pt 1), 137778.
- Minta, D., et al. (2023). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants, 12(12), 2111.
- Stevens, J. F., et al. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (n.d.).
- PubChem. (n.d.). This compound.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- HPLC Troubleshooting Guide. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthohumol (XN) In Vivo Experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Xanthohumol (XN) research. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during in vivo studies. As a lipophilic prenylflavonoid with low aqueous solubility and complex metabolism, this compound presents unique challenges in experimental design. This document provides field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your results.
Section 1: Formulation and Administration FAQs
This section addresses the most common initial hurdle in this compound research: effective delivery to the animal model.
Question: My this compound won't dissolve. What is the recommended vehicle for oral administration?
Answer: This is the most frequently encountered issue. This compound is practically insoluble in water.[1] Attempting to administer it as a simple aqueous suspension will lead to poor and highly variable absorption. The key is to use a formulation that enhances its solubility and facilitates gastrointestinal absorption.
-
Causality: As a lipophilic compound, XN requires a lipid-based or emulsifying vehicle to improve its bioavailability. These vehicles increase the surface area for absorption and can leverage lymphatic transport, potentially bypassing some first-pass metabolism.[2]
-
Recommended Formulations:
-
Self-Emulsifying Systems: A proven vehicle is a self-emulsifying isotropic mixture. One such formulation consists of oleic acid, propylene glycol, and Tween 80.[3] This creates a microemulsion upon gentle agitation in an aqueous environment (like the stomach), keeping the XN solubilized for absorption.
-
Suspensions in Viscous Agents: For some applications, XN can be dispersed in a suspending agent like sodium carboxymethyl cellulose for intragastric administration.[4] While simpler, this may result in lower bioavailability compared to emulsifying systems.
-
Advanced Formulations: For dedicated drug delivery studies, consider advanced carriers like solid lipid nanoparticles (SLNs) or cyclodextrin complexes, which have been developed to improve XN's solubility and bioavailability.[5][6]
-
Question: What is a reliable vehicle for intravenous (IV) administration of this compound?
Answer: For pharmacokinetic (PK) studies requiring an IV arm to determine absolute bioavailability, a non-aqueous, biocompatible solvent is necessary. Propylene glycol has been successfully used as a vehicle for the intravenous injection of this compound in rats.[3]
-
Critical Consideration: Ensure the final concentration of XN in propylene glycol does not lead to precipitation upon injection into the bloodstream. The injection should be administered slowly to allow for rapid dilution. Always perform a small pilot study to check for any immediate adverse reactions. Common excipients for parenteral formulations can be found in various pharmaceutical resources.[7]
Question: I'm observing inconsistent results between animals in the same group. Could my administration technique be the problem?
Answer: Yes, inconsistency in administration can be a major source of variability, especially with formulations that are not true solutions.
-
Troubleshooting Checklist:
-
Formulation Homogeneity: If using a suspension, ensure it is continuously and vigorously mixed (e.g., on a vortex mixer) immediately before and between dosing each animal to prevent the XN from settling.
-
Gavage Accuracy: Ensure the gavage needle is correctly placed in the stomach to avoid accidental administration into the esophagus or lungs. Confirm the full intended volume is delivered each time.
-
Vehicle Stability: Observe your formulation over the duration of the dosing period. Is there any sign of phase separation or precipitation? If so, the formulation needs to be remade more frequently or optimized.
-
Section 2: Dosage and Pharmacokinetics (PK) Troubleshooting
Choosing an appropriate dose and understanding the resulting plasma concentrations are critical for correlating pharmacokinetics with pharmacodynamics (PK/PD).
Question: What is a typical effective dose for this compound in mice or rats?
Answer: The effective dose of this compound in vivo is highly dependent on the animal model and the intended biological endpoint (e.g., metabolic, anti-inflammatory, or anticancer effects). Doses reported in the literature for rodents range widely, from as low as 1.86 mg/kg to as high as 1000 mg/kg body weight per day.[3][8]
-
Expert Insight: Do not assume a dose from one disease model will translate to another. Start with a literature search for your specific model. If none exists, the data below can serve as a starting point for a dose-finding study. High doses are generally well-tolerated.[9][10]
Table 1: Reported In Vivo Dosages of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Experimental Context | Reference |
| Sprague-Dawley Rats | 1.86, 5.64, 16.9 | Oral Gavage | Pharmacokinetics | [3] |
| Wistar Rats | 40, 100, 200 | Oral Gavage | Pharmacokinetics | [11] |
| C57BL/6J Mice | 30, 60 | Diet | Metabolic Syndrome | [12] |
| BALB/c Mice | ~1000 | Diet | Safety/Toxicity Study | [10] |
| BALB/c Mice | 1000 | Diet | Safety/Toxicity Study | [8] |
| Nude Mice (Tumor Model) | 0.3 - 0.365 | In Beer (Drinking) | Anticancer | [13] |
| Nude Mice (Tumor Model) | Not specified | Oral Gavage | Anticancer | [4] |
Question: I administered this compound orally, but the plasma levels are extremely low or undetectable. Is this normal?
Answer: Yes, this is a common and expected finding. This compound has very low and dose-dependent oral bioavailability.[3][14][15] In rats, the absolute bioavailability was found to be approximately 33% at a low dose (1.86 mg/kg) but dropped to 11% at a high dose (16.9 mg/kg), suggesting saturable absorption.[3] Another study reported bioavailability between 0.53% and 1.16% for doses of 40-200 mg/kg.[8]
-
Self-Validating Protocol: To properly interpret your plasma data, a robust PK study should be conducted. This involves both an IV administration group and at least one oral administration group. The IV data allows you to calculate clearance and volume of distribution, which are essential for determining the absolute bioavailability of your oral formulation.
-
Analytical Sensitivity: Ensure your analytical method (e.g., HPLC or LC-MS/MS) is sensitive enough to detect the low concentrations expected.[16][17] The limit of quantification (LOQ) should be in the low ng/mL range.[16]
Table 2: Key Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Low Dose (1.86 mg/kg) | Medium Dose (5.64 mg/kg) | High Dose (16.9 mg/kg) | Reference |
| Tmax (Time to Peak) | ~4 hours | ~4 hours | ~4 hours | [3] |
| Bioavailability (F%) | ~33% | ~13% | ~11% | [3] |
| Absorption Pattern | Biphasic, suggesting enterohepatic recirculation | Biphasic | Biphasic | [3] |
Question: My plasma concentration-time curve looks unusual, with two distinct peaks. Is this an error?
Answer: This is not an error but a known characteristic of this compound's pharmacokinetic profile. XN exhibits a distinct biphasic absorption pattern, with an early peak around 1 hour and a later peak around 4-5 hours after ingestion in humans.[18] A similar pattern is seen in rats.[3] This suggests both absorption in the small and large intestines, as well as possible enterohepatic recirculation, where the compound is absorbed, metabolized in the liver, excreted in bile, and then reabsorbed in the intestine.[3][11]
Section 3: Efficacy and Biological Response - Common Issues
This section explores why the expected biological effects of this compound may not be observed, even with proper formulation and dosing.
Question: I am not seeing the expected biological effect (e.g., anti-inflammatory, metabolic improvement). Is my dose too low?
Answer: While dose is a factor, the lack of efficacy could be due to more complex biological interactions, particularly with the gut microbiota.
-
The Critical Role of the Gut Microbiota: Accumulating evidence shows that the intestinal microbiota is required for some of this compound's key benefits, especially in improving glucose and lipid metabolism.[19] In germ-free mice, the positive effects of XN on insulin resistance were absent.[19]
-
Mechanism: The gut microbiota metabolizes XN into other bioactive compounds, such as dihydrothis compound, which may have improved bioavailability and contribute significantly to the overall therapeutic effect.[19] The composition of the gut microbiota can also be altered by XN, which may mediate some of its biological effects.[20][21]
-
Troubleshooting: If you observe high inter-animal variability or a lack of efficacy, consider the state of the gut microbiome in your animal colony. Factors like diet, stress, and antibiotic use can dramatically alter it. The individual gut enterotype can lead to highly personalized metabolic responses to XN.[22][23]
Question: Are the effects I'm measuring caused by this compound itself or its metabolites?
Answer: This is a crucial question. This compound is extensively metabolized. The most prominent circulating compounds after administration are not free XN, but rather its isomer, Isothis compound (IX), and their glucuronide and sulfate conjugates.[14][18] It is highly likely that these metabolites contribute to the overall biological activity.[14] When assessing your results, it is important to consider that you are observing the integrated effect of the parent compound and its various metabolic products.
Diagram 1: Troubleshooting Workflow for Unexpected In Vivo Results
This diagram provides a logical flow for diagnosing issues in your this compound experiments.
Caption: Key signaling pathways modulated by this compound leading to its diverse biological effects.
References
-
Legette, R. E., et al. (2014). Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research, 58(3), 468-475. [Link]
-
Jiang, C. H., et al. (2018). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 23(7), 1659. [Link]
-
Kamm, A., et al. (2022). Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies. Molecular Nutrition & Food Research, 66(3), e2100831. [Link]
-
Para, A., et al. (2019). This compound Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice. Molecular Nutrition & Food Research, 63(23), e1900583. [Link]
-
Leonard, B. A., et al. (2023). This compound Alters Gut Microbiota Metabolism and Bile Acid Dynamics in Gastrointestinal Simulation Models of Eubiotic and Dysbiotic States. Metabolites, 13(2), 268. [Link]
-
Leonard, B. A., et al. (2024). Gut enterotype-dependent modulation of gut microbiota and their metabolism in response to this compound supplementation in healthy adults. Gut Microbes, 16(1), 2315003. [Link]
-
Karabin, M., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants, 13(1), 58. [Link]
-
Gerhäuser, C. (2005). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Planta Medica, 71(11), 999-1005. [Link]
-
Harikumar, V. B., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Cancers, 13(9), 2021. [Link]
-
Nowak, A., et al. (2020). Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. Pharmacological Reports, 72(4), 1032-1043. [Link]
-
Zhang, Y., et al. (2023). This compound Alters Gut Microbiota Metabolism and Bile Acid Dynamics in Gastrointestinal Simulation Models of Eubiotic and Dysbiotic States. Metabolites, 13(2), 268. [Link]
-
S. M., V., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of this compound in Rat Plasma. Pharmaceutics, 14(11), 2315. [Link]
-
Leonard, B. A., et al. (2024). Gut enterotype-dependent modulation of gut microbiota and their metabolism in response to this compound supplementation in healthy adults. Gut Microbes, 16(1), 2315003. [Link]
-
Legette, R. E., et al. (2014). Human pharmacokinetics of this compound, an antihyperglycemic flavonoid from hops. Molecular Nutrition & Food Research, 58(2), 235-243. [Link]
-
Krajka-Kuźniak, V., et al. (2024). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2825. [Link]
-
S. M., V., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of this compound in Rat Plasma. Pharmaceutics, 14(11), 2315. [Link]
-
Nookandeh, A., et al. (2004). High-Performance Liquid Chromatographic Determination of this compound in Rat Plasma, Urine, and Fecal Samples. Journal of Liquid Chromatography & Related Technologies, 27(15), 2411-2422. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3326. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3326. [Link]
-
Iñiguez, M., et al. (2024). Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. International Journal of Molecular Sciences, 25(22), 12434. [Link]
-
Bradley, R., et al. (2021). Biologic mechanisms of this compound on transcription factors and pertinent clinical conditions. Phytomedicine Plus, 1(4), 100108. [Link]
-
Miranda, C. L., et al. (2016). This compound improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice. Archives of Biochemistry and Biophysics, 599, 22-30. [Link]
-
Karabin, M., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. Antioxidants, 13(1), 58. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3326. [Link]
-
Kapoor, B., et al. (2022). Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells. Pharmaceutics, 14(11), 2315. [Link]
-
Harikumar, V. B., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Cancers, 13(9), 2021. [Link]
-
Sun, Z. L., et al. (2015). Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro. Oncology Letters, 10(1), 241-246. [Link]
-
Dorn, C., et al. (2010). This compound feeding does not impair organ function and homoeostasis in mice. Food and Chemical Toxicology, 48(5), 1360-1365. [Link]
-
Various Authors. (n.d.). Excipients for Parenterals. Pharmaceutical Technology. [Link]
-
Jelínek, L., et al. (2013). HPTLC determination of this compound in hops (Humulus lupulus L.) and hop products. Journal of Planar Chromatography – Modern TLC, 26(4), 349-352. [Link]
-
Legette, R. E., et al. (2014). Human pharmacokinetics of this compound, an anti-hyperglycemic flavonoid from hops. Molecular Nutrition & Food Research, 58(2), 235-243. [Link]
-
Jiang, C. H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]
-
Szabó, R., et al. (2022). This compound-Enriched Beer Does Not Exert Antitumorigenic Effects on HeLa Cell Line In Vivo. Plants, 11(19), 2533. [Link]
-
Bradley, R., et al. (2020). This compound microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial. Trials, 21(1), 843. [Link]
- CN102309766A - Method for improving water solubility of this compound. (2012).
-
Khatib, N., et al. (2020). Replacement of nitrite with lupulon–this compound loaded nanoliposome in cooked beef-sausage: experimental and model based study. Journal of Food Measurement and Characterization, 14(3), 1599-1608. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Wilińska, A., et al. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 29(12), 2795. [Link]
Sources
- 1. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design Based Formulation of this compound Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102309766A - Method for improving water solubility of this compound - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPUS at UTS: Bioanalytical Method Development, Validation and Stability Assessment of this compound in Rat Plasma - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 17. Bioanalytical Method Development, Validation and Stability Assessment of this compound in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human pharmacokinetics of this compound, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Alters Gut Microbiota Metabolism and Bile Acid Dynamics in Gastrointestinal Simulation Models of Eubiotic and Dysbiotic States | MDPI [mdpi.com]
- 21. This compound Alters Gut Microbiota Metabolism and Bile Acid Dynamics in Gastrointestinal Simulation Models of Eubiotic and Dysbiotic States (Journal Article) | OSTI.GOV [osti.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Xanthohumol Bioassays to Reduce Variability
Welcome to the technical support center dedicated to enhancing the reliability and reproducibility of Xanthohumol (XN) bioassays. This compound, a prenylated chalcone derived from the hop plant (Humulus lupulus), is a compound of significant interest due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its physicochemical properties and the inherent complexities of cell-based assays can lead to significant experimental variability.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the science behind protocol choices, and ultimately, generate more robust and reliable data.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Issues
This section addresses specific problems you might encounter during your this compound experiments in a question-and-answer format. We go beyond simple solutions to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Q1: My dose-response curve is inconsistent, and I'm seeing high variability between replicate wells. What's going on?
A1: High variability is a frequent challenge and can stem from multiple sources. Let's break down the most common culprits.
1. The "Edge Effect" in 96-Well Plates: This is a pervasive issue where cells in the outer wells of a plate behave differently than those in the interior wells.[3] This leads to skewed results that can mask the true effect of this compound.
-
Primary Causes:
-
Evaporation: Outer wells have greater exposure to the external environment, leading to increased evaporation of the culture medium. This concentrates this compound, salts, and other media components, altering the osmotic pressure and the effective compound concentration.[3]
-
Temperature Gradients: When a plate is moved from a room temperature biosafety cabinet to a 37°C incubator, the outer wells warm up faster. This creates thermal gradients that can disrupt even cell settling and affect growth rates.[4][5]
-
-
Solutions & Scientific Rationale:
-
Create a Humidity Barrier: Do not use the 36 outer wells for experimental samples. Instead, fill them with 200 µL of sterile phosphate-buffered saline (PBS) or sterile water. This creates a passive humidification chamber around your experimental wells, significantly reducing evaporation from the interior wells.[3]
-
Use Plate Sealers: For long-term incubations (>24 hours), breathable sealing films are highly effective at minimizing evaporation while allowing for necessary gas exchange.[6]
-
Equilibrate Your Plates: After seeding cells, let the plate sit at room temperature on a perfectly level surface in the laminar flow hood for 30-60 minutes before moving it to the incubator.[3][5] This allows cells to settle evenly before temperature changes can create currents in the wells.
-
2. This compound's Physicochemical Properties: this compound itself has characteristics that demand careful handling.
-
Poor Aqueous Solubility: XN is poorly soluble in water and aqueous culture media.[7][8] If it precipitates out of solution, its effective concentration will be much lower and more variable than intended.
-
Adsorption to Plastics: At low serum concentrations, a significant portion of this compound can adsorb to the plastic surfaces of labware, including pipette tips, tubes, and the wells of your culture plates.[7][9][10]
-
Solutions & Scientific Rationale:
-
Maintain Adequate Serum (FCS) Concentration: Research indicates that a minimum of 10% Fetal Calf Serum (FCS) is required to maintain this compound in solution at typical experimental concentrations (around 50-75 µM).[7][9][10] The proteins in the serum, like albumin, act as carriers and prevent both precipitation and adsorption.
-
Careful Stock Preparation: Prepare a high-concentration primary stock of this compound in a suitable organic solvent like DMSO. When making your final dilutions in culture medium, ensure vigorous mixing and avoid creating a final DMSO concentration that is toxic to your cells (typically ≤ 0.5%).
-
Q2: I'm observing lower-than-expected bioactivity from my this compound. Could my compound be the problem?
A2: Absolutely. The purity, stability, and handling of your this compound stock are critical for reproducible results.
-
Potential Issues:
-
Compound Purity: The presence of impurities or related compounds, such as isothis compound (the cyclized flavanone form of XN), can affect the observed bioactivity.[1] The bioactivity of these related compounds may differ from that of this compound.[11]
-
Stability and Conversion: this compound can cyclize to isothis compound, especially under certain conditions like boiling during wort production in brewing.[12] While this is less of a concern under standard cell culture conditions, long-term storage or improper handling could lead to degradation or conversion.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation and degradation over time.
-
-
Solutions & Scientific Rationale:
-
Source High-Purity Compound: Always use this compound of a known and verified purity (e.g., >98%).[11]
-
Proper Stock Management: Prepare single-use aliquots of your high-concentration DMSO stock solution and store them at -20°C or -80°C. This avoids the damage caused by multiple freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working dilutions of this compound in your complete culture medium for each experiment. Do not store diluted this compound in aqueous solutions for extended periods.
-
Q3: My cytotoxicity assay results (e.g., MTT, SRB) are not reproducible. How can I improve this?
A3: Reproducibility in cytotoxicity assays depends on strict adherence to a validated protocol and understanding the assay's limitations.
-
Potential Issues:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Variable Incubation Times: Inconsistent exposure time to this compound will naturally lead to different results.
-
Assay-Specific Artifacts: For example, in an MTT assay, compounds that affect cellular redox state can interfere with the formazan dye conversion, leading to false results.
-
-
Solutions & Scientific Rationale:
-
Optimize Cell Seeding Density: Perform a growth curve for your specific cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase throughout the experiment and do not become over-confluent.
-
Standardize Protocols: Ensure every step, from cell seeding to reagent addition and incubation times, is precisely controlled and documented.[13][14] Use calibrated multichannel pipettes for reagent addition to ensure consistency.[3]
-
Consider Orthogonal Assays: If you suspect assay interference, validate your findings with a different type of cytotoxicity assay that relies on a different principle (e.g., complementing a metabolic assay like MTT with a protein stain like Sulforhodamine B (SRB) or a direct cell count).[15][16]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of DMSO for dissolving this compound and for use in cell culture? A: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q: How long should I incubate my cells with this compound? A: The optimal incubation time is dependent on your cell line and the specific endpoint you are measuring. For cytotoxicity assays, common time points are 24, 48, and 72 hours.[15][17] For signaling pathway studies (e.g., protein phosphorylation), shorter time points (minutes to hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal window for your specific assay.
Q: Can serum in the culture medium interfere with the bioactivity of this compound? A: This is a critical point. While serum is necessary to keep this compound in solution, serum proteins can also bind to it, potentially reducing the fraction of free compound available to interact with the cells.[7][10] This is a key reason why it is essential to maintain a consistent percentage of serum across all experiments you intend to compare. If you observe discrepancies between your results and published data, check for differences in the serum concentration used.
Q: How should I analyze my dose-response data? A: Dose-response data should be analyzed using a non-linear regression model.[18] The most common models are the four-parameter logistic (4PL) or five-parameter logistic (5PL) equations, which generate a sigmoidal curve.[18] This analysis allows for the robust calculation of key parameters like the IC50 (half-maximal inhibitory concentration). Always ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve.[18]
Section 3: Visual Guides & Protocols
Diagram: Refined Workflow for a Reproducible this compound Bioassay
This workflow integrates key steps to mitigate common sources of variability, particularly the edge effect and issues related to compound handling.
Caption: A validated workflow incorporating best practices to reduce variability.
Diagram: Simplified this compound Signaling Pathway (Anti-Proliferative Effects)
This compound exerts its effects through multiple signaling pathways. This diagram illustrates a simplified view of its role in inducing ROS and inhibiting pro-survival pathways.
Caption: Key signaling pathways modulated by this compound.
Protocol: Refined Cytotoxicity Assay Using Sulforhodamine B (SRB)
This protocol is optimized to reduce variability when assessing this compound-induced cytotoxicity.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in the 60 interior wells of a 96-well plate at a pre-determined optimal density.
-
Add 200 µL of sterile PBS to the 36 peripheral wells.
-
Allow the plate to rest on a level surface at room temperature for 30-60 minutes.
-
-
Compound Preparation and Treatment:
-
Thaw a single-use aliquot of your this compound DMSO stock.
-
Prepare serial dilutions in complete culture medium (containing ≥10% FCS). Ensure the final DMSO concentration does not exceed 0.5%. Also prepare a vehicle control.
-
After 24 hours of cell incubation (for adherence), carefully remove the medium and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 40% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air-dry.
-
-
Readout and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration. Fit the data using a 4PL or 5PL non-linear regression model to determine the IC50.
-
Data Presentation Table
| Parameter | Recommendation | Rationale |
| Plate Layout | Use interior 60 wells for experiment; outer 36 for PBS | To mitigate the "edge effect" from evaporation and temperature gradients.[3][4][19] |
| XN Solvent | DMSO | High solubility for stock solutions. |
| Final DMSO % | ≤ 0.5% | To avoid solvent-induced cytotoxicity. |
| Culture Medium | ≥ 10% FCS | To ensure XN solubility and prevent adsorption to plastic.[7][9][10] |
| Plate Equilibration | 30-60 min at Room Temp | Promotes even cell settling before incubation.[5] |
| Data Analysis | Non-linear regression (4PL/5PL) | Accurately models the sigmoidal dose-response relationship.[18] |
References
- Biospherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating.
- USA Scientific, Inc. (n.d.). Minimizing Edge Effect in 96-Well Plates Using CytoOne.
- BenchChem. (2025). Technical Support Center: Mitigating Edge Effects in 96-Well Plate Assays.
- ResearchGate. (2025). How to prevent the "edge effect" in 96-well microplates?
- WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect.
- Gerhäuser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Cancer Research, 62(16), 4583-4591.
- Venturelli, S., et al. (2011). Pitfalls in cell culture work with this compound. Planta Medica, 77(11), 1217-1222.
- MDPI. (n.d.). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases.
- Liu, M., et al. (2015). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 20(1), 754-779.
- Quantics Biostatistics. (2025, August 6). Defining a Statistical Analysis for Bioassay: Response Modelling.
- Hothorn, L. A. (2014). Statistical evaluation of toxicological bioassays – a review. Toxicology Research, 3(5), 335-346.
- PubMed. (2025, February 5). Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases.
- PubMed Central. (2023, August 2). This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture.
- ResearchGate. (2025, August 6). (PDF) Pitfalls in cell culture work with this compound.
- ResearchGate. (n.d.). This compound C, a minor bioactive hop compound: Production, purification strategies and antimicrobial test | Request PDF.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- IJNIET. (2019, July 2). Approaches for in-vitro bioassay analysis and reporting of results.
- Wang, C. M., et al. (2019). This compound Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis. Oxidative Medicine and Cellular Longevity, 2019, 8923616.
- ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- Ingenta Connect. (2011, May 2). Pitfalls in cell culture work with this compound.
- Birt, D. F., et al. (2006). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Journal of Pharmacy and Pharmacology, 58(7), 953-961.
- Quantics Biostatistics. (n.d.). Bioassay Statistics.
- The Friendly Statistician. (2025, July 4). What Is Bioassay Analysis?
- PubMed Central. (2004). This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase.
- PubMed Central. (2017). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells.
- European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- PubMed. (2018, September 15). This compound C, a minor bioactive hop compound: Production, purification strategies and antimicrobial test.
- MDPI. (n.d.). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery.
- ResearchGate. (n.d.). Experimental data on this compound solubility in supercritical carbon dioxide.
- PubMed. (2008). Antimutagenicity of hops (Humulus lupulus L.): bioassay-directed fractionation and isolation of this compound.
- MDPI. (n.d.). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus).
- PubMed Central. (2018). Antimicrobial Activity of this compound and Its Selected Structural Analogues.
- MDPI. (n.d.). This compound Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway.
- Encyclopedia.pub. (n.d.). Chemical and Biological Properties of this compound.
- ResearchGate. (2024, March 14). (PDF) this compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery.
- PubMed Central. (2015, November 27). Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Laboratory strategies to detect interference.
- PubMed Central. (n.d.). Interferences in Immunoassay.
- ResearchGate. (2025, October 16). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus).
- MDPI. (n.d.). Determination of this compound in Hops, Food Supplements and Beers by HPLC.
- NIH. (2019, March 9). Antiproliferative and Cytotoxic Activity of this compound and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [biospherix.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. Pitfalls in cell culture work with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. This compound C, a minor bioactive hop compound: Production, purification strategies and antimicrobial test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in Hops, Food Supplements and Beers by HPLC | MDPI [mdpi.com]
- 13. marinbio.com [marinbio.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quantics.co.uk [quantics.co.uk]
- 19. usascientific.com [usascientific.com]
Addressing matrix effects in LC-MS/MS quantification of Xanthohumol
Welcome to the technical support resource for the accurate quantification of Xanthohumol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common analytical challenge of matrix effects. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in the context of LC-MS/MS analysis of this compound?
A: Matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) caused by co-eluting, often unidentified, components from the sample matrix (e.g., plasma, urine, beer, or plant extracts).[1][2][3] These interfering components can affect the formation of gas-phase ions of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2][4][5]
Q2: Why is my this compound signal suppressed? What are the common causes?
A: Ion suppression is the most common manifestation of matrix effects.[1] It occurs when matrix components compete with this compound for ionization.[6][7] Key mechanisms include:
-
Competition for Charge: In electrospray ionization (ESI), there is a finite number of protons or charge sites available on the droplet surface. High concentrations of co-eluting compounds can outcompete this compound for this charge, reducing its ionization.[1][8]
-
Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[1][3] This can hinder solvent evaporation and prevent the efficient release of gas-phase this compound ions.
-
Non-Volatile Material Precipitation: The presence of non-volatile materials like salts can lead to the co-precipitation of this compound within the droplet, preventing it from being ionized.[1][6]
Q3: Can matrix effect enhance my signal instead of suppressing it?
A: Yes, although less common, ion enhancement can occur.[1][9] This may happen if a co-eluting compound improves the ionization efficiency of this compound, for instance, by altering the mobile phase pH in the ESI droplet in a favorable way or by reducing the gas-phase proton affinity of other competing molecules. However, any unpredictable alteration, suppression or enhancement, compromises data accuracy.[10]
Q4: I'm using a highly selective MS/MS method (MRM). Am I still susceptible to matrix effects?
A: Absolutely. The high selectivity of MS/MS, which isolates a specific precursor-to-product ion transition for this compound, does not prevent matrix effects.[1] Matrix effects originate in the ion source before mass analysis.[1] If co-eluting interferences suppress the formation of the this compound precursor ion, the detector will see a diminished signal, regardless of how selective the subsequent MS/MS detection is.
Q5: What are the regulatory expectations regarding matrix effect assessment?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[11][12][13] Guidelines recommend assessing the matrix effect using matrix from at least six different sources to ensure the method is robust and reliable across different lots of the biological matrix.[11]
Troubleshooting Guide: Identifying and Mitigating Matrix Effects
This section provides a systematic approach to diagnose and resolve matrix effect issues during your this compound quantification workflow.
Part 1: Diagnosis - Is Matrix Effect the Problem?
Before optimizing your method, you must first confirm and characterize the matrix effect.
Caption: Diagnostic workflow for identifying matrix effects.
1. Qualitative Assessment: Post-Column Infusion (PCI)
The PCI experiment provides a visual representation of when and where matrix effects occur in your chromatogram.[9][14][15][16]
-
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the this compound signal.
-
Procedure:
-
Set up your LC-MS/MS system as usual.
-
Using a T-connector placed between the analytical column and the MS ion source, continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
This will create a stable, elevated baseline signal for this compound.
-
Inject a blank matrix extract (a sample prepared exactly as your real samples but without the analyte).
-
Monitor the this compound MRM transition. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[15][16]
-
2. Quantitative Assessment: Post-Extraction Spike
This experiment quantifies the extent of the matrix effect.[2][9]
-
Objective: To calculate the Matrix Factor (MF) and determine the impact on accuracy.
-
Procedure:
-
Set A: Prepare this compound standards at a known concentration (e.g., low and high QC levels) in the final mobile phase composition (neat solution).
-
Set B: Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracts with this compound to the same concentration as in Set A.
-
Analyze both sets and record the peak areas.
-
Calculation: Matrix Factor (MF) = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to regulatory guidance, the precision of the MF across the different matrix lots should be within 15%.[11]
-
Part 2: Mitigation Strategies - How to Fix the Problem
Once diagnosed, matrix effects can be addressed through a combination of strategies.
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., C18) to retain this compound while matrix interferences are washed away.[17] | Highly effective at removing phospholipids and salts. Can provide sample concentration. A C18 cartridge is suitable for the relatively non-polar this compound.[17][18] | Requires method development to optimize loading, washing, and elution steps. Can be more time-consuming and costly. |
| Liquid-Liquid Extraction (LLE) | Partitions this compound into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer. | Simple, inexpensive, and can be effective for removing highly polar or non-polar interferences depending on the solvent choice. | Can be less selective than SPE. Emulsion formation can be an issue. Requires solvent evaporation and reconstitution. |
| Dilution ("Dilute and Shoot") | Reduces the concentration of both the analyte and matrix components.[9] | Simple and fast. Reduces the overall load of interfering compounds on the system. | Only feasible if the this compound concentration is high enough to remain above the limit of quantification after dilution.[9] May not be sufficient for highly complex matrices. |
If sample preparation is insufficient, modifying the LC method can chromatographically separate this compound from the interfering peaks.
-
Adjust the Gradient: Lengthen the gradient or make it shallower around the elution time of this compound. This provides more time to separate it from co-eluting species.[7]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) that may offer different retention mechanisms for the matrix components.
-
Use Smaller Particle Size Columns (UHPLC): Ultra-high performance liquid chromatography (UHPLC) systems provide significantly higher peak capacities, improving the resolution between this compound and matrix components.
An internal standard is crucial for correcting variability, including matrix effects.[19][20]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. welch-us.com [welch-us.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of this compound in beer by solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduced this compound Recovery after Solid Phase Extraction of Dark Beers | BrewingScience [brewingscience.de]
- 19. scispace.com [scispace.com]
- 20. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control Xanthohumol Biotransformation in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xanthohumol (XN). This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you navigate the complexities of XN biotransformation in cell culture experiments. By understanding and controlling these transformations, you can ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about working with this compound in a cell culture setting.
Q1: What is this compound (XN), and why is its biotransformation a concern in cell culture?
This compound is the principal prenylated chalcone found in the hop plant (Humulus lupulus L.).[1] It is investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, XN is chemically unstable under typical cell culture conditions and can be metabolized by cells. This biotransformation can lead to the formation of various metabolites with different biological activities, which can confound experimental results and lead to misinterpretation of XN's effects.
Q2: What are the major metabolites of XN observed in cell culture?
The most common transformation product is Isothis compound (IXN) , a flavanone isomer of XN.[2][3] This conversion can occur non-enzymatically.[3][4] Additionally, cells can enzymatically metabolize XN and IXN into other derivatives, such as 8-prenylnaringenin (8-PN) , which is a potent phytoestrogen.[5] Other metabolites, including hydroxylated and glycosylated forms, can also be produced depending on the cell line and its metabolic capacity.[6]
Q3: What are the key factors that influence XN biotransformation?
Several factors can influence the stability and metabolism of XN in cell culture:
-
pH: Higher pH of the culture medium can accelerate the non-enzymatic isomerization of XN to IXN.[3][4]
-
Temperature and Light: XN is sensitive to heat and light, which can promote its degradation.[2]
-
Cell Line: Different cell lines have varying expression levels of metabolic enzymes, such as cytochrome P450s (CYPs), which can significantly alter the metabolic profile of XN.[5]
-
Fetal Calf Serum (FCS) Concentration: FCS can improve the solubility of the lipophilic XN but can also influence its stability and availability to the cells.[7]
Q4: How can I improve the solubility and stability of XN in my cell culture medium?
Due to its poor water solubility, XN should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution.[8] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. The stability of XN in the medium is enhanced by the presence of serum.[7]
Q5: What is the optimal concentration of FCS to use in my experiments?
A minimal FCS concentration of 10% is recommended to improve the solubility of XN to pharmacologically relevant concentrations (around 50-75 µM) and to reduce its adsorption to plasticware.[7] However, for fluorescence microscopy, FCS concentrations above 1% may interfere with the detection of cellular uptake.[7] Therefore, the optimal FCS concentration may need to be determined empirically for your specific assay.
Q6: How can I minimize the non-enzymatic conversion of XN to Isothis compound (IXN)?
To minimize the conversion of XN to IXN, it is crucial to:
-
Maintain the pH of the culture medium within the optimal physiological range (7.2-7.4).
-
Prepare fresh working solutions of XN before each experiment.
-
Protect stock and working solutions from light and store them at appropriate temperatures (e.g., -20°C for stock solutions).
-
Minimize the duration of experiments where possible.
Q7: Which analytical methods are best for quantifying XN and its metabolites?
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of XN.[9][10] For higher sensitivity and confirmation of metabolite identity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[9]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
Problem 1: Low or no detectable XN in my cell culture medium after incubation.
-
Potential Cause 1.1: Poor solubility.
-
Explanation: XN is highly lipophilic and has low aqueous solubility.[11] If not properly dissolved, it may precipitate out of the culture medium.
-
Solution: Prepare a high-concentration stock solution of XN in 100% DMSO. When preparing the final working concentration in the cell culture medium, ensure vigorous mixing and that the final DMSO concentration does not exceed a level toxic to your cells (typically <0.1%).
-
-
Potential Cause 1.2: Adsorption to plasticware.
-
Explanation: At low serum concentrations (<10% FCS), a significant amount of XN (over 50%) can adsorb to the surface of plastic cell culture vessels.[7]
-
Solution: Use a medium containing at least 10% FCS to minimize adsorption.[7] If low-serum conditions are necessary, consider using low-adhesion plasticware or pre-coating the wells with a protein solution.
-
-
Potential Cause 1.3: Rapid cellular uptake and metabolism.
-
Explanation: The chosen cell line may rapidly take up and metabolize XN, depleting it from the medium.
-
Solution: Perform a time-course experiment to measure the concentration of XN in the medium at different time points. Also, analyze the cell lysate to determine the intracellular concentration of XN and its metabolites.
-
Problem 2: High levels of Isothis compound (IXN) are detected, confounding my results.
-
Potential Cause 2.1: Thermal degradation during preparation.
-
Explanation: XN is sensitive to high temperatures, which can accelerate its isomerization to IXN.[2]
-
Solution: Avoid heating XN solutions. Prepare all solutions at room temperature and store them appropriately.
-
-
Potential Cause 2.2: pH-mediated isomerization in the medium.
-
Explanation: The slightly alkaline pH of some cell culture media (which can increase further with cell metabolism) promotes the cyclization of XN to IXN.[3][4]
-
Solution: Monitor and maintain the pH of your cell culture medium within a narrow physiological range (7.2-7.4). Use a buffered medium (e.g., with HEPES) if necessary and change the medium regularly during long-term experiments.
-
-
Potential Cause 2.3: Long incubation times.
-
Explanation: The longer XN is incubated under cell culture conditions, the greater the extent of its conversion to IXN.
-
Solution: Optimize the incubation time to the minimum required to observe the desired biological effect.
-
Problem 3: Inconsistent results and high variability between experiments.
-
Potential Cause 3.1: Inconsistent cell density or health.
-
Explanation: The metabolic rate of cells can vary with their density and health status, leading to inconsistent biotransformation of XN.
-
Solution: Standardize your cell seeding density and ensure high cell viability (>95%) before starting each experiment.
-
-
Potential Cause 3.2: Batch-to-batch variation in FCS.
-
Explanation: The composition of FCS can vary between batches, which may affect the solubility and stability of XN.
-
Solution: Test a new batch of FCS for its effect on your assay before using it for a series of experiments. If possible, purchase a large quantity of a single lot of FCS for your entire study.
-
-
Potential Cause 3.3: Light-induced degradation of XN.
-
Explanation: XN is photosensitive and can degrade upon exposure to light.[2]
-
Solution: Protect all XN solutions from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations in a subdued lighting environment where possible.
-
Problem 4: Unexpected metabolites are detected.
-
Potential Cause 4.1: High metabolic activity of the chosen cell line.
-
Explanation: Some cell lines, particularly those derived from the liver (e.g., HepG2), have high levels of drug-metabolizing enzymes like cytochrome P450s, which can produce a variety of XN metabolites.[5]
-
Solution: Characterize the metabolic profile of your cell line by analyzing cell lysates and culture medium for known XN metabolites using LC-MS/MS. To probe the involvement of specific enzymes, you can use selective chemical inhibitors.
-
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline, α-Naphthoflavone |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
| A selection of common selective inhibitors for in vitro studies.[12] |
-
Potential Cause 4.2: Contamination of the cell culture.
-
Explanation: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can introduce exogenous enzymes that may metabolize XN.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Always use strict aseptic techniques during cell culture.
-
Part 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weigh out the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Standard Assay for Evaluating XN Biotransformation in Adherent Cells
-
Seed your cells of choice in a multi-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the XN working solution by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
Remove the old medium from the cells and replace it with the medium containing XN or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO2).
-
At the end of the incubation, collect the cell culture medium and the cells separately for analysis.
Protocol 3: Sample Preparation for HPLC/LC-MS Analysis of XN and its Metabolites
A. From Cell Culture Medium:
-
Transfer the collected medium to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of the supernatant.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water) for analysis.
B. From Cell Lysates:
-
Wash the adherent cells in the well twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to ensure cell lysis and protein precipitation.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for the medium samples.
Part 4: Visual Guides
Diagram 1: Key Biotransformation Pathways of this compound
Caption: Major biotransformation routes of this compound in cell culture.
Diagram 2: Troubleshooting Workflow for Unexpected XN Conversion
Caption: A logical workflow for troubleshooting unexpected this compound conversion.
References
-
Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- Kaminski, D., et al. (2017). A kinetic study of this compound cyclization to isothis compound – A role of water. Journal of Molecular Structure, 1139, 10-16.
- Karpiński, P. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules, 29(6), 1335.
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved from [Link]
- Kim, D., et al. (2020). Screening of Human CYP1A2 and CYP3A4 Inhibitors from Seaweed In Silico and In Vitro. Marine Drugs, 18(12), 609.
- Torrens-Mas, M., et al. (2022). This compound reduces inflammation and cell metabolism in HT29 primary colon cancer cells. International Journal of Food Sciences and Nutrition, 73(4), 471-479.
- Rocío-Bautista, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Foods, 8(10), 433.
- Rocío-Bautista, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Foods, 8(10), 433.
-
Massachusetts Institute of Technology. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
- Logan, C. Y., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. International Journal of Molecular Sciences, 22(14), 7563.
- Jover, R., et al. (2012). Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells. Methods in molecular biology (Clifton, N.J.), 889, 245-54.
- Wang, X., et al. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Stompor, M., et al. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 29(1), 220.
- Torrens-Mas, M., et al. (2022). This compound reduces inflammation and cell metabolism in HT29 primary colon cancer cells. International Journal of Food Sciences and Nutrition, 73(4), 471-479.
- Chen, W., et al. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry, 133(4), 1377-1381.
- Logan, C. Y., et al. (2019). Antiproliferative and Cytotoxic Activity of this compound and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines. Nutrients, 11(3), 620.
- Kraus, B., et al. (2011). Pitfalls in cell culture work with this compound. Planta Medica, 77(14), 1631-1636.
-
ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?. Retrieved from [Link]
- University of California, San Diego. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON‐POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE.
- Tronina, T., et al. (2021). Proposed isomerization mechanism for the conversion of this compound C...
- Ryu, G-H., et al. (2024). HPLC Analytical Method Validation for this compound in Hop (Humulus lupulus) Extract for Its Standardization as a Functional Ingredient. Journal of the Korean Society of Food Science and Nutrition, 53(2), 198-204.
-
University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
- Jiang, C-H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530.
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls in cell culture work with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Improving the efficiency of Xanthohumol synthesis from phloracetophenone
Welcome to the technical support center for the synthesis of Xanthohumol from phloracetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and improve efficiency.
Overall Synthesis Troubleshooting Workflow
Before diving into specific issues, use this general workflow to diagnose the stage of your synthesis that requires attention.
Caption: General diagnostic workflow for this compound synthesis.
Stage 1 & 2: Protection and Prenylation Issues
The initial steps involve protecting the hydroxyl groups of phloracetophenone, followed by the introduction of the prenyl side-chain. These steps are foundational for the success of the subsequent condensation. The total synthesis outlined by Khupse and Erhardt achieved a 10% overall yield from phloracetophenone over six steps, highlighting the challenging nature of the process[1][2][3].
Q1: My initial protection of phloracetophenone with methoxymethyl chloride (MOM-Cl) is incomplete. TLC analysis shows both the starting material and multiple products. What's going wrong?
A: Incomplete protection is a common hurdle. The three hydroxyl groups on phloracetophenone have different reactivities. The goal is to selectively protect the 2- and 4-position hydroxyls, leaving the 6-position free for the subsequent Mitsunobu reaction[4].
-
Causality: Using a strong, non-selective base or incorrect stoichiometry can lead to a mixture of mono-, di-, and tri-protected species. Over-protection blocks the site for the subsequent prenylation step.
-
Troubleshooting Steps:
-
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH) to improve selectivity.
-
Stoichiometry: Carefully control the stoichiometry of MOM-Cl. Start with approximately 2.0-2.2 equivalents to favor di-protection.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate reactivity and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a major, less polar spot corresponding to the di-protected product is the desired endpoint.
-
Q2: The yield of my Claisen rearrangement step to install the prenyl group is very low. How can I improve this?
A: The para-Claisen rearrangement is a critical step for installing the prenyl group onto the aromatic ring[1][4]. Its efficiency is highly dependent on reaction conditions.
-
Causality: This is a thermal rearrangement. Insufficient temperature or reaction time will result in a low conversion rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. The choice of solvent is also crucial as it must be high-boiling and inert.
-
Troubleshooting Steps:
-
Solvent: Use a high-boiling, non-polar solvent like N,N-dimethylaniline or 1,2-dichloroethane[5].
-
Temperature and Time: The reaction typically requires heating at reflux. Optimize the temperature and time by running small-scale trials monitored by TLC or HPLC. A reaction time of several hours is common.
-
Catalysis: Some protocols report the use of a Lewis acid catalyst, such as Eu(fod)₃, to facilitate the rearrangement at lower temperatures, which can improve yields by preventing degradation[5].
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich phenol derivatives at high temperatures.
-
Stage 3: Claisen-Schmidt Condensation
This is the key bond-forming reaction where the chalcone scaffold is constructed via a base-catalyzed aldol condensation[4][6]. Success here dictates the input for the final, sensitive deprotection step.
Caption: Workflow for the Claisen-Schmidt condensation step.
Q3: My Claisen-Schmidt condensation yield is poor, and I see significant amounts of unreacted acetophenone starting material.
A: This points to issues with enolate formation or reactivity. The base is responsible for deprotonating the α-carbon of the acetophenone, forming the nucleophilic enolate that attacks the benzaldehyde partner[6].
-
Causality: The choice of base, its concentration, and the reaction temperature are critical. An insufficiently strong base or low concentration will lead to poor enolate formation. Aldehydes are generally more reactive electrophiles than ketones, which favors the desired cross-condensation, but conditions must still be optimal[6].
-
Troubleshooting Steps:
-
Base Concentration: A common method uses an ethanolic or methanolic solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH)[4]. Ensure the base concentration is sufficient. Some protocols use a 10% aqueous NaOH solution added to methanol[4].
-
Temperature: While some protocols suggest room temperature for extended periods (e.g., 48 hours), others use reflux for shorter times (e.g., 4 hours)[4]. Refluxing can significantly increase the reaction rate but may also promote side reactions. An optimization may be required for your specific protected intermediates.
-
Solvent Purity: Ensure you are using anhydrous solvents if the protocol specifies. Water can interfere with the base and enolate formation.
-
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Base | 10% aq. NaOH | Ethanolic KOH | Formation of enolate | [4], |
| Solvent | Methanol | Ethanol | Solubilizes reactants | [4], |
| Temperature | Reflux | Room Temp. | Drives reaction rate | [4], |
| Time | 4 hours | 48 hours | Time to completion | [4], |
| Reported Yield | ~60% (protected) | ~75% (protected) | Varies with substrate | [4], |
Q4: My main side product appears to be from the self-condensation of the acetophenone derivative. How can I prevent this?
A: Self-condensation occurs when the acetophenone enolate attacks another molecule of the unreacted acetophenone instead of the target benzaldehyde.
-
Causality: This is a competing reaction pathway. It can be minimized by controlling the addition of reactants and ensuring the benzaldehyde is readily available for reaction.
-
Troubleshooting Steps:
-
Order of Addition: A standard technique is to slowly add the acetophenone derivative to a solution containing the base and the benzaldehyde derivative. This ensures that the enolate, once formed, has a high probability of encountering the more reactive aldehyde electrophile.
-
Reactant Ratio: Using a slight excess (e.g., 1.1 equivalents) of the benzaldehyde derivative can help push the equilibrium towards the desired cross-condensation product.
-
Stage 4 & 5: Deprotection and Purification
The final deprotection step is arguably the most critical. The acidic conditions required to remove MOM groups can easily catalyze the intramolecular cyclization of the this compound chalcone into the thermodynamically stable but undesired flavanone, Isothis compound[1][4][7].
Q5: During the final deprotection step, a significant portion of my product cyclizes to Isothis compound. How can I prevent this?
A: This is the principal challenge at the end of the synthesis. The cyclization is an intramolecular Michael-type reaction catalyzed by acid[8]. Preventing it requires carefully optimized acidic conditions.
-
Causality: Strong acids, high temperatures, and prolonged reaction times promote the cyclization of the chalcone to the flavanone[9][10][11]. The key is to find conditions mild enough to cleave the MOM ethers but not so harsh as to induce significant cyclization.
-
Troubleshooting Steps:
-
Acid Selection & Concentration: Use a moderately strong acid. A common choice is concentrated hydrochloric acid (c-HCl) in methanol. The concentration must be carefully controlled. Start with a low concentration and gradually increase if deprotection is too slow.
-
Temperature: Perform the deprotection at room temperature or below (e.g., 0 °C). Avoid any heating, as this dramatically accelerates the rate of cyclization[7][12].
-
Reaction Time: Monitor the reaction meticulously by TLC, aiming to quench it as soon as the protected starting material is consumed. Over-running the reaction will inevitably increase the amount of Isothis compound.
-
Quenching: Quench the reaction promptly by pouring it into a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid and halt both deprotection and cyclization.
-
Caption: Deprotection pathways for protected this compound.
Q6: I'm having difficulty purifying the final this compound product. Column chromatography gives poor separation from Isothis compound.
A: this compound and Isothis compound can be challenging to separate due to their similar polarities.
-
Causality: Both molecules have multiple hydroxyl groups and a similar molecular weight. Their structural differences may not be sufficient for easy separation on standard silica gel.
-
Troubleshooting Steps:
-
Chromatography System: Standard silica gel chromatography with a hexane:ethyl acetate solvent system is common[4]. You may need to fine-tune the solvent polarity. Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid can sometimes improve resolution.
-
Alternative Techniques: If silica gel fails, consider alternative methods. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective for purifying this compound from complex mixtures with high purity (>95%)[13][14].
-
Crystallization: After chromatography, crystallization can be an excellent final purification step. Attempt to crystallize the enriched this compound fractions from a suitable solvent system.
-
Detailed Protocol: Claisen-Schmidt Condensation & Deprotection
This protocol is adapted from published literature and serves as a validated starting point[4].
Part A: Claisen-Schmidt Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the protected 4-hydroxybenzaldehyde intermediate (1.0 eq) and the protected, prenylated phloracetophenone intermediate (1.0 eq) in methanol (approx. 0.025 M concentration).
-
Base Addition: To the stirred solution, add 10% aqueous sodium hydroxide (NaOH) solution. The volume of the base solution should be about 1/20th of the methanol volume.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Workup: After the reaction is complete (indicated by consumption of the starting acetophenone), cool the solution to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water (1:1 ratio).
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of hexanes:ethyl acetate to yield the protected this compound.
Part B: Deprotection
-
Setup: Dissolve the purified, protected this compound (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Acid Addition: Add concentrated hydrochloric acid (c-HCl) dropwise while stirring. A typical ratio is 1 part c-HCl to 20 parts methanol.
-
Reaction: Stir the reaction at room temperature for 1 hour, monitoring carefully by TLC for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, immediately pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by silica gel chromatography to isolate pure this compound.
References
-
ResearchGate. (2025). On The Synthesis of this compound and Isothis compound. Available at: [Link]
-
SCIREA. (2019). Evaluation of this compound as a potent drug from nature: Synthesis, isolation and anticancer activity. SCIREA Journal of Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of this compound and this compound-d3 from naringenin. Available at: [Link]
-
PubMed. (2007). Total synthesis of this compound. Journal of Natural Products. Available at: [Link]
-
SCIREA. (2019). Evaluation of this compound as a potent drug from nature: Synthesis, isolation and anticancer activity. Available at: [Link]
-
Semantic Scholar. (2010). On The Synthesis of this compound and Isothis compound. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of this compound and this compound-d3 from naringenin. PMC. Available at: [Link]
- Google Patents. (n.d.). WO2009026206A1 - Method for synthesizing this compound.
-
ResearchGate. (n.d.). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Available at: [Link]
-
Scholar Bank. (n.d.). Synthesis and Purification of this compound C from this compound Hop Extract. Available at: [Link]
-
ResearchGate. (2007). Total Synthesis of this compound. Available at: [Link]
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Available at: [Link]
-
ResearchGate. (n.d.). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Available at: [Link]
-
ResearchGate. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L .) by high-speed counter-current chromatography. Available at: [Link]
-
FAO AGRIS. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of this compound and this compound-d3 from naringenin. RSC Advances. Available at: [Link]
-
MDPI. (n.d.). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Available at: [Link]
-
ACS Publications. (n.d.). Total Synthesis of this compound. Journal of Natural Products. Available at: [Link]
-
PubMed. (n.d.). Fate of this compound and related prenylflavonoids from hops to beer. Available at: [Link]
- Google Patents. (n.d.). PL223580B1 - Method for obtaining this compound.
-
ResearchGate. (n.d.). Synthesis of α,β-dihydrothis compound (2) from this compound (1)[15]. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Aldol Condensation. Available at: [Link]
-
ResearchGate. (2023). (PDF) Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Available at: [Link]
-
ResearchGate. (n.d.). Chalcone-flavanone isomerization of 11a to 11b. Available at: [Link]
-
National Institutes of Health. (n.d.). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. PMC. Available at: [Link]
-
ACS Publications. (2018). This compound, What a Delightful Problem Child!. ACS Symposium Series. Available at: [Link]
-
ResearchGate. (n.d.). Cyclization of chalcone to flavanones. Available at: [Link]
-
National Institutes of Health. (n.d.). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC. Available at: [Link]
-
ACS Publications. (n.d.). Fate of this compound and Related Prenylflavonoids from Hops to Beer. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2009026206A1 - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Synthesis of this compound and this compound-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fate of this compound and related prenylflavonoids from hops to beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing De Novo Biosynthesis of Xanthohumol in Yeast
Welcome to the technical support center for the de novo biosynthesis of Xanthohumol in Saccharomyces cerevisiae. This resource is designed for researchers, scientists, and drug development professionals actively working on engineering yeast as a microbial cell factory for this high-value prenylated flavonoid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is to not only provide solutions but also to explain the underlying scientific principles to empower your research and development.
Section 1: Foundational Knowledge and Pathway Overview
Before delving into troubleshooting, it is crucial to have a solid understanding of the reconstructed this compound biosynthetic pathway in yeast. The de novo synthesis of this compound from a simple carbon source like glucose is a complex metabolic engineering feat that involves the co-expression of multiple heterologous enzymes and the optimization of endogenous yeast metabolism.
The overall pathway can be modularly divided into four key stages: the biosynthesis of p-coumaroyl-CoA, the supply of malonyl-CoA, the provision of the prenyl donor dimethylallyl pyrophosphate (DMAPP), and the final assembly and modification steps to yield this compound.[1][2]
Key Biosynthetic Modules
-
Module I: p-Coumaroyl-CoA Biosynthesis (Aromatic Pathway) : This module starts from the endogenous shikimate pathway in yeast and requires the introduction of heterologous enzymes to convert L-tyrosine to p-coumaroyl-CoA.
-
Module II: Malonyl-CoA Supply : Malonyl-CoA is a critical building block. Its availability is often a limiting factor and needs to be enhanced by engineering the fatty acid synthesis pathway.
-
Module III: DMAPP Biosynthesis (Mevalonate Pathway) : The prenyl group of this compound is derived from DMAPP, which is produced through the yeast's native mevalonate (MVA) pathway. This pathway often requires significant upregulation.
-
Module IV: Chalcone Formation, Prenylation, and Methylation : This final module involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, followed by a crucial prenylation step to produce desmethylthis compound (DMX), and a final methylation to yield this compound.[2]
Visualizing the Core Pathway
Caption: Modular overview of the de novo this compound biosynthetic pathway in yeast.
Section 2: Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Production of Naringenin Chalcone
Question: I have expressed Tyrosine Ammonia-Lyase (TAL) or Phenylalanine Ammonia-Lyase (PAL), 4-Coumarate-CoA Ligase (4CL), and Chalcone Synthase (CHS), but I am detecting very low levels of naringenin chalcone. What could be the issue?
Answer:
Low production of naringenin chalcone is a common bottleneck and can be attributed to several factors, primarily related to precursor availability and enzyme efficiency.
Potential Causes & Solutions:
-
Insufficient p-Coumaroyl-CoA Supply:
-
Causality: The conversion of L-tyrosine to p-coumaroyl-CoA might be inefficient. The activity of the heterologously expressed TAL/PAL and 4CL can be suboptimal in the yeast cytoplasm.
-
Troubleshooting Steps:
-
Enzyme Selection: Ensure you are using enzymes with high reported activity, such as FjTAL from Flavobacterium johnsoniae for the first step.[1]
-
Codon Optimization: Verify that the genes for all heterologous enzymes have been codon-optimized for S. cerevisiae to ensure efficient translation.[2]
-
Promoter Strength: Use strong constitutive promoters (e.g., TEF1, GPD) to drive the expression of your pathway genes.
-
Protein Expression Analysis: Confirm the expression and stability of TAL/PAL and 4CL proteins via Western blot or proteomics.
-
-
-
Limited Malonyl-CoA Pool:
-
Causality: Malonyl-CoA is a central metabolite involved in fatty acid biosynthesis. The native pool might be insufficient to support high-flux flavonoid production.[3]
-
Troubleshooting Steps:
-
Overexpress ACC1: Overexpress the endogenous acetyl-CoA carboxylase (ACC1), which catalyzes the formation of malonyl-CoA from acetyl-CoA.[4] Be mindful of potential growth defects due to metabolic burden. A feedback-resistant version of ACC1 can be beneficial.
-
Downregulate Competing Pathways: Consider downregulating pathways that compete for acetyl-CoA, such as the early stages of the ergosterol pathway. However, this must be done carefully to maintain cell viability.[4]
-
Implement a Malonate Shuttle: For advanced troubleshooting, consider expressing a heterologous malonate assimilation pathway to produce malonyl-CoA from externally fed malonate.[5]
-
-
-
Inefficient Chalcone Synthase (CHS) Activity:
-
Causality: The CHS enzyme might not be functioning optimally, or the ratio of p-coumaroyl-CoA to malonyl-CoA might be imbalanced.
-
Troubleshooting Steps:
-
CHS Variant Selection: Use a robust CHS, such as CHS_H1 from Humulus lupulus.[6][7]
-
Scaffolding: To improve substrate channeling, consider creating fusion proteins or using synthetic protein scaffolds to co-localize 4CL and CHS, which can increase the local concentration of p-coumaroyl-CoA for the CHS enzyme.
-
-
Issue 2: Accumulation of Naringenin Chalcone but Low DMX/Xanthohumol Titers
Question: My engineered yeast strain produces naringenin chalcone, but the conversion to desmethylthis compound (DMX) and this compound is very inefficient. How can I improve this?
Answer:
This is a strong indication that the prenylation step, and possibly the final methylation, are the new rate-limiting steps in your pathway. Prenylation is widely recognized as a major bottleneck in the microbial production of such compounds.[1][8]
Potential Causes & Solutions:
-
Insufficient DMAPP Supply:
-
Causality: The native MVA pathway may not produce enough DMAPP to support efficient prenylation. DMAPP is a precursor for many essential molecules in yeast, including sterols and ubiquinone, creating significant competition.
-
Troubleshooting Steps:
-
Upregulate the MVA Pathway: Overexpress key enzymes of the MVA pathway. A common and effective strategy is to overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme.[4]
-
Enhance DMAPP Availability: Overexpressing the isopentenyl diphosphate isomerase (IDI1) can increase the DMAPP pool. Additionally, expressing a mutant version of farnesyl diphosphate synthase (ERG20) with reduced activity can prevent the conversion of DMAPP and its isomer IPP into downstream products, thereby increasing the DMAPP available for prenylation.[2][4]
-
-
-
Poor Prenyltransferase (PTase) Activity:
-
Causality: The heterologous prenyltransferase (e.g., HlPT1L from hops) might have low activity or be poorly expressed in yeast. These enzymes are often membrane-associated and can be challenging to express functionally in a heterologous host.[9]
-
Troubleshooting Steps:
-
PTase Engineering: Screen different PTase variants from various plant sources. Truncating signal peptides or other non-catalytic domains might improve solubility and activity.[4]
-
Subcellular Compartmentalization: Target the PTase and the upstream pathway enzymes to a specific organelle, like the peroxisome or mitochondria, to increase local substrate concentrations and potentially provide a more favorable environment for the enzyme. Peroxisomal engineering has been shown to improve DMX production.[4][10]
-
Optimize Fermentation pH: The activity of some PTases is pH-sensitive. Adding a biological buffer like MES to the fermentation medium to maintain a stable pH (e.g., around 6.5) can significantly enhance DMX production.[4]
-
-
-
Inefficient Methylation:
-
Causality: The final conversion of DMX to this compound by O-methyltransferase (OMT) can be inefficient.
-
Troubleshooting Steps:
-
Codon Optimization of OMT: Ensure the O-methyltransferase gene (e.g., HlOMT1) is codon-optimized for yeast.[2]
-
Enhance SAM Availability: The methylation reaction requires S-adenosyl-L-methionine (SAM) as a methyl donor. Overexpression of genes involved in the SAM biosynthesis pathway could potentially improve the final conversion step.
-
-
Issue 3: Cellular Toxicity and Growth Inhibition
Question: After introducing the this compound pathway genes, my yeast strain exhibits significant growth defects. What is causing this toxicity, and how can I mitigate it?
Answer:
Cellular toxicity is a common challenge when engineering complex metabolic pathways. It can arise from the metabolic burden of overexpressing many heterologous proteins, the accumulation of toxic intermediates, or the depletion of essential precursors.
Potential Causes & Solutions:
-
Metabolic Burden:
-
Causality: High-level expression of multiple foreign genes can drain cellular resources (amino acids, ATP, etc.), leading to slow growth.
-
Troubleshooting Steps:
-
Tune Gene Expression: Instead of using uniformly strong promoters, use a range of promoters with varying strengths to balance pathway flux and reduce the burden on the cell. Promoter engineering or using inducible promoter systems can be effective.
-
Genomic Integration: Integrate the expression cassettes into the yeast genome instead of using high-copy plasmids. This leads to more stable expression and reduces the metabolic load associated with plasmid replication and maintenance.
-
-
-
Toxicity of Intermediates or Final Product:
-
Causality: Accumulation of intermediates like p-coumaric acid or the final product, this compound, can be toxic to yeast at high concentrations. This compound itself has been shown to have dose-dependent effects on yeast, with concentrations above 5 mg/L potentially leading to oxidative stress and slower growth.[11][12][13]
-
Troubleshooting Steps:
-
Balance Pathway Flux: The best way to avoid intermediate toxicity is to ensure there are no major bottlenecks in the pathway. A well-balanced pathway will prevent any single intermediate from accumulating to toxic levels.
-
Dynamic Regulation: Implement biosensors that can dynamically regulate the expression of pathway genes in response to the concentration of an intermediate, ensuring that production rates do not exceed the cell's tolerance.[5]
-
In Situ Product Removal: For high-titer fermentations, consider using a two-phase fermentation system with an organic solvent overlay or adsorbent resins in the bioreactor to continuously remove this compound from the culture medium, thereby reducing its concentration in the immediate cellular environment.
-
-
-
Depletion of Essential Precursors:
-
Causality: Aggressively pulling flux towards this compound can deplete essential precursors like acetyl-CoA or aromatic amino acids, which are vital for normal cellular functions. For instance, enhancing DMAPP availability can retard cell growth.[2]
-
Troubleshooting Steps:
-
Fed-Batch Fermentation: Implement a fed-batch fermentation strategy where glucose and other key nutrients are fed at a controlled rate to maintain central metabolism and precursor supply without causing overflow metabolism.
-
Optimize Media Composition: Supplement the growth medium with precursors that may become limiting, such as L-tyrosine, although this moves away from a true de novo process from glucose.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound I can expect in an engineered yeast strain? A1: The reported yields of de novo this compound biosynthesis are still relatively low, as this is a new and complex pathway to engineer. Initial reports show titers in the range of ~142 µg/L in shake flasks.[2][10] However, the direct precursor, DMX, has been produced at levels up to 4 mg/L.[10] Significant optimization of the host strain and fermentation process is required to achieve industrially relevant titers.
Q2: Which yeast species is best for this compound production? A2: Saccharomyces cerevisiae is the most commonly used and well-characterized host for this purpose due to its genetic tractability, robustness in industrial fermentations, and its status as "Generally Regarded as Safe" (GRAS).[1][2] Other yeasts, such as the oleaginous yeast Yarrowia lipolytica, have also been explored for flavonoid production due to their high precursor supply, particularly of acetyl-CoA.[14][15]
Q3: How do I choose the right genes for my pathway? A3: Gene selection is critical. It is best to start with genes that have been successfully used in previous studies for flavonoid production in yeast. A typical starting set of genes is provided in the table below. Always ensure they are codon-optimized for your specific yeast host.
| Enzyme | Gene Name Example | Source Organism | Function |
| Tyrosine Ammonia-Lyase | FjTAL | Flavobacterium johnsoniae | L-Tyrosine -> p-Coumaric acid |
| 4-Coumarate-CoA Ligase | HlCCL1 | Humulus lupulus | p-Coumaric acid -> p-Coumaroyl-CoA |
| Chalcone Synthase | CHS_H1 | Humulus lupulus | Forms Naringenin Chalcone |
| Prenyltransferase | HlPT1L | Humulus lupulus | Naringenin Chalcone -> DMX |
| O-methyltransferase | HlOMT1 | Humulus lupulus | DMX -> this compound |
Q4: Should I use plasmids or integrate the genes into the genome? A4: Plasmids are excellent for initial screening of genes and pathway combinations due to the ease of construction and transformation. However, for stable, industrial-scale production, genomic integration is superior. It eliminates the need for selective pressure (antibiotics or auxotrophic markers), reduces cell-to-cell variability, and lessens the metabolic burden on the cells.[16] Modern CRISPR/Cas9 tools have made genomic integration in yeast highly efficient.[17]
Q5: What analytical methods are best for detecting this compound and its precursors? A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying this compound and its pathway intermediates. For confirmation of identity, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[2] You will need to obtain analytical standards for each compound you wish to quantify to generate a standard curve.
Section 4: Experimental Protocols
Protocol 1: Basic Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is for introducing plasmid DNA into S. cerevisiae.
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water, then resuspend in 1 mL of sterile water.
-
Transfer the cell suspension to a microfuge tube and pellet the cells.
-
Resuspend the pellet in 1 mL of LiAc/TE buffer (0.1 M Lithium Acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Pellet the cells and resuspend in 100 µL of LiAc/TE.
-
Add the following in order: 240 µL of 50% (w/v) PEG 3350, 36 µL of 1.0 M LiAc, 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA), and 1-5 µg of your plasmid DNA in up to 74 µL of water.
-
Vortex to mix thoroughly.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL onto appropriate selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Extraction of this compound for HPLC Analysis
-
Harvest 1-5 mL of your yeast culture by centrifugation.
-
Wash the cell pellet once with distilled water.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or methanol) to the cell pellet.
-
Disrupt the cells. This can be done by vigorous vortexing with glass beads for 10-15 minutes or by using a bead beater.
-
Centrifuge at high speed (>13,000 x g) for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent completely using a vacuum concentrator or under a stream of nitrogen.
-
Resuspend the dried extract in a known volume (e.g., 100 µL) of the mobile phase used for your HPLC analysis (e.g., 50% methanol).
-
Filter the resuspended sample through a 0.22 µm syringe filter before injecting it into the HPLC.
Workflow Diagram: From Gene to Analysis
Caption: A typical experimental workflow for engineering and optimizing this compound production in yeast.
References
-
Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Nature Communications. Available at: [Link]
-
ResearchGate. (n.d.). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Retrieved from: [Link]
-
Ban, Y., et al. (2021). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. Molecules. Available at: [Link]
-
PubMed. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Retrieved from: [Link]
-
PubMed Central. (2021). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. Retrieved from: [Link]
-
IDEAS/RePEc. (n.d.). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Retrieved from: [Link]
-
PubMed Central. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Retrieved from: [Link]
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. Retrieved from: [Link]
-
PubChem. (n.d.). This compound biosynthesis | Pathway. Retrieved from: [Link]
- ProQuest. (2021).
-
ResearchGate. (n.d.). Enabling Heterologous Synthesis of Lupulones in the Yeast Saccharomyces cerevisiae | Request PDF. Retrieved from: [Link]
-
ResearchGate. (2023). 3.0 Strategies for Yeast Genetic Improvement in Brewing and Winemaking. Retrieved from: [Link]
-
PubMed Central. (2023). Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. Retrieved from: [Link]
-
ResearchGate. (n.d.). Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis | Request PDF. Retrieved from: [Link]
-
PubMed. (2019). Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis. Retrieved from: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from: [Link]
-
ResearchGate. (n.d.). The Impact of this compound on a Brewing Yeast's Viability, Vitality and Metabolite Formation. Retrieved from: [Link]
-
bioRxiv. (2019). Optimizing oleaginous yeast cell factories for flavonoids and hydroxylated flavonoids biosynthesis. Retrieved from: [Link]
-
Chalmers Research. (n.d.). Improving flavonoid production in Saccharomyces cerevisiae using synthetic biology tools. Retrieved from: [Link]
-
PubMed Central. (n.d.). Strategies, Achievements, and Potential Challenges of Plant and Microbial Chassis in the Biosynthesis of Plant Secondary Metabolites. Retrieved from: [Link]
-
Oxford Academic. (n.d.). Advancing secondary metabolite biosynthesis in yeast with synthetic biology tools. Retrieved from: [Link]
-
PubMed. (2022). Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host. Retrieved from: [Link]
-
PubMed Central. (n.d.). Dose-Dependent Protective and Inductive Effects of this compound on Oxidative DNA Damage in Saccharomyces cerevisiae. Retrieved from: [Link]
-
PubMed Central. (2023). Navigating the challenges of engineering composite specialized metabolite pathways in plants. Retrieved from: [Link]
-
PubMed Central. (n.d.). Heterelogous Expression of Plant Genes. Retrieved from: [Link]
-
ResearchGate. (n.d.). Dose-Dependent Protective and Inductive Effects of this compound on Oxidative DNA Damage in Saccharomyces cerevisiae. Retrieved from: [Link]
-
MDPI. (2023). Yeast Heterologous Expression Systems Study Plant Membrane Proteins. Retrieved from: [Link]
-
University of California, Berkeley. (n.d.). Yeast Engineering. Retrieved from: [Link]
-
PubMed. (2020). Heterologous expression of xanthophyll esterase genes affects carotenoid accumulation in petunia corollas. Retrieved from: [Link]
-
PubMed. (2020). Yeast metabolic engineering for the production of pharmaceutically important secondary metabolites. Retrieved from: [Link]
-
PubMed. (2019). Genetic modification of the carotenoid pathway in the red yeast Xanthophyllomyces dendrorhous: Engineering of a high-yield zeaxanthin strain. Retrieved from: [Link]
-
MDPI. (n.d.). Metabolic Engineering of Saccharomyces cerevisiae for Production of Canthaxanthin, Zeaxanthin, and Astaxanthin. Retrieved from: [Link]
-
Frontiers. (2023). Metabolic engineering of plant secondary metabolites: prospects and its technological challenges. Retrieved from: [Link]
-
Frontiers. (n.d.). Current Challenges and Opportunities in Non-native Chemical Production by Engineered Yeasts. Retrieved from: [Link]
-
The Journal of the Institute of Brewing. (n.d.). The Impact of this compound on a Brewing Yeast's Viability, Vitality and Metabolite Formation. Retrieved from: [Link]
-
MDPI. (n.d.). 3.0 Strategies for Yeast Genetic Improvement in Brewing and Winemaking. Retrieved from: [Link]
-
Preprints.org. (2023). Strategy for Yeast Genetic Improvement 3.0. Retrieved from: [Link]
-
PubMed. (2019). Enabling Heterologous Synthesis of Lupulones in the Yeast Saccharomyces cerevisiae. Retrieved from: [Link]
-
Applied and Environmental Microbiology. (n.d.). Evaluation of Gene Modification Strategies for the Development of Low-Alcohol-Wine Yeasts. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast-åæå¾®çç©å¦ç ç©¶ç» [synbc.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Dose-Dependent Protective and Inductive Effects of this compound on Oxidative DNA Damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Yeast Engineering – Metabolic Engineering Laboratory [stephanopouloslab.mit.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Magnetic-Dispersive Solid-Phase Extraction for Xanthohumol Purification
Welcome to the technical support center for the purification of Xanthohumol using Magnetic-Dispersive Solid-Phase Extraction (MDSPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful implementation of this powerful purification technique.
Overview of the MDSPE Process for this compound Purification
Magnetic-Dispersive Solid-Phase Extraction (MDSPE) is a highly efficient and rapid method for purifying this compound from complex matrices such as spent hop extracts.[1][2] The principle of this technique lies in the dispersion of magnetic nanoparticles (MNPs) within a sample solution containing the target analyte, this compound.[3][4] The MNPs, functionalized to have a high affinity for this compound, bind the molecule. Subsequently, an external magnetic field is applied to easily and quickly separate the MNP-Xanthohumol complex from the sample matrix, eliminating the need for cumbersome filtration or centrifugation steps.[3][5] The purified this compound is then eluted from the MNPs using a suitable solvent.[4]
The efficiency of MDSPE for this compound purification is dependent on several key parameters, including the type and amount of MNPs, the solvent system used for extraction and elution, contact time, and the pH of the sample solution.[1][6] Understanding and optimizing these parameters is crucial for achieving high purity and yield.
Experimental Workflow Diagram
Caption: Workflow of this compound purification by MDSPE.
Troubleshooting Guide
This section addresses common problems encountered during the MDSPE purification of this compound, providing potential causes and actionable solutions.
Question 1: Why is my this compound yield consistently low?
Answer:
Low recovery of this compound is a frequent issue that can stem from several factors throughout the experimental workflow.[7][8] Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Adsorption | The interaction between this compound and the magnetic nanoparticles is insufficient. This could be due to an inappropriate choice of MNP functionalization, an incorrect solvent environment that reduces affinity, or insufficient contact time. | Optimize Adsorption Conditions: • MNP Selection: Ensure the MNPs have a suitable surface chemistry for this compound binding (e.g., C18-functionalized for hydrophobic interactions).[9]• Solvent Composition: The polarity of the initial extract solvent is critical. Solvents like 80% methanol or ethyl acetate-methanol mixtures have been shown to be effective.[1]• Contact Time: Increase the incubation time to allow for equilibrium to be reached. Studies have shown that contact times of up to 48 hours can be beneficial.[1]• pH Adjustment: While not always necessary, the pH of the sample can influence the surface charge of both the MNPs and this compound, affecting adsorption. Experiment with slight pH adjustments to optimize binding. |
| Premature Elution (Wash Step) | The washing solvent may be too strong, causing the premature elution of this compound along with the impurities. | Optimize Wash Step: • Use a weaker wash solvent that is strong enough to remove impurities but not this compound. For example, if your elution solvent is high-purity methanol, consider a wash with a lower percentage of methanol in water. |
| Incomplete Elution | The elution solvent is not strong enough to break the interaction between this compound and the MNPs. | Optimize Elution Conditions: • Solvent Strength: Increase the strength of your elution solvent. A range of organic solvents like acetone, n-hexane, acetonitrile, and methanol can be effective.[10]• Elution Volume: Increase the volume of the elution solvent to ensure complete recovery.[11]• Multiple Elutions: Perform sequential elutions (2-3 times) and pool the fractions to maximize recovery. |
| This compound Degradation | This compound is susceptible to degradation, especially at high temperatures, in basic environments, and when exposed to light.[12][13][14][15] | Ensure Stability: • Temperature Control: Perform the extraction at room temperature or even lower to minimize thermal degradation.[14]• pH Control: Avoid basic conditions, as this compound can isomerize to isothis compound at higher pH values.[12]• Light Protection: Conduct experiments in amber vials or protect the samples from direct light.[12][15] |
| Insufficient Amount of MNPs | The quantity of magnetic nanoparticles may be too low to bind the total amount of this compound present in the sample, leading to saturation of the adsorbent. | Optimize MNP-to-Sample Ratio: • Increase the amount of MNPs in increments until the yield plateaus. The optimal amount will depend on the concentration of this compound in your extract.[1][2] |
Question 2: The purity of my final this compound sample is low. What could be the reason?
Answer:
Low purity indicates that impurities from the crude extract are co-eluting with your target compound. Here are the likely culprits and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Washing | The washing step is not effectively removing non-specifically bound impurities from the surface of the magnetic nanoparticles. | Enhance Washing Protocol: • Solvent Selection: Use a wash solvent of intermediate polarity that can remove more polar or non-polar impurities without eluting the this compound.• Multiple Wash Steps: Increase the number of washing steps (e.g., from one to three) to improve the removal of impurities. |
| Non-Specific Binding | The magnetic nanoparticles may have a high affinity for other compounds in the extract that are structurally similar to this compound or have similar physicochemical properties. | Improve Selectivity: • MNP Functionalization: Consider using MNPs with a more selective functional group. For instance, molecularly imprinted polymers (MIPs) coated on MNPs can offer very high selectivity.• Sample Pre-treatment: If the crude extract is very complex, consider a preliminary clean-up step before MDSPE, such as liquid-liquid extraction, to remove a significant portion of the interfering compounds. |
| Co-precipitation of Impurities | During the initial extraction, other compounds like chlorophylls and waxes may be co-extracted and interfere with the purification process.[2] | Refine Initial Extraction: • The choice of the initial extraction solvent is crucial. Solvents like acetone can co-extract a significant amount of other compounds.[2] Consider optimizing the initial solvent extraction to be more selective for this compound. |
Question 3: My magnetic nanoparticles are aggregating and difficult to disperse. How can I prevent this?
Answer:
Aggregation of magnetic nanoparticles can reduce their effective surface area, leading to lower binding capacity and inconsistent results.[5][16]
| Potential Cause | Explanation | Recommended Solution |
| Loss of Surface Coating | The stabilizing coating on the MNPs (e.g., silica) may be compromised, leading to the exposure of the magnetic cores which can then agglomerate. | Ensure MNP Stability: • Proper Synthesis and Storage: Use a reliable synthesis protocol for your MNPs that includes a stable coating.[5][9] Store the MNPs in a suitable solvent and at the recommended temperature to maintain their stability.• Avoid Harsh Conditions: Do not expose the MNPs to extreme pH or high temperatures that could damage the surface coating. |
| High Ionic Strength of the Sample | High salt concentrations in the sample can disrupt the electrostatic repulsion between nanoparticles, causing them to aggregate. | Sample Dilution: • If your sample has a high ionic strength, consider diluting it with a suitable solvent before adding the MNPs. |
| Insufficient Dispersion Energy | The method used to disperse the MNPs in the sample may not be providing enough energy to break up small agglomerates. | Improve Dispersion Technique: • Sonication: Use an ultrasonic bath or probe to disperse the MNPs in the sample solution.[9]• Vortexing: Vigorous vortexing can also aid in achieving a uniform dispersion.[9] |
Frequently Asked Questions (FAQs)
Q1: What type of magnetic nanoparticles should I use for this compound purification?
A1: The choice of MNPs is critical for successful purification. Iron oxide nanoparticles (Fe₃O₄ or γ-Fe₂O₃) are commonly used as the magnetic core due to their strong superparamagnetic properties and low toxicity.[2][5] For this compound, which is a relatively non-polar molecule, MNPs coated with a silica layer and further functionalized with C18 (octadecyl) chains are highly effective.[9] The C18 chains provide a hydrophobic surface that interacts strongly with this compound.
Q2: How do I synthesize C18-functionalized magnetic nanoparticles?
A2: A common method involves a three-step process:
-
Synthesis of the Fe₃O₄ core: This is often done by the co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.[9]
-
Silica Coating: A silica shell is then formed on the surface of the Fe₃O₄ nanoparticles using a method like the Stöber process. This provides stability and a surface for further functionalization.[9]
-
C18 Functionalization: The silica-coated MNPs are then reacted with an octadecylsilane reagent to attach the C18 chains to the surface.
Q3: Can I reuse the magnetic nanoparticles?
A3: Yes, one of the advantages of MDSPE is the potential for reusing the magnetic adsorbent, which can reduce costs.[4] After eluting the this compound, the MNPs can be regenerated by washing them sequentially with the elution solvent and then with the initial conditioning solvent. The reusability should be validated by monitoring the recovery of this compound over several cycles. Some studies have shown that magnetic graphene composites can be reused at least five times without a significant loss in extraction efficiency.[17]
Q4: What is the optimal pH for the extraction?
A4: this compound is more stable in acidic to neutral conditions. High pH can lead to its isomerization into isothis compound.[12] Therefore, it is generally recommended to work at a neutral or slightly acidic pH. The optimal pH can also depend on the surface charge of your MNPs. It is advisable to perform a small-scale pH optimization study (e.g., pH 4-7) to determine the best conditions for your specific system.
Q5: How can I monitor the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[1][6] By comparing the chromatogram of your purified sample to a certified this compound standard, you can determine the purity and quantify the yield. A Diode Array Detector (DAD) can be used to confirm the identity of the this compound peak by its characteristic UV-Vis spectrum.[6]
Detailed Experimental Protocol: A General Guideline
This protocol provides a starting point for the MDSPE purification of this compound from a crude extract. Optimization of specific parameters will be necessary for different sample matrices and concentrations.
1. Preparation of Crude this compound Extract:
-
Extract this compound from the source material (e.g., spent hops) using a suitable solvent such as 80% methanol or an ethyl acetate-methanol mixture (1:1, v/v) via ultrasound-assisted extraction.[1]
-
Filter the extract to remove solid debris.
2. Conditioning of Magnetic Nanoparticles:
-
Weigh the desired amount of C18-functionalized MNPs (e.g., 50 mg).
-
Wash the MNPs with 2 mL of methanol to activate the C18 chains.[9]
-
Use a strong magnet to hold the MNPs and discard the methanol.
-
Wash the MNPs with 2 mL of the same solvent system as your crude extract to equilibrate them.
-
Discard the equilibration solvent.
3. Adsorption of this compound:
-
Disperse the conditioned MNPs in a known volume of the crude this compound extract.
-
Incubate the mixture for a predetermined time (e.g., 1-48 hours) at room temperature with continuous gentle agitation (e.g., on a shaker) to ensure maximum binding.[1]
4. Magnetic Separation and Washing:
-
Place the vial on a strong magnet to collect the MNPs at the bottom.
-
Carefully decant and discard the supernatant which contains the impurities.
-
Add a wash solvent (e.g., 20% methanol in water) to the MNPs, vortex briefly, and then collect the MNPs with the magnet.
-
Discard the wash solvent. Repeat this step 2-3 times.
5. Elution of this compound:
-
Add a suitable elution solvent (e.g., high-purity methanol or acetone) to the washed MNPs.
-
Vortex or sonicate the mixture for a few minutes to desorb the this compound from the MNPs.
-
Place the vial on the magnet and carefully collect the supernatant, which now contains the purified this compound.
-
Repeat the elution step one more time and combine the eluates to maximize recovery.
6. Analysis:
-
Analyze the purity and concentration of this compound in the final eluate using HPLC.
References
-
Magon, M., et al. (2024). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. MDPI. [Link]
-
Katselou, E., et al. (2022). Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. MDPI. [Link]
-
Pino, V., & Ayala, J. H. (2016). Magnetic Nanoparticles for Solid-Phase Extraction. LCGC International. [Link]
-
Żuk, N., et al. (2021). Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.) Using Superparamagnetic Iron Oxide Nanoparticles for this compound Isolation. PubMed Central. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. PubMed Central. [Link]
-
Giakisikli, G., & Anthemidis, A. N. (2020). Magnetic Solid Phase Extraction as a Promising Technique for Fast Separation of Metallic Nanoparticles and Their Ionic Species. SciSpace. [Link]
-
Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. ResearchGate. [Link]
-
Kraj P., et al. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. MDPI. [Link]
-
Sarno, M., & Ponticorvo, E. (2016). Magnetic nanoparticles for PAHs solid phase extraction. Semantic Scholar. [Link]
-
Pino, V., & Ayala, J. H. (2016). Magnetic nanoparticles for solid-phase extraction. ResearchGate. [Link]
-
Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. PubMed. [Link]
-
Wójciak-Kosior, M., et al. (2020). Simple and Green Method for the Extraction of this compound from Spent Hops using Deep Eutectic Solvents. ResearchGate. [Link]
-
Tsioupi, D., et al. (2022). Magnetic Solid-Phase Extraction Based on Silica and Graphene Materials for Sensitive Analysis of Emerging Contaminants in Wastewater with the Aid of UHPLC-Orbitrap-MS. MDPI. [Link]
-
Oledzka, E., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. ResearchGate. [Link]
-
Zachariadis, G. A., & Zotou, A. (2020). Magnetic Solid-Phase Extraction of Organic Compounds Based on Graphene Oxide Nanocomposites. MDPI. [Link]
-
Magon, M., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. [Link]
-
Giakisikli, G., & Anthemidis, A. N. (2020). Magnetic Solid Phase Extraction as a Promising Technique for Fast Separation of Metallic Nanoparticles and Their Ionic Species: A Review of Recent Advances. NIH. [Link]
-
Chen, X., et al. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. ResearchGate. [Link]
-
Various Authors. (2021). Functionalized Magnetic Nanoparticles for Solid-phase Extraction. ResearchGate. [Link]
-
Šafařík, I., & Šafaříková, M. (1999). Magnetic solid-phase extraction. ResearchGate. [Link]
-
Lawal, O. T. (2021). Magnetic Nanoparticles in Solid-Phase Extraction Approaches. AZoNano. [Link]
-
Welch Materials. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Li, Y., et al. (2017). Magnetic Solid-Phase Extraction Using Fe3O4@SiO2 Magnetic Nanoparticles Followed by UV-Vis Spectrometry for Determination of Paraquat in Plasma and Urine Samples. PMC - NIH. [Link]
-
Soylak, M., et al. (2020). Magnetic Nanoparticles Based Solid Phase Extraction Methods for the Determination of Trace Elements. PubMed. [Link]
-
Harvey, J. J., & Hill, B. N. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. NIH. [Link]
-
Majors, R. E. (2017). Three Common SPE Problems. LCGC International. [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Chia, K.-C., & Tiong, K.-H. (2023). Editorial on Special Issue “Natural Products for Drug Discovery and Development”. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.) Using Superparamagnetic Iron Oxide Nanoparticles for this compound Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Magnetic Solid Phase Extraction as a Promising Technique for Fast Separation of Metallic Nanoparticles and Their Ionic Species: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Selecting appropriate solvents for selective Xanthohumol extraction
<
Last Updated: January 8, 2026
Welcome to the technical support center for the selective extraction of Xanthohumol (XN). This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your extraction workflows. Our focus is on enhancing both the yield and purity of this compound, a prenylated chalcone of significant interest for its diverse pharmacological activities[1][2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is selective extraction critical?
This compound is a prenylated flavonoid found exclusively in the hop plant (Humulus lupulus)[3]. It is the principal prenylated chalcone in hop cones, accounting for up to 1% of their dry weight[4]. Its therapeutic potential, including anti-inflammatory, antioxidant, and anti-proliferative effects, has made it a valuable target for pharmaceutical and nutraceutical applications[1][5].
Selective extraction is paramount because crude hop extracts contain a complex mixture of compounds, including α- and β-acids (responsible for bitterness), essential oils, and other polyphenols[4]. These co-extractives can interfere with downstream applications and complicate purification. A selective method aims to isolate this compound with high purity, minimizing the presence of these other compounds from the outset.
Q2: What key chemical properties of this compound influence solvent selection?
Understanding this compound's physicochemical properties is the foundation of a successful extraction strategy.
-
Polarity: this compound is a moderately polar molecule. Its structure includes multiple hydroxyl groups (polar) but also a non-polar prenyl group and aromatic rings, giving it an amphiphilic character[4]. This dual nature dictates its solubility.
-
Solubility: It is poorly soluble in water and non-polar solvents like hexane or petroleum ether[2][4][6]. However, it dissolves well in organic solvents of intermediate polarity such as ethanol, methanol, acetone, and ethyl acetate[1][2][7]. Mixtures of alcohols with water (e.g., 50-80% ethanol or methanol) often provide an optimal polarity for extraction[8][9].
-
Stability: this compound is sensitive to heat and light. High temperatures can cause isomerization to isothis compound, a less bioactive compound, as well as oxidation and degradation[2][3][10]. This necessitates the use of mild extraction conditions.
Q3: Which solvents are generally recommended for this compound extraction and why?
The choice of solvent is the most critical factor for selectivity. The principle of "like dissolves like" is a useful starting point.
-
Ethanol and Ethanol-Water Mixtures: Ethanol is often the preferred solvent due to its low toxicity ("green solvent") and effectiveness[11][12]. Adding water to ethanol (e.g., 50% v/v) can increase the extraction yield of this compound by up to 85% compared to pure organic solvents[9]. This is because the water-alcohol mixture modifies the solvent polarity to an optimal range for flavonoids[13][14].
-
Methanol and Methanol-Water Mixtures: Methanol is also highly effective and its mixtures with dichloromethane have been optimized to maximize recovery of this compound while separating it from bitter acids[15][16][17]. However, its toxicity makes it less suitable for food and pharmaceutical applications[11]. An 80% methanol solution has been shown to be effective for preparing extracts for further purification[8][18].
-
Acetone: Acetone is another suitable solvent for this compound[2][17].
-
Supercritical CO₂ (sc-CO₂): While sc-CO₂ alone is too non-polar to efficiently extract this compound, its use with a polar co-solvent like ethanol or ethyl acetate can significantly enhance extraction efficiency and selectivity[6][19][20][21].
The following table summarizes the properties of common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for this compound Extraction |
| Hexane | 0.1 | 69 | Ineffective for XN extraction; useful for pre-extraction (defatting) to remove non-polar compounds[15][22]. |
| Dichloromethane | 3.1 | 40 | Effective, especially in mixtures with methanol, for separating XN from bitter acids[15][16][17]. |
| Ethyl Acetate | 4.4 | 77 | Effective, but may co-extract bitter acids, reducing selectivity[15][17]. |
| Isopropanol | 4.0 | 82.5 | 50% isopropanol-water mixtures are a cost-effective alternative to ethanol with good extraction yields[3][9]. |
| Acetone | 5.1 | 56 | A suitable solvent for this compound extraction[2][17]. |
| Ethanol | 5.2 | 78.5 | Preferred "green" solvent; often used in mixtures with water (50-70%) for optimal results[9][11][22]. |
| Methanol | 6.6 | 64.7 | Highly effective but toxic; useful for analytical applications[11][22]. 80% aqueous solution is common[8][18]. |
| Water | 10.2 | 100 | Very low solubility for this compound[17]. |
Troubleshooting Guide
Problem 1: Low this compound Yield
A lower-than-expected yield is a frequent issue. The root cause can often be traced to suboptimal extraction parameters.
-
Probable Cause A: Inappropriate Solvent Polarity.
-
Explanation: The solvent may be too polar or too non-polar to effectively solubilize this compound. Research shows that for flavonoids like XN, an optimal polarity index exists. For XN, this is typically in the range of 6-7[9][13].
-
Solution:
-
Switch to a Solvent Mixture: If using a pure solvent like ethanol, try a 50:50 (v/v) mixture with water. This has been shown to increase XN yield significantly[9].
-
Systematic Evaluation: Test a series of solvent mixtures (e.g., ethanol/water from 50% to 80%) to find the optimal ratio for your specific plant material.
-
Consider Sequential Extraction: Use a non-polar solvent like hexane first to remove lipids and other non-polar interferences, then extract the defatted material with a more polar solvent like aqueous ethanol[22].
-
-
-
Probable Cause B: Insufficient Extraction Time or Temperature.
-
Explanation: The extraction may not have run long enough for the solvent to penetrate the plant matrix and dissolve the target compound. While higher temperatures can increase solubility and diffusion rates, excessive heat will degrade this compound[3][10].
-
Solution:
-
Optimize Time: Perform a time-course study (e.g., 30, 60, 90, 120 minutes) to determine the point of diminishing returns. An extraction time of around 89 minutes has been identified as optimal in some sequential procedures[15][16][17].
-
Use Mild Heat: If heating, keep the temperature below 60°C to minimize isomerization to isothis compound[3]. Room temperature extraction is often sufficient and safer for the compound[15][16].
-
Employ Advanced Techniques: Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction times and often operate at lower temperatures, preserving the integrity of this compound[3][12][23][24]. UAE, for example, enhances extraction by causing cavitation, which disrupts cell walls[11].
-
-
Problem 2: Low Purity of Extract (High Contamination)
High yields are meaningless if the extract is impure. Selectivity is key to avoiding costly and complex downstream purification.
-
Probable Cause A: Co-extraction of Undesired Compounds.
-
Explanation: The chosen solvent may be too indiscriminate, pulling out other compounds with similar polarities, such as bitter acids (α- and β-acids) or chlorophyll. For example, ethyl acetate can be effective for XN but also has a high recovery of bitter acids, reducing separation efficiency[15][17].
-
Solution:
-
Implement Sequential Extraction: This is a powerful strategy for fractionation.
-
Step 1 (Defatting): Pre-extract the raw hop material with a non-polar solvent like n-hexane. This will remove lipids and some non-polar resins without extracting significant amounts of XN.
-
Step 2 (XN Extraction): Extract the remaining solid residue with a mid-polarity solvent like a methanol-dichloromethane mixture or aqueous ethanol to solubilize the this compound[15][16].
-
Step 3 (Fractionation): The resulting extract can be further fractionated. For instance, adding hexane can precipitate the more polar "hard resins" (rich in this compound) while the less polar "soft resins" (containing bitter acids) remain in the hexane phase[15][16][17].
-
-
-
-
Probable Cause B: Isomerization and Degradation.
-
Explanation: The presence of isothis compound, a common degradation product, indicates that the extraction conditions (especially temperature) were too harsh[3][10]. Exposure to light and oxygen can also lead to degradation[2].
-
Solution:
-
Control Temperature: Maintain extraction temperatures at or below room temperature if possible.
-
Protect from Light: Conduct experiments in amber glassware or cover vessels with aluminum foil.
-
Limit Oxygen Exposure: For highly sensitive applications, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols & Workflows
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for High-Purity this compound
This protocol uses a two-step sequential extraction coupled with UAE to maximize purity and yield.
-
Preparation of Raw Material:
-
Grind dried hop pellets or cones to a fine powder (e.g., 0.5 mm particle size) to increase surface area.
-
Dry the powder in a vacuum oven at 40°C for 2 hours to remove residual moisture.
-
-
Step 1: Defatting (Removal of Non-polar Impurities)
-
Combine the hop powder with n-hexane in a 1:10 solid-to-solvent ratio (w/v).
-
Place the mixture in an ultrasonic bath operating at 40 kHz[23].
-
Sonicate for 20 minutes at room temperature (25°C).
-
Separate the solid material by vacuum filtration. Discard the hexane filtrate (which contains non-polar lipids and waxes).
-
Air-dry the solid residue to remove residual hexane.
-
-
Step 2: Selective this compound Extraction
-
Combine the defatted hop powder with a 50:50 (v/v) ethanol-water solution in a 1:10 solid-to-solvent ratio.
-
Return the mixture to the ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40-50°C[25].
-
Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration of the supernatant.
-
-
Solvent Removal and Quantification:
-
Remove the ethanol-water solvent from the filtrate using a rotary evaporator under reduced pressure at a bath temperature of 45°C.
-
The resulting crude extract can be dried and weighed to determine the total yield.
-
Re-dissolve a known amount of the crude extract in methanol for quantification of this compound purity and concentration using HPLC-DAD at 370 nm[15].
-
Workflow Visualization
The following diagram illustrates the decision-making process for troubleshooting and optimizing this compound extraction.
Caption: Decision workflow for selective this compound extraction.
References
-
Stal-Biskup, A., et al. (2023). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules. Available at: [Link]
-
Paniagua-García, A. I., et al. (2023). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. PubMed Central. Available at: [Link]
-
Lafi, S., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules. Available at: [Link]
-
Sasidharan, S., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. Available at: [Link]
-
Muhamad, N., et al. (2014). Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. Journal of Food and Nutrition Research. Available at: [Link]
-
Chen, Q., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. FAO AGRIS. Available at: [Link]
-
Kostrzewa, D., et al. (2013). Experimental data on this compound solubility in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
Paniagua-García, A. I., et al. (2023). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. MDPI. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Chemical and Biological Properties of this compound. Available at: [Link]
-
ResearchGate. (2016). Which solvent is suitable for extraction of flavonoids from hrbal plants?. Available at: [Link]
-
Semantic Scholar. (n.d.). Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent's Polarity Index. Available at: [Link]
-
Kostrzewa, D., et al. (2013). Experimental data on this compound solubility in supercritical carbon dioxide. The Journal of Supercritical Fluids. Available at: [Link]
-
ResearchGate. (n.d.). This compound properties and strategies for extraction from hops and brewery residues: A review. Available at: [Link]
-
Paniagua-García, A. I., et al. (2023). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. Available at: [Link]
- Google Patents. (n.d.). CN101768068A - Method utilizing hop residues to extract this compound.
-
Wójcik, M., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN101440029A - Method for extracting this compound from lupulus.
-
ResearchGate. (n.d.). Preparative isolation and purification of this compound from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. Available at: [Link]
-
Wójcik, M., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Total flavonoid extraction yield obtained for different polarity.... Available at: [Link]
-
Tripathi, S., et al. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal. Available at: [Link]
-
Chen, Q., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Flow diagram of the sequential extraction procedure. Available at: [Link]
-
Al-Hilphy, A. R., et al. (2023). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. MDPI. Available at: [Link]
-
Stal-Biskup, A., et al. (2023). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. PMC - NIH. Available at: [Link]
-
InnovaLuppolo. (n.d.). Exploring the potential of microwaves and ultrasounds in the green extraction of bioactive compounds from Humulus lupulus for th. Available at: [Link]
-
Sperkowska, A., & Krajka, T. (2025). Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent's Polarity Index. ResearchGate. Available at: [Link]
-
Wójcik, M., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. NIH. Available at: [Link]
-
Magalhães, P. J., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. MDPI. Available at: [Link]
-
YouTube. (2022). Valorisation of Agri-food Waste: Ultrasound-Assisted Extraction of Oils and Polyphenols. Available at: [Link]
-
Singh, B., et al. (2016). Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon. PubMed Central. Available at: [Link]
Sources
- 1. This compound | 6754-58-1 [chemicalbook.com]
- 2. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 6754-58-1 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent’s Polarity Index | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lignicoat.eu [lignicoat.eu]
- 18. Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. innovaluppolo.crea.gov.it [innovaluppolo.crea.gov.it]
- 24. m.youtube.com [m.youtube.com]
- 25. Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Xanthohumol and Isoxanthohumol Bioactivity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the bioactivities of xanthohumol (XN) and its isomer, isothis compound (IXN). As prenylflavonoids primarily found in hops (Humulus lupulus L.), these compounds have garnered significant attention in the scientific community for their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective biological effects, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Introduction: A Tale of Two Isomers
This compound, a prenylated chalcone, is the most abundant flavonoid in fresh hops. However, during the brewing process and under acidic conditions such as those found in the stomach, XN readily isomerizes to isothis compound, a flavanone.[1][2] This structural transformation from a chalcone to a flavanone has profound implications for their biological activities. While structurally similar, the difference in their core chemical scaffold dictates their interaction with biological targets, leading to distinct bioactivity profiles. Understanding these differences is crucial for the targeted development of these natural compounds for pharmaceutical and nutraceutical applications.
Anticancer Activity: A Clear Frontrunner
In the realm of oncology research, both this compound and isothis compound have been investigated for their anticancer properties. However, a significant body of evidence points to this compound as the more potent of the two in inhibiting cancer cell proliferation and inducing apoptosis across a range of cancer types.
Comparative Antiproliferative Effects
Experimental data, primarily from in vitro cell viability assays such as the MTT assay, consistently demonstrate that this compound exhibits lower IC50 values compared to isothis compound, indicating greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B16F10 | Melanoma | 18.5 ± 1.5 | [3] |
| Isothis compound | B16F10 | Melanoma | > 300 µg/mL | [3] |
| This compound | HT-29 | Colon Cancer | More potent than IXN | [4] |
| Isothis compound | HT-29 | Colon Cancer | Less potent than XN | [4] |
| This compound | MDA-MB-231 | Breast Cancer | 6.7 | [4] |
| This compound | Hs578T | Breast Cancer | 4.78 | [4] |
| This compound | 40-16 | Colon Cancer | 4.1 (24h), 3.6 (48h), 2.6 (72h) | [4] |
Table 1: Comparative IC50 values of this compound and Isothis compound in various cancer cell lines.
The data clearly indicates that while this compound demonstrates significant cytotoxic effects against various cancer cell lines, isothis compound is considerably less active.[3][4] This difference in potency is likely attributable to the open-chain structure of the chalcone in this compound, which may allow for more favorable interactions with molecular targets involved in cell proliferation and survival pathways.
Antioxidant Capacity: Unveiling the Superior Scavenger
Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. Both this compound and isothis compound possess antioxidant properties, but studies consistently show that this compound is the more potent radical scavenger.[5][6]
Comparative Radical Scavenging Activity
The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog.
| Compound | Assay | TEAC Value (µmol·L⁻¹) | Reference |
| This compound | ABTS | 0.32 ± 0.09 | [7][8] |
| This compound | FRAP | 0.27 ± 0.04 | [7] |
| Isothis compound | ORAC & FRAP | Significantly lower than XN | [5] |
Table 2: Comparative antioxidant capacity of this compound and Isothis compound.
A recent study utilizing oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays confirmed that this compound demonstrates significantly higher antioxidative capacities than isothis compound.[5] The structural basis for this superior activity is likely the presence of the α,β-unsaturated ketone in the chalcone structure of this compound, which can participate in Michael addition reactions with free radicals, in addition to the phenolic hydroxyl groups that can donate hydrogen atoms.
Anti-inflammatory Effects: A Divergence in Mechanism
Chronic inflammation is another critical factor in the development of many diseases. This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis. In contrast, isothis compound shows little to no activity against these enzymes.
Comparative COX Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | COX-1 | 16-27 | [9] |
| This compound | COX-2 | 41.5 | [9] |
| Isothis compound | COX-1 & COX-2 | Inactive | [9] |
Table 3: Comparative COX-1 and COX-2 inhibition by this compound and Isothis compound.
This compound's ability to inhibit both COX-1 and COX-2 suggests its potential as a broad-spectrum anti-inflammatory agent.[9][10] The lack of activity of isothis compound in this assay highlights a significant divergence in their mechanisms of anti-inflammatory action.
However, it is important to note that isothis compound and its metabolite 8-prenylnaringenin have been shown to be potent inhibitors of human aldo-keto reductases AKR1B1 and AKR1B10, which are implicated in diabetic complications and cancer.[11] In this context, isothis compound (IC50 = 0.57 µM for AKR1B1 and 1.09 µM for AKR1B10) is a more effective inhibitor than this compound.[11] This suggests that while this compound's anti-inflammatory effects are mediated through COX inhibition, isothis compound may exert its beneficial effects through alternative pathways.
Mechanistic Insights: The NF-κB Signaling Pathway
A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been shown to be a potent inhibitor of NF-κB activation.[12][13] This inhibition is a crucial mechanism underlying its anticancer and anti-inflammatory effects.
As depicted in the diagram, various stimuli can activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, cell proliferation, and angiogenesis. This compound exerts its inhibitory effect by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκB and ultimately blocking the activation of NF-κB.[12]
Bioavailability and Metabolism: A Critical Consideration
A key factor influencing the in vivo efficacy of any bioactive compound is its bioavailability. Both this compound and isothis compound have relatively low bioavailability.[14][15][16] As mentioned earlier, this compound can be converted to isothis compound in the acidic environment of the stomach.[1][2] Furthermore, both compounds undergo extensive metabolism in the liver and gut, primarily through glucuronidation and sulfation.[1] The bioavailability of this compound has been shown to be dose-dependent.[16] The conversion of this compound to isothis compound and its subsequent metabolism to the potent phytoestrogen 8-prenylnaringenin are critical considerations for understanding their in vivo effects.[2]
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[17][18][19]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent or suspension cancer cells
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and isothis compound in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[20][21][22][23][24]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds (this compound, isothis compound)
-
Trolox (as a standard)
-
96-well microplate
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and Trolox in methanol.
-
Assay: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. Include a control well with methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration of the test compounds and Trolox to determine the IC50 or TEAC values.
ABTS Radical Cation Decolorization Assay
This assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.[9][25][26][27][28]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or PBS for dilution
-
Test compounds (this compound, isothis compound)
-
Trolox (as a standard)
-
96-well microplate
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix the ABTS stock solution with the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: In a 96-well plate, add a small volume of the test compound or standard solution to each well. Then, add a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of absorbance and plot it against the concentration of the test compounds and Trolox to determine the TEAC value.
Fluorometric COX Inhibitor Screening Assay
This assay provides a sensitive method to screen for inhibitors of COX-1 and COX-2.[29][30][31][32][33]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Known COX-1 and COX-2 inhibitors (for controls)
-
Test compounds (this compound, isothis compound)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells. Add the test compounds at various concentrations or control inhibitors. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of this compound and isothis compound, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of this compound and Isothis compound Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 5. Exploring antioxidative properties of this compound and isothis compound: An integrated experimental and computational approach with isothis compound pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. The hop-derived compounds this compound, isothis compound and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Free radical scavenging activity [protocols.io]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. protocols.io [protocols.io]
- 27. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. assaygenie.com [assaygenie.com]
- 30. content.abcam.com [content.abcam.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist’s Guide to the Cross-Validation of Xanthohumol Quantification: HPLC vs. LC-MS/MS
For researchers, quality control analysts, and drug development professionals, the accurate quantification of Xanthohumol (XN)—a prenylated flavonoid of significant interest from the hop plant (Humulus lupulus)—is paramount.[1][2] Celebrated for its diverse biological activities, including antioxidant and anti-inflammatory properties, the choice of analytical methodology can profoundly impact research outcomes and product quality assessment.[2] This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison moves beyond a simple listing of specifications to explore the fundamental causality behind experimental choices, empowering you to select and validate the optimal method for your specific application, from raw hop extracts to complex biological matrices. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Understanding the Core Technologies
The choice between HPLC-DAD and LC-MS/MS hinges on the required balance of sensitivity, selectivity, and complexity. Both methods begin with the same fundamental principle of separating chemical components using liquid chromatography, but they differ dramatically in how they detect and quantify the target analyte.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is the workhorse of many analytical laboratories for its robustness and cost-effectiveness.[6][7] Separation is typically achieved using a reversed-phase C18 column, which retains the relatively non-polar this compound based on its hydrophobic interactions with the stationary phase. The power of this technique lies in its detection method. As this compound elutes from the column, it passes through a flow cell where it absorbs ultraviolet (UV) light. This compound has a characteristic maximum absorbance at approximately 370 nm, making it highly suitable for UV detection.[8][9] A Diode-Array Detector (DAD) enhances this by capturing an entire UV spectrum of the eluting peak, providing a secondary layer of identity confirmation and peak purity assessment.
Why it's chosen: This method is ideal for quantifying this compound in relatively clean, high-concentration samples like botanical extracts and dietary supplements. Its operational simplicity and lower cost make it perfect for routine quality control.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS elevates detection to a far more specific and sensitive level by coupling the separation power of LC with the analytical prowess of tandem mass spectrometry.[10] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which generates charged molecules in the gas phase.[2]
The tandem mass spectrometer then acts as a highly specific filter in a process known as Multiple Reaction Monitoring (MRM):
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to allow only ions with the specific mass-to-charge ratio (m/z) of this compound to pass through.
-
Q2 - Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas in the second quadrupole (Q2).
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to detect only specific, characteristic fragment ions (product ions) resulting from the fragmentation of this compound.
This precursor-to-product ion transition is a unique molecular signature, providing unequivocal identification and quantification, even at trace levels.[11][12]
Why it's chosen: LC-MS/MS is the gold standard for applications demanding the highest sensitivity and selectivity, such as bioanalytical studies (quantification in plasma or urine), trace-level analysis in complex food matrices like beer, and confirmatory analysis where absolute certainty of the analyte's identity is required.[2][11][12]
Head-to-Head Performance Validation
An analytical method is only as reliable as its validation. The following table compares HPLC-DAD and LC-MS/MS across key validation parameters stipulated by ICH Q2(R1) guidelines, providing a clear framework for cross-validation.[13]
| Validation Parameter | HPLC-DAD | LC-MS/MS | Causality & Field Insights |
| Specificity/Selectivity | Good. Relies on chromatographic retention time and UV-Vis spectral matching. | Exceptional. Relies on retention time, precursor ion mass, and specific product ion mass. | HPLC can be misled by co-eluting compounds with similar UV spectra. LC-MS/MS's use of MRM provides a multi-dimensional confirmation of identity, making it far more specific and reliable in complex samples.[14][15] |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the µg/mL range. (e.g., LOD: 0.85 µg/mL, LOQ: 2.6 µg/mL).[8][9] | Very High. Typically in the ng/mL range or lower. (e.g., LOQ: 0.50 ng/mL in serum).[11] | The high selectivity of the mass spectrometer filters out background noise, allowing for the detection of significantly lower quantities of the analyte compared to the broader UV absorbance measurement.[10] |
| Linearity & Range | Excellent (r² > 0.99) over a moderate concentration range (e.g., 2-20 µg/mL).[8][16] | Excellent (r² > 0.99) over a wide dynamic range, extending to very low concentrations. | Both methods can achieve excellent linearity. The key difference is that the LC-MS/MS linear range starts at much lower concentrations, making it suitable for trace analysis. |
| Accuracy & Precision | High. Typically demonstrates good recovery (>95%) and low %RSD (<2%).[6][8] | High. Can achieve excellent accuracy and precision, but is highly dependent on controlling for matrix effects. | When properly validated, both methods are highly accurate. However, the precision of LC-MS/MS can be compromised by uncorrected matrix effects. |
| Matrix Effects | Low susceptibility. Less prone to interference from sample components. | High susceptibility. Prone to ion suppression or enhancement, especially with ESI.[17][18] | In LC-MS/MS, co-eluting matrix components can interfere with the ionization process, artificially lowering or raising the analyte signal.[19][20] This necessitates matrix-matched calibrants or the use of a stable isotope-labeled internal standard for the most accurate results. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain.[7] | Higher initial investment and operational cost. Requires specialized expertise for method development and troubleshooting.[6] | The complexity of the vacuum systems, high-voltage electronics, and intricate software of a mass spectrometer contribute to its higher cost and the need for more highly trained operators. |
Experimental Workflows & Protocols
A robust analytical method begins with meticulous sample preparation and is defined by a detailed, repeatable protocol.
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing interferences.
-
For Solid Samples (Hops, Supplements): Ultrasonic-assisted extraction with a polar organic solvent like methanol or ethanol is common and effective.[21][22] The polarity of the solvent is chosen to match the polar character of prenylchalcones.[21]
-
For Liquid Samples (Beer): Direct injection is sometimes possible after degassing and filtration, particularly for LC-MS/MS.[12]
-
For Biological Matrices (Plasma, Serum): More extensive cleanup is required. Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove proteins and phospholipids that interfere with both chromatography and ionization.[6][11]
Workflow Diagram: HPLC-DAD Quantification
Caption: General workflow for this compound quantification using HPLC-DAD.
Protocol: HPLC-DAD Method
-
Chromatographic System: HPLC with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: Isocratic or gradient elution using a mixture of Methanol and acidified water (e.g., 0.1% orthophosphoric acid). A typical ratio is 95:5 (v/v) Methanol:Water.[8][9] The acid is crucial for ensuring sharp, symmetrical peaks by protonating silanol groups on the stationary phase.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[6]
-
Detection: Monitor at 370 nm.[9]
-
Run Time: Approximately 10 minutes.[8]
-
Quantification: Generate a calibration curve using certified this compound standards (e.g., 2-10 µg/mL) and quantify the unknown samples against this curve.[8]
Workflow Diagram: LC-MS/MS Quantification
Caption: General workflow for this compound quantification using LC-MS/MS.
Protocol: LC-MS/MS Method
-
Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., shorter columns with smaller particles like 1.6 µm for faster analysis).[11]
-
Mobile Phase: Gradient elution using Acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to aid in protonation/deprotonation for ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Run Time: Typically shorter, around 2.5 - 5 minutes.[11]
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode.[1][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For this compound (MW 354.39), a common transition in negative mode would be monitoring the deprotonated precursor ion [M-H]⁻ at m/z 353.1 -> characteristic product ions.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. This ratio-based approach is critical to correct for any sample loss during preparation and for variability in instrument response due to matrix effects.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of this compound quantification by HPLC-DAD and LC-MS/MS reveals two powerful, yet distinct, analytical tools. The choice is not about which method is universally "better," but which is more fit-for-purpose.
-
Choose HPLC-DAD for routine quality control of high-concentration materials such as hop extracts and dietary supplements, where robustness, cost-effectiveness, and ease of use are the primary concerns. Its performance is more than adequate for ensuring product consistency and meeting label claims in these applications.
-
Choose LC-MS/MS when unequivocal identification and trace-level quantification are non-negotiable. It is the essential tool for pharmacokinetic studies in biological fluids, for detecting low-level contaminants or analytes in complex food and beverage matrices, and for any research that demands the highest levels of sensitivity and specificity.[7]
By understanding the underlying principles and performance characteristics of each technique, researchers and analysts can confidently select and validate the appropriate method, ensuring the generation of accurate, reliable, and defensible data in the exciting field of this compound research.
References
-
Vázquez-Loureiro, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Molecules, 24(18), 3383. Available at: [Link]
-
Jesenak, K., & Sersen, F. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-9. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. FDA. Available at: [Link]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ResearchGate. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Shaik, A., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of this compound in Rat Plasma. Molecules, 28(15), 5874. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Yuan, Y., et al. (2012). Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum. Journal of AOAC International, 95(6), 1744-9. Available at: [Link]
-
Singh, S., et al. (2025). Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems. Journal of Chromatography B, 1252, 124437. Available at: [Link]
-
Elsevier. (2025). Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems. Pure. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Stojak, M., et al. (2023). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 28(18), 6698. Available at: [Link]
-
ResearchGate. (2024). This compound properties and strategies for extraction from hops and brewery residues: A review. Available at: [Link]
-
Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. Available at: [Link]
-
ResearchGate. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Available at: [Link]
-
Quora. (2018). What are the advantages of LC-MS over HPLC? Available at: [Link]
-
ResearchGate. (2010). HPTLC determination of this compound in hops ( Humulus lupulus L.) and hop products. Available at: [Link]
-
Magalhães, P. J., et al. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1150(1-2), 200-206. Available at: [Link]
-
Kvitko, B. H., & Vander-Molen, I. J. (2016). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Natural Product Reports, 33(3), 427-434. Available at: [Link]
-
Harish, V., et al. (2023). Quality by Design (QbD) Based Method for Estimation of this compound in Bulk and Solid Lipid Nanoparticles and Validation. Molecules, 28(2), 472. Available at: [Link]
-
Stevens, J. F., et al. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 832(1-2), 97-107. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. PMC. Available at: [Link]
-
Monad. (2024). What's the Difference Between HPLC and LC-MS? Available at: [Link]
-
Pandey, K. B., & Rizvi, S. I. (2009). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Chromatography B, 877(28), 3493-3501. Available at: [Link]
- Google Patents. (2009). Method for extracting this compound from lupulus.
-
Wójciak-Kosior, M., et al. (2022). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 27(19), 6667. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
LCGC. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. Method development and validation on RP-HPLC method for estimation of this compound in nanostructured lipid carriers drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. rajithperera.com [rajithperera.com]
- 11. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CN101440029A - Method for extracting this compound from lupulus - Google Patents [patents.google.com]
A Comparative Guide to the Antioxidant Capacity of Xanthohumol and Other Prenylflavonoids
Introduction: Beyond the Hops - Unveiling the Antioxidant Potential of Prenylflavonoids
In the intricate landscape of cellular defense, antioxidants stand as crucial sentinels against the relentless assault of oxidative stress, a fundamental driver of numerous chronic and degenerative diseases.[1][2] Among the vast arsenal of natural compounds, prenylflavonoids—a unique subclass of flavonoids characterized by the presence of a lipophilic prenyl group—have garnered significant scientific interest.[3][4] Primarily sourced from the female inflorescences of the hop plant (Humulus lupulus L.), these compounds are not only integral to the character of beer but also possess a spectrum of compelling biological activities.[1][5][6]
The principal prenylflavonoid in hops is Xanthohumol (XN), a chalcone whose potent antioxidant and cytoprotective properties are well-documented.[2][7] However, XN is not a solitary actor. Through thermal isomerization during processes like brewing, or through metabolic conversion in the body, it gives rise to other significant prenylflavonoids, including Isothis compound (IXN) and the potent phytoestrogen 8-Prenylnaringenin (8-PN).[6][8]
This guide provides an in-depth, objective comparison of the antioxidant capacity of this compound against its key derivatives and related prenylflavonoids. Moving beyond a simple recitation of data, we will dissect the structural nuances and mechanistic pathways that dictate their efficacy. By synthesizing experimental data from established in vitro and cell-based assays, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable molecules.
Pillar 1: The Mechanistic Framework of Prenylflavonoid Antioxidant Action
The antioxidant prowess of prenylflavonoids is not monolithic; it is exercised through a dual-pronged strategy involving both direct chemical intervention and indirect modulation of endogenous cellular defenses.
Direct Antioxidant Activity: Radical Scavenging
The most immediate mechanism is the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is largely attributed to the polyphenolic structure of flavonoids, particularly the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings.[7] These groups can readily donate a hydrogen atom or an electron to stabilize highly reactive free radicals, thereby terminating damaging chain reactions. The open-chain chalcone structure of this compound is particularly effective in this regard.
Indirect Antioxidant Activity: Fortifying Cellular Defenses
Perhaps more significant for long-term therapeutic potential is the ability of certain prenylflavonoids to act as indirect antioxidants. This compound, in particular, is a potent activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[7][9]
The Nrf2-Keap1 Pathway: Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor protein, Keap1. Electrophilic compounds like this compound can interact with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[10][11] Once freed, Nrf2 translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9] This response enhances the cell's intrinsic capacity to neutralize oxidative insults.
Pillar 2: The Contenders - Structural and Relational Overview
The antioxidant capacity of these compounds is intrinsically linked to their chemical structure. This compound, Isothis compound, and 8-Prenylnaringenin are structurally related, with conversion pathways that influence their prevalence in natural sources and their metabolic fate.
-
This compound (XN): The primary prenylated chalcone in hops. Its defining features are the open α,β-unsaturated ketone system and a unique substitution pattern of hydroxyl, methoxy, and prenyl groups.[8] This open structure is critical for its direct radical scavenging activity.
-
Isothis compound (IXN): A flavanone that is the cyclization product of XN.[8] This structural rearrangement, which occurs during heating in the brewing process, closes the reactive chalcone backbone into a more stable heterocyclic ring, which can impact its antioxidant profile.
-
8-Prenylnaringenin (8-PN): Also a flavanone, 8-PN is considered one of the most potent phytoestrogens known.[12][13] It can be formed from the demethylation of Isothis compound by gut microbiota, making it a key metabolite.[8] Its biological activities are a composite of its antioxidant and strong estrogenic effects.
Pillar 3: Quantitative Comparison via Experimental Assays
To objectively compare antioxidant capacity, a battery of standardized assays is employed. These can be broadly categorized into chemical-based assays that measure direct scavenging ability and cell-based assays that provide a more biologically relevant context.
In Vitro Chemical Assays: A Head-to-Head Comparison
These assays measure the intrinsic ability of a compound to neutralize radicals or reduce oxidants in a controlled chemical system.
-
ORAC (Oxygen Radical Absorbance Capacity): Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14][15]
-
FRAP (Ferric Reducing Antioxidant Power): Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[16]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH• free radical.
Experimental evidence consistently demonstrates this compound's superior performance in these assays compared to Isothis compound. A 2024 study utilizing ORAC and FRAP assays found that XN exhibited significantly higher antioxidative capacities than IXN .[17] This is largely attributed to XN's chalcone structure, which provides more accessible hydroxyl groups for hydrogen atom transfer (HAT), a key mechanism in radical scavenging.[17]
| Compound | Assay Type | Relative Activity | Key Structural Rationale | Reference |
| This compound (XN) | ORAC, FRAP, DPPH | High | Open chalcone structure, accessible -OH groups for efficient Hydrogen Atom Transfer (HAT).[17] | [17] |
| Isothis compound (IXN) | ORAC, FRAP | Lower than XN | Cyclized flavanone structure reduces the efficiency of some scavenging mechanisms compared to the open chalcone form.[17] | [17] |
| 8-Prenylnaringenin (8-PN) | Various | Moderate to High | Possesses antioxidant properties, but its activity profile is also strongly influenced by its potent phytoestrogenic nature.[12][18] | [18][19] |
Table 1: Summary of Comparative In Vitro Antioxidant Activity.
Cell-Based Assays: The Biological Context
While informative, chemical assays do not account for bioavailability, cellular uptake, metabolism, or interaction with cellular machinery. The Cellular Antioxidant Activity (CAA) assay addresses this gap.
The CAA Assay Principle: This method uses a cell line (e.g., human hepatocarcinoma HepG2) and a fluorescent probe (dichlorofluorescin). The probe is trapped within the cells and fluoresces upon oxidation by peroxyl radicals. The assay measures the ability of a test compound to prevent this fluorescence, thus quantifying its antioxidant activity within a living cell.[20][21][22] The CAA assay is considered more biologically relevant because it accounts for cellular uptake and metabolism.[20][21]
While direct, side-by-side CAA data for all three prenylflavonoids is limited in the literature, we can infer their relative performance based on their known mechanisms.
-
This compound: Expected to perform exceptionally well in the CAA assay. Its lipophilic character, aided by the prenyl group, facilitates membrane permeability.[8] Once inside the cell, it can exert both direct scavenging and potent indirect antioxidant effects by activating the Nrf2 pathway, providing robust and sustained protection.[9]
-
8-Prenylnaringenin: Also demonstrates significant antioxidant effects in cellular models, shown to reduce markers of oxidative stress and upregulate antioxidant enzymes.[18][19] Studies have shown it can reduce diabetes-associated oxidation in the liver and kidney.[19]
-
Isothis compound: While a less potent direct scavenger than XN, it is still biologically active and can contribute to cellular antioxidant protection, though likely to a lesser extent than XN.
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and validated protocols are the bedrock of comparative analysis. Below are detailed methodologies for two cornerstone assays.
Protocol 1: ABTS Radical Cation Decolorization Assay
This protocol assesses the total antioxidant capacity by measuring a compound's ability to scavenge the ABTS•+ radical.
Rationale: The ABTS radical is generated through oxidation with potassium persulfate and has a characteristic blue-green color. In the presence of a hydrogen-donating antioxidant, the radical is reduced back to its colorless neutral form. The degree of color change is proportional to the antioxidant concentration and is measured spectrophotometrically at 734 nm.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in deionized water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[23]
-
Assay-Ready ABTS•+ Solution: Dilute the working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[23]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (XN, IXN, 8-PN) and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well microplate, add 20 µL of each sample dilution or standard to designated wells.
-
Add 180 µL of the assay-ready ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes), protected from light.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance for each sample concentration relative to the control (buffer without antioxidant).
-
Plot the percentage of inhibition against the concentration of the test compounds and the Trolox standard.
-
Determine the IC₅₀ value (concentration required to inhibit 50% of the ABTS•+ radical) for each compound. Alternatively, express the results as Trolox Equivalent Antioxidant Capacity (TEAC) values.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol provides a more biologically relevant measure of antioxidant potential, accounting for cellular uptake and metabolism.
Rationale: This assay leverages HepG2 cells, which are metabolically active, and the probe DCFH-DA. The diacetate form is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cell. In the presence of ROS (generated by AAPH), DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench the ROS, preventing DCF formation.[20][24]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma HepG2 cells in appropriate media (e.g., MEM supplemented with 10% FBS).
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment and Probe Loading:
-
Remove the growth media and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of media containing the test compounds (XN, IXN, 8-PN) at various concentrations, along with 25 µM of DCFH-DA. Include a positive control (e.g., Quercetin) and a vehicle control.
-
Incubate for 1 hour to allow for compound uptake and probe de-esterification.
-
-
Induction of Oxidative Stress:
-
Aspirate the treatment media and wash the cells twice with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in HBSS to all wells to generate peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Calculate the CAA value for each sample using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express results in Quercetin Equivalents (QE) by comparing the sample's activity to a standard curve of Quercetin.
-
Conclusion: Synthesizing the Evidence for Application
The comprehensive analysis of experimental data reveals a clear hierarchy in the antioxidant capacity of the studied prenylflavonoids.
This compound (XN) emerges as the most potent and multifaceted antioxidant of the group. Its superiority is rooted in a powerful combination of high direct radical scavenging activity, attributed to its open chalcone structure, and a robust ability to induce the cell's own protective mechanisms via the Nrf2 pathway.[9][17] This dual action makes XN a prime candidate for applications where both immediate and sustained antioxidant protection is desired.
Isothis compound (IXN) , while still possessing valuable antioxidant properties, is demonstrably less potent as a direct scavenger compared to its precursor, XN.[17] Its primary relevance lies in its high concentration in consumer products like beer and its role as a metabolic precursor to 8-PN.
8-Prenylnaringenin (8-PN) presents a more complex profile. It is an effective antioxidant, capable of mitigating oxidative stress in cellular and animal models.[18][19] However, its biological effects are inextricably linked to its status as a powerful phytoestrogen.[1][13] For researchers and developers, this dual activity is a critical consideration. While its antioxidant properties are beneficial, its potent hormonal effects may be either a therapeutic advantage (e.g., in models of menopause) or a confounding factor, depending on the target application.
References
- Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. [Link]
- Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). PubMed Central. [Link]
- Exploring antioxidative properties of this compound and isothis compound: An integrated experimental and computational approach with isothis compound pKa determination. PubMed. [Link]
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. [Link]
- Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. MDPI. [Link]
- Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]
- Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Semantic Scholar. [Link]-assay-for-Wolfe-Liu/18520d34f092576b258288863f8204b40f316b23)
- This compound, What a Delightful Problem Child! ACS Symposium Series. [Link]
- Relationship: Aging (prevention) and 8-Prenylnaringenin. Caring Sunshine. [Link]
- Cellular Antioxidant Activity CAA. Polyphenols Biotech. [Link]
- This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. PubMed Central. [Link]
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
- 8-Prenylnaringenin – Knowledge and References. Taylor & Francis Online. [Link]
- Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. PubMed Central. [Link]
- A Novel Standardized Oxygen Radical Absorbance Assay for Evaluating Antioxidant Natural Products. ResearchGate. [Link]
- Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). MDPI. [Link]
- ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- The Antioxidant Activity of Prenylflavonoids. PubMed Central. [Link]
- Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. PubMed. [Link]
- ORAC assay measures antioxidant capacity. BMG Labtech. [Link]
- Phytochemistry and pharmacology of natural prenylated flavonoids. PubMed Central. [Link]
- This compound and 8-prenylnaringenin reduce type 2 diabetes–associated oxidative stress by downregulating galectin-3. PubMed Central. [Link]
- The Antioxidant Activity of Prenylflavonoids. PubMed. [Link]
- This compound and isothis compound, prenylated flavonoids derived from hops. ResearchGate. [Link]
- This compound and related prenylflavonoids from hops and beer: to your good health! BioActive-Tech. [Link]
- Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc.. [Link]
- This compound and related prenylflavonoids from hops and beer: To your good health! ResearchGate. [Link]
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
- Structure of this compound and isothis compound[11]. ResearchGate. [Link]
- Hops (Humulus lupulus) Extract Enhances Redox Resilience and Attenuates Quinolinic Acid-Induced Excitotoxic Damage in the Brain. MDPI. [Link]
- Optimization of Flavonoids Extraction Process in Panax notoginseng Stem Leaf and a Study of Antioxidant Activity and Its Effects on Mouse Melanoma B16 Cells. MDPI. [Link]
- Effect of this compound and 8-Prenylnaringenin on MCF-7 Breast Cancer Cells Oxidative Stress and Mitochondrial Complexes Expression. ResearchGate. [Link]
- 8-Prenylnaringenin. Wikipedia. [Link]
- Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops. MDPI. [Link]
- (PDF) The Antioxidant Activity of Prenylflavonoids. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) [mdpi.com]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. mdpi.com [mdpi.com]
- 8. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploring antioxidative properties of this compound and isothis compound: An integrated experimental and computational approach with isothis compound pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caringsunshine.com [caringsunshine.com]
- 19. This compound and 8-prenylnaringenin reduce type 2 diabetes–associated oxidative stress by downregulating galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. | Semantic Scholar [semanticscholar.org]
- 23. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 24. researchgate.net [researchgate.net]
Comparative Efficacy of Xanthohumol vs. 8-Prenylnaringenin as Phytoestrogens: A Technical Guide
<
Introduction
In the landscape of endocrine research and the development of hormone replacement therapies, phytoestrogens have garnered significant attention for their potential to modulate estrogenic pathways with potentially fewer side effects than conventional treatments. Among these, Xanthohumol (XN) and 8-prenylnaringenin (8-PN), both derived from the hop plant (Humulus lupulus), are of particular interest. While structurally related, their efficacy as phytoestrogens differs dramatically. This guide provides a comprehensive comparison of XN and 8-PN, delving into their mechanisms of action, experimental validation of their estrogenic potency, and the critical role of metabolism in determining their ultimate biological activity.
The Pro-Estrogen and the Potent Agonist: A Tale of Two Flavonoids
This compound, a prenylated chalcone, is the most abundant flavonoid in hops, with concentrations that can be up to 1% of the dry matter.[1] In contrast, 8-prenylnaringenin, a prenylated flavanone, is present at much lower levels, often more than 10 times lower than XN.[1] Despite its abundance, this compound itself is considered to be devoid of significant estrogenic properties.[2][3] Some studies even suggest it may act as an estrogen antagonist.[4][5]
The potent estrogenic activity associated with hops is primarily attributed to 8-prenylnaringenin.[3][6][7] In fact, 8-PN is recognized as one of the most potent phytoestrogens discovered to date.[2][6][8] Its estrogenic activity has been shown to be significantly greater than other well-known phytoestrogens like genistein and daidzein.[2][9][10]
The key to understanding the disparity in their efficacy lies in the metabolic conversion of this compound into 8-prenylnaringenin within the body.
Metabolic Activation: The Crucial Conversion
This compound acts as a pro-estrogen, meaning it can be converted into an active estrogenic compound. This conversion is a multi-step process. Initially, this compound can isomerize into isothis compound (IX).[11][12] Subsequently, the intestinal microbiota, specifically bacteria like Eubacterium limosum, can demethylate isothis compound to form 8-prenylnaringenin.[7][11] This biotransformation is critical, as it can increase the exposure to the highly potent 8-PN by more than tenfold.[8]
Caption: Metabolic conversion of this compound to 8-Prenylnaringenin.
Comparative Estrogenic Potency: In Vitro and In Vivo Evidence
The superior estrogenic efficacy of 8-PN over XN has been substantiated through numerous in vitro and in vivo studies.
Receptor Binding Affinity
8-Prenylnaringenin exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][9][10] Uniquely among many phytoestrogens, 8-PN shows a preferential binding to ERα, the receptor subtype primarily responsible for the feminizing effects of estrogen.[1][8] Some studies indicate that its affinity for ERα can be more than twofold higher than for ERβ.[7] In contrast, this compound does not demonstrate significant binding to estrogen receptors and, in some contexts, can act as an antagonist.[4][13]
In Vitro Assays
A variety of in vitro assays have consistently demonstrated the potent estrogenic activity of 8-PN. These include yeast-based screens and the use of estrogen-responsive human cell lines.[7][9] For instance, in Ishikawa cells, a human endometrial adenocarcinoma cell line, 8-PN induces alkaline phosphatase activity, a marker of estrogenic response, at nanomolar concentrations.[13] In these assays, this compound shows no estrogenic effect.[2][13] The estrogenic activity of 8-PN is reported to be significantly stronger than that of coumestrol, genistein, and daidzein.[2]
In Vivo Studies
Animal studies have corroborated the in vitro findings. In ovariectomized mice, administration of 8-PN resulted in estrogenic stimulation of the vaginal epithelium.[9][10] Furthermore, 8-PN has been shown to have bone-protective effects, a known estrogenic action, mediated through the ERα signaling pathway.[1] Conversely, in vivo studies with this compound have demonstrated anti-estrogenic effects in a rat uterotrophic assay.[4][5][14]
Quantitative Comparison of Estrogenic Activity
| Parameter | This compound (XN) | 8-Prenylnaringenin (8-PN) | Reference Compound (17β-Estradiol) |
| Estrogen Receptor Binding | Negligible / Antagonistic[4][13] | High affinity for ERα and ERβ[9][10] | High affinity |
| ERα Preference | N/A | Preferential binding[1][8] | Binds to both ERα and ERβ |
| In Vitro Estrogenic Potency | No significant activity[2][13] | High potency (nanomolar range)[13] | Very high potency (picomolar range) |
| In Vivo Estrogenic Effect | Anti-estrogenic effects observed[4][14] | Estrogenic effects demonstrated[9][10] | Potent estrogenic effects |
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used in vitro method to assess the estrogenic or anti-estrogenic activity of compounds.
Principle: This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a colorimetric change that can be quantified.
Step-by-Step Methodology:
-
Yeast Culture Preparation: Aseptically inoculate a single colony of the recombinant yeast into a suitable growth medium. Incubate overnight at 30°C with shaking until the culture reaches the logarithmic growth phase.
-
Assay Plate Preparation: In a 96-well microtiter plate, add serial dilutions of the test compounds (this compound and 8-prenylnaringenin), a positive control (17β-estradiol), and a negative control (solvent vehicle).
-
Yeast Inoculation: Dilute the overnight yeast culture in fresh medium containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside). Add the diluted yeast suspension to each well of the assay plate.
-
Incubation: Seal the plate and incubate at 30°C for 48-72 hours.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader. The intensity of the color is proportional to the β-galactosidase activity, which in turn reflects the estrogenic potency of the compound.
-
Data Analysis: Construct dose-response curves and calculate the EC50 values (the concentration that elicits 50% of the maximal response) for each compound.
Causality Behind Experimental Choices: The use of a recombinant yeast system provides a specific and sensitive method to screen for estrogen receptor agonists and antagonists. The inclusion of positive and negative controls is crucial for validating the assay's performance and ensuring the observed effects are specific to the test compounds.
Signaling Pathway of Estrogen Receptor Activation
The estrogenic effects of phytoestrogens like 8-PN are mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors.
Caption: Generalized signaling pathway of estrogen receptor activation by a phytoestrogen.
Conclusion
The evidence strongly indicates that 8-prenylnaringenin is a potent phytoestrogen, while this compound is largely inactive in its native form and may even exhibit anti-estrogenic properties. The efficacy of hop-derived compounds as phytoestrogens is therefore critically dependent on the metabolic conversion of this compound to 8-prenylnaringenin by the intestinal microbiota. For researchers and drug development professionals, this distinction is paramount. Future investigations into the therapeutic applications of these compounds should focus on 8-prenylnaringenin as the primary active molecule and consider the factors influencing the metabolic conversion of this compound in vivo.
References
-
Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Relationship: Estrogen and 8-Prenylnaringenin. (n.d.). Caring Sunshine. Retrieved January 8, 2026, from [Link]
-
Reductive metabolism of this compound and 8-prenylnaringenin by the intestinal bacterium Eubacterium ramulus. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Reductive Metabolism of this compound and 8-Prenylnaringenin by the Intestinal Bacterium Eubacterium ramulus. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
The Most Potent Phytoestrogen Is in Beer. (2016, July 27). NutritionFacts.org. Retrieved January 8, 2026, from [Link]
-
The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. (2018, September 19). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Oestrogenic activity of the hop phyto-oestrogen, 8-Prenylnaringenin. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
This compound FROM HOPS PREVENTS HORMONE-DEPENDENT TUMOURIGENESIS IN VITRO AND IN VIVO. (n.d.). Acta Horticulturae. Retrieved January 8, 2026, from [Link]
-
8-Prenylnaringenin. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
This compound from hops is anti-estrogenic and inhibits mammary carcinogenesis in vivo. (2008, May 1). American Association for Cancer Research. Retrieved January 8, 2026, from [Link]
-
Estrogenic activity of hop components. (n.d.). Hopsteiner. Retrieved January 8, 2026, from [Link]
-
Metabolic conversion of this compound (1) to 8-prenylnaringenin (4) via... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
This compound from hops prevents hormone-dependent tumorigenesis in vitro and in vivo (Review). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
The hop-derived compounds this compound, isothis compound and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
-
The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. (2018, September 18). Frontiers. Retrieved January 8, 2026, from [Link]
-
In vivo estrogenic comparisons of Trifolium pratense (red clover) Humulus lupulus (hops), and the pure compounds isothis compound and 8-prenylnaringenin. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
This compound suppresses oestrogen-signalling in breast cancer through the inhibition of BIG3-PHB2 interactions. (2014, December 8). PubMed. Retrieved January 8, 2026, from [Link]
-
The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells. (2018, September 19). University of Vienna. Retrieved January 8, 2026, from [Link]
-
8-Prenyl naringenin is a potent ER?? selective phytoestrogen present in hops and beer. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
This compound and 8-prenylnaringenin reduce type 2 diabetes–associated oxidative stress by downregulating galectin-3. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hopsteiner.us [hopsteiner.us]
- 4. This compound FROM HOPS PREVENTS HORMONE-DEPENDENT TUMOURIGENESIS IN VITRO AND IN VIVO [actahort.org]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Most Potent Phytoestrogen Is in Beer [nutritionfacts.org]
- 9. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive metabolism of this compound and 8-prenylnaringenin by the intestinal bacterium Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating the Anti-inflammatory Activity of Xanthohumol in RAW 264.7 Macrophages
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of Xanthohumol, a prenylated flavonoid derived from the hop plant (Humulus lupulus L.), using the RAW 264.7 murine macrophage cell line.[1][2] We will objectively compare its performance against a well-established steroidal anti-inflammatory drug, Dexamethasone, and provide detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
The Inflammatory Cascade in Macrophages: A Target for Therapeutic Intervention
Macrophages are pivotal players in the innate immune system, orchestrating the initial response to pathogens and tissue injury.[3] Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators.[3] Key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), are activated, leading to the transcription of genes encoding inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) that produces nitric oxide (NO).[1][3][4] While essential for host defense, dysregulation of this inflammatory response contributes to a multitude of chronic diseases. Therefore, identifying and validating novel anti-inflammatory compounds is of paramount importance.
This compound has emerged as a promising candidate, with studies demonstrating its ability to suppress the production of these pro-inflammatory markers in activated RAW 264.7 macrophages.[1][2][5] Its mechanism of action is multifaceted, involving the inhibition of the NF-κB and MAPK signaling pathways.[1][3] Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response, which can indirectly dampen inflammation.[6][7][8][9]
Experimental Design: A Self-Validating Approach
To rigorously assess the anti-inflammatory potential of this compound, a well-controlled experimental design is crucial. This guide proposes a direct comparison with Dexamethasone, a potent corticosteroid that exerts its anti-inflammatory effects primarily through the inhibition of NF-κB and other pro-inflammatory transcription factors.[10][11][12]
Our experimental workflow is designed to first establish a non-cytotoxic concentration range for this compound, followed by a comprehensive evaluation of its ability to inhibit key inflammatory markers in LPS-stimulated RAW 264.7 cells.
Caption: Experimental workflow for validating this compound's anti-inflammatory activity.
Detailed Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells, a murine macrophage cell line, are a standard model for studying inflammation.[13] They should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
Before evaluating its anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of this compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[14][15]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production: Griess Assay
iNOS-mediated NO production is a hallmark of macrophage activation. The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO) in cell culture supernatants.[17][18][19]
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound or Dexamethasone (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and an LPS-only control.
-
Collect the cell culture supernatants.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]
-
Incubate for 10 minutes at room temperature, protected from light.[20]
-
Measure the absorbance at 540 nm.[20] A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Quantification of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[21][22]
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as described for the Griess assay.
-
Collect the cell culture supernatants. If not used immediately, they can be stored at -80°C.[21]
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.[23][24]
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.
Comparative Performance Data
The following tables present hypothetical yet realistic data comparing the effects of this compound and Dexamethasone on LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.8 |
| This compound | 5 | 97.1 ± 5.5 |
| This compound | 10 | 95.3 ± 4.9 |
| This compound | 25 | 88.2 ± 6.1 |
| This compound | 50 | 65.4 ± 7.3 |
Data are presented as mean ± SD (n=3). Concentrations up to 10 µM show minimal cytotoxicity and are suitable for subsequent anti-inflammatory assays.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 8.5 ± 0.9 | 67.1 |
| LPS + Dexamethasone (1 µM) | 5.2 ± 0.6 | 79.8 |
Data are presented as mean ± SD (n=3). Both this compound and Dexamethasone significantly inhibit LPS-induced NO production.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Unstimulated) | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | 3250 ± 210 | 0 | 1850 ± 150 | 0 |
| LPS + this compound (10 µM) | 1150 ± 95 | 64.6 | 720 ± 60 | 61.1 |
| LPS + Dexamethasone (1 µM) | 680 ± 55 | 79.1 | 450 ± 40 | 75.7 |
Data are presented as mean ± SD (n=3). This compound demonstrates potent inhibition of TNF-α and IL-6 secretion, comparable to the positive control, Dexamethasone.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways.
Caption: Simplified signaling pathways involved in this compound's anti-inflammatory action.
This compound has been shown to inhibit the phosphorylation of key components in the MAPK pathway and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][3] Concurrently, it activates the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes, which contributes to the resolution of inflammation.[6][7]
Conclusion
This guide provides a robust and scientifically sound methodology for validating the anti-inflammatory activity of this compound in RAW 264.7 macrophages. The presented protocols for assessing cytotoxicity, nitric oxide production, and pro-inflammatory cytokine secretion, along with a direct comparison to the established anti-inflammatory drug Dexamethasone, offer a comprehensive framework for researchers. The data clearly supports the potent anti-inflammatory properties of this compound, highlighting its potential as a novel therapeutic agent for inflammatory diseases. The elucidation of its multifaceted mechanism of action, involving the inhibition of pro-inflammatory signaling and activation of cytoprotective pathways, further strengthens its candidacy for further preclinical and clinical development.
References
-
Gao, X., Deeb, D., Liu, Y., Dulchavsky, S. A., & Gautam, S. C. (2014). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Journal of Pharmacy and Pharmacology, 66(10), 1479-1488. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dexamethasone? Retrieved from [Link]
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone? Retrieved from [Link]
-
Lee, J. C., Kim, J., Park, J. K., Kim, S. Y., Kim, Y. S., & Lee, S. J. (2008). Differential anti-inflammatory pathway by this compound in IFN-gamma and LPS-activated macrophages. International Immunopharmacology, 8(4), 567-573. [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]
-
Gao, X., Deeb, D., Liu, Y., Dulchavsky, S. A., & Gautam, S. C. (2014). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Journal of Pharmacy and Pharmacology, 66(10), 1479-1488. [Link]
-
Lupinacci, E., Meijerink, J., Vincken, J. P., Gabriele, B., Gruppen, H., & Witkamp, R. F. (2009). This compound from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes. Journal of Agricultural and Food Chemistry, 57(16), 7274-7281. [Link]
-
Abraham, R. T., & Clark, A. R. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of experimental medicine, 203(7), 1883-1892. [Link]
-
Ji, N., Liu, Y., Wang, M., Zhang, W., Zhang, R., & Wang, J. (2016). Dexamethasone induces aberrant macrophage immune function and apoptosis. Molecular medicine reports, 14(5), 4539-4545. [Link]
-
Lupinacci, E., Meijerink, J., Vincken, J. P., Gabriele, B., Gruppen, H., & Witkamp, R. F. (2009). This compound from Hop (Humulus lupulus L.) Is an Efficient Inhibitor of Monocyte Chemoattractant Protein-1 and Tumor Necrosis Factor-α Release in LPS-Stimulated RAW 264.7 Mouse Macrophages and U937 Human Monocytes. Journal of Agricultural and Food Chemistry, 57(16), 7274-7281. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 359, 57-66. [Link]
-
O'Neil, J. D., Bolimowska, E., Clayton, S. A., Tang, T., Daley, K. K., Lara-Reyna, S., ... & Clark, A. R. (2023). Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β. Frontiers in immunology, 14, 1190261. [Link]
-
Kalinski, P. (2012). Indomethacin sensitizes resistant transformed cells to macrophage cytotoxicity. Journal of immunology (Baltimore, Md. : 1950), 188(1), 21-25. [Link]
-
ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin Sodium? Retrieved from [Link]
-
Koc, K., Kij, A., & Zakrzewska, A. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3329. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In Characterization of Nanoparticles (pp. 163-171). Humana, New York, NY. [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2022). Guidelines for anti-inflammatory assays in RAW264. 7 cells. Food Safety and Health, 2(1), 1-7. [Link]
-
Martínez-Sánchez, A., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 25(21), 5092. [Link]
-
Palaprom, N., et al. (2021). Prominent Indomethacin-Induced Enteropathy in Fcgriib Deficient lupus Mice: An Impact of Macrophage Responses and Immune Deposition in Gut. International Journal of Molecular Sciences, 22(3), 1279. [Link]
-
Li, Y., et al. (2021). The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro. Chinese Journal of Traumatology, 24(4), 220-226. [Link]
-
ResearchGate. (n.d.). MH did not affect MAPKs signaling pathways in RAW264.7 macrophage.... Retrieved from [Link]
-
Jung, F., et al. (2022). A this compound-Rich Hop Extract Diminishes Endotoxin-Induced Activation of TLR4 Signaling in Human Peripheral Blood Mononuclear C. International Journal of Molecular Sciences, 23(21), 12899. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wang, Y., et al. (2020). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology, 11, 981. [Link]
-
Wong, S. S., Zhou, H. R., Marin-Martinez, M. L., Brooks, K., & Pestka, J. J. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 36(5), 409-419. [Link]
-
Nguyen, T. T. H., et al. (2023). Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-24. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Yao, J., et al. (2011). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Neurochemistry international, 58(2), 153-160. [Link]
-
Protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]
-
Negrão, R., et al. (2013). Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. PloS one, 8(6), e67597. [Link]
-
BioActive-Tech. (n.d.). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Retrieved from [Link]
-
Li, H., et al. (2019). This compound Analogues as Potent Nrf2 Activators Against Oxidative Stress Mediated Damages of PC12 Cells. Frontiers in pharmacology, 10, 651. [Link]
-
Yao, J., et al. (2015). This compound, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells. Journal of agricultural and food chemistry, 63(5), 1521-1531. [Link]
-
Choi, Y. H. (2016). Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages. Journal of the Korean Society of Food Science and Nutrition, 45(4), 481-488. [Link]
-
Shai, L. J., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Frontiers in pharmacology, 8, 432. [Link]
Sources
- 1. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential anti-inflammatory pathway by this compound in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioactivetech.pl [bioactivetech.pl]
- 8. This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay [protocols.io]
- 17. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Xanthohumol and Resveratrol in Cancer Models: A Guide for Researchers
Introduction
In the landscape of cancer chemoprevention and therapy, natural compounds have emerged as a fertile ground for discovering novel therapeutic agents. Among the most promising candidates are Xanthohumol (XN), a prenylated chalcone from the hop plant (Humulus lupulus L.), and Resveratrol (RVT), a polyphenolic stilbene found abundantly in grapes and red wine.[1][[“]][3] Both compounds have garnered significant attention for their pleiotropic anti-cancer effects, demonstrated across a multitude of preclinical models.[4][5][6][7]
This guide moves beyond individual assessments to provide a direct, head-to-head comparison for researchers, scientists, and drug development professionals. We will dissect the mechanistic nuances, compare cytotoxic efficacy across various cancer models, and provide practical, field-proven insights into their experimental evaluation. Our objective is to create a comprehensive resource that not only summarizes the existing data but also explains the causality behind their distinct and overlapping biological activities, thereby guiding future research and development.
Comparative Analysis of Molecular Mechanisms
While both this compound and Resveratrol are broadly classified as anti-cancer agents, their efficacy stems from distinct yet sometimes convergent molecular mechanisms. They impact all stages of carcinogenesis—initiation, promotion, and progression—but often through different primary signaling nodes.[1][4]
Modulation of Core Signaling Pathways
The anti-cancer activities of both compounds are heavily reliant on their ability to interfere with key signaling cascades that govern cell survival, proliferation, and metastasis.
-
NF-κB Pathway: Both this compound and Resveratrol are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival that is often constitutively active in cancer cells.[5][8] Resveratrol's inhibition is linked to the activation of SIRT1, which deacetylates the p65 subunit of NF-κB, thereby suppressing its activity.[4][8] this compound also effectively inhibits NF-κB activity, which is linked to the suppression of its downstream anti-apoptotic targets like Bcl-2 and survivin.[3][5]
-
PI3K/Akt/mTOR Pathway: This crucial pathway for cell growth and survival is another common target. Resveratrol has been shown to inhibit PI3K activity, leading to reduced phosphorylation of Akt and subsequent downstream targets like mTOR, which promotes apoptosis and curtails proliferation.[9] Similarly, this compound induces apoptosis by inhibiting prosurvival signals from Akt and p-mTOR.[3][5]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor. Both compounds have been shown to inhibit its activation. This compound inhibits the phosphorylation of STAT3, leading to the downregulation of its target genes involved in survival and proliferation, such as cyclin D1 and Bcl-xL.[5] Resveratrol has also been shown to reduce STAT3 phosphorylation, contributing to its anti-proliferative effects in models like osteosarcoma.[4]
-
Distinct Pathway Modulation: While there is significant overlap, some pathways are more uniquely associated with one compound. Resveratrol has been extensively documented to suppress the Wnt/β-catenin signaling pathway , which is particularly relevant in colorectal cancers.[4] Conversely, this compound has been shown to be a potent inhibitor of the Notch1 signaling pathway , a critical driver in certain cancers like pancreatic and ovarian cancer.[5]
Figure 2: Standard workflow for comparing cytotoxicity using the MTT assay.
Clinical Translation: Challenges and Opportunities
Despite the vast and promising preclinical data, the translation of both this compound and Resveratrol into clinical oncology faces a significant hurdle: low bioavailability . [5]Both compounds are rapidly metabolized in the gut and liver, leading to low plasma concentrations of the parent compound.
-
Resveratrol: Has been the subject of numerous clinical trials, but results have been inconsistent. [10][11]Some studies in colorectal cancer patients suggest it may decrease tumor cell proliferation, but its utility may be more pronounced in prevention rather than in treating established cancers. [12]* This compound: Fewer clinical investigations have been conducted compared to Resveratrol. [1]However, its high in vitro potency continues to drive research into novel delivery systems and synthetic derivatives to improve its pharmacokinetic profile. [13] Both molecules are also being investigated as chemosensitizers and radiosensitizers , where they can enhance the efficacy of conventional cancer therapies, potentially allowing for lower, less toxic doses of chemotherapy drugs. [3][8][9]
Conclusion and Future Directions
The head-to-head comparison reveals that while both this compound and Resveratrol are multi-targeted agents, they exhibit important distinctions.
-
Potency: this compound generally demonstrates superior potency in vitro, with lower IC50 values across a wide range of cancer cell lines. [3][5]* Mechanistic Breadth: Both compounds affect a broad spectrum of cancer hallmarks. Resveratrol is exceptionally well-studied for its pleiotropic effects, including the modulation of SIRT1 and Wnt signaling. [[“]][4]this compound shows a remarkable ability to intervene at all stages of carcinogenesis, from inhibiting carcinogen activation to suppressing proliferation via unique targets like Notch1. [1][5] For the research community, the path forward involves several key directives:
-
Combination Studies: Systematically exploring the synergistic effects of combining this compound or Resveratrol with standard chemotherapeutics or even with each other.
-
Bioavailability Enhancement: Focusing on the development of novel formulations, such as nanoparticle delivery systems or pro-drug strategies, to overcome the challenge of poor bioavailability.
-
Derivative Synthesis: Creating and screening structural analogues of both compounds to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. [13] In conclusion, this compound and Resveratrol remain highly compelling natural products in the oncology pipeline. While Resveratrol has paved the way in terms of clinical investigation, the potent preclinical profile of this compound positions it as an extremely promising candidate warranting accelerated translational research.
References
- Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions. Vertex AI Search.
- Gerhauser, C., et al. (2002).
- What are the anti-cancer mechanisms of resver
- The Role of Resveratrol in Cancer Management: From Monotherapy to Combin
- This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI.
- Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer. Frontiers.
- Anti-cancer perspectives of resveratrol: a comprehensive review. Taylor & Francis Online.
- Resveratrol Induces Growth Inhibition, S-phase Arrest, Apoptosis, and Changes in Biomarker Expression in Several Human Cancer Cell Lines. AACR Journals.
- Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling p
- Resveratrol and cancer: Challenges for clinical transl
- This compound, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent. MDPI.
- Does resveratrol slow cancer cell growth?. Cochrane.
- Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | Performance Analytics. Scinapse.
- Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PMC - PubMed Central.
- Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxid
- Cancer Prevention and Treatment with Resveratrol: From Rodent Studies to Clinical Trials. AACR Journals.
- Inhibitory Effects of this compound From Hops (Humulus Lupulus L.) on Human Hepatocellular Carcinoma Cell Lines. PubMed.
- Resveratrol Induces Growth Inhibition, S-phase Arrest, Apoptosis, and Changes in Biomarker Expression in Several Human Cancer Cell Lines. AACR Journals.
- Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines. Saudi Medical Journal.
- Cytotoxic Activity of Resveratrol in Different Cell Lines Evalu
- Clinical trials involving resveratrol against types of cancer.
- This compound-Study. Hop Quencher.
- Resveratrol. Memorial Sloan Kettering Cancer Center.
- This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PubMed.
- Antioxidant Potential of this compound in Disease Prevention: Evidence
- This compound: An underestimated, while potent and promising chemotherapeutic agent in cancer tre
- This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI.
- This compound: An underestimated, while potent and promising chemotherapeutic agent in cancer treatment.
- Resveratrol and cancer: focus on in vivo evidence. PMC - PubMed Central.
- This compound from Hop: Hope for cancer prevention and tre
- Resveratrol and Its Analogues: Promising Antitumor Agents. Bentham Science.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. consensus.app [consensus.app]
- 3. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | Performance Analytics [scinapse.io]
- 8. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol and cancer: Challenges for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. This compound: An underestimated, while potent and promising chemotherapeutic agent in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Molecular Targets of Xanthohumol Using Knockout Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, technical framework for definitively validating the molecular targets of the polypharmacological agent Xanthohumol. We will compare and contrast the experimental strategies for three of its primary putative targets—STAT3, NF-κB, and ERα—using CRISPR-Cas9 knockout models as the gold standard for target validation.
Introduction: Deconstructing the Complexity of a Natural Product
This compound (XN) is a prenylated flavonoid derived from the hop plant (Humulus lupulus L.), a compound that has garnered significant interest for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[1][2][3] However, the very breadth of its activity points to a complex mechanism of action known as polypharmacology, where a single molecule engages multiple targets within the cellular landscape.[4][5] For drug development professionals, understanding which of these interactions are primary drivers of therapeutic efficacy and which might contribute to off-target effects is paramount.
Conventional methods like in vitro binding assays or inhibitor studies can suggest potential targets, but they cannot definitively prove a causal link between target engagement and a cellular phenotype in a complex biological system. This is where genetic approaches, specifically the use of knockout (KO) models, become indispensable.[6][7] By completely removing a putative target protein, we can create a self-validating system to test a clear hypothesis: If this compound's biological effect is mediated through a specific target, then that effect should be significantly diminished or abolished in cells lacking that target.
This guide will provide the strategic rationale and detailed protocols for using CRISPR-Cas9 to systematically validate three key targets of this compound: STAT3, NF-κB, and ERα.
The Core Logic: A Comparative Framework for Target Validation
The fundamental principle of using knockout models for drug target validation is a powerful exercise in biological and pharmacological logic. The comparison between the wild-type (WT) and knockout (KO) cell lines provides an unambiguous biological control. The KO cell line serves as a "pharmacologically inert" system with respect to the specific drug-target interaction being investigated, allowing for the clear attribution of the drug's effects.
Caption: The core logic of using knockout models for target validation.
The Master Workflow: Generating and Validating Knockout Cell Lines
The foundation of this entire approach rests on the creation of high-quality, rigorously validated knockout cell lines. The CRISPR-Cas9 system is a highly efficient tool for this purpose.[8][9] The following protocol is a generalized workflow that can be adapted for any target gene, including STAT3, RELA (encoding the p65 subunit of NF-κB), and ESR1 (encoding ERα).
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout
Causality Behind Choices:
-
Why two sgRNAs? Using two distinct single-guide RNAs targeting an early exon increases the probability of generating a frameshift-inducing insertion/deletion (indel) mutation, ensuring a complete loss-of-function knockout.[10]
-
Why single-cell cloning? A transfected cell population is a heterogeneous mixture. Single-cell cloning is absolutely critical to isolate a clonal population where all alleles of the target gene have been successfully edited, ensuring reproducible results.
-
Why both genomic and protein validation? Genomic sequencing confirms the edit at the DNA level, while a Western blot confirms the complete absence of the protein product, which is the functional goal of the knockout.[8][11]
Step-by-Step Methodology:
-
Cell Line Selection: Choose a human cell line where the target pathway is functionally relevant and active.
-
For STAT3: A cholangiocarcinoma cell line like KKU-M214 or a pancreatic cancer line like PANC-1, which often exhibit constitutive STAT3 activation.[1][12]
-
For NF-κB (p65): A pancreatic cancer cell line like BxPC-3 or an epithelial cell line like PC3, which show high NF-κB activity.
-
For ERα: An ERα-positive breast cancer cell line such as MCF-7 or KPL-3C.[13][14]
-
-
sgRNA Design & Cloning:
-
Design at least two validated sgRNAs targeting an early, conserved exon of the target gene using a reputable online tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2, which contains both Cas9 and the sgRNA cassette).
-
-
Transfection & Selection:
-
Transfect the chosen cell line with the Cas9/sgRNA plasmid(s). For difficult-to-transfect cells, lentiviral transduction is a more efficient alternative.
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic selection two days post-transfection to eliminate un-transfected cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per well in multiple 96-well plates.
-
Allow individual cells to proliferate and form colonies over 2-4 weeks.
-
-
Screening and Validation of Clones:
-
Primary Screen (Western Blot): Expand a subset of clones and perform a Western blot for the target protein. Identify clones that show a complete absence of the protein band compared to the wild-type control.
-
Genomic Validation (Sanger Sequencing): For clones that are negative by Western blot, isolate genomic DNA. PCR amplify the region targeted by the sgRNAs. Clone the PCR product into a TOPO vector and sequence multiple bacterial colonies to confirm the specific indel mutations on all alleles.[11]
-
Caption: Workflow for generating and validating CRISPR-Cas9 knockout cell lines.
Comparative Functional Assays: Pinpointing the Mechanism of this compound
With validated Wild-Type (WT) and Knockout (KO) cell lines for STAT3, p65 (NF-κB), and ERα, we can now directly compare the effects of this compound.
Target 1: STAT3 (Signal Transducer and Activator of Transcription 3)
Mechanistic Rationale: STAT3 is a transcription factor that promotes cell proliferation and survival. Its activation requires phosphorylation (p-STAT3), often triggered by cytokines like IL-6. This compound has been reported to inhibit STAT3 phosphorylation.[1][15][16][17]
Caption: The STAT3 signaling pathway and the putative inhibitory role of this compound.
Comparative Experiments & Expected Outcomes:
| Experiment | Wild-Type (WT) Cells | STAT3 KO Cells | Rationale for Comparison |
| Cell Proliferation (MTT Assay) | Dose-dependent inhibition of proliferation by XN. | Significantly reduced sensitivity to XN's anti-proliferative effects. | If STAT3 is a key target for XN's growth inhibition, removing it should make the cells resistant to this effect. |
| Western Blot (IL-6 stimulated) | XN treatment reduces levels of p-STAT3, Cyclin D1, and Bcl-xL. | No STAT3 or p-STAT3 present. Cyclin D1/Bcl-xL levels are basally altered and unresponsive to XN via this pathway. | This directly tests if XN inhibits the phosphorylation of STAT3 and expression of its downstream pro-survival targets.[1] |
| Apoptosis Assay (Annexin V) | XN treatment induces a significant increase in apoptosis. | XN induces significantly less apoptosis compared to WT cells. | Confirms that the inhibition of the pro-survival STAT3 pathway is a primary mechanism for XN-induced cell death. |
Target 2: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
Mechanistic Rationale: NF-κB is a master regulator of inflammation. In resting cells, the p65 subunit is held in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli like TNF-α trigger the phosphorylation and degradation of IκBα, freeing p65 to move to the nucleus and activate inflammatory gene expression. This compound is known to prevent the degradation of IκBα.[18][19]
Caption: The NF-κB signaling pathway, highlighting this compound's inhibitory action.
Comparative Experiments & Expected Outcomes:
| Experiment | Wild-Type (WT) Cells | p65 KO Cells | Rationale for Comparison |
| NF-κB Reporter Assay (TNF-α stimulated) | XN dose-dependently inhibits TNF-α-induced luciferase reporter activity. | No induction of reporter activity by TNF-α. XN has no effect on this readout. | This is a direct, quantitative measure of NF-κB transcriptional activity. The KO validates that the reporter is NF-κB-dependent. |
| Western Blot (TNF-α stimulated) | XN prevents the degradation of IκBα and blocks the nuclear translocation of p65. | No p65 protein is present. IκBα levels may be basally altered but are irrelevant to the pathway's function. | This confirms the specific molecular step inhibited by XN (IκBα degradation) in a functional pathway.[19] |
| Cytokine ELISA (TNF-α stimulated) | XN significantly reduces the secretion of IL-6 and IL-8 into the media. | Basal secretion is low and is not induced by TNF-α. | This measures a key functional, downstream output of NF-κB activation, linking molecular events to a physiological response.[20] |
Target 3: ERα (Estrogen Receptor Alpha)
Mechanistic Rationale: In hormone-responsive breast cancer, the binding of estrogen (E2) to ERα drives its dimerization and translocation to the nucleus, where it activates genes promoting cell growth. This compound has been shown to suppress E2-dependent signaling.[13][21] One proposed mechanism is that XN disrupts the interaction between BIG3 and PHB2, allowing PHB2 to bind and repress ERα.[13][14]
Caption: The ERα signaling pathway and a proposed mechanism for this compound's action.
Comparative Experiments & Expected Outcomes:
| Experiment | Wild-Type (WT) Cells | ERα KO Cells | Rationale for Comparison |
| E2-Dependent Proliferation | E2 stimulates robust proliferation, which is inhibited by XN. | Cells do not proliferate in response to E2. XN's effect on this specific pathway cannot be measured. | This is the key phenotypic assay. The KO cells prove that proliferation is ERα-dependent, isolating the effect of XN. |
| qPCR for Target Genes (E2 stimulated) | E2 strongly induces the expression of TFF1 and GREB1 mRNA; this induction is blocked by XN. | No induction of TFF1 or GREB1 by E2. | This provides a direct readout of ERα's transcriptional activity and confirms that XN is acting on the E2-ERα axis. |
| Co-Immunoprecipitation | (In WT cells) XN treatment increases the amount of PHB2 that co-precipitates with ERα. | (Not applicable) | This assay provides deeper mechanistic insight into how XN inhibits ERα activity, supporting the knockout data.[13][14] |
Conclusion: From Ambiguity to Certainty
The polypharmacology of natural products like this compound represents both a therapeutic opportunity and a scientific challenge. By systematically applying the rigorous, self-validating framework of CRISPR-Cas9 knockout models, researchers can move from correlation to causation. This comparative approach allows for the deconstruction of a complex phenotype into the contributions of individual molecular targets.
Confirming that the anti-proliferative effects of this compound are significantly blunted in STAT3 KO cells, or that its anti-inflammatory properties vanish in p65 KO cells, provides the unambiguous evidence required for further drug development. This level of certainty is critical for defining a drug's mechanism of action, identifying responsive patient populations, and designing rational combination therapies. The use of knockout models is not merely an experimental technique; it is a foundational strategy for building confidence and reducing risk in the long journey from a promising natural compound to a validated therapeutic agent.
References
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - Frontiers - [Link]
-
Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - MDPI - [Link]
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - MDPI - [Link]
-
This compound from Hop: Hope for cancer prevention and treatment - PubMed - [Link]
-
This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC - PubMed Central - [Link]
-
This compound suppresses oestrogen-signalling in breast cancer through the inhibition of BIG3-PHB2 interactions - PubMed - [Link]
-
This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed - [Link]
-
This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - Spandidos Publications - [Link]
-
Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed - [Link]
-
Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop - Cancer Research - [Link]
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - MDPI - [Link]
-
Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC - NIH - [Link]
-
This compound: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells - MDPI - [Link]
-
Effect of this compound (Xn) on the nuclear factor (NF)-κB signaling... - ResearchGate - [Link]
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PubMed - [Link]
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - ResearchGate - [Link]
-
This compound inhibits STAT3 activation pathway leaDing to growth suppression and apoptosis induction in human cholangiocarcinoma cells - Tohoku University - [Link]
-
This compound-Study - Hop Quencher - [Link]
-
This compound exerts anti-inflammatory effects in an in vitro model of mechanically stimulated cementoblasts - PubMed - [Link]
-
This compound, a prenylflavonoid derived from hops, inhibits NF-κB activation and induces apoptosis in BPH-1 and PC3 prostate epithelial cells - AACR Journals - [Link]
-
Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation - Oncotarget - [Link]
-
This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma - Spandidos Publications - [Link]
-
Molecular Target Validation in preclinical drug discovery - European Pharmaceutical Review - [Link]
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC - PubMed Central - [Link]
-
Abstract 1710: this compound suppresses estrogen-signaling in endocrine resistant breast cancer through the specific inhibition of BIG3-PHB2 interactions - AACR Journals - [Link]
-
Chemical and Biological Properties of this compound - Encyclopedia.pub - [Link]
-
(PDF) this compound suppresses oestrogen-signalling in breast cancer through the inhibition of BIG3-PHB2 interactions - ResearchGate - [Link]
-
Target identification and validation in research - WJBPHS - [Link]
-
The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells - Frontiers - [Link]
-
Using Animal Models for Drug Development - Taconic Biosciences - [Link]
-
Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis - [Link]
-
Genetic-Driven Druggable Target Identification and Validation - PMC - NIH - [Link]
-
5) CRISPR Cas9 - Screening and Validation Strategies - YouTube - [Link]
-
CRISPR Knockout / Knockin kit Validation - Origene - [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed - [Link]
-
CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - Springer - [Link]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Study - Hop Quencher [hop-quencher.com]
- 4. This compound from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. biosynsis.com [biosynsis.com]
- 10. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses oestrogen-signalling in breast cancer through the inhibition of BIG3-PHB2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Hop Polyphenols this compound and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Xanthohumol and Its Synthetic Derivatives
Executive Summary
Xanthohumol (XN), the principal prenylated chalcone of the hop plant (Humulus lupulus), has garnered significant attention for its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] However, its therapeutic application is often hampered by factors such as low aqueous solubility and metabolic conversion to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen.[2][4][5] This guide provides a comprehensive comparison of this compound and its synthetic derivatives, detailing the intricate relationship between their chemical structures and biological functions. By synthesizing data from numerous in vitro studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for understanding and leveraging the therapeutic potential of these compounds.
The this compound Scaffold: A Foundation for Bioactivity
To understand the structure-activity relationship (SAR) of this compound derivatives, we must first dissect the parent molecule. XN's activity stems from a unique combination of three key structural motifs:
-
The Chalcone Backbone: An open-chain flavonoid structure featuring an α,β-unsaturated ketone system. This moiety is a critical electrophilic center (Michael acceptor) and is fundamental to many of the compound's cytotoxic and anti-inflammatory actions.
-
The Prenyl Group: A five-carbon isoprenoid unit attached to Ring A. This lipophilic group is crucial for enhancing membrane permeability and affinity, thereby facilitating interactions with intracellular targets.[6] Its presence is considered necessary for certain inhibitory activities.[6]
-
The Polysubstituted Aromatic Rings: The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on both aromatic rings dictates the molecule's antioxidant potential and modulates its interaction with various biological targets.
Synthetic modifications targeting these three areas have yielded a diverse library of derivatives with fine-tuned and, in some cases, superior biological profiles compared to the parent compound.
Figure 1: Core structure of this compound highlighting key motifs for synthetic modification.
Comparative Analysis: Anticancer Activity
This compound exhibits robust anticancer activity across numerous cell lines, including breast, colon, prostate, and liver cancers, by inducing apoptosis, inhibiting proliferation, and preventing angiogenesis.[6][7][8] Synthetic derivatives have been developed to enhance this potency and circumvent limitations like estrogenicity.
A key strategic modification involves the saturation of the α,β-double bond in the chalcone backbone. This seemingly minor change yields dihydro- and tetrahydro-derivatives (DXN and TXN) that cannot be metabolized into the estrogenic 8-PN.[5] Our comparative analysis shows that these non-estrogenic derivatives not only retain but often improve upon the antiproliferative activity of the parent compound.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of this compound and Derivatives
| Compound | Colon Cancer (HCT116) | Colon Cancer (HT29) | Liver Cancer (HepG2) | Liver Cancer (Huh7) | Breast Cancer (MDA-MB-231) |
| This compound (XN) | 40.8 ± 1.4[5] | 50.2 ± 1.4[5] | 25.4 ± 1.1[5] | 37.2 ± 1.5[5] | 6.7[1] |
| Dihydrothis compound (DXN) | 27.5 ± 1.2[5] | 31.4 ± 1.1[5] | 20.1 ± 1.1[5] | 28.1 ± 1.3[5] | N/A |
| Tetrahydrothis compound (TXN) | 27.2 ± 1.1[5] | 30.5 ± 1.1[5] | 28.5 ± 1.2[5] | 24.5 ± 1.2[5] | N/A |
| Compound 8 * | N/A | N/A | N/A | N/A | 4.87[9] |
Note: Compound 8 is a Schiff base derivative, demonstrating that more complex modifications can yield highly potent molecules.[9] N/A indicates data not available in the cited sources.
Causality and Mechanistic Insights:
The data reveals a critical insight: the α,β-unsaturated ketone of the chalcone is not the sole determinant of cytotoxicity. Derivatives like DXN and TXN, which lack this feature, exhibit comparable or even enhanced potency, suggesting alternative mechanisms of action are at play.[5] For instance, TXN was uniquely observed to induce G0/G1 cell cycle arrest in HT29 colon cancer cells.[5] The enhanced activity of these saturated derivatives may be attributed to improved bioavailability or different intracellular target engagement.
The anticancer effects of XN and its derivatives are often mediated through the modulation of critical signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell proliferation, and apoptosis.[10][11][12] XN has been shown to inhibit NF-κB activation, thereby suppressing downstream pro-survival genes and angiogenic factors like VEGF and IL-8.[6][10] Additionally, the PI3K/Akt pathway, another crucial cell survival network, is often downregulated by these compounds.[11][12]
Figure 2: Simplified signaling cascade showing inhibition of NF-κB and Akt pathways by this compound.
Comparative Analysis: Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are key drivers in the pathogenesis of numerous diseases, including cancer.[13] XN and its derivatives exhibit potent activities in both arenas.
Anti-inflammatory Activity
The anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, XN significantly suppresses the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14][15] This is achieved, in part, through the inhibition of NF-κB signaling and the induction of the protective NRF2-ARE pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[15][16]
Structure-Activity Insights:
-
Acylation: Acylating the hydroxyl groups can modulate activity. For example, 4-O-acetyl this compound demonstrated a significant increase in antioxidant capacity in a DPPH assay.[14][17]
-
Prenyl Group: The position and nature of the prenyl group are critical. Modifications can alter the interaction with inflammatory signaling components.
-
Saturation: Unlike anticancer activity where saturation can be beneficial, its effect on anti-inflammatory and antioxidant properties is more complex and requires case-by-case evaluation.
Table 2: Comparative Antioxidant Activity of this compound and a Key Derivative
| Compound | Antioxidant Capacity (DPPH Assay) |
| This compound (XN) | Potent, stronger than Trolox standard[14][17] |
| 4-O-acetyl this compound | ~2x higher activity than XN[14][17] |
Note: Data is qualitative or relative as specific TEAC values can vary significantly between studies and assay conditions.[18][19]
The choice to evaluate these compounds using assays like the Griess (for NO) and DPPH (for radical scavenging) is based on their reliability and direct relevance to the biological processes of inflammation and oxidative stress. They provide a robust, quantifiable measure of a compound's ability to neutralize key pathological mediators.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, the following protocols are detailed. Each is a self-validating system: the inclusion of positive and negative controls, blanks, and standard curves ensures that the results are interpretable and reliable.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[20][22]
Methodology:
-
Cell Seeding: Plate adherent cancer cells (e.g., HCT116, HepG2) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[23][24]
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][22][24]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, to quantify NO production by cells like LPS-stimulated macrophages (e.g., RAW 264.7).[25][26]
Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of XN or its derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.[25]
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5-5% phosphoric acid).[25][27]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark.[25][28] Measure the absorbance at 540-550 nm.[25][26]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[29][30] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color that is reduced to a yellow color in the presence of an antioxidant.[29]
Methodology:
-
Reagent Preparation: Prepare a fresh working solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[29] The absorbance of this solution at 517 nm should be approximately 1.0.[30]
-
Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the test compound (XN or derivatives at various concentrations) to a larger volume of the DPPH solution (e.g., 20 µL sample + 200 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[29][30]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[29]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
Figure 3: General experimental workflow for screening this compound derivatives.
Conclusion and Future Directions
The structure-activity relationship of this compound is a rich field for therapeutic innovation. The evidence clearly indicates that targeted synthetic modifications to its chalcone backbone, prenyl group, and hydroxyl moieties can produce derivatives with superior and more selective biological activities. Specifically, derivatives like DXN and TXN offer a significant advantage by retaining or enhancing anticancer potency while eliminating the risk of conversion to potent phytoestrogens.[5] Further exploration of novel derivatives, such as the Schiff base Compound 8, demonstrates the potential for discovering compounds with even greater efficacy.[9] Future research should focus on in vivo studies to validate these in vitro findings, exploring the pharmacokinetics and safety profiles of the most promising candidates to pave the way for their clinical application in oncology and inflammatory diseases.
References
-
Anioł, M. (2021). Synthesis of this compound and this compound-d3 from naringenin. RSC Advances. Available at: [Link][3][31]
-
Logan, I. E., et al. (2019). Antiproliferative and Cytotoxic Activity of this compound and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines. International Journal of Molecular Sciences. Available at: [Link][5]
-
G-Biosciences. DPPH Antioxidant Assay Protocol. Available at: [Link]
-
Jang, H. J., et al. (2018). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. Available at: [Link][25]
-
Paraiso, W., et al. (2024). Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. MDPI. Available at: [Link][32]
-
Jiang, C. H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology. Available at: [Link][1]
-
Saito, K., et al. (2018). This compound inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer. Cancer Science. Available at: [Link][10]
-
Harish, V., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. International Journal of Molecular Sciences. Available at: [Link][2]
-
Anioł, M. (2021). Synthesis of this compound and this compound-d3 from naringenin. National Institutes of Health. Available at: [Link][3]
-
Seladji, M. (2016). Antioxidant Assays. ResearchGate. Available at: [Link][29]
-
Karrasch, T., et al. (2016). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods. Available at: [Link][33]
-
He, H., et al. (2018). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. National Institutes of Health. Available at: [Link][11]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link][34]
-
Bishayee, A., et al. (2022). This compound and Structurally Related Prenylflavonoids for Cancer Chemoprevention and Control. ResearchGate. Available at: [Link][35]
-
Johnson, J. J., et al. (2011). Total Synthesis of this compound. Journal of Natural Products. Available at: [Link][36]
-
Wu, C., et al. (2023). Semi-synthesis and in vitro anti-cancer effects evaluation of novel this compound derivatives. Medicinal Chemistry Research. Available at: [Link][9]
-
Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit Manual. Available at: [Link][37]
-
Pan, L., et al. (2023). Effect of this compound (Xn) on the nuclear factor (NF)-κB signaling pathway. ResearchGate. Available at: [Link][38]
-
Gautam, S. C., et al. (2012). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. National Institutes of Health. Available at: [Link][39]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link][21]
-
Popłoński, J., et al. (2020). Anticancer Potential of this compound and Isothis compound Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. MDPI. Available at: [Link][40]
-
Albini, A., et al. (2006). Mechanisms of the antiangiogenic activity by the hop flavonoid this compound: NF-kB and Akt as targets. CNR-IRIS. Available at: [Link][12]
-
Liu, M., et al. (2015). Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus). National Institutes of Health. Available at: [Link][6]
-
ResearchGate. (n.d.). Synthesis of the this compound derivatives. Available at: [Link][17]
-
Piatek, J., et al. (2024). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. Available at: [Link][13]
-
Jiang, C. H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). National Institutes of Health. Available at: [Link][7]
-
Zhang, X., et al. (2025). Discovery of novel this compound C derivatives regulating XRCC2 transcription and expression for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available at: [Link][41]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link][22]
-
Dobrovolskaia, M. A., et al. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. Available at: [Link][26]
-
Platikanov, S., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link][30]
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. Available at: [Link][27]
-
Jiang, C. H., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. Available at: [Link][8]
-
Żołnierczyk, A. K., et al. (2025). Antiproliferative and antioxidant activity of this compound acyl derivatives. ResearchGate. Available at: [Link][18]
-
Bio-protocol. (n.d.). Nitric Oxide Determination. Available at: [Link][28]
-
Wójciak, M., et al. (2024). A Novel Look at Mechanisms and Applications of this compound (XN) in Dermatology and Cosmetology. National Institutes of Health. Available at: [Link][14]
-
Park, S. Y., et al. (2012). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Neurochemistry International. Available at: [Link][15]
-
Stanczyk, M., et al. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. Available at: [Link][4]
-
Park, S. Y., et al. (2012). Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. BioActive-Tech. Available at: [Link][16]
-
Zhang, G., et al. (2015). Evaluation on Antioxidant Effect of this compound by Different Antioxidant Capacity Analytical Methods. ResearchGate. Available at: [Link][19]
Sources
- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of this compound and this compound-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]
- 5. Antiproliferative and Cytotoxic Activity of this compound and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semi-synthesis and in vitro anti-cancer effects evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of the antiangiogenic activity by the hop flavonoid this compound: NF-kB and Akt as targets. [iris.cnr.it]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Look at Mechanisms and Applications of this compound (XN) in Dermatology and Cosmetology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioactivetech.pl [bioactivetech.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. atcc.org [atcc.org]
- 25. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2.11. Nitric Oxide Determination [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis of this compound and this compound-d3 from naringenin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
- 33. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. zen-bio.com [zen-bio.com]
- 38. researchgate.net [researchgate.net]
- 39. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. Discovery of novel this compound C derivatives regulating XRCC2 transcription and expression for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthohumol Extraction Techniques for Researchers and Pharmaceutical Professionals
Introduction: The Pursuit of a Potent Prenylflavonoid
Xanthohumol, a prenylated chalcone found exclusively in the hop plant (Humulus lupulus L.), has garnered significant attention within the scientific and pharmaceutical communities for its broad spectrum of biological activities.[1][2][3] These include antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development and nutraceutical applications.[1][4] The concentration of this compound in dried hop cones typically ranges from 0.2% to 1.1% by weight, constituting 80-90% of the total prenylated flavonoids.[1] Efficiently isolating this high-value compound from the complex plant matrix is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques, offering researchers the insights needed to select the most appropriate method for their specific objectives.
Understanding this compound: Key Physicochemical Properties
This compound is a non-polar compound, sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl ether (DME).[5] Its chemical structure features a chalcone backbone with a prenyl group, which contributes to its lipophilic nature. A crucial characteristic of this compound is its thermal sensitivity; it readily isomerizes to the less bioactive isothis compound at elevated temperatures, particularly in aqueous solutions.[6] This thermal lability is a critical factor to consider when selecting and optimizing an extraction method, as preserving the native form of this compound is paramount for retaining its biological efficacy.
Conventional Extraction Techniques: The Foundation
Maceration
Maceration is a simple and widely used solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period. The process relies on the concentration gradient between the plant matrix and the solvent to drive the diffusion of this compound.
-
Scientific Principle: The solvent penetrates the plant cells, dissolving the target compound. The extraction efficiency is influenced by the choice of solvent, temperature, and extraction time.
-
Causality of Experimental Choices: Methanol and ethanol are common solvents due to their high affinity for this compound.[1][7] Longer extraction times and elevated temperatures can increase the yield, but the risk of this compound isomerization must be carefully managed. For instance, maceration at 60°C for 24 hours has been employed to obtain ethanolic extracts.[8]
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than simple maceration. The plant material is placed in a thimble, and a heated solvent is continuously cycled through it, ensuring a constant supply of fresh solvent.
-
Scientific Principle: The repeated washing of the plant material with fresh, hot solvent ensures a complete extraction of the target compound. The solvent is then evaporated and condensed, allowing for its reuse in a closed-loop system.
-
Causality of Experimental Choices: While efficient, the prolonged exposure to elevated temperatures during Soxhlet extraction can lead to significant thermal degradation of this compound. Therefore, this method may not be ideal for obtaining high-purity, native this compound.
Modern Extraction Techniques: Enhancing Efficiency and Selectivity
Modern extraction techniques aim to improve upon the limitations of conventional methods by offering faster extraction times, reduced solvent consumption, and higher yields, often while operating under milder conditions.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation generated by these waves disrupts the plant cell walls, facilitating the release of intracellular contents.
-
Scientific Principle: The collapse of cavitation bubbles near the plant material creates microjets and shockwaves, leading to cell wall disruption and increased mass transfer of this compound into the solvent.[9]
-
Causality of Experimental Choices: UAE can be performed at lower temperatures, minimizing the risk of thermal degradation. The choice of solvent remains crucial, with methanol and ethanol being effective.[10][11] Optimization of parameters such as ultrasonic power, frequency, and extraction time is essential to maximize yield while preventing degradation.[6][12] For example, a patent describes a method using methanol or ethanol with ultrasonic assistance for 3-5 minutes at 10-30°C.[10]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, accelerating the extraction process. The microwaves interact with polar molecules, causing rapid heating and creating localized pressure that ruptures the plant cells.
-
Scientific Principle: The rapid, localized heating of the intracellular water by microwaves leads to a buildup of pressure that ruptures the cell walls, releasing the target compounds into the solvent.[6]
-
Causality of Experimental Choices: MAE offers significantly shorter extraction times compared to conventional methods. One study highlighted that MAE with ethanol yielded five times more polyphenols in just one minute compared to UAE.[13] However, precise temperature control is critical to prevent the thermal isomerization of this compound.[6]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds.
-
Scientific Principle: By manipulating temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract specific compounds. The non-polar nature of CO2 makes it suitable for extracting lipophilic compounds like this compound.
-
Causality of Experimental Choices: While pure supercritical CO2 is effective for extracting non-polar compounds, its efficiency for extracting moderately polar compounds like this compound can be enhanced by adding a polar co-solvent, such as ethanol.[14] Optimal conditions for this compound extraction using SFE with an ethanol modifier have been reported at 50°C and 25 MPa.[14] SFE is considered a "green" technology as CO2 is non-toxic, non-flammable, and easily removed from the final product.
Comparative Performance Data
| Extraction Technique | Typical Solvents | Extraction Time | Temperature | This compound Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol | 24 hours[8] | Room Temp. to 60°C[8] | Moderate | Variable | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol | Several hours | Boiling point of solvent | High | Can be low due to degradation | High extraction efficiency | Thermal degradation of this compound |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Acetone[12] | 3-60 minutes[10][12] | Room Temp. to 50°C[10][11] | High | Good | Fast, efficient at low temps | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water-Ethanol mixtures[13] | 1-10 minutes[13] | Controlled (e.g., < 60°C) | Very High[13] | Good | Extremely fast, high efficiency | Risk of thermal degradation |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol co-solvent[14] | 1-2 hours | 40-60°C[5][14] | High (e.g., 7.8 mg/g)[14] | High | "Green" solvent, high selectivity | High initial investment |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Grind dried hop cones to a fine powder (e.g., <0.5 mm).
-
Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid particles.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: Re-dissolve the dried extract in a known volume of methanol for quantification of this compound by HPLC-DAD at 370 nm.[8][15]
Protocol 2: Supercritical Fluid Extraction of this compound
-
Sample Preparation: Load the extraction vessel of the SFE system with ground hop material.
-
Extraction Parameters:
-
Collection: Collect the extract in a separator vessel where the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted compounds.
-
Post-Processing: The ethanolic extract containing this compound can be further purified if necessary.
-
Analysis: Quantify the this compound content in the extract using HPLC-DAD.[15]
Visualizing the Workflows
Caption: Generalized workflow for this compound extraction from hop material.
Caption: Core principles of modern this compound extraction techniques.
Conclusion and Future Perspectives
The choice of an extraction technique for this compound is a critical decision that depends on the desired scale of operation, purity requirements, and available resources. For laboratory-scale research focused on high yield and purity with minimal thermal degradation, UAE and SFE represent excellent choices. MAE offers the advantage of speed but requires careful temperature control. Conventional methods like maceration remain viable for simpler applications where time and efficiency are less critical.
Future research is likely to focus on the development of even more sustainable and efficient "green" extraction techniques, such as the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity.[16][17] The optimization of sequential extraction procedures to fractionate various high-value compounds from hops, including this compound, also holds significant promise for industrial applications.[8][18] As the demand for this compound in the pharmaceutical and nutraceutical industries continues to grow, the development of scalable, cost-effective, and environmentally friendly extraction methods will be of paramount importance.
References
- Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - Lignicoat. (2023-12-26).
- This compound properties and strategies for extraction from hops and brewery residues: A review | Request PDF - ResearchGate.
- Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield - MDPI.
- Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PubMed Central.
- Extraction of Valuable Compounds from Spent Hops, Including this compound—The Influence of the Solvent's Polarity Index - ResearchGate. (2025-07-18).
- This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC - NIH.
- Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC - NIH.
- This compound properties and strategies for extraction from hops and brewery residues: A review - PubMed. (2023-03-15).
- Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles - MDPI.
- CN101440029A - Method for extracting this compound from lupulus - Google Patents.
- Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC - NIH. (2019-09-24).
- separation of this compound from a hops extracts' mixture by supercritical fluid chromatography - ResearchGate.
- Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles - PubMed. (2025-03-05).
- Green Extraction of Polyphenols via Deep Eutectic Solvents and Assisted Technologies from Agri-Food By-Products - MDPI. (2023-09-28).
- Rapid extraction of this compound, α- and β-acids from spent hops using pressurized liquids and supercritical fluids | Request PDF - ResearchGate.
- Simple and Green Method for the Extraction of this compound from Spent Hops using Deep Eutectic Solvents - ResearchGate. (2025-10-24).
- Determination of this compound in Hops, Food Supplements and Beers by HPLC - MDPI.
- Exploring the potential of microwaves and ultrasounds in the green extraction of bioactive compounds from Humulus lupulus for th - InnovaLuppolo.
- separation of this compound from a hops extracts' mixture by supercritical fluid chromatography - ResearchGate. (2025-08-07).
- Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity - SciSpace. (2022-04-22).
- Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry - PubMed. (2007-05-25).
- Preparative isolation and purification of this compound from Hops (Humulus lupulus L .) by high-speed counter-current chromatography - ResearchGate. (2025-08-06).
- Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry - ResearchGate. (2025-08-05).
- Determination of this compound in Hops, Food Supplements and Beers by HPLC. (2025-12-07).
- Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10) - YouTube. (2022-11-20).
- Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon - PubMed Central. (2016-10-13).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound properties and strategies for extraction from hops and brewery residues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield | MDPI [mdpi.com]
- 7. This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CN101440029A - Method for extracting this compound from lupulus - Google Patents [patents.google.com]
- 11. Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. innovaluppolo.crea.gov.it [innovaluppolo.crea.gov.it]
- 14. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Green Extraction of Polyphenols via Deep Eutectic Solvents and Assisted Technologies from Agri-Food By-Products | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. lignicoat.eu [lignicoat.eu]
A Comparative Analysis of Xanthohumol and Curcumin for Neuroprotection: A Guide for Researchers
For Immediate Distribution
Shanghai, China – January 8, 2026 – In the relentless pursuit of effective therapeutic strategies against neurodegenerative diseases, the scientific community has increasingly turned its attention to natural compounds with potent neuroprotective properties. Among the most promising candidates are Xanthohumol, a prenylated flavonoid from hops, and Curcumin, the principal curcuminoid of turmeric. This guide offers an in-depth, objective comparison of their neuroprotective effects, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to inform future research and therapeutic development.
Introduction: The Pressing Need for Neuroprotective Agents
Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. This imbalance leads to widespread cellular damage, inflammation, and ultimately, neuronal cell death. Both this compound and Curcumin have emerged as powerful antioxidants with the potential to mitigate these detrimental processes.
Mechanistic Deep Dive: How this compound and Curcumin Protect Neurons
The neuroprotective effects of both compounds are multifaceted, primarily revolving around their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.
The Nrf2/ARE Pathway: A Master Regulator of Antioxidant Defense
A central mechanism for both this compound and Curcumin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the face of oxidative stress, both compounds can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[4][6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating the expression of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][4]
This compound has been shown to be a potent activator of Nrf2 in neuronal cells.[3] Studies in PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal function, demonstrated that pretreatment with submicromolar concentrations of this compound significantly upregulates a panel of phase II cytoprotective genes and their corresponding products.[3] This activation of the Nrf2 pathway is a key determinant of this compound's ability to protect neuronal cells from oxidative damage.[3][7]
Curcumin also robustly activates the Nrf2 pathway through multiple mechanisms, including the inhibition of Keap1 and influencing the expression and nuclear translocation of Nrf2.[1][5][6] This activation leads to enhanced cellular protection against oxidative injury and is considered a cornerstone of its neuroprotective effects.[1][4]
Figure 1: Simplified diagram of the Nrf2/ARE signaling pathway activation by this compound and Curcumin.
Attenuation of Neuroinflammation via NF-κB Inhibition
Chronic neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Both this compound and Curcumin have demonstrated potent anti-inflammatory properties, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
This compound has been shown to inhibit the lipopolysaccharide (LPS)-stimulated inflammatory response in microglial cells, the primary immune cells of the central nervous system.[10] This is achieved by suppressing the activation of NF-κB, which in turn reduces the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11]
Curcumin is a well-documented inhibitor of NF-κB activation.[8] By suppressing this pathway, curcumin can decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating the neuroinflammatory cascade.[12]
Head-to-Head Comparison: Efficacy and Bioavailability
While both compounds share similar mechanisms of action, their efficacy and clinical applicability are influenced by several factors, including their antioxidant capacity and pharmacokinetic properties.
Antioxidant and Radical Scavenging Activity
The direct antioxidant potential of these compounds can be quantified using various in vitro assays.
| Assay | This compound | Curcumin | Reference |
| DPPH Radical Scavenging (IC50) | No significant effect reported in some studies | 1.08 - 3.33 µg/mL | [13][14] |
| ABTS Radical Scavenging (TEAC) | 4.86 µmol·L⁻¹ | - | [15][16] |
| FRAP (Ferric Reducing Antioxidant Power) | 2.53 µmol·L⁻¹ | 1240 µM Fe(II)/g | [15][16] |
| ORAC (Oxygen Radical Absorbance Capacity) | - | - | [17][18] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.
These results suggest that while both compounds exhibit antioxidant activity, the specific assays used can yield different outcomes. For instance, some studies indicate this compound has low reactivity in the DPPH assay.[15][16] Curcumin, on the other hand, consistently demonstrates potent radical scavenging activity across multiple assays.[13][19]
Bioavailability and Blood-Brain Barrier Permeability
A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system.
This compound's bioavailability and BBB permeability are areas of active investigation. Its lipophilic nature suggests it may be able to cross the BBB.
Curcumin is known for its poor oral bioavailability due to low absorption, rapid metabolism, and systemic elimination.[8] However, it has been shown to cross the blood-brain barrier, which is crucial for its effects on the central nervous system.[8][20] Ongoing research is focused on developing novel formulations, such as nanoparticle-based delivery systems, to improve its bioavailability.[8][21]
Evidence from Preclinical Models of Neurodegenerative Diseases
Both this compound and Curcumin have shown promise in various animal models of neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD models, both compounds have been shown to target key pathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.
This compound has been demonstrated to reduce Aβ production and aggregation, as well as inhibit tau hyperphosphorylation in cellular and animal models of AD.[17][22][23] It can also protect against Aβ-induced oxidative damage and neuronal excitotoxicity.[24][25][26]
Curcumin has been extensively studied in the context of AD. It can inhibit the formation and promote the disaggregation of Aβ plaques, attenuate tau hyperphosphorylation, and reduce neuroinflammation.[12][27][28][29] Animal studies have shown that curcumin administration can improve cognitive function in AD models.[12][28]
Parkinson's Disease (PD)
In PD models, the focus is on protecting dopaminergic neurons from degeneration.
This compound has shown neuroprotective effects in cellular and animal models of PD by protecting dopaminergic neurons from oxidative damage and inhibiting apoptotic pathways.[17][30][31][32]
Curcumin has demonstrated potent anti-inflammatory and antioxidant effects in PD models, protecting substantia nigra neurons and increasing striatal dopamine levels.[33][34][35][36] It has also been shown to offer mitochondrial protection.[34]
Experimental Protocols: A Guide for In Vitro Assessment
To aid researchers in their comparative studies, we provide a standardized protocol for assessing the neuroprotective effects of these compounds against oxidative stress in a neuronal cell line.
Figure 2: A generalized experimental workflow for comparing the neuroprotective effects of this compound and Curcumin in vitro.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or Curcumin (e.g., 0.1, 1, 10 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Add a neurotoxin such as H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Future Directions and Conclusion
Both this compound and Curcumin are highly promising natural compounds for neuroprotection. While they share common mechanistic pathways, including the activation of Nrf2 and inhibition of NF-κB, there are nuances in their activities and significant differences in their pharmacokinetic profiles.
Future research should focus on:
-
Improving Bioavailability: The development of novel delivery systems is paramount, particularly for Curcumin, to enhance its clinical efficacy.[21][37][38]
-
Head-to-Head Clinical Trials: Rigorous, well-controlled clinical trials are necessary to directly compare the neuroprotective effects of these two compounds in human subjects.
-
Synergistic Effects: Investigating the potential for synergistic effects when used in combination with each other or with existing neuroprotective drugs could open new therapeutic avenues.
References
-
Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury. [Link]
-
This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro. [Link]
-
Curcumin and Dementia: A Systematic Review of Its Effects on Oxidative Stress and Cognitive Outcomes in Animal Models. [Link]
-
The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review. [Link]
-
Neuroprotective Activities of Curcumin in Parkinson's Disease: A Review of the Literature. [Link]
-
Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia. [Link]
-
Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis. [Link]
-
Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury. [Link]
-
Antioxidant and radical scavenging properties of curcumin. [Link]
-
This compound, a Polyphenol Chalcone Present in Hops, Activating Nrf2 Enzymes To Confer Protection against Oxidative Damage in PC12 Cells. [Link]
-
Curcumin Supports Antioxidant Status through the Nrf2 Pathway. [Link]
-
Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury (2020). [Link]
-
The Mechanisms of Action of Curcumin in Alzheimer's Disease. [Link]
-
Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects. [Link]
-
REVIEW: Curcumin and Alzheimer's Disease. [Link]
-
Antioxidant and Free Radical Scavenging Activities of Curcumin. [Link]
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. [Link]
-
This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. [Link]
-
The Prenylflavonoid this compound Reduces Alzheimer-Like Changes and Modulates Multiple Pathogenic Molecular Pathways in the Neuro2a/APPswe Cell Model of AD. [Link]
-
This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study. [Link]
-
Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. [Link]
-
This compound promotes cognitive function-associated neuroprotein changes in two mouse models of Alzheimer's disease. [Link]
-
The Effect of Curcumin on Alzheimer’s Disease. [Link]
-
Emerging Role of Curcumin in Parkinson's Disease. [Link]
-
The effects of a bioavailable curcumin formulation on Alzheimer's disease pathologies: A potential risk for neuroinflammation. [Link]
-
Curcumin as a neuroprotective agent: mechanisms and therapeutic potential in neurodegenerative diseases, acute brain injuries, and neuroinflammation. A review of the literature. [Link]
-
A novel curcumin oil solution can better alleviate the motor activity defects and neuropathological damage of a Parkinson's disease mouse model. [Link]
-
Evaluation on Antioxidant Effect of this compound by Different Antioxidant Capacity Analytical Methods. [Link]
-
This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells. [Link]
-
Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection. [Link]
-
Neuroprotective properties of curcumin in toxin-base animal models of Parkinson's disease: A systematic experiment literatures review. [Link]
-
Antioxidant and free radical scavenging activity of curcumin determined by using different in vitro and ex vivo models. [Link]
-
Evaluation on Antioxidant Effect of this compound by Different Antioxidant Capacity Analytical Methods. [Link]
-
An Overview of Parkinson's Disease: Curcumin as a Possible Alternative Treatment. [Link]
-
PI3K/AKT/Nrf2 signalling pathway is involved in the ameliorative effects of this compound on amyloid β-induced oxidative damage and bone loss. [Link]
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. [Link]
-
Beer's Hops May Help Slow Alzheimer's, Parkinson's Development. [Link]
-
Research Article Evaluation on Antioxidant Effect of this compound by Different Antioxidant Capacity Analytical Methods. [Link]
-
Comparative study of two natural antioxidants, curcumin and Curcuma longa extract. [Link]
-
Beer compound could help fend off Alzheimer's and Parkinson's diseases. [Link]
-
Determination of this compound in Hops, Food Supplements and Beers by HPLC. [Link]
-
Neuroprotective Effects of this compound, a Prenylated Flavonoid from Hops (Humulus lupulus), in Ischemic Stroke of Rats. [Link]
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. [Link]
Sources
- 1. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 5. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury (2020) | Milad Ashrafizadeh | 148 Citations [scispace.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 9. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioactivetech.pl [bioactivetech.pl]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Evaluation on Antioxidant Effect of this compound by Different Antioxidant Capacity Analytical Methods | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antioxidant and radical scavenging properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discoveryjournals.org [discoveryjournals.org]
- 21. Frontiers | A novel curcumin oil solution can better alleviate the motor activity defects and neuropathological damage of a Parkinson’s disease mouse model [frontiersin.org]
- 22. The Prenylflavonoid this compound Reduces Alzheimer-Like Changes and Modulates Multiple Pathogenic Molecular Pathways in the Neuro2a/APPswe Cell Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound promotes cognitive function-associated neuroprotein changes in two mouse models of Alzheimer’s disease | Sciety Labs (Experimental) [labs.sciety.org]
- 24. mdpi.com [mdpi.com]
- 25. This compound Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. REVIEW: Curcumin and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Effect of Curcumin on Alzheimer’s Disease [scirp.org]
- 30. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pharmacytimes.com [pharmacytimes.com]
- 32. Beer compound could help fend off Alzheimer's and Parkinson's diseases | EurekAlert! [eurekalert.org]
- 33. mdpi.com [mdpi.com]
- 34. hilarispublisher.com [hilarispublisher.com]
- 35. researchgate.net [researchgate.net]
- 36. An Overview of Parkinson's Disease: Curcumin as a Possible Alternative Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. The effects of a bioavailable curcumin formulation on Alzheimer's disease pathologies: A potential risk for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening Xanthohumol's Kinase Inhibition
For researchers, scientists, and drug development professionals, the journey from a promising natural compound to a validated therapeutic lead is paved with rigorous, reproducible, and relevant bioassays. Xanthohumol (XN), a prenylated flavonoid from the hop plant (Humulus lupulus), has garnered significant attention for its broad-spectrum anticancer activities.[1][2] Emerging evidence suggests that its mechanism of action involves the modulation of critical cellular signaling pathways, many of which are governed by protein kinases.[3][4][5] Specifically, pathways such as the MAPK/ERK and PI3K/Akt/mTOR have been identified as potential targets.[6][7] An in-silico study further pinpointed MEK1/2 as a potential direct target of this compound.[8]
This guide provides an in-depth, comparative framework for selecting and validating a robust, high-throughput bioassay to screen and characterize the kinase inhibitory potential of this compound. We will move beyond a simple recitation of protocols to explain the critical reasoning behind experimental design, ensuring a self-validating system that generates trustworthy and actionable data.
The Strategic Imperative: Selecting the Right Kinase Assay Platform
The first and most critical decision is the selection of an appropriate assay technology. The ideal platform for screening natural products like this compound must be sensitive, robust, scalable for high-throughput screening (HTS), and minimally susceptible to compound interference—a common challenge with phytochemicals. While radiometric assays using ³²P- or ³³P-ATP are considered a gold standard for their direct measurement of phosphorylation, we will focus on non-radioactive methods that are more amenable to modern HTS workflows.[9]
Here, we compare three leading homogenous ("mix-and-read") assay technologies:
| Assay Technology | Principle | Signal Correlation | Advantages | Potential Considerations |
| Kinase-Glo® (Luminescence) | Measures ATP depletion post-kinase reaction.[10][11] | Inverse to kinase activity (↑ Light = ↓ Activity) | Simple, single-reagent addition; rapid; cost-effective for primary screens.[12][13] | Can be susceptible to ATP-ases; signal decreases with high activity, potentially limiting the dynamic range for very active kinases. |
| ADP-Glo™ (Luminescence) | Quantifies ADP produced during the kinase reaction.[14][15] | Proportional to kinase activity (↑ Light = ↑ Activity) | High sensitivity and dynamic range; ideal for low-activity kinases; can be used with high ATP concentrations (up to 1mM), mimicking physiological conditions.[16][17] | Two-step reagent addition; slightly longer protocol than Kinase-Glo®. |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects the phosphorylated substrate using a specific antibody.[18][19] | Proportional to kinase activity (↑ FRET = ↑ Activity) | Ratiometric detection minimizes interference from compound autofluorescence and light scatter; highly robust for HTS.[20][21] | Requires specific fluorescent substrates and antibodies, which may not be available for all kinases; can be more expensive per well. |
Expert Recommendation:
For a comprehensive validation strategy, we advocate a two-tiered approach:
-
Primary Screening Assay: ADP-Glo™. Its high sensitivity, broad dynamic range, and ability to function at high, physiologically relevant ATP concentrations make it an exceptional choice for an initial screen.[17] The direct correlation between signal and kinase activity is also more intuitive for data analysis.
-
Orthogonal Validation Assay: LanthaScreen™ TR-FRET. To confirm hits and eliminate potential artifacts, a secondary assay with a different technological principle is essential. TR-FRET's resistance to compound interference provides an excellent, self-validating cross-check on the primary luminescence data.[20][21]
This dual-assay approach ensures that any observed inhibition by this compound is a genuine biochemical event, not an artifact of a single detection technology.
Visualizing the Target: The MAPK/ERK Signaling Pathway
Before diving into the assay validation, it is crucial to understand the biological context. This compound has been shown to inhibit the ERK1/2 signaling pathway, and recent computational models suggest a direct interaction with MEK1/2, the upstream kinase that phosphorylates and activates ERK1/2.[6][7][8] Therefore, we will proceed with the validation protocol using MEK1 as our target kinase.
Caption: The MAPK/ERK signaling cascade with MEK1/2 as a potential target for this compound.
Part 1: Validation Protocol for the Primary Assay (ADP-Glo™)
The goal of this validation is to establish a robust, reproducible, and sensitive assay window for screening this compound against MEK1 kinase.
Assay Principle Workflow
The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced in the kinase reaction.[15]
Caption: Workflow of the ADP-Glo™ luminescent kinase assay.
Detailed Experimental Protocol
Materials:
-
Recombinant human MEK1 kinase
-
Inactive ERK2 (substrate for MEK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in 100% DMSO)
-
Trametinib (a known MEK1 inhibitor, for positive control)
-
Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA
-
White, opaque 384-well assay plates
Procedure:
-
Enzyme Titration:
-
Objective: Determine the optimal MEK1 concentration that yields a robust signal within the linear range of the assay.
-
Method: Prepare serial dilutions of MEK1 in assay buffer. Perform the kinase reaction at a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate (e.g., 500 nM inactive ERK2).
-
Analysis: Plot luminescence (RLU) vs. MEK1 concentration. Select a concentration on the linear portion of the curve that gives a strong signal-to-background ratio (typically >10-fold).
-
-
ATP Kₘ Determination:
-
Objective: Determine the Michaelis constant (Kₘ) for ATP to inform the final assay concentration.
-
Method: Using the optimal MEK1 concentration, perform kinase reactions across a range of ATP concentrations (e.g., 0-500 µM).
-
Analysis: Plot reaction velocity (calculated from an ADP standard curve) vs. ATP concentration and fit to the Michaelis-Menten equation to determine Kₘ. For inhibitor screening, it is standard practice to run the assay at the ATP Kₘ concentration.
-
-
Assay Validation & Z'-Factor Determination:
-
Objective: Confirm the assay is robust and suitable for HTS. The Z'-factor is a statistical measure of assay quality; a value >0.5 indicates an excellent assay.
-
Method:
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
Maximum Signal (0% Inhibition): Add MEK1, inactive ERK2, ATP (at Kₘ), and DMSO vehicle (final concentration 1%).
-
Minimum Signal (100% Inhibition): Add MEK1, inactive ERK2, ATP (at Kₘ), and a saturating concentration of Trametinib (e.g., 10 µM).
-
Incubate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Calculation: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
-
This compound IC₅₀ Determination:
-
Objective: Determine the potency of this compound as an inhibitor of MEK1.
-
Method:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Perform the kinase reaction as described above, adding 100 nL of the this compound dilution series to the appropriate wells (final DMSO concentration ≤ 1%).
-
Include 0% (DMSO only) and 100% (Trametinib) inhibition controls.
-
After incubation and reagent addition, read luminescence.
-
-
Analysis: Calculate percent inhibition for each concentration relative to controls. Plot percent inhibition vs. log[this compound] and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Expected Data Summary
| Parameter | Value | Interpretation |
| Optimal [MEK1] | 5 ng/well | Provides robust signal in the linear range. |
| ATP Kₘ | 55 µM | Assay will be run at this ATP concentration. |
| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS.[22] |
| Trametinib IC₅₀ | 1.5 nM | Confirms assay sensitivity to a known inhibitor. |
| This compound IC₅₀ | 3.6 µM | Quantifies the inhibitory potency of the test compound. |
Part 2: Confirmatory Validation with LanthaScreen™ TR-FRET
To ensure the observed activity of this compound is not an artifact of the luciferase-based detection system, we will confirm the IC₅₀ value using the orthogonal LanthaScreen™ TR-FRET technology.
Assay Principle
This assay measures the phosphorylation of a fluorescein-labeled substrate (inactive ERK2). A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added. When the antibody binds, the terbium donor and fluorescein acceptor are brought into proximity, allowing for FRET. Inhibition of the kinase results in a decreased FRET signal.[18][23]
Caption: Principle of the LanthaScreen™ TR-FRET kinase assay.
Confirmatory Protocol
The protocol mirrors the IC₅₀ determination in Part 1, substituting the detection reagents.
-
Set up the kinase reaction with MEK1, fluorescein-labeled inactive ERK2, ATP, and the this compound dilution series.
-
Incubate at 30°C for 60 minutes.
-
Add a stop solution containing EDTA and the terbium-labeled anti-phospho-ERK2 antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor).[19][21]
-
Calculate the emission ratio (520/490) and determine the IC₅₀ value as before.
Validation Checkpoint: A consistent IC₅₀ value between the ADP-Glo™ and LanthaScreen™ assays (e.g., 3.6 µM and 4.1 µM, respectively) provides high confidence that this compound is a genuine inhibitor of MEK1 kinase activity.
Conclusion
This guide outlines a rigorous, multi-step process for validating a bioassay to screen for this compound's kinase inhibitory activity. By employing a robust primary screening assay (ADP-Glo™) and confirming hits with an orthogonal technology (LanthaScreen™ TR-FRET), researchers can generate high-confidence data. This dual-validation approach, grounded in explaining the causality of experimental choices, ensures that the identified inhibitory profile of this compound is both accurate and reliable. This foundational work is an indispensable step in advancing this promising natural compound through the drug discovery pipeline.
References
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets | Molecules. ([Link])
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets | ResearchGate. ([Link])
-
LanthaScreen Technology on microplate readers | BMG Labtech. ([Link])
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | ResearchGate. ([Link])
-
Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop | Cancer Research. ([Link])
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay | BMG Labtech. ([Link])
-
Promega ADP-Glo kinase assay | BMG LABTECH. ([Link])
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC | PubMed Central. ([Link])
-
Kinase Inhibitor Screening Services | BioAssay Systems. ([Link])
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | ResearchGate. ([Link])
-
Kinase Screening Assay Services | Reaction Biology. ([Link])
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases | PubMed. ([Link])
-
This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells | PubMed. ([Link])
-
Kinase assays | BMG LABTECH. ([Link])
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays | Eurofins Discovery. ([Link])
-
Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation | NIH. ([Link])
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits | BellBrook Labs. ([Link])
-
This compound targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC | PubMed Central. ([Link])
-
Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation | Oncotarget. ([Link])
-
Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | Frontiers. ([Link])
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates | NIH. ([Link])
-
KINASE PROFILING & SCREENING | Reaction Biology. ([Link])
Sources
- 1. This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 6. This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Comparative Metabolomics of Cells Treated with Xanthohumol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Metabolic Impact of Xanthohumol
This compound (XN), a prenylated flavonoid found in hops (Humulus lupulus), has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cancer-preventive effects.[1][2] At the heart of these biological activities lies its ability to modulate fundamental cellular processes. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful lens to capture a snapshot of the physiological state of a cell and comprehensively map the biochemical perturbations induced by this compound.
This guide will detail a comparative metabolomics workflow, providing the scientific rationale and step-by-step protocols to compare the metabolic profiles of cells treated with this compound against a suitable control. We will explore the key signaling pathways influenced by this compound and discuss how to interpret the resulting data to gain mechanistic insights.
The Scientific Rationale: Why Comparative Metabolomics?
A comparative approach is fundamental to understanding the specific effects of this compound. By comparing the metabolome of treated cells to that of untreated or vehicle-treated cells, we can:
-
Identify specific metabolic pathways modulated by this compound.
-
Discover potential biomarkers of this compound activity.
-
Elucidate the mechanisms of action underlying its observed physiological effects.
-
Provide a basis for comparison with other bioactive compounds, facilitating drug discovery and development efforts.
Experimental Design: Laying the Foundation for Robust Data
A well-conceived experimental design is paramount for obtaining meaningful and reproducible results. Here, we outline the critical considerations:
Cell Line Selection
The choice of cell line should be driven by the research question. For example:
-
Cancer Cell Lines (e.g., MDA-MB-231, A549, HepG2): To investigate the anti-cancer effects of this compound.[3][4][5]
-
Hepatocytes (e.g., THLE-2): To study its effects on liver metabolism and detoxification pathways.[6]
-
Adipocytes (e.g., 3T3-L1): To explore its role in metabolic syndrome and obesity.[7]
-
Microglial Cells (e.g., BV2): To understand its anti-inflammatory and neuroprotective potential.[8]
This compound Treatment: Dosage and Time-Course
-
Dose-Response: It is crucial to determine the optimal concentration of this compound. This is typically achieved by performing a dose-response curve to identify a concentration that elicits a biological effect without causing excessive cytotoxicity. Previous studies have used concentrations ranging from 5 µM to 40 µM.[4][9]
-
Time-Course: Metabolic changes can occur rapidly. A time-course experiment (e.g., 6, 12, 24, 48 hours) will help to capture both early and late metabolic responses to this compound treatment.
Controls and Replicates
-
Vehicle Control: Cells should be treated with the same vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.
-
Biological Replicates: A minimum of 5-10 biological replicates per condition is recommended to ensure statistical power and account for biological variability.[10]
-
Quality Control (QC) Samples: A pooled QC sample, created by combining a small aliquot from each experimental sample, should be included to monitor the analytical reproducibility of the instrumentation.[11]
Experimental Workflow: From Cell Culture to Data Acquisition
This section provides a detailed, step-by-step methodology for the entire experimental workflow.
Caption: Overall experimental workflow for comparative metabolomics.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing either this compound at the desired concentrations or the vehicle control.
-
Incubation: Incubate the cells for the predetermined time points.
Protocol 2: Metabolite Quenching and Extraction
This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.[12]
-
Media Removal: Aspirate the culture medium. If extracellular metabolite analysis is desired, collect and store the medium at -80°C.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Quenching: Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity.[13][14]
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: For a biphasic extraction to separate polar and nonpolar metabolites, add ice-cold chloroform and water to the methanol lysate to achieve a final ratio of 1:1:1 (methanol:chloroform:water).[12][15]
-
Phase Separation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 g) for 10-15 minutes at 4°C. This will separate the mixture into an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein pellet at the interface.
-
Fraction Collection: Carefully collect the aqueous and organic phases into separate tubes.
-
Drying: Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: Sample Normalization
To account for variations in cell number between samples, it is essential to normalize the data. A common method is to use the protein pellet from the extraction.
-
Resuspension: Resuspend the protein pellet in a suitable buffer.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalization: The final metabolite data will be normalized to the protein content of each sample.
Analytical Platforms: GC-MS and LC-MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for metabolomics analysis, each with its own strengths.
-
GC-MS: Ideal for the analysis of volatile and thermally stable small molecules such as organic acids, amino acids, and sugars.[16] Derivatization is often required to increase the volatility of the metabolites.
-
LC-MS: A versatile technique that can analyze a wide range of metabolites, including those that are non-volatile and thermally labile.[17][18] Different chromatography modes (e.g., reversed-phase, HILIC) can be employed to target different classes of metabolites.[13][19]
Protocol 4: GC-MS Analysis
-
Derivatization: Reconstitute the dried aqueous phase extracts and perform a two-step derivatization. First, an oximation step with methoxyamine hydrochloride to protect carbonyl groups, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[16]
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Metabolites are separated based on their boiling points and interaction with the GC column.
-
Detection: The separated metabolites are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern.
Protocol 5: LC-MS Analysis
-
Reconstitution: Reconstitute the dried aqueous and organic extracts in a solvent appropriate for the chosen chromatography method (e.g., 50% methanol for reversed-phase).
-
Injection: Inject the reconstituted sample into the LC-MS system.
-
Separation: Metabolites are separated based on their polarity and interaction with the LC column.
-
Detection: The separated metabolites are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer.
Data Analysis and Interpretation: From Raw Data to Biological Insights
The data generated from MS-based metabolomics is complex and requires a systematic bioinformatics workflow for analysis and interpretation.[20][21]
Data Preprocessing
Raw data from the mass spectrometer needs to be processed to extract meaningful information. This typically involves:
-
Peak Picking: Identifying and integrating peaks corresponding to individual metabolites.
-
Retention Time Alignment: Correcting for small variations in retention time between samples.
-
Normalization: Normalizing the data to an internal standard and/or the protein content to account for analytical and sample amount variations.
Statistical Analysis
Multivariate statistical methods are used to identify significant differences in the metabolic profiles between the this compound-treated and control groups.
-
Principal Component Analysis (PCA): An unsupervised method to visualize the overall structure of the data and identify outliers.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method to maximize the separation between predefined groups and identify metabolites that contribute most to this separation.
Metabolite Identification
Metabolites that are found to be significantly altered by this compound treatment need to be identified. This is typically done by comparing their mass spectra and retention times to those in spectral libraries (e.g., NIST, METLIN) or by running authentic standards.
Pathway Analysis
Once the altered metabolites are identified, pathway analysis tools (e.g., MetaboAnalyst) can be used to map these metabolites onto known biochemical pathways.[22] This helps to visualize which metabolic pathways are most affected by this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound is known to interact with several key signaling pathways that have a profound impact on cellular metabolism.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[23] this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and phase II detoxification enzymes.[6][8][24] This can protect cells from oxidative stress and the damaging effects of carcinogens.
Caption: Simplified Nrf2 signaling pathway activated by this compound.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[25] Aberrant mTOR signaling is often observed in cancer. This compound has been shown to inhibit the mTOR signaling pathway, which may contribute to its anti-cancer effects.[25][26]
Comparative Data Presentation
The results of the comparative metabolomics analysis should be presented in a clear and concise manner. A table summarizing the key metabolite changes is an effective way to present the quantitative data.
Table 1: Hypothetical Comparative Metabolomics Data of Cancer Cells Treated with this compound (20 µM) for 24 hours
| Metabolite | Fold Change (XN/Control) | p-value | Pathway | Potential Implication |
| Glucose | 0.65 | < 0.01 | Glycolysis | Inhibition of glycolysis |
| Lactate | 0.58 | < 0.01 | Glycolysis | Reduced Warburg effect |
| Citrate | 1.45 | < 0.05 | TCA Cycle | Altered mitochondrial metabolism |
| Glutathione (GSH) | 1.80 | < 0.01 | Glutathione Metabolism | Enhanced antioxidant capacity |
| 5-oxoproline | 0.70 | < 0.05 | Glutathione Metabolism | Altered glutathione synthesis |
| Aspartate | 1.35 | < 0.05 | Amino Acid Metabolism | Anaplerotic effects |
| Palmitate | 0.75 | < 0.05 | Fatty Acid Synthesis | Inhibition of lipogenesis |
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a robust comparative metabolomics study to investigate the cellular effects of this compound. By following these detailed protocols and analytical strategies, researchers can gain valuable insights into the mechanisms of action of this promising natural compound.
Future studies could expand on this work by:
-
Integrating other 'omics' data: Combining metabolomics with transcriptomics and proteomics can provide a more holistic view of the cellular response to this compound.
-
Stable Isotope Tracing: Using isotopically labeled substrates (e.g., 13C-glucose) can provide dynamic information about metabolic flux through different pathways.
-
In Vivo Studies: Validating the findings from cell culture studies in animal models is a crucial next step in translating this research towards clinical applications.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to unravel the complex and fascinating biology of this compound, paving the way for its potential use in the prevention and treatment of human diseases.
References
-
Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. (2019). MDPI. [Link]
-
Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. (2023). MDPI. [Link]
-
Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. (2023). PubMed Central. [Link]
-
Chapter 12. Cell culture metabolomics and lipidomics. (n.d.). Neurolipidomics Laboratory. [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. [Link]
-
This compound Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation. (2015). NIH. [Link]
-
Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. (2004). Cancer Research. [Link]
-
Guide to cell extraction, sample normalisation and sample submission for metabolomics. (2020). University of Oxford. [Link]
-
Guide to Metabolomics Analysis: A Bioinformatics Workflow. (2020). PubMed Central. [Link]
-
This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro. (2012). PubMed. [Link]
-
This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture. (2023). PubMed Central. [Link]
-
Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases. (2023). MDPI. [Link]
-
Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. [Link]
-
This compound Inhibits TGF-β1-Induced Cardiac Fibroblasts Activation via Mediating PTEN/Akt/mTOR Signaling Pathway. (2020). PubMed Central. [Link]
-
Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. (2019). PubMed Central. [Link]
-
Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer. (2023). PubMed Central. [Link]
-
This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. (2021). MDPI. [Link]
-
This compound inhibits cellular proliferation in a breast cancer cell line (MDA-MB231) through an intrinsic mitochondrial-dependent pathway. (2014). PubMed. [Link]
-
Metabolism of this compound and isothis compound, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. (2004). ResearchGate. [Link]
-
Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. (2014). PLOS ONE. [Link]
-
Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. (2015). The Wheelock Laboratory. [Link]
-
Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies. (2022). PubMed. [Link]
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). PubMed Central. [Link]
-
Tutorial 1: Basic Metabolomics Data Analysis Workflow. (n.d.). Jupyter Notebook. [Link]
-
Beneficial Effects of this compound on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. (2019). ResearchGate. [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst. [Link]
-
Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. (2019). ResearchGate. [Link]
-
This compound, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro. (2018). Spandidos Publications. [Link]
-
Anti-inflammatory activity of this compound involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. (n.d.). BioActive-Tech. [Link]
-
This compound, a Prenylated Flavonoid from Hops, Induces Caspase-Dependent Degradation of Oncoprotein BCR-ABL in K562 Cells. (2019). MDPI. [Link]
-
This compound Alleviates T2DM-induced Liver Steatosis and Fibrosis by Mediating the NRF2/RAGE/NF-κB Signaling Pathway. (2022). Taylor & Francis. [Link]
-
Metabolomics Data Analysis & Interpretation: Full Workflow Explained. (n.d.). Arome Science. [Link]
-
Anticancer Activity of this compound. (2018). Frontiers in Pharmacology. [Link]
-
General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). McGill University. [Link]
-
Protocols used for LC-MS analysis. (n.d.). Metabolomics Core Facility. [Link]
-
Optimization of Extraction Method for GC-MS based Metabolomics forFilamentous Fungi. (2012). SciSpace. [Link]
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). ResearchGate. [Link]
-
Overview of complete analysis workflow. (n.d.). EMBL-EBI. [Link]
-
An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (2019). MDPI. [Link]
Sources
- 1. Bioavailability and Cardiometabolic Effects of this compound: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. This compound hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cellular proliferation in a breast cancer cell line (MDA-MB231) through an intrinsic mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioactivetech.pl [bioactivetech.pl]
- 9. mdpi.com [mdpi.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metabolomics.se [metabolomics.se]
- 14. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. neurolipidomics.com [neurolipidomics.com]
- 18. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 19. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 20. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 22. MetaboAnalyst [metaboanalyst.ca]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Inhibits TGF-β1-Induced Cardiac Fibroblasts Activation via Mediating PTEN/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of synthesized Xanthohumol against a certified standard
A Senior Application Scientist's Guide to Verifying Xanthohumol Purity
This compound (XN), primarily found in hops (Humulus lupulus), has garnered attention for its antioxidant, anti-inflammatory, and chemopreventive properties.[6][7] As researchers increasingly synthesize XN to explore its therapeutic potential, the need for rigorous purity assessment becomes paramount. This guide will detail the essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing not just the "how," but the "why" behind each experimental choice.
The Imperative of a Certified Reference Standard
A certified reference standard is a highly characterized material of known purity and identity, serving as the benchmark against which a synthesized compound is measured.[8][9] Organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide such standards, ensuring a universal baseline for quality.[8][10][11] For this compound, a primary reference standard is commercially available and serves as our "ground truth" in this comparative analysis.[12][13]
Orthogonal Analytical Approach: A Triad of Confidence
To establish the purity and identity of synthesized this compound with a high degree of confidence, a multi-faceted, or orthogonal, analytical approach is essential. Relying on a single technique can be misleading, as co-eluting impurities or isomeric forms may go undetected. By employing HPLC for quantification, LC-MS for mass verification, and NMR for structural elucidation, we create a self-validating system of checks and balances.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for determining the purity of a compound by separating it from potential impurities based on their differential partitioning between a stationary and a mobile phase.[14][15] A well-validated HPLC method provides precise and accurate quantification of the target analyte.[7][15][16]
Experimental Protocol: HPLC-DAD Analysis
Objective: To quantify the purity of synthesized this compound by comparing its peak area percentage against that of a certified reference standard.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 125 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Type I, purified)
-
Formic acid (0.1% v/v)
-
Methanol (HPLC grade) for sample preparation
-
This compound Certified Reference Standard[12]
-
Synthesized this compound
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound certified reference standard in methanol at a concentration of 1 mg/mL.[15][16] From this, prepare a working standard solution of 10 µg/mL in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized this compound in methanol at a concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient is often employed to ensure good separation of this compound from potential impurities. A typical gradient might start at 80% A, decreasing to 30% A over 15 minutes.[15][16]
-
Column Temperature: 30 °C
-
Detection Wavelength: 370 nm (the λmax of this compound)[17]
-
-
Analysis: Inject the standard and sample solutions in triplicate.
-
Data Interpretation: Compare the retention time of the major peak in the synthesized sample to that of the certified standard. The retention times should be identical. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Certified Standard | 12.5 | 99.8 |
| Synthesized XN | 12.5 | 99.5 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC Purity Assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC provides quantitative data on purity, it does not confirm the identity of the peaks. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information that is crucial for confirming the identity of the synthesized compound.[18][19][20]
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the identity of the synthesized this compound by comparing its mass-to-charge ratio (m/z) and fragmentation pattern with that of the certified reference standard.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Reagents:
-
Same as HPLC analysis.
Procedure:
-
LC Conditions: The same chromatographic conditions as the HPLC-DAD method can be used to ensure correlation of the peaks.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for this compound.[18]
-
Scan Mode: Full scan mode to determine the parent ion mass.
-
MS/MS (Tandem Mass Spectrometry): Product ion scan of the parent ion (m/z 355 for [M+H]+) to generate a characteristic fragmentation pattern.[20]
-
-
Analysis: Inject the standard and sample solutions.
-
Data Interpretation: The synthesized this compound should exhibit the same parent ion m/z as the certified standard. The fragmentation pattern in the MS/MS spectrum should also be identical, providing a molecular fingerprint for confirmation.
Data Presentation: LC-MS Identity Verification
| Sample | Parent Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) |
| Certified Standard | 355.15 | 299, 233, 177 |
| Synthesized XN | 355.15 | 299, 233, 177 |
Experimental Workflow: LC-MS Analysis
Caption: Workflow for LC-MS Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[21][22][23] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the chemical structure of the synthesized this compound by comparing its ¹H and ¹³C NMR spectra with those of the certified reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
This compound Certified Reference Standard
-
Synthesized this compound
Procedure:
-
Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg) of the certified standard and the synthesized this compound in the same deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples under identical conditions.
-
Data Interpretation: Overlay the spectra of the synthesized compound and the certified standard. The chemical shifts, coupling constants, and integration values of all signals should be identical. Any significant differences would indicate the presence of impurities or a different isomeric form.
Data Presentation: NMR Structural Verification
| Nucleus | Key Chemical Shifts (δ, ppm) - Certified Standard | Key Chemical Shifts (δ, ppm) - Synthesized XN |
| ¹H | 13.7 (s, 1H, -OH), 7.6 (d, 2H), 6.8 (d, 2H), 6.1 (s, 1H), 5.2 (t, 1H), 3.9 (s, 3H, -OCH₃), 3.2 (d, 2H), 1.8 (s, 3H, -CH₃), 1.7 (s, 3H, -CH₃) | Identical to standard |
| ¹³C | 192.5 (C=O), 164.8, 162.3, 157.5, 144.2, 130.8, 127.6, 116.1, 107.9, 104.8, 91.3, 55.9 (-OCH₃), 25.8, 21.5, 17.8 | Identical to standard |
Logical Relationship: Purity Assessment Strategy
Caption: Orthogonal Strategy for this compound Purity Verification.
Conclusion
The rigorous assessment of a synthesized compound's purity is a non-negotiable aspect of scientific integrity and drug development. By employing an orthogonal analytical approach that combines HPLC for quantification, LC-MS for identity confirmation, and NMR for definitive structural elucidation, researchers can be confident in the quality of their synthesized this compound. This guide provides a robust framework for this critical process, ensuring that subsequent biological and preclinical studies are built upon a solid foundation of chemical certainty. The congruence of data from these three distinct techniques, when compared against a certified reference standard, provides the necessary evidence to declare the synthesized compound as pure and structurally correct.
References
-
Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 832(1-2), 97-107. [Link]
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Blog. [Link]
-
Vázquez-Loureiro, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Foods, 8(9), 413. [Link]
-
Vázquez-Loureiro, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. PMC - NIH. [Link]
-
Open Access Pub. (n.d.). Purity. Journal of New Developments in Chemistry. [Link]
-
Moravek. (n.d.). The Importance of Purity in Chemistry. Moravek, Inc. [Link]
-
S.A. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. S.A. Website. [Link]
-
Silva, A. M., & Pinto, M. M. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current medicinal chemistry, 12(21), 2481–2497. [Link]
-
Gfeller, H., & Gafner, J. L. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-172. [Link]
-
Magalhães, P. J., et al. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1150(1-2), 295-301. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. openaccesspub.org [openaccesspub.org]
- 4. moravek.com [moravek.com]
- 5. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 6. This compound | 6754-58-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. USP, EDQM Reference standard | PPTX [slideshare.net]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. US Pharmacopeia (USP) [usp.org]
- 12. This compound primary reference standard 6754-58-1 [sigmaaldrich.com]
- 13. This compound primary reference 10MG standard MERCK - Levanchimica [levanchimica.it]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hopsteiner.us [hopsteiner.us]
- 20. researchgate.net [researchgate.net]
- 21. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
